Product packaging for P-Tolylurea(Cat. No.:CAS No. 622-51-5)

P-Tolylurea

Cat. No.: B1198767
CAS No.: 622-51-5
M. Wt: 150.18 g/mol
InChI Key: DMSHKWHLXNDUST-UHFFFAOYSA-N
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Description

P-tolylurea appears as colorless crystals. (NTP, 1992)

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H10N2O B1198767 P-Tolylurea CAS No. 622-51-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(4-methylphenyl)urea
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InChI

InChI=1S/C8H10N2O/c1-6-2-4-7(5-3-6)10-8(9)11/h2-5H,1H3,(H3,9,10,11)
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InChI Key

DMSHKWHLXNDUST-UHFFFAOYSA-N
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Canonical SMILES

CC1=CC=C(C=C1)NC(=O)N
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Molecular Formula

C8H10N2O
Record name P-TOLYLUREA
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DSSTOX Substance ID

DTXSID7021366
Record name p-Tolylurea
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Molecular Weight

150.18 g/mol
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Physical Description

P-tolylurea appears as colorless crystals. (NTP, 1992)
Record name P-TOLYLUREA
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Solubility

Slightly soluble in hot water (NTP, 1992)
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CAS No.

622-51-5
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Record name N-(4-Methylphenyl)urea
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Melting Point

361 °F (NTP, 1992)
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Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of p-Tolylurea from p-Toluidine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview for the synthesis of p-tolylurea, a valuable chemical intermediate, from the readily available starting material, p-toluidine. The content herein is curated for researchers, scientists, and professionals in the field of drug development and chemical synthesis, offering in-depth procedural details, mechanistic insights, and practical guidance.

Introduction and Significance

This compound, also known as N-(4-methylphenyl)urea, is a substituted urea derivative with significant applications in various domains of chemical synthesis. Its structural motif is a key component in a range of biologically active molecules, including herbicides, insecticides, and pharmaceutical agents. A thorough understanding of its synthesis is therefore crucial for researchers working on the development of novel compounds in these areas. This guide will focus on a robust and widely applicable method for the preparation of this compound from p-toluidine.

Core Synthetic Strategy: The Cyanate Route

The most direct and efficient laboratory-scale synthesis of this compound from p-toluidine involves the reaction of the latter with a cyanate salt in a weakly acidic aqueous medium. This method, a variation of the Wöhler urea synthesis, is favored for its operational simplicity, high yields, and the use of readily accessible and relatively inexpensive reagents.

Mechanistic Rationale

The reaction proceeds through the in-situ formation of isocyanic acid (HNCO) from the protonation of the cyanate salt (e.g., sodium cyanate or potassium cyanate) by a weak acid, typically acetic acid. The highly reactive isocyanic acid is then susceptible to nucleophilic attack by the amino group of p-toluidine. The subsequent rearrangement leads to the formation of the stable this compound product.

The key steps in the mechanism are:

  • Protonation of Cyanate: The cyanate ion (OCN⁻) is protonated by the acid to form isocyanic acid.

  • Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of p-toluidine attacks the electrophilic carbon atom of isocyanic acid.

  • Proton Transfer: A proton is transferred from the nitrogen of the former p-toluidine moiety to the nitrogen of the former isocyanic acid moiety, resulting in the final urea product.

The use of a weak acid is critical; a strong acid would protonate the p-toluidine, rendering it non-nucleophilic and thus inhibiting the reaction.

Visualizing the Reaction Mechanism

Caption: Reaction mechanism for the synthesis of this compound from p-toluidine and sodium cyanate.

Experimental Protocol

This section provides a detailed, step-by-step procedure for the synthesis of this compound from p-toluidine.

Materials and Reagents
ReagentMolar Mass ( g/mol )Quantity (per 0.1 mol p-toluidine)Notes
p-Toluidine107.1510.72 g (0.1 mol)Starting material
Sodium Cyanate65.017.15 g (0.11 mol)Reagent
Glacial Acetic Acid60.056.0 mL (0.105 mol)Acid catalyst
Deionized Water18.02~400 mLSolvent
Ethanol46.07As neededRecrystallization solvent
Step-by-Step Procedure
  • Dissolution of p-Toluidine: In a 500 mL Erlenmeyer flask, dissolve 10.72 g (0.1 mol) of p-toluidine in a mixture of 200 mL of deionized water and 6.0 mL of glacial acetic acid. Gentle warming may be required to achieve complete dissolution.

  • Preparation of Sodium Cyanate Solution: In a separate beaker, dissolve 7.15 g (0.11 mol) of sodium cyanate in 100 mL of deionized water.

  • Reaction: Slowly add the sodium cyanate solution to the stirred p-toluidine solution at room temperature. A white precipitate of this compound should begin to form almost immediately.

  • Reaction Completion: Continue stirring the mixture for 30 minutes at room temperature to ensure the reaction goes to completion.

  • Isolation of Crude Product: Cool the reaction mixture in an ice bath for 30 minutes to maximize precipitation. Collect the crude this compound by vacuum filtration using a Büchner funnel.

  • Washing: Wash the filter cake with two portions of 50 mL of cold deionized water to remove any unreacted starting materials and inorganic salts.

  • Drying: Air-dry the crude product on the filter paper, then transfer it to a watch glass and dry to a constant weight in a desiccator or a vacuum oven at low heat.

  • Purification (Recrystallization): For higher purity, the crude this compound can be recrystallized from aqueous ethanol. Dissolve the crude product in a minimum amount of hot ethanol and add hot water dropwise until the solution becomes slightly turbid. Allow the solution to cool slowly to room temperature and then in an ice bath to induce crystallization. Collect the purified crystals by vacuum filtration, wash with a small amount of cold aqueous ethanol, and dry as described above.

Experimental Workflow

workflow start Start dissolve_ptoluidine Dissolve p-toluidine in H₂O and Acetic Acid start->dissolve_ptoluidine prepare_nacn Prepare aqueous Sodium Cyanate solution start->prepare_nacn react Add Sodium Cyanate solution to p-toluidine solution dissolve_ptoluidine->react prepare_nacn->react stir Stir for 30 minutes at room temperature react->stir cool Cool in ice bath stir->cool filter Vacuum filter to collect crude product cool->filter wash Wash with cold water filter->wash dry Dry the crude product wash->dry recrystallize Recrystallize from aqueous ethanol (optional) dry->recrystallize end Pure this compound dry->end Crude Product recrystallize->end

Caption: Experimental workflow for the synthesis of this compound.

Safety and Handling

  • p-Toluidine: Toxic and a suspected carcinogen. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work in a well-ventilated fume hood.

  • Sodium Cyanate: Harmful if swallowed or inhaled. Avoid creating dust.

  • Glacial Acetic Acid: Corrosive. Causes severe skin burns and eye damage. Handle with care in a fume hood.

Always consult the Safety Data Sheet (SDS) for each reagent before commencing any experimental work.

Characterization

The identity and purity of the synthesized this compound can be confirmed by standard analytical techniques such as:

  • Melting Point Determination: Compare the observed melting point with the literature value (approximately 180-182 °C).

  • Infrared (IR) Spectroscopy: Look for characteristic peaks for N-H stretching (around 3300-3500 cm⁻¹), C=O stretching (around 1650 cm⁻¹), and C-N stretching.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will provide a definitive structural confirmation.

Conclusion

The synthesis of this compound from p-toluidine via the cyanate route is a reliable and efficient method suitable for laboratory-scale preparations. By following the detailed protocol and adhering to the safety precautions outlined in this guide, researchers can consistently obtain high yields of this important chemical intermediate for their synthetic endeavors.

References

  • Kurzer, F. (1949). The Chemistry of Arylureas. Part I. The Cyanate Method of Preparation. Journal of the Chemical Society, 2292-2298. [Link]
  • Organic Syntheses. (1955). p-Bromophenylurea. Organic Syntheses, Coll. Vol. 3, p.138; Vol. 29, p.14. [Link]

physicochemical properties of P-Tolylurea

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Physicochemical Properties of p-Tolylurea

Foreword

Prepared for researchers, medicinal chemists, and formulation scientists, this document provides a comprehensive technical overview of the essential physicochemical properties of this compound (also known as 1-(4-methylphenyl)urea). Moving beyond a simple data sheet, this guide synthesizes core data with the underlying chemical principles and provides actionable, field-proven experimental protocols for property determination. The structure of this guide is designed to follow a logical progression from fundamental identity to complex behaviors, reflecting a typical workflow in chemical characterization and drug development.

Chemical Identity and Molecular Structure

This compound is an organic compound belonging to the arylurea class. Its structure consists of a central urea functional group substituted with a p-tolyl group (a toluene molecule lacking one hydrogen atom from the benzene ring, specifically at the para-position). This unique combination of a polar, hydrogen-bonding urea moiety and a nonpolar, aromatic tolyl group dictates its chemical behavior and physical properties.

  • IUPAC Name: (4-methylphenyl)urea[1]

  • Synonyms: 4-Methylphenylurea, p-Tolylcarbamide, N-(4-Methylphenyl)urea[1][2]

  • CAS Number: 622-51-5[2][3][4][5]

  • Molecular Formula: C₈H₁₀N₂O[1][3][4]

  • SMILES: CC1=CC=C(C=C1)NC(=O)N[1]

The presence of the urea group allows this compound to act as both a hydrogen bond donor (via the N-H groups) and acceptor (via the C=O oxygen). The p-tolyl group provides lipophilicity and is the primary chromophore responsible for its ultraviolet absorbance.

Core Physicochemical Properties: A Quantitative Summary

For ease of reference, the core physicochemical data for this compound are summarized below. It is critical to note that experimental values can vary slightly based on the analytical method, purity of the sample, and ambient conditions.

PropertyValueSource(s)
Molecular Weight 150.18 g/mol [1][3][4]
Appearance Colorless crystals to beige crystalline powder[1][3][6][7]
Melting Point 178 - 181 °C[3][6]
Boiling Point 255 °C[3][6]
Density 1.192 g/cm³[3][6]
Water Solubility 3.07 g/L (at 45 °C)[3][6][7]
logP (Octanol/Water) 1.1 (Computed)[1]
pKa (Predicted) 14.61 ± 0.50[3][6][7]
Flash Point 108 °C[3][6]

In-Depth Analysis of Key Properties

Solubility Profile

The solubility of a compound is a critical parameter in drug development, influencing everything from dissolution rate to bioavailability. This compound exhibits a classic solubility profile dictated by its amphiphilic nature.

  • Aqueous Solubility: The compound is described as slightly soluble in hot water.[1][2] A quantitative value of 3.07 g/L at 45 °C has been reported.[3][6][7] The limited aqueous solubility stems from the energetic cost of disrupting the highly favorable water-water hydrogen bond network to accommodate the nonpolar p-tolyl group.

  • Organic Solubility: this compound is generally soluble in polar organic solvents, such as alcohols (e.g., ethanol).[8] This is due to the ability of these solvents to effectively form hydrogen bonds with the urea moiety, disrupting the crystal lattice of the solid. Its solubility is reduced in non-polar solvents that cannot interact favorably with the polar urea group.[8]

Causality: The balance between the hydrophilic urea group (-NH-CO-NH₂) and the lipophilic tolyl group (C₆H₄-CH₃) is key. For a molecule to dissolve, the energy gained from solvent-solute interactions must overcome both the solute-solute interactions in the crystal lattice and the solvent-solvent interactions. Polar solvents are effective because they can satisfy the hydrogen bonding requirements of the urea group.

Lipophilicity (logP)

The partition coefficient (P) is the ratio of a compound's concentration in a mixture of two immiscible phases at equilibrium, typically octanol and water. It is a key indicator of a drug's ability to cross cell membranes.

The computed octanol-water partition coefficient (XLogP3) for this compound is 1.1 .[1]

Interpretation: A logP of 1.1 indicates a slight preference for the lipophilic (octanol) phase over the aqueous phase. This value is consistent with the molecule's structure: the tolyl group contributes significantly to its lipophilicity, while the urea group provides a strong polar counter-balance. In drug development, a logP in the range of 1-3 is often considered favorable for oral absorption, suggesting this compound possesses a reasonable balance for membrane permeability.

Acid-Base Properties (pKa)

The predicted pKa for this compound is approximately 14.61 .[3][6][7]

Expertise & Causality: This value represents the dissociation of a proton from one of the nitrogen atoms, making it an extremely weak acid, weaker than water. For practical purposes in a biological setting (pH 1-8), this compound is considered a non-ionizable neutral compound. Ureas are also very weak bases.[1][2][3] The lone pair of electrons on the nitrogen atoms are delocalized by resonance with the adjacent carbonyl group, making them much less available for protonation compared to a typical amine. Any protonation would occur on the carbonyl oxygen, but this requires a very strong acidic medium. Therefore, its solubility and permeability are not expected to be significantly influenced by pH changes within the gastrointestinal tract.

Spectroscopic Characterization

Spectroscopic analysis provides an unambiguous fingerprint for chemical identification and structural elucidation.

Infrared (IR) Spectroscopy

The IR spectrum of this compound reveals key functional groups. Data is typically acquired using a KBr pellet technique.[1] The expected characteristic absorption bands are:

  • N-H Stretching: A pair of strong, sharp bands in the region of 3200-3400 cm⁻¹, characteristic of the primary amine (-NH₂) and secondary amine (-NH-) groups in the urea moiety.

  • C-H Stretching: Bands just above 3000 cm⁻¹ (aromatic C-H) and just below 3000 cm⁻¹ (methyl C-H).

  • C=O Stretching (Amide I band): A very strong, sharp absorption band around 1650-1680 cm⁻¹, characteristic of the urea carbonyl group.

  • N-H Bending (Amide II band): A strong band in the 1600-1640 cm⁻¹ region.

  • C-N Stretching: Bands in the 1400-1450 cm⁻¹ region.

  • Aromatic C=C Bending: Peaks in the 1450-1600 cm⁻¹ region.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework.[1][9][10] In a typical deuterated solvent like DMSO-d₆:

  • ¹H NMR:

    • Methyl Protons (-CH₃): A singlet at ~2.2-2.3 ppm (3H).

    • Amine Protons (-NH₂): A broad singlet at ~5.5-6.0 ppm (2H), which can exchange with D₂O.

    • Aromatic Protons (Ar-H): Two doublets in the ~7.0-7.5 ppm range (4H total), characteristic of a 1,4-disubstituted (para) benzene ring.

    • Amine Proton (Ar-NH): A broad singlet at ~8.0-8.5 ppm (1H).

  • ¹³C NMR:

    • Methyl Carbon (-CH₃): A peak around 20-21 ppm.

    • Aromatic Carbons: Four signals in the aromatic region (115-140 ppm).

    • Carbonyl Carbon (C=O): A peak in the downfield region, typically ~155-160 ppm.

Mass Spectrometry

GC-MS data shows a molecular ion peak (M⁺) at m/z = 150, corresponding to the molecular weight of the compound. Key fragmentation peaks are observed at m/z = 106 and 107, likely corresponding to the loss of the isocyanic acid (-HNCO) and the formation of the p-toluidine cation.[1]

Experimental Methodologies & Workflows

To ensure data integrity and reproducibility, standardized protocols are essential. The following sections detail the methodologies for determining the key physicochemical properties discussed.

Melting Point Determination via Capillary Method

Principle: This method involves heating a small, powdered sample in a capillary tube at a controlled rate and observing the temperature range over which the substance transitions from a solid to a liquid.

Step-by-Step Protocol:

  • Sample Preparation: Ensure the this compound sample is completely dry and finely powdered.

  • Capillary Loading: Tap the open end of a capillary tube into the powder to collect a small amount. Invert the tube and tap the sealed end on a hard surface to pack the sample down to a height of 2-3 mm.

  • Apparatus Setup: Place the loaded capillary tube into a calibrated melting point apparatus.

  • Rapid Heating: Set the apparatus to heat rapidly to a temperature approximately 15-20 °C below the expected melting point (e.g., to ~160 °C).

  • Controlled Heating: Reduce the heating rate to 1-2 °C per minute to allow for thermal equilibrium.

  • Observation: Record the temperature at which the first drop of liquid appears (T₁) and the temperature at which the last solid crystal melts (T₂).

  • Reporting: The melting point is reported as the range T₁ - T₂.

Workflow Diagram: Melting Point Determination

MeltingPoint_Workflow cluster_prep Sample Preparation cluster_analysis Analysis A Dry & Powder Sample B Load Capillary (2-3 mm) A->B C Place in Apparatus B->C D Rapid Heat to T_exp - 20°C C->D E Heat at 1-2°C/min D->E F Observe & Record T1 and T2 E->F G Report Range T1 - T2 F->G

Caption: Workflow for determining melting point using the capillary method.

LogP Determination via Shake-Flask Method (OECD 107)

Principle: This classic method directly measures the partitioning of a solute between n-octanol and water. The concentrations in each phase are measured after the system has reached equilibrium.

Step-by-Step Protocol:

  • Solvent Preparation: Pre-saturate n-octanol with water and water with n-octanol by mixing them for 24 hours and then separating the phases.

  • Stock Solution: Prepare a stock solution of this compound in n-octanol. The concentration should be chosen to be within the linear range of the analytical method (e.g., HPLC-UV).

  • Partitioning: In a separatory funnel or suitable vessel, combine a precise volume of the this compound stock solution (in saturated octanol) with a precise volume of saturated water. The volume ratio can be varied (e.g., 1:1, 2:1, 1:2) to ensure measurable concentrations in both phases.

  • Equilibration: Shake the vessel vigorously for 5-10 minutes, then allow it to stand undisturbed for at least 24 hours at a constant temperature (e.g., 25 °C) to ensure phase separation and equilibrium.

  • Phase Separation & Sampling: Carefully separate the aqueous and octanol phases. Centrifugation may be required to fully break any emulsions. Take an aliquot from each phase for analysis.

  • Quantification: Determine the concentration of this compound in each phase (C_oct and C_water) using a validated analytical method like HPLC-UV.

  • Calculation: Calculate P as P = C_oct / C_water. The final value is reported as log₁₀(P). Perform the experiment in triplicate.

Workflow Diagram: Shake-Flask LogP Determination

LogP_Workflow A 1. Prepare Saturated Octanol & Water C 3. Combine Phases & Shake A->C B 2. Create this compound Stock in Octanol B->C D 4. Equilibrate (24h) & Separate Phases C->D E 5. Analyze [Conc] in Each Phase (HPLC) D->E F 6. Calculate P = [C_oct] / [C_water] E->F G Report log10(P) F->G

Caption: Workflow for experimental LogP determination via the shake-flask method.

Safety, Handling, and Storage

This compound is classified as an irritant and is considered slightly toxic.[3] Standard laboratory precautions should be observed.

  • Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves (e.g., polyvinyl chloride).[2] A NIOSH-approved respirator should be used when handling the powder outside of a fume hood.[2]

  • Handling: Avoid creating dust. Handle in a well-ventilated area or fume hood.

  • Storage: Store in a cool, dry place away from incompatible materials. Recommended storage is in a tightly sealed container at 2-8°C.[3][6] Some sources recommend freezer storage under an inert atmosphere for long-term stability.[2]

  • Spill Response: In case of a spill, dampen the solid material with alcohol before sweeping it into a suitable disposal container. Wash the contaminated surface with alcohol followed by soap and water.[2]

Conclusion

This compound is a well-defined molecule with physicochemical properties governed by the interplay of its polar urea and nonpolar tolyl functionalities. Its moderate lipophilicity, poor aqueous solubility, and neutral character in the physiological pH range are defining features. The data and protocols presented in this guide provide a robust foundation for scientists working with this compound, enabling informed decisions in synthetic chemistry, material science, and early-stage drug discovery and development.

References

  • This compound - Solubility of Things. Vertex AI Search.
  • This compound - CAMEO Chemicals. NOAA.
  • This compound | 622-51-5. ChemicalBook.
  • This compound CAS#: 622-51-5. ChemicalBook.
  • N-(4-Methylphenyl)urea | C8H10N2O | CID 12148.
  • This compound | CAS 622-51-5. Santa Cruz Biotechnology.
  • CAS 622-51-5 this compound. Alfa Chemistry.
  • CAS RN 622-51-5. Fisher Scientific.
  • CAS Number 622-51-5 | this compound. Spectrum Chemical.
  • This compound 622-51-5 wiki. Guidechem.
  • This compound - Optional[13C NMR] - Chemical Shifts. SpectraBase.
  • This compound(622-51-5) 1H NMR spectrum. ChemicalBook.

Sources

P-Tolylurea CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to p-Tolylurea: A Foundational Scaffold in Modern Drug Discovery

Abstract

This compound (CAS: 622-51-5), a simple substituted aryl urea, represents a cornerstone chemical entity in the landscape of medicinal chemistry and drug development. While its intrinsic biological activity is modest, its true value lies in its role as a versatile and synthetically accessible precursor for a multitude of high-value, biologically active compounds. The urea moiety is a privileged structure, capable of forming critical hydrogen bond interactions with a wide array of biological targets, most notably protein kinases.[1][2][3] This technical guide provides an in-depth analysis of this compound, intended for researchers, scientists, and drug development professionals. We will explore its fundamental physicochemical properties, robust synthetic protocols, comprehensive characterization methodologies, and its pivotal application as a foundational scaffold in the design of targeted therapeutics.

Core Properties and Identification

This compound, also known as N-(4-methylphenyl)urea, is a colorless to beige crystalline powder.[4][5] Its fundamental properties are summarized in the table below, providing a quick reference for laboratory use.

PropertyValueSource(s)
CAS Number 622-51-5[6][7]
Molecular Formula C₈H₁₀N₂O[6][7]
Molecular Weight 150.18 g/mol [6][7]
Appearance Colorless to beige crystalline powder[4][5]
Melting Point 178-181 °C[1]
Solubility Slightly soluble in hot water[4][8]
InChIKey DMSHKWHLXNDUST-UHFFFAOYSA-N[5]

Synthesis of this compound: A Protocol Rooted in Causality

The synthesis of this compound is a straightforward yet illustrative example of nucleophilic addition. The most common and efficient laboratory-scale synthesis involves the reaction of p-tolyl isocyanate with ammonia. The isocyanate group is highly electrophilic, making it susceptible to attack by nucleophiles like the lone pair of electrons on the nitrogen atom of ammonia.

Synthetic Workflow Diagram

G cluster_prep Preparation & Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification reagents Reactants: - p-Tolyl Isocyanate - Anhydrous Solvent (e.g., THF) - Ammonia Source (e.g., NH₃ in Dioxane) setup Reaction Setup: - Oven-dried glassware - Inert atmosphere (N₂ or Ar) - Cooled to 0 °C (Ice Bath) add Slow, dropwise addition of p-tolyl isocyanate solution to stirred ammonia solution. setup->add stir Stir at 0 °C, then warm to room temperature for 2-4 hours. Monitor by TLC. add->stir filter Collect precipitate by vacuum filtration. stir->filter wash Wash solid with cold solvent to remove impurities. filter->wash dry Dry product under vacuum. wash->dry recrystal Recrystallize from a suitable solvent (e.g., Ethanol/Water) for high purity. dry->recrystal

Caption: Experimental workflow for the synthesis of this compound.

Detailed Experimental Protocol

This protocol describes the synthesis of this compound from p-tolyl isocyanate and ammonia. The choice of anhydrous solvents and an inert atmosphere is critical. p-Tolyl isocyanate is highly reactive towards water, which leads to the formation of an unstable carbamic acid that decarboxylates to p-toluidine. This amine byproduct then reacts with another molecule of isocyanate to form the symmetrical 1,3-di(p-tolyl)urea, a common impurity.

Materials:

  • p-Tolyl isocyanate (1.0 eq)

  • Ammonia solution (e.g., 0.5 M in Dioxane or Diethyl Ether) (1.2 eq)

  • Anhydrous Tetrahydrofuran (THF) or Diethyl Ether

  • Ethanol and Deionized Water (for recrystallization)

  • Round-bottom flask, dropping funnel, magnetic stirrer, ice bath, Buchner funnel

Procedure:

  • Reaction Setup: Assemble an oven-dried, two-necked round-bottom flask equipped with a magnetic stir bar and a dropping funnel under a nitrogen or argon atmosphere.

  • Reagent Preparation: Charge the flask with the ammonia solution (1.2 eq) and cool the flask to 0 °C using an ice bath. In a separate dry flask, dissolve p-tolyl isocyanate (1.0 eq) in a minimal amount of anhydrous THF.

  • Addition: Transfer the p-tolyl isocyanate solution to the dropping funnel and add it dropwise to the stirred ammonia solution over 20-30 minutes. Maintain the temperature at 0 °C during the addition to control the exothermic reaction.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Continue stirring for 2-3 hours. The formation of a white precipitate indicates product formation.

  • Isolation: Collect the white precipitate by vacuum filtration using a Buchner funnel.

  • Purification: Wash the crude product with a small amount of cold diethyl ether to remove any unreacted starting materials. For higher purity, recrystallize the solid from an ethanol/water mixture.[5]

  • Drying: Dry the purified this compound under vacuum to yield a white or off-white crystalline solid.

Physicochemical Characterization

Unambiguous characterization of the synthesized this compound is essential for its use in further applications. A combination of spectroscopic and chromatographic methods should be employed.

Spectroscopic Analysis

The structural identity of this compound can be confirmed by Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

TechniqueExpected Peaks / Signals
¹H NMR Signals corresponding to the aromatic protons (doublets, ~7.0-7.3 ppm), the methyl group protons (singlet, ~2.2 ppm), and the urea N-H protons (broad singlets).
¹³C NMR Signals for the carbonyl carbon (~155-160 ppm), aromatic carbons, and the methyl carbon (~20 ppm).
FTIR (cm⁻¹) Broad N-H stretching bands (~3200-3500 cm⁻¹), a strong C=O (Amide I) stretching band (~1650-1700 cm⁻¹), and N-H bending (Amide II) bands (~1600-1640 cm⁻¹).[2][9]
Mass Spec (EI) Molecular ion (M⁺) peak at m/z = 150, along with characteristic fragmentation patterns.
Analytical Method: HPLC Protocol

For purity assessment and quantification, a reversed-phase High-Performance Liquid Chromatography (HPLC) method is recommended. This protocol is based on established methods for similar phenylurea compounds.

Objective: To determine the purity of a this compound sample.

Instrumentation & Materials:

  • HPLC system with a UV detector

  • C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm)

  • Mobile Phase A: Deionized Water

  • Mobile Phase B: Acetonitrile

  • This compound analytical standard

  • Sample diluent: Acetonitrile/Water (50:50)

Chromatographic Conditions:

  • Mobile Phase Gradient: Start with 70% A / 30% B, ramp to 30% A / 70% B over 10 minutes. Hold for 2 minutes, then return to initial conditions and equilibrate for 3 minutes.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 245 nm

  • Injection Volume: 10 µL

Procedure:

  • Standard Preparation: Prepare a stock solution of the this compound standard in the sample diluent (e.g., 1 mg/mL). Prepare a series of working standards by serial dilution.

  • Sample Preparation: Accurately weigh and dissolve the synthesized this compound in the sample diluent to a concentration within the calibration range.

  • Analysis: Inject the standards to establish a calibration curve. Inject the sample solution.

  • Quantification: Determine the purity of the sample by comparing the peak area to the calibration curve, typically expressed as area percent.

Role in Drug Discovery: A Privileged Scaffold

The true significance of this compound for drug development professionals lies not in its own bioactivity, but in its utility as a core structural motif. The urea functional group is a potent hydrogen bond donor and acceptor, allowing it to anchor molecules within the active sites of enzymes and receptors.[2][3]

Kinase Inhibition

Aryl ureas are a hallmark of many Type-II kinase inhibitors, such as the blockbuster drug Sorafenib. These inhibitors bind to the inactive "DFG-out" conformation of the kinase, often forming key hydrogen bonds with the enzyme's hinge region and a conserved glutamate residue in the αC-helix. The p-tolyl group serves as a versatile, lipophilic fragment that can be directed towards hydrophobic pockets in the active site, contributing to binding affinity and selectivity.

Conceptual Signaling Pathway Inhibition

Derivatives of this compound are frequently designed to target critical cell signaling pathways implicated in cancer, such as the Vascular Endothelial Growth Factor Receptor (VEGFR) pathway, which is crucial for angiogenesis (the formation of new blood vessels that supply tumors).

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGF VEGF Ligand VEGFR2 VEGFR-2 Receptor VEGF->VEGFR2 Binds RAS RAS VEGFR2->RAS Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Gene Gene Transcription (Proliferation, Angiogenesis) ERK->Gene Inhibitor Aryl Urea Inhibitor (this compound Derivative) Inhibitor->VEGFR2 Blocks ATP Binding Site

Caption: Hypothesized inhibition of the VEGFR-2 signaling pathway by an aryl urea derivative based on the this compound scaffold.

Safety and Handling

This compound is considered moderately toxic by ingestion and is a questionable carcinogen based on experimental data.[5] When heated to decomposition, it emits toxic fumes of nitrogen oxides (NOx).[4][5]

  • Personal Protective Equipment (PPE): Wear standard laboratory attire, including safety glasses, a lab coat, and chemical-resistant gloves. When handling the neat solid, a NIOSH-approved respirator equipped with an organic vapor cartridge and a dust/mist filter is recommended.[8]

  • Handling: Avoid creating dust. Handle in a well-ventilated area or a chemical fume hood.

  • Spill Response: For small spills, dampen the solid material with alcohol and transfer it to a suitable container for disposal.[8] Wash the contaminated surface with alcohol followed by soap and water.

Conclusion

This compound is a deceptively simple molecule that holds a significant position in the synthetic chemist's toolbox. Its straightforward synthesis, well-defined properties, and, most importantly, the proven utility of its core urea scaffold make it an invaluable starting point for the design and discovery of novel therapeutics. Understanding the causality behind its synthesis, the nuances of its characterization, and its strategic role as a pharmacophore empowers researchers to leverage this foundational building block in the development of next-generation targeted therapies.

References

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 12148, N-(4-Methylphenyl)urea. [Link]
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  • Doc Brown's Chemistry. mass spectrum,1H NMR & 13C NMR spectra & infrared spectrum of urea. [Link]
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Sources

An In-depth Technical Guide to the Solubility of p-Tolylurea in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of the solubility of p-tolylurea in organic solvents. It is intended for researchers, scientists, and professionals in drug development and materials science who require a deep understanding of the dissolution properties of this compound. This document moves beyond a simple recitation of data, offering insights into the underlying physicochemical principles that govern solubility and providing actionable protocols for its experimental determination.

Section 1: Introduction to this compound and its Significance

This compound, also known as 1-(p-tolyl)urea or N-(4-methylphenyl)urea, is an aromatic urea derivative with the chemical structure C₈H₁₀N₂O.[1][2] Its structure, featuring a urea functional group attached to a toluene-derived tolyl group, imparts a unique combination of polarity and aromatic character. This duality governs its interactions with various solvents and is central to its application in diverse fields.

In pharmaceutical research, urea derivatives are a cornerstone of medicinal chemistry, with applications as enzyme inhibitors, receptor antagonists, and anticancer agents. This compound itself has been investigated for potential biological activities.[1] Furthermore, it serves as a crucial intermediate in the synthesis of more complex molecules, including agrochemicals such as herbicides and pesticides.[1]

A thorough understanding of this compound's solubility is paramount for its practical application. In drug development, solubility directly impacts formulation strategies, bioavailability, and ultimately, therapeutic efficacy. For synthetic chemists, knowledge of solubility is essential for reaction solvent selection, purification via crystallization, and product yield optimization.

This guide will delve into the theoretical and practical aspects of this compound solubility, providing a framework for predicting and experimentally determining its behavior in organic solvents.

Section 2: Theoretical Framework of Solubility

The dissolution of a crystalline solid like this compound in a solvent is a complex thermodynamic process governed by the interplay of intermolecular forces. The overall Gibbs free energy of dissolution (ΔGsol) must be negative for the process to be spontaneous. This is described by the equation:

ΔGsol = ΔHsol - TΔSsol

where ΔHsol is the enthalpy of solution, T is the absolute temperature, and ΔSsol is the entropy of solution.

The enthalpy of solution can be further broken down into two key components: the lattice energy of the solid (ΔHlattice) and the solvation energy (ΔHsolvation).

ΔHsol = ΔHlattice + ΔHsolvation

For dissolution to occur, the energy released upon solvation of the this compound molecules by the solvent must be sufficient to overcome the energy required to break the crystal lattice.

The principle of "like dissolves like" provides a qualitative predictor of solubility. This compound possesses both a polar urea moiety capable of hydrogen bonding and a nonpolar tolyl group. Therefore, its solubility will be highest in solvents that can effectively interact with both of these features.

  • Polar Protic Solvents (e.g., alcohols): These solvents can act as both hydrogen bond donors and acceptors, readily solvating the urea portion of the molecule.

  • Polar Aprotic Solvents (e.g., acetone, ethyl acetate, DMSO): These solvents can accept hydrogen bonds and engage in dipole-dipole interactions, effectively solvating the polar regions of this compound.

  • Nonpolar Solvents (e.g., toluene, hexane): These solvents primarily interact through weaker van der Waals forces and will be less effective at solvating the polar urea group, leading to lower solubility.

The presence of the methyl group on the phenyl ring in this compound, compared to the unsubstituted phenylurea, slightly increases its lipophilicity, which may subtly influence its solubility profile in various organic solvents.

Section 3: Experimental Determination of this compound Solubility

Accurate determination of solubility requires robust experimental design and execution. The following section outlines a detailed protocol for measuring the equilibrium solubility of this compound.

Equilibrium Solubility (Shake-Flask Method)

This method determines the thermodynamic or equilibrium solubility, which is the maximum concentration of a solute that can dissolve in a solvent at a given temperature.[3]

Experimental Protocol:

  • Preparation:

    • Ensure the this compound sample is pure and crystalline. If necessary, purify by recrystallization from a suitable solvent like an ethanol/water mixture.[4]

    • Use high-purity (e.g., HPLC grade) organic solvents.

  • Procedure:

    • Add an excess amount of this compound to a series of vials, each containing a known volume of the desired organic solvent. The presence of excess solid is crucial to ensure saturation.

    • Seal the vials to prevent solvent evaporation.

    • Place the vials in a constant temperature shaker or water bath set to the desired temperature (e.g., 298.15 K or 25 °C).

    • Agitate the samples for a sufficient time to reach equilibrium. This can range from 24 to 72 hours, depending on the solvent and the compound's dissolution rate. A preliminary kinetic study can determine the optimal equilibration time.

    • After equilibration, allow the vials to stand undisturbed at the set temperature for at least 2 hours to allow the undissolved solid to settle.

  • Sample Analysis:

    • Carefully withdraw a known volume of the supernatant using a pre-warmed syringe fitted with a solvent-compatible filter (e.g., 0.45 µm PTFE) to remove any undissolved particles.

    • Dilute the collected sample with a suitable solvent to a concentration within the linear range of the analytical method.

    • Quantify the concentration of this compound in the diluted sample using a validated analytical technique such as High-Performance Liquid Chromatography (HPLC) with UV detection or UV-Vis spectrophotometry.

  • Calculation:

    • Calculate the solubility from the measured concentration and the dilution factor. Express the solubility in desired units, such as g/L, mg/mL, or mole fraction.

Diagram of the Experimental Workflow:

G cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis cluster_results Results prep1 Weigh excess this compound equil1 Add solute to solvent in sealed vial prep1->equil1 prep2 Measure solvent volume prep2->equil1 equil2 Agitate at constant temperature (24-72h) equil1->equil2 equil3 Allow solids to settle equil2->equil3 analysis1 Filter supernatant equil3->analysis1 analysis2 Dilute sample analysis1->analysis2 analysis3 Quantify by HPLC/UV-Vis analysis2->analysis3 results1 Calculate solubility (g/L, mole fraction) analysis3->results1

Caption: Workflow for the experimental determination of equilibrium solubility.

Analytical Methodologies

The choice of analytical method for concentration determination is critical for accuracy.

  • High-Performance Liquid Chromatography (HPLC): This is the preferred method due to its high specificity and sensitivity. A reversed-phase C18 column with a mobile phase of acetonitrile and water is typically suitable for separating this compound. Detection is commonly performed using a UV detector at a wavelength corresponding to the absorbance maximum of this compound.

  • UV-Vis Spectrophotometry: This method is simpler and faster than HPLC but is more susceptible to interference from other components in the sample. A calibration curve of absorbance versus concentration must be established in the same solvent system as the samples.

Section 4: Solubility Data and Discussion

Table 1: Equilibrium Solubility of 1-Phenylurea in Various Organic Solvents at 298.15 K (25 °C) [3][5]

SolventSolvent TypeMole Fraction (10³ * x)
N,N-dimethylformamide (DMF)Polar Aprotic289.80
Dimethyl sulfoxide (DMSO)Polar Aprotic224.70
N-methyl-2-pyrrolidinone (NMP)Polar Aprotic165.20
Ethylene glycol (EG)Polar Protic49.82
MethanolPolar Protic40.52
EthanolPolar Protic22.31
n-PropanolPolar Protic14.73
n-ButanolPolar Protic10.96
1,4-DioxanePolar Aprotic10.88
IsopropanolPolar Protic9.92
IsobutanolPolar Protic7.32
AcetonitrilePolar Aprotic5.89
Ethyl acetatePolar Aprotic5.34
1,2-Dichloroethane (1,2-DCE)Nonpolar0.28
WaterPolar Protic0.23

Analysis of Solubility Trends:

The data for 1-phenylurea clearly demonstrates the principles outlined in Section 2. The highest solubilities are observed in highly polar aprotic solvents like DMF, DMSO, and NMP. These solvents are excellent hydrogen bond acceptors and have high polarity, allowing for strong solvation of the urea moiety.

The solubility in polar protic solvents (alcohols) is also significant, with a clear trend of decreasing solubility as the alkyl chain length of the alcohol increases (methanol > ethanol > n-propanol > n-butanol). This is attributed to the decreasing polarity and increasing nonpolar character of the longer-chain alcohols, which reduces their ability to effectively solvate the polar urea group.

In contrast, the solubility in the nonpolar solvent 1,2-dichloroethane and in water is very low. The low solubility in the nonpolar solvent is expected. The surprisingly low aqueous solubility of 1-phenylurea, despite its hydrogen bonding capability, is likely due to the strong crystal lattice energy and the hydrophobic nature of the phenyl group.

Expected Solubility of this compound:

It is anticipated that this compound will exhibit a similar trend in solubility to 1-phenylurea across this range of solvents. The addition of the methyl group to the phenyl ring will slightly increase the molecule's nonpolar character. This may lead to a slight increase in solubility in less polar organic solvents and a potential slight decrease in solubility in highly polar solvents compared to 1-phenylurea. However, the overall trend is expected to be maintained.

Section 5: Thermodynamic Analysis of Dissolution

By measuring the solubility of this compound at different temperatures, it is possible to calculate the apparent thermodynamic parameters of dissolution, including the Gibbs energy (ΔG°sol), enthalpy (ΔH°sol), and entropy (ΔS°sol) of solution. This provides deeper insight into the driving forces of the dissolution process.

The van't Hoff equation relates the mole fraction solubility (x) to the temperature (T) and the enthalpy and entropy of solution:

ln(x) = - (ΔH°sol / R) * (1/T) + (ΔS°sol / R)

where R is the ideal gas constant.

A plot of ln(x) versus 1/T (the van't Hoff plot) should yield a straight line with a slope of -ΔH°sol/R and a y-intercept of ΔS°sol/R.

  • Positive ΔH°sol: Indicates that the dissolution process is endothermic, and solubility will increase with increasing temperature. This is typical for the dissolution of crystalline solids.

  • Positive ΔS°sol: Indicates that the entropy of the system increases upon dissolution, which is expected as the ordered crystal lattice is disrupted.

The Gibbs energy of solution can then be calculated at a specific temperature (e.g., 298.15 K) using the equation:

ΔG°sol = ΔH°sol - TΔS°sol

A negative value of ΔG°sol indicates a spontaneous dissolution process.

Diagram of Thermodynamic Relationships:

G Solubility Solubility (x) vanHoff van't Hoff Plot (ln(x) vs 1/T) Solubility->vanHoff Temperature Temperature (T) Temperature->vanHoff Gibbs Gibbs Energy (ΔG°sol) Temperature->Gibbs Enthalpy Enthalpy (ΔH°sol) vanHoff->Enthalpy slope Entropy Entropy (ΔS°sol) vanHoff->Entropy intercept Enthalpy->Gibbs Entropy->Gibbs

Caption: Relationship between solubility, temperature, and thermodynamic parameters.

Section 6: Conclusion and Future Directions

This technical guide has provided a comprehensive overview of the solubility of this compound in organic solvents. While direct quantitative data for this compound is sparse, a detailed analysis of the closely related 1-phenylurea, combined with fundamental thermodynamic principles, offers a robust framework for predicting and understanding its solubility behavior.

The key takeaways are:

  • The solubility of this compound is expected to be highest in polar aprotic solvents and lowest in nonpolar solvents.

  • The dissolution process is likely to be endothermic, meaning solubility will increase with temperature.

  • A well-defined experimental protocol, such as the shake-flask method coupled with HPLC analysis, is essential for obtaining accurate and reliable solubility data.

For researchers and professionals working with this compound, it is highly recommended to experimentally determine its solubility in the specific solvent systems relevant to their applications. The protocols and theoretical background provided in this guide will serve as a valuable resource for designing and interpreting such studies. Future work should focus on generating a comprehensive experimental dataset for the solubility of this compound in a wide array of organic solvents at various temperatures to facilitate its broader application in science and industry.

References

  • Chen, J. et al. (2022). 1‑Phenylurea Equilibrium Solubility in Several Mono-Solvents from 283.15 to 323.15 K.
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  • Solubility of Things (n.d.). This compound. [Link]
  • Silva, A. P., et al. (2016). Solubility of Urea in ethanol-water mixtures and pure ethanol from 278.1K to 333.1K. Revista ION, 29(2), 123-131. [Link]
  • Jinjiang Melamine (n.d.). Urea Solubility In Acetone. [Link]
  • Jinjiang Melamine (n.d.). Urea Solubility In Methanol Comprehensive Analysis. [Link]
  • Jinjiang Melamine (n.d.). Solubility Of Urea Overview. [Link]
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  • ResearchGate (2010). Thermodynamics of dissolution of urea in water, alcohols, and their mixtures. [Link]
  • Zhao, Q., et al. (2022). Solubility, Thermodynamic Parameters, and Dissolution Properties of 17-α Hydroxyprogesterone in 13 Pure Solvents. ACS Omega, 7(4), 3655-3666. [Link]
  • Delgado, D. R., et al. (2022). Thermodynamic Assessment of Triclocarban Dissolution Process in N-Methyl-2-pyrrolidone + Water Cosolvent Mixtures. Molecules, 27(19), 6289. [Link]

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A Technical Guide to the Crystal Structure and Polymorphism of p-Tolylurea: A Hypothetical Investigation

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

P-Tolylurea, a molecule of interest in materials science and pharmaceutical development, presents a compelling case study for the exploration of crystal polymorphism. While a single crystal structure has been reported, the potential for multiple polymorphic forms—crystalline structures with the same chemical composition but different molecular packing—remains an area ripe for investigation. The existence of polymorphs can profoundly impact a compound's physicochemical properties, including solubility, stability, and bioavailability, making a thorough understanding of its solid-state landscape a critical aspect of research and development.[1][2][3][4][5]

This in-depth technical guide provides a comprehensive framework for a systematic investigation into the crystal structure and potential polymorphism of this compound. It is designed for researchers and scientists, offering not just procedural steps but also the underlying scientific rationale for experimental choices. This document will navigate the reader through the essential phases of a polymorph screen, from initial crystallization experiments to advanced characterization techniques and the thermodynamic principles governing polymorphic transformations. By following this guide, researchers can build a robust understanding of the solid-state chemistry of this compound and apply these principles to other molecular systems.

Introduction to this compound and the Significance of Polymorphism

This compound, also known as (4-methylphenyl)urea, is a urea derivative with the chemical formula C₈H₁₀N₂O.[6] Its molecular structure, featuring a urea functional group attached to a toluene moiety, allows for the formation of strong intermolecular hydrogen bonds, a key factor in determining its crystal packing.[7][8][9][10] The fundamental importance of studying the crystal structure and polymorphism of organic molecules like this compound lies in the direct correlation between the solid-state arrangement of molecules and the material's bulk properties.[3][4]

In the pharmaceutical industry, for instance, an unexpected polymorphic transformation can lead to changes in a drug's efficacy and safety profile.[2][11] Therefore, a comprehensive polymorph screen is a crucial step in drug development to identify the most stable form and mitigate risks associated with phase transitions.[1][12]

This guide will adopt the perspective of a senior application scientist initiating a project to fully characterize the solid-state forms of this compound. We will assume a single known crystal form, designated here as Form I , based on existing crystallographic data, and outline the process to discover and characterize potential new polymorphs.

The Known Crystal Structure of this compound (Form I): A Baseline for Discovery

A foundational step in any polymorphism study is the thorough characterization of the known crystal form(s). Public databases, such as the Cambridge Crystallographic Data Centre (CCDC), are invaluable resources for this information. For this compound, a single crystal structure has been deposited (CCDC Number: 825231).[6] This structure, which we will refer to as Form I , serves as our critical baseline for comparison against any newly discovered solid forms.

Table 1: Crystallographic Data for this compound (Form I)

ParameterValue
Chemical FormulaC₈H₁₀N₂O
Molecular Weight150.18 g/mol
Crystal SystemTo be obtained from CCDC
Space GroupTo be obtained from CCDC
Unit Cell Dimensionsa, b, c, α, β, γ (To be obtained from CCDC)
VolumeTo be obtained from CCDC
Z (Molecules per unit cell)To be obtained from CCDC
Calculated DensityTo be obtained from CCDC

Note: The specific crystallographic parameters for Form I would be populated from the CCDC deposition.

The molecular conformation and, crucially, the hydrogen bonding network of Form I are of paramount importance. Urea derivatives are known to form robust hydrogen-bonded synthons, often leading to well-defined one- or two-dimensional networks in the crystal lattice.[13] Understanding the hydrogen bonding motifs in Form I provides a predictive tool for envisioning how molecules might rearrange to form alternative, polymorphic structures.

A Systematic Approach to Polymorph Screening of this compound

The objective of a polymorph screen is to subject the compound to a wide array of crystallization conditions to induce the nucleation and growth of different crystalline forms.[1][12] This exploration of the crystallization landscape is guided by principles of thermodynamics and kinetics, aiming to access both the thermodynamically most stable form and any kinetically trapped metastable forms.[14]

Preparation of Starting Material

A crucial, yet often overlooked, aspect of a successful polymorph screen is the nature of the starting material. Using a high-energy form, such as an amorphous solid, can facilitate the nucleation of various crystalline forms by overcoming the kinetic barriers to their formation.

Experimental Protocol: Preparation of Amorphous this compound

  • Dissolution: Dissolve a known quantity of crystalline this compound in a suitable solvent (e.g., methanol, ethanol) with gentle heating until a clear solution is obtained.

  • Rapid Solvent Removal:

    • Method A: Fast Evaporation: Quickly remove the solvent under reduced pressure using a rotary evaporator.

    • Method B: Quench Cooling: Rapidly cool the hot, saturated solution by plunging the vessel into a dry ice/acetone bath.

  • Drying: Thoroughly dry the resulting solid under vacuum at room temperature to remove any residual solvent.

  • Characterization: Confirm the amorphous nature of the material using Powder X-ray Diffraction (PXRD). The absence of sharp Bragg peaks and the presence of a broad halo are indicative of an amorphous solid.

Crystallization Methodologies

A diverse range of crystallization techniques should be employed to explore a wide parameter space of solvent systems, temperatures, and saturation levels.

Table 2: Recommended Crystallization Techniques for this compound Polymorph Screen

TechniqueDescriptionRationale
Slow Evaporation A saturated solution is allowed to evaporate slowly at different temperatures (e.g., ambient, 4°C, 40°C).Allows for slow crystal growth, potentially favoring the formation of the thermodynamically most stable polymorph.
Cooling Crystallization A hot, saturated solution is cooled at different rates (slow and rapid cooling).Different cooling rates can trap different kinetic polymorphs.
Anti-solvent Addition A solution of this compound is treated with a miscible solvent in which it is poorly soluble.Rapidly induces supersaturation, which can lead to the nucleation of metastable forms.
Slurry Conversion A suspension of this compound in a solvent is stirred for an extended period.Allows for solvent-mediated phase transformations, eventually yielding the most stable form in that particular solvent system at that temperature.
Sublimation The solid is heated under vacuum to induce a solid-to-gas phase transition, followed by deposition onto a cold surface.A solvent-free method that can sometimes yield unique polymorphs.
Grinding The crystalline solid is subjected to mechanical stress.Can induce solid-state phase transformations.

A diverse library of solvents with varying polarities, hydrogen bonding capabilities, and boiling points should be utilized for these experiments.

Characterization of Solid Forms: Identifying and Differentiating Polymorphs

Once crystalline material is obtained from the screening experiments, a suite of analytical techniques is employed to identify and characterize the different solid forms.[1][11]

Primary Characterization Techniques

Powder X-ray Diffraction (PXRD) is the cornerstone of polymorph identification. Each crystalline form will produce a unique diffraction pattern, acting as a "fingerprint" for that specific polymorph.[11] Any new pattern distinct from that of Form I indicates the discovery of a new solid form.

Thermal Analysis , primarily using Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) , provides crucial information about the thermodynamic properties and stability of the different forms.

  • DSC can reveal melting points, heats of fusion, and solid-solid phase transitions.[15][16][17]

  • TGA is used to assess the presence of solvates or hydrates by detecting weight loss upon heating.

Spectroscopic Techniques , such as Fourier-Transform Infrared (FTIR) and Raman spectroscopy , are sensitive to the local molecular environment and can often distinguish between polymorphs based on shifts in vibrational frequencies.[16]

Advanced Characterization: Single-Crystal X-ray Diffraction

For any newly discovered polymorph, obtaining a single crystal suitable for Single-Crystal X-ray Diffraction (SC-XRD) is the ultimate goal. This technique provides the definitive three-dimensional structure of the crystal lattice, revealing the precise molecular conformation and packing arrangement.[18] This detailed structural information is essential for understanding the structure-property relationships of the different polymorphs.

Experimental Protocol: Single Crystal Growth

  • Selection of Conditions: Identify the crystallization conditions from the initial screen that yielded the most promising crystalline material of the new form.

  • Optimization: Systematically vary the solvent, temperature, and concentration around these initial conditions to promote the growth of larger, well-formed single crystals.

  • Crystal Mounting and Data Collection: A suitable single crystal (typically 0.1-0.3 mm in each dimension) is mounted on a goniometer and subjected to X-ray diffraction analysis.[18]

  • Structure Solution and Refinement: The diffraction data is used to solve and refine the crystal structure, yielding the atomic coordinates and unit cell parameters.[18]

Thermodynamic and Kinetic Relationships Between Polymorphs

Understanding the thermodynamic stability relationship between different polymorphs is critical for selecting the most suitable form for development.[2] Polymorphic pairs can be either monotropic or enantiotropic .

  • Monotropic System: One polymorph is always more stable than the other at all temperatures up to the melting point.

  • Enantiotropic System: There is a transition temperature at which the stability order reverses.

Burger's Rules can be used as a guide to infer the thermodynamic relationship based on DSC data:

  • Heat of Fusion Rule: The polymorph with the higher melting point is the more stable form at that temperature (for a monotropic system).

  • Heat of Transition Rule: If an endothermic solid-solid transition is observed upon heating, the two forms are enantiotropically related.

The interplay between thermodynamics and kinetics governs which polymorph is obtained under a given set of conditions.[14] While the thermodynamically most stable form has the lowest free energy, a metastable form may nucleate and grow faster under certain conditions.

Visualizing the Polymorph Investigation Workflow

The process of discovering and characterizing polymorphs can be visualized as a logical workflow.

Polymorph_Investigation_Workflow cluster_0 Phase 1: Screening cluster_1 Phase 2: Characterization cluster_2 Phase 3: In-depth Analysis cluster_3 Phase 4: Final Assessment Start This compound (Known Form I) Amorphous Preparation of Amorphous Starting Material Start->Amorphous Screening Polymorph Screen (Crystallization Experiments) Amorphous->Screening PXRD PXRD Analysis Screening->PXRD Thermal Thermal Analysis (DSC, TGA) PXRD->Thermal Spectroscopy Spectroscopic Analysis (FTIR, Raman) Thermal->Spectroscopy NewPolymorph New Polymorph(s) Identified Spectroscopy->NewPolymorph SCXRD Single Crystal XRD NewPolymorph->SCXRD Thermo Thermodynamic & Kinetic Analysis SCXRD->Thermo StableForm Selection of Most Stable Form Thermo->StableForm

Sources

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of p-Tolylurea

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide offers a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for p-tolylurea (also known as (4-methylphenyl)urea). Designed for researchers, scientists, and professionals in drug development, this document provides a detailed interpretation of the spectral features, supported by tabulated data and field-proven experimental protocols. The causality behind chemical shifts and coupling patterns is explained, grounding the analysis in fundamental principles of magnetic resonance and molecular structure. This guide serves as an authoritative reference for the structural elucidation and quality control of this compound.

Introduction: The Significance of this compound and NMR Characterization

This compound is a key organic compound utilized as a synthetic intermediate in various fields, including pharmaceuticals, agrochemicals, and materials science. Its molecular structure, featuring a substituted aromatic ring coupled to a urea moiety, presents distinct features that are critical to its reactivity and function.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable, non-destructive analytical technique for the unambiguous structural determination of organic molecules. By probing the magnetic properties of atomic nuclei—primarily ¹H (proton) and ¹³C (carbon-13)—NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule. For a compound like this compound, NMR is essential for verifying its identity, assessing purity, and understanding the electronic effects of its functional groups.

This guide provides a detailed, peak-by-peak analysis of both the ¹H and ¹³C NMR spectra, linking empirical data to theoretical principles to provide a holistic understanding of the molecule's spectroscopic signature.

Molecular Structure and NMR Environments

The structure of this compound (C₈H₁₀N₂O) consists of a para-substituted benzene ring with a methyl (-CH₃) group and a urea (-NHCONH₂) group. This substitution pattern leads to specific, predictable symmetries and electronic effects that directly influence the resulting NMR spectra.

  • The tolyl group contains a methyl group, which is an electron-donating group (EDG). This EDG increases electron density on the aromatic ring, particularly at the ortho and para positions relative to itself.

  • The urea group is an electron-withdrawing group (EWG) through resonance and induction, which decreases electron density on the aromatic ring.

The interplay of these electronic effects results in a distinct set of chemical shifts for the aromatic protons and carbons. Due to the para-substitution and free rotation around the C-N bond, the molecule possesses a plane of symmetry, simplifying the spectra by making certain protons and carbons chemically equivalent.

¹H NMR Spectral Analysis of this compound

The ¹H NMR spectrum provides information on the distinct proton environments within the molecule. The key features are chemical shift (δ), integration (number of protons), and multiplicity (splitting pattern).

Experimental Parameters
  • Solvent: Dimethyl Sulfoxide-d₆ (DMSO-d₆)

  • Frequency: 400 MHz or higher

  • Reference: Tetramethylsilane (TMS) at δ 0.00 ppm

DMSO-d₆ is a preferred solvent for ureas as it is aprotic and forms hydrogen bonds with the N-H protons, which slows down their chemical exchange rate.[1] This allows the N-H signals to be observed as sharper peaks, often revealing their coupling to adjacent nuclei.[1][2]

Tabulated ¹H NMR Data
Signal LabelChemical Shift (δ) ppmMultiplicityIntegrationAssignment
H-a~ 8.25Singlet1HAr-NH -C=O
H-b~ 7.30Doublet2HAromatic CH (ortho to -NHCONH₂)
H-c~ 7.05Doublet2HAromatic CH (ortho to -CH₃)
H-d~ 5.95Singlet (broad)2H-C(=O)-NH₂
H-e~ 2.22Singlet3HAr-CH₃

Note: The chemical shifts of NH protons (H-a and H-d) are highly variable and can be affected by concentration, temperature, and residual water in the solvent.[2][3]

Detailed Peak Interpretation
  • H-a (δ ~ 8.25 ppm, 1H, s): This downfield singlet corresponds to the proton on the nitrogen atom directly attached to the aromatic ring. Its significant deshielding is due to the electron-withdrawing effect of the adjacent carbonyl group and the aromatic ring. It appears as a singlet because there are no adjacent protons to couple with.

  • H-b & H-c (δ ~ 7.30 and 7.05 ppm, 2H each, d): These two signals represent the four protons on the aromatic ring. Due to the molecule's symmetry, the two protons ortho to the urea group (H-b) are equivalent, and the two protons ortho to the methyl group (H-c) are equivalent.

    • The protons at H-b (δ ~ 7.30 ppm) are deshielded by the electron-withdrawing urea substituent.

    • The protons at H-c (δ ~ 7.05 ppm) are shielded by the electron-donating methyl group, causing them to appear more upfield.

    • They appear as doublets due to coupling with their single adjacent proton neighbor (³J-coupling), resulting in a characteristic AA'BB' system.[4]

  • H-d (δ ~ 5.95 ppm, 2H, s): This broad singlet is assigned to the two protons of the terminal amino (-NH₂) group. The signal is often broad due to quadrupole broadening from the ¹⁴N nucleus and chemical exchange.[2] In DMSO-d₆, these protons are observable, whereas in solvents like D₂O, they would rapidly exchange and the signal would disappear.

  • H-e (δ ~ 2.22 ppm, 3H, s): This upfield singlet is characteristic of the methyl protons attached to the aromatic ring. It integrates to three protons and is a singlet because there are no protons on the adjacent carbon atom.

Visualization of Proton Environments

The following diagram illustrates the distinct proton environments in this compound.

Caption: ¹H NMR assignments for this compound.

¹³C NMR Spectral Analysis of this compound

The proton-decoupled ¹³C NMR spectrum provides one signal for each unique carbon atom in the molecule. The chemical shifts are highly sensitive to the electronic environment.

Experimental Parameters
  • Solvent: DMSO-d₆

  • Frequency: 100 MHz or higher

  • Technique: Proton-decoupled

  • Reference: TMS at δ 0.00 ppm

Tabulated ¹³C NMR Data
Signal LabelChemical Shift (δ) ppmAssignment
C-1~ 155.5C =O (Carbonyl)
C-2~ 137.2Ar-C -NH (ipso-C)
C-3~ 130.5Ar-C -CH₃ (ipso-C)
C-4~ 128.9Ar-C H (ortho to -CH₃)
C-5~ 118.0Ar-C H (ortho to -NHCONH₂)
C-6~ 20.4Ar-C H₃

Note: SpectraBase reports similar shifts in a CDCl₃/DMSO-d₆ mixture.[5]

Detailed Peak Interpretation
  • C-1 (δ ~ 155.5 ppm): This is the most downfield signal and is assigned to the carbonyl carbon of the urea group. Carbonyl carbons are strongly deshielded and typically appear in the 150-180 ppm range.

  • C-2 & C-3 (δ ~ 137.2 and 130.5 ppm): These are the two quaternary (ipso) carbons of the aromatic ring, which do not have attached protons.

    • C-2 is the carbon atom bonded to the nitrogen of the urea group.

    • C-3 is the carbon atom bonded to the methyl group. Their precise assignment can be confirmed with 2D NMR techniques like HMBC.

  • C-4 & C-5 (δ ~ 128.9 and 118.0 ppm): These signals correspond to the protonated carbons of the aromatic ring.

    • C-4 (δ ~ 128.9 ppm) represents the two equivalent carbons ortho to the methyl group.

    • C-5 (δ ~ 118.0 ppm) represents the two equivalent carbons ortho to the urea group. The shielding effect of the methyl group and deshielding by the urea group influence these positions.

  • C-6 (δ ~ 20.4 ppm): This highly shielded, upfield signal is characteristic of the methyl carbon attached to the aromatic ring. Aliphatic carbons typically resonate in this region.

Visualization of Carbon Environments

The following diagram illustrates the unique carbon environments in this compound.

Caption: ¹³C NMR assignments for this compound.

Experimental Protocol: NMR Sample Preparation and Data Acquisition

This section provides a standardized workflow for obtaining high-quality NMR spectra of this compound. Adherence to this protocol ensures reproducibility and accuracy.

Workflow Diagram

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing A 1. Weigh Sample (10-20 mg for ¹H, 20-50 mg for ¹³C) B 2. Add Deuterated Solvent (~0.6 mL DMSO-d₆) A->B C 3. Dissolve Sample (Vortex or sonicate) B->C D 4. Transfer to NMR Tube (Filter if necessary) C->D E 5. Insert Sample into Spectrometer D->E F 6. Lock, Tune, and Shim E->F G 7. Acquire Spectra (¹H and ¹³C experiments) F->G H 8. Fourier Transform G->H I 9. Phase and Baseline Correction H->I J 10. Calibrate and Integrate I->J K 11. Peak Assignment and Analysis J->K

Caption: Standard workflow for NMR analysis.

Step-by-Step Methodology
  • Sample Weighing: Accurately weigh the this compound sample. For ¹H NMR, 10-20 mg is typically sufficient. For ¹³C NMR, which is less sensitive, a more concentrated sample of 20-50 mg is recommended.[6]

  • Solvent Addition: Add approximately 0.6 mL of high-purity deuterated solvent (e.g., DMSO-d₆) to the sample in a clean, dry vial.[6]

  • Dissolution: Ensure the solid is completely dissolved. Gentle vortexing or brief sonication can aid dissolution. A homogenous solution is critical for high-resolution spectra.[6]

  • Transfer to NMR Tube: Using a Pasteur pipette, carefully transfer the solution into a clean, high-quality 5 mm NMR tube. To remove any particulate matter, the pipette can be plugged with a small piece of cotton or glass wool.[7] The final sample height should be approximately 4-5 cm.[6]

  • Spectrometer Setup: Insert the NMR tube into the spinner turbine and place it in the spectrometer.

  • Locking, Tuning, and Shimming: The spectrometer's field is locked onto the deuterium signal of the solvent. The probe is then tuned to the appropriate frequencies for ¹H and ¹³C. Shimming is performed to optimize the magnetic field homogeneity, which sharpens the NMR signals.[6][8]

  • Data Acquisition:

    • ¹H NMR: Acquire the spectrum using standard parameters. A relaxation delay of 1-2 seconds and 8 to 16 scans are usually adequate.[9]

    • ¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. A greater number of scans will be required to achieve a good signal-to-noise ratio due to the low natural abundance of ¹³C.[10]

  • Data Processing: The raw data (Free Induction Decay - FID) is processed using a Fourier transform. The resulting spectrum is then phased and baseline corrected.

  • Calibration and Analysis: The chemical shift axis is calibrated relative to the TMS signal (δ 0.00 ppm). For the ¹H spectrum, the peaks are integrated to determine the relative proton ratios, and the multiplicities are analyzed.

Conclusion

The ¹H and ¹³C NMR spectra of this compound provide a definitive fingerprint for its molecular structure. The ¹H NMR spectrum is characterized by distinct signals for the methyl, aromatic, and urea protons, with splitting patterns that confirm their connectivity. The ¹³C NMR spectrum complements this by identifying all six unique carbon environments, from the upfield methyl carbon to the downfield carbonyl carbon. This guide provides the foundational data and protocols necessary for researchers to confidently identify, quantify, and utilize this compound in their scientific endeavors.

References

  • SpectraBase. This compound - Optional[13C NMR] - Chemical Shifts. Wiley-VCH GmbH.
  • ACD/Labs. Exchangeable Protons in NMR—Friend or Foe?. (2023).
  • Reddit. Urea protons exchanging with DMSO-d6 protons?. (2018).
  • ResearchGate. Concentration-dependent 1 H NMR shift of two urea protons.
  • ALWSCI. How To Prepare And Run An NMR Sample. (2025).
  • University of Illinois. NMR Sample Preparation Guide.
  • Chemistry LibreTexts. Solid State NMR Experimental Setup. (2023).
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An In-depth Technical Guide to the FT-IR Spectrum Analysis of P-Tolylurea

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Role of FT-IR Spectroscopy in Pharmaceutical Characterization

In the landscape of pharmaceutical development and materials science, the precise and unambiguous characterization of molecular structure is paramount. Among the suite of analytical techniques available, Fourier-Transform Infrared (FT-IR) spectroscopy stands out as a rapid, non-destructive, and highly informative method. It provides a unique molecular fingerprint by probing the vibrational modes of chemical bonds. For researchers, scientists, and drug development professionals, a thorough understanding of FT-IR spectral interpretation is not merely a technical skill but a foundational component of scientific rigor.

This guide provides an in-depth technical exploration of the FT-IR spectrum of p-tolylurea (also known as 4-methylphenylurea). This compound serves as a valuable model compound, embodying key functional groups and structural motifs prevalent in a wide range of pharmaceutical compounds. Herein, we will dissect its molecular structure, delve into its theoretical and experimental vibrational modes, and provide a detailed protocol for its analysis. The causality behind experimental choices will be elucidated, ensuring a self-validating system of protocols and interpretation.

Molecular Architecture of this compound

This compound, with the chemical formula C₈H₁₀N₂O, is an aromatic urea derivative.[1] Its structure is characterized by a central urea moiety (-NH-CO-NH-) linking a tolyl group (a benzene ring substituted with a methyl group) and an amino group. This seemingly simple structure gives rise to a complex and informative infrared spectrum, a direct consequence of the various vibrational modes associated with its distinct functional groups.

Diagram: Molecular Structure of this compound

Caption: Molecular structure of this compound highlighting the key functional groups.

Theoretical Vibrational Modes: A Primer

A non-linear molecule with N atoms possesses 3N-6 fundamental vibrational modes.[2] These modes, which include stretching, bending, rocking, wagging, and twisting, are quantized and give rise to the absorption bands observed in an FT-IR spectrum. The position, intensity, and shape of these bands are dictated by the bond strength, atomic masses, and the change in dipole moment during the vibration.

For this compound, the key vibrational modes can be attributed to:

  • N-H stretching of the primary and secondary amine groups in the urea moiety.

  • C=O stretching (Amide I band) of the carbonyl group.

  • N-H bending and C-N stretching (Amide II and III bands).

  • Aromatic C-H stretching of the tolyl group.

  • Aliphatic C-H stretching of the methyl group.

  • Aromatic C=C stretching within the benzene ring.

  • C-H in-plane and out-of-plane bending of the aromatic ring, which are indicative of the substitution pattern.

Experimental Protocol: Acquiring a High-Fidelity FT-IR Spectrum

The quality of an FT-IR spectrum is intrinsically linked to the sample preparation. For a solid compound like this compound, several methods are available, each with its own set of advantages and considerations.

Recommended Method: Potassium Bromide (KBr) Pellet

This is the most common method for obtaining high-quality transmission spectra of solid samples.

Protocol:

  • Drying: Gently dry both the this compound sample and powdered potassium bromide (KBr) in an oven at 110°C for at least 2 hours to remove any residual moisture, which can interfere with the spectrum, particularly in the O-H stretching region.

  • Grinding: In a dry agate mortar and pestle, grind 1-2 mg of this compound to a fine powder.

  • Mixing: Add approximately 100-200 mg of the dried KBr to the mortar and thoroughly mix with the sample by gentle grinding. The goal is a homogenous mixture with a sample concentration of approximately 1%.

  • Pellet Pressing: Transfer the mixture to a pellet press die and apply pressure (typically 7-10 tons) for several minutes to form a transparent or translucent pellet.

  • Analysis: Carefully remove the KBr pellet from the die and place it in the sample holder of the FT-IR spectrometer.

  • Background Collection: Before running the sample spectrum, acquire a background spectrum of the empty sample compartment to account for atmospheric CO₂ and water vapor.

  • Sample Spectrum Acquisition: Acquire the FT-IR spectrum of the this compound pellet, typically over the range of 4000-400 cm⁻¹.

Alternative Method: Attenuated Total Reflectance (ATR)-FTIR

ATR-FTIR is a rapid and convenient alternative that requires minimal sample preparation.

Protocol:

  • Crystal Cleaning: Ensure the ATR crystal (e.g., diamond or germanium) is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

  • Background Collection: Record a background spectrum with the clean, empty ATR crystal.

  • Sample Application: Place a small amount of the this compound powder directly onto the ATR crystal.

  • Pressure Application: Apply pressure using the instrument's pressure clamp to ensure good contact between the sample and the crystal.

  • Spectrum Acquisition: Collect the FT-IR spectrum.

Diagram: FT-IR Analysis Workflow

ftir_workflow cluster_prep Sample Preparation (KBr Pellet) cluster_analysis FT-IR Analysis Dry Dry Sample & KBr Grind Grind Sample Dry->Grind Mix Mix with KBr Grind->Mix Press Press Pellet Mix->Press Background Acquire Background Spectrum Press->Background Place Pellet in Spectrometer Sample Acquire Sample Spectrum Background->Sample Process Data Processing & Analysis Sample->Process

Caption: A generalized workflow for the FT-IR analysis of a solid sample using the KBr pellet method.

Detailed FT-IR Spectrum Analysis of this compound

The following analysis is based on the experimental FT-IR spectrum of N-(4-Methylphenyl)urea obtained via the KBr wafer method.[1]

Wavenumber (cm⁻¹)IntensityAssignment of Vibrational Mode
~3430StrongAsymmetric N-H stretching of the -NH₂ group
~3320StrongSymmetric N-H stretching of the -NH₂ group and N-H stretching of the secondary amine (-NH-)
~3030MediumAromatic C-H stretching
~2920WeakAsymmetric C-H stretching of the methyl (-CH₃) group
~1630Very StrongAmide I band: primarily C=O stretching, with some contribution from N-H bending
~1595StrongAmide II band: N-H bending and C-N stretching
~1550StrongAromatic C=C stretching
~1410MediumC-H bending of the methyl group
~1310MediumAmide III band: C-N stretching and N-H bending
~820StrongOut-of-plane C-H bending of the para-disubstituted aromatic ring
Interpretation of Key Spectral Regions
  • N-H Stretching Region (3500-3200 cm⁻¹): The presence of two distinct, strong bands in this region is characteristic of a primary amine (-NH₂) group, corresponding to its asymmetric and symmetric stretching modes. The N-H stretching of the secondary amine (-NH-) is often convoluted with the symmetric stretch of the primary amine. The broadness of these peaks is indicative of hydrogen bonding in the solid state.

  • C-H Stretching Region (3100-2800 cm⁻¹): The medium intensity band above 3000 cm⁻¹ is a clear indication of C-H bonds on an aromatic ring. The weaker band below 3000 cm⁻¹ is attributed to the C-H stretching of the methyl group on the tolyl substituent.

  • Carbonyl (Amide I) Region (~1630 cm⁻¹): The very strong absorption band around 1630 cm⁻¹ is the Amide I band, which is one of the most characteristic absorptions of the urea moiety. This band is primarily due to the C=O stretching vibration. Its position at a relatively low wavenumber is a result of resonance within the urea group and intermolecular hydrogen bonding, which weakens the C=O double bond.

  • Amide II and Aromatic Region (1600-1500 cm⁻¹): The strong band at approximately 1595 cm⁻¹ is the Amide II band, arising from a complex mix of N-H bending and C-N stretching vibrations.[3] The adjacent strong band around 1550 cm⁻¹ is characteristic of C=C stretching vibrations within the aromatic ring.

  • Fingerprint Region (< 1500 cm⁻¹): This region contains a wealth of information from various bending and stretching vibrations. The band at ~1410 cm⁻¹ is assigned to the bending of the methyl group's C-H bonds. The Amide III band, a coupled vibration of C-N stretching and N-H bending, appears around 1310 cm⁻¹. A particularly diagnostic peak is the strong absorption at approximately 820 cm⁻¹, which is characteristic of the out-of-plane C-H bending of two adjacent hydrogens on a para-disubstituted benzene ring.

The Influence of Intermolecular Hydrogen Bonding

In the solid state, this compound molecules are extensively linked by intermolecular hydrogen bonds. The N-H groups of the urea moiety act as hydrogen bond donors, while the carbonyl oxygen serves as a hydrogen bond acceptor. This network of hydrogen bonds has a profound effect on the FT-IR spectrum.

Diagram: Intermolecular Hydrogen Bonding in this compound

Caption: A simplified representation of intermolecular hydrogen bonding between this compound molecules.

The effects of hydrogen bonding are most notably observed as:

  • Broadening of N-H stretching bands: The involvement of N-H groups in hydrogen bonding creates a range of bond strengths, resulting in a broadening of the corresponding absorption bands in the 3500-3200 cm⁻¹ region.

  • Red-shifting of the C=O stretching frequency: The donation of electron density from the carbonyl oxygen to a hydrogen atom in a neighboring molecule weakens the C=O double bond, causing its stretching vibration to absorb at a lower frequency (a "red shift") than it would in the gas phase.

Conclusion

The FT-IR spectrum of this compound is a rich source of structural information, providing clear evidence for its key functional groups and substitution pattern. A systematic approach to spectral interpretation, grounded in a solid understanding of vibrational modes and the influence of intermolecular forces, allows for a confident and accurate characterization of this and related pharmaceutical compounds. The protocols and analyses presented in this guide serve as a robust framework for researchers and scientists, ensuring the scientific integrity and trustworthiness of their findings in the critical field of drug development and materials science.

References

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  • ResearchGate. (a) FTIR Spectrum of pure Urea. [Link]
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  • Doc Brown's Chemistry. mass spectrum,1H NMR & 13C NMR spectra & infrared spectrum of urea CH4N2O CO(NH2)2 O=C(NH2)2 prominent wavenumbers cm-1 detecting carbonyl amine amino functional groups present finger print for identification of urea image diagram doc brown's advanced organic chemistry revision notes. [Link]
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  • Jurnal UPI. How to Read and Interpret FTIR Spectroscope of Organic Material Indonesian Journal of Science & Technology. [Link]
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Unlocking the Potency of P-Tolylurea Kinase Inhibitors: A Mechanistic and Methodological Exploration

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide:

This guide provides an in-depth exploration of the p-tolylurea scaffold as a cornerstone of modern kinase inhibitor design. We will dissect its mechanism of action, focusing on the structural and conformational dynamics that underpin its inhibitory power. This document is intended for researchers, scientists, and drug development professionals, offering not just a review of the mechanism but also a practical guide to the experimental validation required to characterize these potent molecules. We will move beyond simple descriptions to explain the causal logic behind experimental choices, providing robust, self-validating protocols for your own research endeavors.

The Privileged Scaffold: Why this compound?

The diaryl urea motif, particularly featuring a p-tolyl group, is a privileged structure in medicinal chemistry, most famously embedded within the multi-kinase inhibitor Sorafenib.[1][2][3] Its prevalence is not accidental; it stems from a remarkable ability to engage with the specific conformational states of protein kinases, a family of enzymes central to cellular signaling and frequently dysregulated in diseases like cancer.[4][5][6] The this compound core provides a rigid, yet versatile, framework that can be chemically decorated to achieve high potency and selectivity against specific kinase targets.[7][8] Understanding its core mechanism is therefore fundamental to rationally designing the next generation of targeted therapeutics.

The Core Mechanism: Stabilizing the "DFG-Out" Inactive State

The defining characteristic of most this compound-based inhibitors is their classification as Type II kinase inhibitors .[4][9][10] Unlike Type I inhibitors that compete with ATP for the active enzyme, Type II inhibitors bind to and stabilize a specific inactive conformation of the kinase. This offers a potential avenue for achieving greater selectivity, as the inactive state can be more structurally diverse across the kinome than the highly conserved ATP-binding pocket of the active state.[11][12]

The DFG Motif: A Conformational Switch

At the heart of this mechanism is the "DFG motif," a highly conserved three-amino-acid sequence (Asp-Phe-Gly) at the beginning of the kinase's activation loop.[13] The conformation of this motif dictates the catalytic state of the enzyme:

  • DFG-In (Active): In the catalytically active state, the aspartate (Asp) residue points into the ATP-binding site, where it is essential for coordinating the magnesium ions required for phosphate transfer. The phenylalanine (Phe) residue is tucked into a hydrophobic pocket.

  • DFG-Out (Inactive): In the inactive state, the DFG motif undergoes a significant flip. The Phe residue swings into the ATP-binding site, and the Asp residue points outward. This movement creates a new, adjacent hydrophobic pocket that is not accessible in the active "DFG-in" conformation.[14][15] This is the allosteric site targeted by Type II inhibitors.

The ability of a kinase to adopt this DFG-out conformation is a critical factor in its susceptibility to Type II inhibitors.[10]

The this compound Binding Mode

The this compound scaffold is exquisitely suited to bridge the ATP-binding site and the adjacent allosteric pocket of the DFG-out conformation.

  • Hinge Binding: The urea moiety is a key hydrogen bond donor and acceptor. It typically forms two or three critical hydrogen bonds with the "hinge region" of the kinase, the flexible linker between the N- and C-lobes of the enzyme. This interaction mimics the way the adenine ring of ATP binds.[7][16]

  • Hydrophobic Pocket Occupancy: The p-tolyl group extends into the deep hydrophobic pocket created by the DFG-out flip. This interaction is crucial for the inhibitor's high affinity and is a major determinant of its selectivity.

  • Hydrophobic Channel Interaction: The second aryl ring of the diaryl urea structure occupies the region where the ATP's ribose and phosphate groups would normally bind, making further hydrophobic contacts.

This "bimodal" binding, engaging both the hinge and the allosteric pocket, locks the kinase in a catalytically incompetent state, effectively shutting down its signaling function.

Below is a diagram illustrating the key conformational change and the inhibitor's binding mode.

G Figure 1: Kinase DFG Motif Conformation and Type II Inhibition cluster_0 DFG-In (Active State) cluster_1 DFG-Out (Inactive State) cluster_2 This compound Binding Mode (Type II) atp_pocket_active ATP Binding Pocket Asp points IN (Mg2+ coordination) hydro_pocket_active Hydrophobic Pocket Phe tucked IN atp_pocket_inactive ATP Binding Pocket Phe points IN atp_pocket_active->atp_pocket_inactive DFG Flip hydro_pocket_inactive Adjacent Allosteric Pocket Asp points OUT (Pocket Exposed) inhibitor This compound Inhibitor hinge Hinge Region inhibitor->hinge H-Bonds (Urea Moiety) atp_site ATP Site inhibitor->atp_site Hydrophobic (Aryl Ring) allosteric_site Allosteric Pocket inhibitor->allosteric_site Hydrophobic (Tolyl Group)

Caption: DFG motif states and this compound Type II inhibitor binding.

Experimental Validation: A Self-Validating Triad

Asserting a mechanism of action requires rigorous experimental validation. For a this compound inhibitor, we employ a triad of techniques—biochemical assays, biophysical characterization, and structural biology—to build an irrefutable case for its mode of action. Each protocol is designed as a self-validating system, where the results of one experiment inform and are confirmed by the next.

Biochemical Potency: The Kinase Activity Assay

The first step is to confirm that the compound inhibits the kinase's enzymatic activity. A luminescence-based assay, such as the ADP-Glo™ Kinase Assay, is a robust, non-radioactive method to determine the inhibitor's potency (IC₅₀).[17]

Principle: This assay quantifies kinase activity by measuring the amount of ADP produced in the phosphorylation reaction. A proprietary reagent depletes the remaining ATP, and then a detection reagent converts the ADP back to ATP, which fuels a luciferase reaction. The resulting luminescent signal is directly proportional to kinase activity; thus, a potent inhibitor will result in a low signal.[17]

  • Compound Preparation:

    • Prepare a 10 mM stock solution of the this compound inhibitor in 100% DMSO.

    • Perform serial dilutions in DMSO to create a concentration gradient. A common approach is a 10-point, 3-fold dilution series.

    • Dilute these DMSO stocks into the appropriate kinase reaction buffer to achieve the desired final assay concentrations (e.g., 10 µM to 0.5 nM). Ensure the final DMSO concentration is constant across all wells (typically ≤1%).

  • Reaction Setup (384-well plate):

    • Add 2.5 µL of the diluted inhibitor or vehicle (DMSO in buffer) to the appropriate wells.

    • Add 2.5 µL of a 2x kinase/substrate mixture (containing the target kinase and its specific peptide substrate in reaction buffer).

    • Pre-incubate the plate at room temperature for 15-30 minutes to allow the inhibitor to bind to the kinase. This pre-incubation step is particularly important for Type II inhibitors which may have slower binding kinetics.

  • Initiating the Kinase Reaction:

    • Initiate the reaction by adding 5 µL of a 2x ATP solution. The final ATP concentration should ideally be at or near the Kₘ value for the specific kinase to ensure competitive effects are accurately measured.[17]

    • Incubate the plate at 30°C for 60 minutes.

  • ADP Detection:

    • Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the unused ATP.

    • Incubate at room temperature for 40 minutes.

    • Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and initiate the luciferase reaction.

    • Incubate at room temperature for 30-60 minutes to stabilize the luminescent signal.

  • Data Acquisition and Analysis:

    • Measure luminescence using a plate-reading luminometer.

    • Subtract the background signal (wells with no enzyme).

    • Calculate the percent inhibition for each inhibitor concentration relative to the vehicle (DMSO) control.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve (variable slope) using software like GraphPad Prism to determine the IC₅₀ value.[17]

G Figure 2: IC50 Determination Workflow start Start prep Prepare Inhibitor Serial Dilutions start->prep setup Plate Reaction: Inhibitor + Kinase/Substrate prep->setup pre_incubate Pre-incubate (Allow Binding) setup->pre_incubate initiate Initiate with ATP Incubate at 30°C pre_incubate->initiate stop_deplete Stop Reaction & Deplete ATP (Add ADP-Glo™ Reagent) initiate->stop_deplete detect Detect ADP (Add Kinase Detection Reagent) stop_deplete->detect read Measure Luminescence detect->read analyze Analyze Data: Calculate % Inhibition Determine IC50 read->analyze end End analyze->end

Caption: Experimental workflow for determining kinase inhibitor IC50.

Biophysical Affinity: Isothermal Titration Calorimetry (ITC)

While an IC₅₀ value demonstrates functional inhibition, it is not a direct measure of binding affinity (Kₔ). Isothermal Titration Calorimetry (ITC) provides this crucial data, along with a complete thermodynamic profile of the binding event.[18] This technique is indispensable for confirming direct target engagement and understanding the forces driving the interaction.

Principle: ITC directly measures the heat released (exothermic) or absorbed (endothermic) when an inhibitor binds to its target kinase.[19] A solution of the inhibitor is titrated in small aliquots into a sample cell containing the kinase. The instrument measures the power required to maintain a zero temperature difference between the sample and a reference cell. Each injection produces a heat pulse that is integrated to determine the heat change, which is then plotted against the molar ratio of inhibitor to protein.[20]

  • Sample Preparation:

    • Express and purify the kinase domain to >95% purity. Protein quality is paramount for good ITC data.

    • Dialyze both the kinase and the inhibitor extensively against the same buffer to minimize buffer mismatch effects. A common buffer is 50 mM HEPES, 150 mM NaCl, pH 7.5.

    • Degas both solutions immediately before the experiment to prevent air bubbles.

    • Accurately determine the concentrations of both the kinase (e.g., by A₂₈₀) and the inhibitor stock.

  • Instrument Setup (e.g., Malvern MicroCal PEAQ-ITC):

    • Set the experimental temperature (e.g., 25°C).

    • Load the kinase solution (typically 10-50 µM) into the sample cell.

    • Load the inhibitor solution (typically 10-20x the kinase concentration) into the injection syringe.

  • Titration Experiment:

    • Perform an initial small injection (e.g., 0.4 µL) to remove any material from the syringe tip, and discard this data point during analysis.

    • Execute a series of 18-20 subsequent injections (e.g., 2 µL each) with sufficient spacing between them to allow the signal to return to baseline.

  • Data Analysis:

    • Integrate the area under each peak to determine the heat change (ΔH) for each injection.

    • Plot the heat change per mole of injectant against the molar ratio of inhibitor to kinase.

    • Fit the resulting binding isotherm to a suitable model (e.g., one-site binding) using the analysis software provided with the instrument.[21]

    • The fit will yield the key thermodynamic parameters:

      • Kₔ (Dissociation Constant): A measure of binding affinity.

      • n (Stoichiometry): The number of inhibitor molecules binding to one kinase molecule.

      • ΔH (Enthalpy Change): The heat released or absorbed upon binding.

      • ΔS (Entropy Change): Calculated from the other parameters.

Structural Elucidation: X-Ray Crystallography

The definitive proof of a Type II binding mechanism comes from resolving the three-dimensional structure of the kinase-inhibitor complex. X-ray crystallography provides an atomic-level snapshot of the interaction, confirming the DFG-out conformation and visualizing the precise hydrogen bonds and hydrophobic interactions made by the this compound inhibitor.[11][22]

Principle: A highly pure protein-inhibitor complex is induced to form a well-ordered crystal. This crystal is then exposed to a focused X-ray beam. The crystal diffracts the X-rays into a specific pattern of spots. By measuring the position and intensity of these spots, a 3D electron density map can be calculated, into which the atomic model of the protein and the bound inhibitor is built and refined.[23][24]

  • Protein-Inhibitor Complex Formation:

    • Prepare a highly concentrated and pure solution of the kinase domain.

    • Add the this compound inhibitor in a slight molar excess (e.g., 1.5 to 3-fold) to ensure saturation of the binding site.

    • Incubate to allow complex formation.

  • Crystallization Screening:

    • Use robotic systems to set up crystallization trials, mixing the protein-inhibitor complex with hundreds of different chemical conditions (precipitants, buffers, salts) in micro-liter scale drops (sitting or hanging drop vapor diffusion).

    • Incubate the trials under controlled temperature and monitor for crystal growth over days to weeks.

  • Crystal Optimization and Harvesting:

    • Once initial "hits" (small crystals) are identified, optimize the conditions to grow larger, single, well-diffracting crystals.

    • Carefully harvest a suitable crystal and transfer it to a cryoprotectant solution to prevent ice formation during freezing.

    • Flash-freeze the crystal in liquid nitrogen for transport to a synchrotron.

  • Data Collection and Structure Determination:

    • Mount the frozen crystal in the X-ray beam at a synchrotron source.

    • Collect a full diffraction dataset by rotating the crystal in the beam.

    • Process the diffraction data to determine unit cell parameters and reflection intensities.

    • Solve the structure using molecular replacement (if a related structure exists) and build the atomic model of the kinase and inhibitor into the resulting electron density map using software like Coot.[22]

    • Refine the model to achieve the best possible fit to the experimental data.

G Figure 3: X-Ray Crystallography Workflow start Start complex Prepare Pure Kinase-Inhibitor Complex start->complex screen High-Throughput Crystallization Screening complex->screen optimize Optimize Conditions & Grow Large Crystals screen->optimize harvest Harvest & Cryo-protect Crystal optimize->harvest collect Collect X-ray Diffraction Data (Synchrotron) harvest->collect process Process Data & Solve Structure (Molecular Replacement) collect->process build Build & Refine Atomic Model process->build end End: 3D Structure build->end

Caption: Workflow for determining a kinase-inhibitor co-crystal structure.

Structure-Activity Relationship (SAR) Insights

Understanding the core mechanism allows for the rational design of improved inhibitors. By systematically modifying the this compound scaffold, we can probe the structure-activity relationship (SAR) to enhance potency and selectivity.[1][8]

Table 1: Representative SAR Data for Hypothetical this compound Analogs against Target Kinase X

Compound IDR¹ (on Tolyl Ring)R² (on Second Aryl Ring)Target Kinase X IC₅₀ (nM)
1 (Core) H4-Cl55
2 3-F4-Cl25
3 3-OH4-Cl150
4 H4-H250
5 H4-OCH₃80
6 H3-CF₃-4-Cl8

Analysis of SAR:

  • Tolyl Ring (R¹): Small, electron-withdrawing groups like fluorine at the 3-position (Compound 2) can improve potency, perhaps through favorable interactions in the hydrophobic pocket. Introducing a polar group like a hydroxyl (Compound 3) is detrimental, likely disrupting the hydrophobic packing.[1]

  • Second Aryl Ring (R²): A halogen at the 4-position (Compound 1 vs. 4) is often crucial for activity. Adding further substitutions, such as the trifluoromethyl group in Compound 6, can significantly enhance potency by accessing deeper pockets or making additional contacts.

Conclusion for the Drug Development Professional

The this compound scaffold represents a powerful and validated starting point for the development of Type II kinase inhibitors. Its mechanism of action, centered on the stabilization of the inactive DFG-out conformation, provides a clear roadmap for both inhibitor characterization and rational drug design. By employing a rigorous experimental triad of biochemical assays, biophysical analysis, and structural biology, researchers can confidently elucidate the binding mode, affinity, and functional consequences of their compounds. The insights gained from these self-validating workflows are critical for optimizing lead candidates, enhancing selectivity, and ultimately developing safer and more effective targeted therapies.

References

  • StatPearls. (n.d.). Tyrosine Kinase Inhibitors. NCBI Bookshelf.
  • Springer Protocols. (n.d.). Kinase Activity Assay Using Unspecific Substrate or Specific Synthetic Peptides.
  • Vijayan, R. S., He, P., et al. (2015). Conformational Analysis of the DFG-Out Kinase Motif and Biochemical Profiling of Structurally Validated Type II Inhibitors. Journal of Medicinal Chemistry, 58(1), 466-479.
  • Zhao, Z., Wu, H., et al. (2014). Exploration of Type II Binding Mode: A Privileged Approach for Kinase Inhibitor Focused Drug Discovery? ACS Chemical Biology, 9(6), 1230-1241.
  • Vijayan, R. S., He, P., et al. (2015). Conformational Analysis of the DFG-Out Kinase Motif and Biochemical Profiling of Structurally Validated Type II Inhibitors. Journal of Medicinal Chemistry, 58(1), 466-479.
  • Ohren, J. F., et al. (2004). Structure of mitogen-activated protein kinase kinase 1 in the DFG-out conformation. Acta Crystallographica Section D: Biological Crystallography, 60(Pt 11), 1936-1944.
  • Wood, E. R., et al. (2004). Recent kinase and kinase inhibitor X-ray structures: mechanisms of inhibition and selectivity insights. Current Medicinal Chemistry, 11(14), 1847-1864.
  • Shan, Y., et al. (2013). Predicting Inactive Conformations of Protein Kinases Using Active Structures: Conformational Selection of Type-II Inhibitors. PLoS ONE, 8(4), e60132.
  • Semantic Scholar. (n.d.). Conformational Analysis of the DFG-Out Kinase Motif and Biochemical Profiling of Structurally Validated Type II Inhibitors.
  • BellBrook Labs. (2018, December 10). How Does a Biochemical Kinase Assay Work?.
  • Davis, M. I., et al. (2011). Discovery of Type II Inhibitors of TGFβ-Activated Kinase 1 (TAK1) and Mitogen-Activated Protein Kinase Kinase Kinase Kinase 2 (MAP4K2). Journal of Medicinal Chemistry, 54(17), 6139-6151.
  • Springer Protocols. (2011). Characterization of Kinase Inhibitors Using Reverse Phase Protein Arrays.
  • Adriaenssens, E. (2023, September 23). In vitro kinase assay. Protocols.io.
  • Engh, R. A., et al. (n.d.). Protein Kinase A - inhibitor complex X-ray structures reveal major binding modes.
  • Sliedregt, K., et al. (2013). Biophysical and X-ray Crystallographic Analysis of Mps1 Kinase Inhibitor Complexes. Biochemistry, 52(31), 5213-5223.
  • ResearchGate. (n.d.). Classification of urea-based antineoplastic kinase inhibitors according to the general chemical structure and highlighting the general mechanism.
  • Semantic Scholar. (n.d.). Overview of Current Type I/II Kinase Inhibitors.
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  • MDPI. (n.d.). Inhibitors of Cyclin-Dependent Kinases: Types and Their Mechanism of Action.
  • Liu, Y., et al. (2017). Design, Synthesis and Structure-Activity Relationships of Novel Diaryl Urea Derivatives as Potential EGFR Inhibitors. Molecules, 22(12), 2095.
  • George, S., et al. (2015). Bis-Aryl Urea Derivatives as Potent and Selective LIM Kinase (Limk) Inhibitors. Journal of Medicinal Chemistry, 58(15), 6213-6228.
  • PubMed. (2024, May 9). X-ray crystallographic analyses of 14 IPMK inhibitor complexes.
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  • National Institutes of Health. (2024, November 1). A practical guide for the assay-dependent characterisation of irreversible inhibitors.
  • Johnson, C. M. (2011). Thermodynamics of Nucleotide and Non-ATP-Competitive Inhibitor Binding to MEK1 by Circular Dichroism and Isothermal Titration Calorimetry. Biochemistry, 50(31), 6724-6735.
  • Chaikuad, A., et al. (2013). X-ray Crystal Structure of ERK5 (MAPK7) in Complex with a Specific Inhibitor. Journal of Medicinal Chemistry, 56(10), 4070-4079.
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  • Frontiers. (2018, October 10). Application of ITC-Based Characterization of Thermodynamic and Kinetic Association of Ligands With Proteins in Drug Design.
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Sources

P-Tolylurea: A Privileged Scaffold for Next-Generation Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Abstract

The p-tolylurea moiety has emerged as a cornerstone in modern medicinal chemistry, serving as a privileged scaffold in the design of a multitude of clinically relevant therapeutic agents. Its unique structural and electronic properties, particularly its ability to form critical hydrogen bond interactions with protein kinase targets, have cemented its importance in the field of oncology and beyond. This technical guide provides a comprehensive exploration of the this compound scaffold, from its fundamental physicochemical characteristics and synthetic accessibility to its profound impact on structure-activity relationships (SAR) in the development of potent and selective kinase inhibitors. Through a detailed examination of key approved drugs, such as Sorafenib and Regorafenib, this document will illuminate the causality behind experimental choices in drug design and provide field-proven insights for the rational development of next-generation therapeutics leveraging this versatile chemical framework.

The Ascendancy of the this compound Scaffold in Medicinal Chemistry

The urea functional group is a linchpin in numerous bioactive molecules and approved drugs, primarily due to its capacity to form stable hydrogen bonds with biological targets like enzymes and receptors.[1][2] This interaction is fundamental to achieving high-affinity binding and, consequently, potent biological activity.[2] Within the vast chemical space of urea derivatives, aryl ureas, and specifically the this compound scaffold, have garnered significant attention as "privileged structures" in drug design.[1][3] This privileged status stems from a combination of synthetic tractability, metabolic stability, and the ideal geometric and electronic arrangement of hydrogen bond donors and acceptors.

The p-tolyl group, a simple methyl-substituted phenyl ring, provides a critical hydrophobic interaction within the binding pockets of many protein kinases, while the urea linker establishes a bidentate hydrogen bond with the hinge region of the kinase domain, a highly conserved structural motif.[4] This dual interaction provides a robust anchoring point for the inhibitor, allowing for systematic modifications at other positions to enhance potency and selectivity.

Strategic Synthesis of this compound Derivatives

The synthetic accessibility of this compound derivatives is a key factor contributing to their widespread use in drug discovery. The most common and straightforward approach to unsymmetrical diaryl ureas involves the reaction of an amine with an isocyanate.[5] Specifically, p-tolyl isocyanate can be reacted with a diverse range of substituted anilines to generate a library of this compound analogs.

Experimental Protocol: General Synthesis of N-Aryl-N'-(p-tolyl)urea Derivatives

This protocol outlines a general and reliable procedure for the synthesis of unsymmetrical diaryl ureas.

Materials:

  • p-Tolyl isocyanate

  • Substituted aniline

  • Anhydrous Tetrahydrofuran (THF)

  • Hexanes

  • Magnetic stirrer and stir bar

  • Round bottom flask

  • Condenser

  • Nitrogen or Argon gas supply

Procedure:

  • To a solution of the desired substituted aniline (1.0 equivalent) in anhydrous THF under an inert atmosphere (N2 or Ar), add p-tolyl isocyanate (1.05 equivalents) dropwise at room temperature.

  • Stir the reaction mixture at room temperature for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture is concentrated under reduced pressure.

  • The resulting solid is triturated with hexanes, filtered, and washed with additional hexanes to afford the purified N-aryl-N'-(p-tolyl)urea derivative.

  • The product can be further purified by recrystallization or column chromatography if necessary.

This robust protocol allows for the rapid generation of a diverse library of compounds for structure-activity relationship studies.

This compound as a Potent Kinase Inhibitor Scaffold

Protein kinases are a class of enzymes that play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of numerous diseases, most notably cancer.[4] The this compound scaffold has proven to be exceptionally effective in the design of inhibitors targeting various kinase families.

Targeting the VEGFR and Raf Kinase Pathways

Vascular Endothelial Growth Factor Receptor (VEGFR) and the Raf/MEK/ERK signaling cascade are critical pathways in tumor angiogenesis and cell proliferation.[6] Many this compound-containing drugs are multi-kinase inhibitors, targeting key nodes in these pathways.

Below is a diagram illustrating the simplified VEGFR-2 signaling pathway, a primary target for many this compound-based inhibitors.

VEGFR2_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PKC PKC PLCg->PKC Activates Raf Raf PKC->Raf Activates MEK MEK Raf->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Proliferation Cell Proliferation Angiogenesis ERK->Proliferation Promotes pTolylurea This compound Inhibitors pTolylurea->VEGFR2 Inhibit pTolylurea->Raf Inhibit

Caption: Simplified VEGFR-2 and Raf/MEK/ERK signaling pathway targeted by this compound inhibitors.

Structure-Activity Relationship (SAR) Insights

Systematic modification of the this compound scaffold has yielded critical insights into the structural requirements for potent kinase inhibition. The following table summarizes the in vitro antiproliferative activities of a series of diaryl urea derivatives, highlighting the impact of substitutions on the aryl ring distal to the tolyl group.

Compound IDR (Substitution on 'Head' Phenyl)IC50 (μM) vs. HT-29 CellsIC50 (μM) vs. A549 Cells
1a 4-H> 50> 50
1b 4-F25.330.1
1c 4-Cl10.215.8
1d 4-Br12.518.2
1e 4-CH345.1> 50
1f 4-OCH3> 50> 50

Data adapted from a comparative study on tolylurea derivatives. [6]

The data clearly indicates that electron-withdrawing halogen substituents at the para-position of the distal phenyl ring significantly enhance antiproliferative activity, with the chloro-substituted analog (1c ) being the most potent.[6] This suggests that the electronic nature of this ring plays a crucial role in the overall binding affinity of the compound.

Case Study: Sorafenib (Nexavar®) and Regorafenib (Stivarga®) - From Scaffold to Blockbuster Drugs

The clinical and commercial success of Sorafenib and Regorafenib provides a compelling testament to the power of the this compound scaffold in drug development.

Sorafenib: A Multi-Kinase Inhibitor for Solid Tumors

Sorafenib (Nexavar®), developed by Bayer, is an oral multi-kinase inhibitor approved for the treatment of advanced renal cell carcinoma (RCC), unresectable hepatocellular carcinoma (HCC), and radioactive iodine-resistant advanced thyroid carcinoma.[3][7] Its mechanism of action involves the inhibition of several protein kinases, including VEGFR, PDGFR, and RAF kinases.[2][8]

The chemical structure of Sorafenib prominently features the this compound core, which is crucial for its binding to the kinase hinge region. The picolinamide moiety provides additional interactions within the ATP-binding pocket, enhancing its inhibitory potency.

Caption: Chemical structure of Sorafenib.

Regorafenib: A Second-Generation Multi-Kinase Inhibitor

Regorafenib (Stivarga®) is a structural analog of Sorafenib, also developed by Bayer, and is approved for the treatment of metastatic colorectal cancer (mCRC), advanced gastrointestinal stromal tumors (GIST), and hepatocellular carcinoma (HCC) in patients previously treated with Sorafenib.[9][10] Regorafenib also functions as a multi-kinase inhibitor with a similar target profile to Sorafenib, including VEGFR and RAF kinases.[9]

The key structural difference between Regorafenib and Sorafenib is the presence of a fluorine atom on the phenoxy ring. This seemingly minor modification results in a distinct pharmacological profile, including altered metabolic stability and potency against certain kinase targets.

p38_MAPK_Pathway Stress Stress / Cytokines MAPKKK MAPKKK (e.g., ASK1, TAK1) Stress->MAPKKK Activate MKK3_6 MKK3/6 MAPKKK->MKK3_6 Phosphorylate p38 p38 MAPK MKK3_6->p38 Phosphorylate Substrates Downstream Substrates (e.g., ATF-2, MK2) p38->Substrates Phosphorylate Response Inflammation / Apoptosis Substrates->Response Mediate pTolylurea This compound Inhibitors pTolylurea->p38 Inhibit

Caption: Simplified p38 MAP kinase signaling pathway.

The development of selective p38 MAP kinase inhibitors remains an active area of research, and the this compound scaffold continues to be a valuable starting point for the design of novel therapeutics for inflammatory disorders and cancer.

Conclusion and Future Perspectives

The this compound scaffold has unequivocally established itself as a privileged structure in medicinal chemistry, particularly in the realm of kinase inhibitor design. Its synthetic accessibility, coupled with its ideal hydrogen bonding and hydrophobic characteristics, provides a robust foundation for the development of potent and selective therapeutic agents. The remarkable success of Sorafenib and Regorafenib underscores the immense potential of this chemical motif.

Future research in this area will likely focus on the development of more selective inhibitors to minimize off-target effects and associated toxicities. Furthermore, the application of the this compound scaffold to other target classes beyond kinases is an exciting avenue for exploration. As our understanding of disease biology continues to evolve, the rational design of novel therapeutics based on this versatile and powerful scaffold will undoubtedly lead to the next generation of life-saving medicines.

References

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An In-Depth Technical Guide to the Reactivity of the Urea Moiety in p-Tolylurea

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

p-Tolylurea, a derivative of urea featuring a tolyl group, is a crystalline solid that serves as a significant structural motif in medicinal chemistry and materials science.[1] The urea functional group is a cornerstone in the design of numerous therapeutic agents, largely due to its capacity to form robust hydrogen bond networks with biological targets.[2] This has cemented its role as a "privileged scaffold" in drug discovery.[3] Specifically, the diaryl urea framework, of which this compound is a foundational example, is a key pharmacophore in a class of potent enzyme inhibitors, including several approved anticancer drugs.[4][5]

This guide provides a comprehensive exploration of the chemical reactivity of the urea moiety within the this compound molecule. We will dissect the electronic and structural factors that govern its behavior, from its nucleophilic and electrophilic potential to its role in directing reactions on the aromatic ring. This analysis is tailored for researchers, scientists, and drug development professionals, offering field-proven insights into the causality behind experimental choices and reaction outcomes.

Electronic and Structural Landscape of the this compound Moiety

The reactivity of this compound is fundamentally dictated by the electronic interplay between the urea moiety and the p-tolyl group. The urea functional group itself is a resonance-stabilized system. The lone pairs on the nitrogen atoms can be delocalized into the carbonyl group, which reduces the electrophilicity of the carbonyl carbon and increases the nucleophilicity of the nitrogen and oxygen atoms.

This resonance has several key implications:

  • Planarity: The C-N bonds have significant double-bond character, leading to a planar geometry that influences molecular interactions.

  • Reduced Basicity: The delocalization of nitrogen lone pairs makes ureas very weak bases, weaker even than water.[6]

  • Hydrogen Bonding: The urea moiety presents two hydrogen bond donors (the N-H protons) and a hydrogen bond acceptor (the carbonyl oxygen), enabling it to form strong and directional intermolecular interactions, which is critical for its role as a pharmacophore.[7]

The p-tolyl group, with its electron-donating methyl substituent, further influences this electronic environment. The methyl group activates the aromatic ring through a positive inductive effect, making it more susceptible to electrophilic attack.

Sources

A Comprehensive Technical Guide to the Thermal Stability and Decomposition of p-Tolylurea

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

p-Tolylurea, a key intermediate in the synthesis of various pharmaceuticals and agrochemicals, exhibits thermal behavior that is critical to its handling, processing, and stability in final products. This in-depth technical guide provides a thorough examination of the thermal stability and decomposition pathways of this compound. Leveraging insights from analogous urea compounds, this document outlines a proposed decomposition mechanism, details essential analytical methodologies for characterization, and presents a framework for understanding its thermal properties. This guide is intended to be a vital resource for professionals in research and development, ensuring safer and more effective utilization of this compound.

Introduction to this compound

This compound, chemically known as 1-(4-methylphenyl)urea, is an organic compound characterized by a urea group attached to a p-tolyl substituent.[1] It typically presents as a colorless to beige crystalline powder with limited solubility in hot water.[2][3] The significance of this compound lies in its role as a versatile building block in organic synthesis, particularly in the development of new drug candidates and agricultural products.[4] A comprehensive understanding of its thermal properties is not merely academic; it is a practical necessity for process safety, formulation development, and predicting the shelf-life of this compound-containing products.

Physicochemical Characteristics

A foundational understanding of this compound begins with its fundamental physical and chemical properties, which are summarized in the table below.

PropertyValueSource(s)
Molecular Formula C₈H₁₀N₂O[1]
Molecular Weight 150.18 g/mol [1]
Appearance Colorless to beige crystalline powder[2][3]
Melting Point 178-181 °C (352-358 °F)[5]
Solubility Slightly soluble in hot water[2][6]

Thermal Decomposition Profile

The application of heat to this compound initiates a decomposition process, leading to the formation of various smaller molecules. It is established that the combustion of this compound results in the generation of hazardous mixed oxides of nitrogen (NOx).[1][2][6] While specific, peer-reviewed studies detailing the thermal decomposition of this compound are not widely available, a scientifically sound decomposition pathway can be postulated by examining the well-documented behavior of structurally similar compounds, such as diphenyl urea.[7]

Proposed Decomposition Mechanism

The thermal degradation of substituted ureas is widely accepted to proceed via a reversible dissociation into the corresponding isocyanate and amine.[7] For this compound, this translates to the formation of p-tolyl isocyanate and ammonia as the primary decomposition products.

Step 1: Initial Dissociation The primary and rate-determining step is the thermal cleavage of the C-N bond, yielding p-tolyl isocyanate and ammonia. This reaction is reversible and its equilibrium is highly dependent on temperature.

p-CH₃C₆H₄NHC(O)NH₂ ⇌ p-CH₃C₆H₄NCO + NH₃

Step 2: Subsequent Reactions of p-Tolyl Isocyanate The p-tolyl isocyanate formed is a highly reactive intermediate that can participate in several subsequent reactions, influencing the final composition of the decomposition products.

  • Dimerization and Trimerization: Isocyanates can undergo self-reaction to form stable cyclic dimers (uretdiones) and trimers (isocyanurates).

  • Hydrolysis: In the presence of water, p-tolyl isocyanate is susceptible to hydrolysis, which proceeds through an unstable carbamic acid intermediate to yield p-toluidine and carbon dioxide.

p-CH₃C₆H₄NCO + H₂O → [p-CH₃C₆H₄NHCOOH] → p-CH₃C₆H₄NH₂ + CO₂

  • Further Reaction: The newly formed p-toluidine can react with unreacted p-tolyl isocyanate to produce the more thermally stable N,N'-di-p-tolylurea.

p-CH₃C₆H₄NCO + p-CH₃C₆H₄NH₂ → (p-CH₃C₆H₄NH)₂CO

The proposed mechanistic steps are visualized in the following diagram:

Decomposition_Pathway p_tolylurea This compound isocyanate p-Tolyl Isocyanate p_tolylurea->isocyanate Heat ammonia Ammonia p_tolylurea->ammonia Heat p_toluidine p-Toluidine isocyanate->p_toluidine + H2O di_p_tolylurea N,N'-di-p-tolylurea isocyanate->di_p_tolylurea + p-Toluidine co2 Carbon Dioxide p_toluidine->co2 + H2O

Caption: A proposed pathway for the thermal decomposition of this compound.

Analytical Methodologies for Thermal Analysis

A robust characterization of the thermal stability of this compound necessitates the use of specialized analytical techniques.

Thermogravimetric Analysis (TGA)

TGA is a cornerstone technique for thermal analysis, providing quantitative information about the changes in a material's mass as a function of temperature or time.[8] This method is crucial for determining the onset temperature of decomposition and the stoichiometry of decomposition reactions.

Standard Operating Protocol for TGA of this compound

  • Sample Preparation: A sample of 5-10 mg of finely powdered this compound is accurately weighed into a tared TGA crucible (e.g., alumina or platinum).

  • Instrument Configuration: The crucible is placed within the TGA furnace, which is then purged with an inert gas, such as nitrogen, at a typical flow rate of 20-50 mL/min to create a non-oxidative environment.

  • Thermal Program Execution: The sample is first equilibrated at a baseline temperature (e.g., 30 °C). A linear heating ramp, typically 10 °C/min, is then applied until a final temperature of approximately 600 °C is reached.

  • Data Interpretation: The resulting data is plotted as percent mass loss versus temperature. The onset of decomposition is identified as the initial point of significant mass loss. The derivative of this curve (DTG) reveals the temperatures at which the rate of mass loss is maximal.

A generalized workflow for TGA is depicted below:

TGA_Workflow cluster_prep Sample Preparation cluster_analysis TGA Analysis cluster_data Data Interpretation weigh Weigh 5-10 mg of This compound load Load into TGA pan weigh->load instrument Place in TGA furnace under inert atmosphere load->instrument heat Heat at a constant rate (e.g., 10 °C/min) instrument->heat plot Plot Mass vs. Temperature heat->plot analyze Determine Tonset and DTG peaks plot->analyze

Sources

A Comprehensive Health and Safety Guide to p-Tolylurea for Research Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of the health and safety considerations paramount for handling p-Tolylurea in a research and development setting. Moving beyond a standard safety data sheet (SDS), this document elucidates the causality behind recommended safety protocols, offering a framework for creating self-validating experimental systems. It is intended for researchers, chemists, and drug development professionals who require a thorough understanding of the risks associated with this compound and the methodologies to mitigate them effectively.

Chemical Identity and Physicochemical Properties

This compound, also known as 4-Methylphenylurea, is a urea derivative appearing as colorless crystals or a beige crystalline powder[1][2][3]. Its fundamental properties are crucial for understanding its behavior in a laboratory setting, from storage to disposal.

PropertyValueSource(s)
CAS Number 622-51-5[1][2][3]
Molecular Formula C₈H₁₀N₂O[1][3]
Molecular Weight 150.18 g/mol [1]
Appearance Colorless crystals / beige crystalline powder[1][2][3]
Melting Point 178-181 °C (352-358 °F)[3][4][5]
Boiling Point 255 °C (491 °F)[3][5][6]
Flash Point 108 °C (226.4 °F)[3][5][6]
Density 1.192 g/cm³[3][5][6]
Solubility Slightly soluble in hot water[1][3][4]. 3.07 g/L at 45 °C[2][5].

Hazard Analysis and GHS Classification

The primary and most critical hazard associated with this compound is its acute oral toxicity. The Globally Harmonized System (GHS) provides a clear classification that must inform all handling procedures.

  • GHS Classification : Acute Toxicity, Oral, Category 3[2].

  • Pictogram :

    
    
    
  • Signal Word : Danger [1][2].

  • Hazard Statement : H301 - Toxic if swallowed[1][2].

  • Precautionary Statements : P264, P270, P301+P316, P321, P330, P405, P501[1].

Expert Analysis: The "Toxic if swallowed" classification is the central driver for all safety protocols. Unlike compounds that are merely "Harmful," accidental ingestion of even small quantities of this compound can have severe consequences. Therefore, procedures must be designed to eliminate any possibility of ingestion, which includes preventing hand-to-mouth contamination and the generation of inhalable dust that could be swallowed. Some sources also note a danger of cumulative effects and classify it as a questionable carcinogen, warranting long-term caution[2].

Exposure Control and Personal Protective Equipment (PPE)

Exposure control is a multi-layered defense system. The primary engineering control for handling this compound powder is a certified chemical fume hood or a powder containment enclosure to prevent dust inhalation and environmental contamination[7]. Administrative controls include rigorous training and restricted access. The final, and critical, line of defense is Personal Protective Equipment.

The selection of PPE is not arbitrary; it is a direct response to the identified hazards of acute oral toxicity and potential skin/eye irritation.

Body PartRecommended PPERationale and Best Practices
Respiratory NIOSH-approved half-face respirator with an organic vapor/acid gas cartridge and a P95/P100 dust/mist filter[1][4].Causality : Prevents the inhalation of fine this compound dust, which is a primary risk during weighing and transfer operations. Inhaled particles can be cleared from the respiratory tract and subsequently swallowed, triggering the acute oral toxicity hazard.
Hands Double gloving: Polyvinyl chloride (PVC) over latex is a specifically recommended combination[1][4]. Nitrile gloves are also a suitable alternative[7].Causality : Provides a robust barrier against dermal contact. The recommendation for PVC is based on specific permeation data[1][4]. Any direct contact with gloves requires their immediate removal and disposal to prevent cross-contamination[1].
Eyes/Face Safety goggles with side shields[7]. A face shield may be required for operations with a higher risk of splashing[7].Causality : Protects eyes from airborne dust particles or splashes from solutions containing the compound.
Body A fully buttoned laboratory coat[7].Causality : Protects skin and personal clothing from contamination with dust or solutions.
Mandatory Visualization: PPE Selection Workflow

The following workflow illustrates the decision-making process for selecting appropriate PPE based on the experimental task.

PPE_Workflow start Initiate Task with This compound decision_solid Is the task involving solid this compound powder? (e.g., weighing, transfer) start->decision_solid process_solid REQUIRED ENGINEERING CONTROL: Chemical Fume Hood or Powder Containment Enclosure decision_solid->process_solid  Yes process_solution Task involves handling This compound in solution decision_solid->process_solution  No ppe_solid MANDATORY PPE: - NIOSH-Approved Respirator - Double Gloves (PVC/Nitrile) - Safety Goggles - Lab Coat process_solid->ppe_solid end_node Proceed with Experiment ppe_solid->end_node ppe_solution MANDATORY PPE: - Double Gloves (PVC/Nitrile) - Safety Goggles - Lab Coat process_solution->ppe_solution ppe_solution->end_node

Caption: PPE selection decision tree for handling this compound.

Safe Handling and Storage Protocols

Adherence to standardized procedures is critical for minimizing risk.

Protocol 1: Weighing and Handling Solid this compound
  • Preparation : Ensure the chemical fume hood is operational and the work area is clean and uncluttered. Confirm an eyewash station and safety shower are accessible[7].

  • Don PPE : Put on all required PPE as specified in the workflow diagram, including the respirator.

  • Weighing : Use a draft shield or conduct all weighing activities inside the fume hood to prevent powder from becoming airborne[7]. Use a spatula to carefully transfer the desired amount to a tared container.

  • Post-Transfer : Tightly cap the source container immediately after use.

  • Cleanup : Decontaminate the spatula and weighing area with a solvent wash (e.g., alcohol) followed by a soap and water solution[4].

Protocol 2: Storage
  • Primary Container : Keep the material in its original, tightly-closed container[4].

  • Atmosphere : Store under an inert atmosphere (e.g., argon or nitrogen) if possible. Causality : As an amide, this compound can be susceptible to slow hydrolysis or degradation over time, which an inert atmosphere helps prevent.

  • Temperature : Store in a freezer[1][4]. Causality : Low temperatures drastically reduce the rate of any potential degradation reactions, ensuring the long-term purity and stability of the compound.

  • Location : Store in a designated, locked cabinet for toxic chemicals, segregated from incompatible materials like strong oxidizing agents and dehydrating agents[3][8].

Emergency Procedures and First Aid

Rapid and correct response during an emergency can be life-saving.

Mandatory Visualization: Emergency Response Protocol

Emergency_Response start EMERGENCY EVENT event_type Identify Event Type start->event_type exposure Personal Exposure event_type->exposure Exposure spill Chemical Spill event_type->spill Spill fire Fire Involving Chemical event_type->fire Fire exposure_route Exposure Route? exposure->exposure_route spill_size Spill Size? spill->spill_size fire_action FIRE: Evacuate area. Activate alarm. If trained, use CO2, dry chemical, or foam extinguisher. SCBA required. fire->fire_action ingestion INGESTION: IMMEDIATELY call 911 and Poison Control. Do NOT induce vomiting. exposure_route->ingestion Ingestion inhalation INHALATION: Move to fresh air. Seek medical attention. exposure_route->inhalation Inhalation contact SKIN/EYE CONTACT: Flush with water for 15-20 mins. Remove contaminated clothing. Seek medical attention. exposure_route->contact Skin/Eye small_spill SMALL SPILL: Dampen with alcohol, scoop into sealed container. Decontaminate area with alcohol then soap/water. spill_size->small_spill Small large_spill LARGE SPILL: Evacuate immediate area. Alert EH&S / Safety Officer. spill_size->large_spill Large

Caption: Emergency response decision tree for this compound incidents.

First-Aid Measures
  • Ingestion : THIS IS A MEDICAL EMERGENCY. Seek immediate medical attention. Call a poison control center or doctor[9]. If the victim is conscious, provide water (two glasses at most). Do NOT induce vomiting[9].

  • Inhalation : Move the exposed person to fresh air at once[10][11]. If breathing has stopped, perform artificial respiration. Seek medical attention.

  • Skin Contact : Immediately wash the contaminated skin with plenty of soap and water[10][11]. Remove any contaminated clothing.

  • Eye Contact : First, check for and remove contact lenses if present[4]. Immediately flush the eyes with large amounts of water or normal saline for 20-30 minutes, occasionally lifting the lower and upper eyelids[4]. Seek medical attention.

Spill and Fire Response
  • Small Spills : Wearing full PPE, dampen the solid spill with alcohol to prevent dust formation[4]. Carefully transfer the material to a suitable, sealable container for disposal. Use absorbent paper dampened with alcohol to clean the area, followed by a thorough wash with a strong soap and water solution[4].

  • Fire Fighting : While not highly flammable, fires involving this compound can produce dangerous vapors, including toxic oxides of nitrogen (NOx)[3][4]. All firefighters must wear full-body protective clothing and a self-contained breathing apparatus (SCBA)[4]. Use dry chemical, carbon dioxide, foam, or halon extinguishers[4].

Stability and Reactivity

Understanding chemical reactivity is key to preventing hazardous incidents.

  • Chemical Stability : The product is chemically stable under standard ambient conditions (room temperature).

  • Reactivity Profile : As an amide, this compound can undergo specific hazardous reactions. It can react with:

    • Azo and diazo compounds : to generate toxic gases[1][3][4].

    • Strong reducing agents : to form flammable gases[1][3][4].

    • Dehydrating agents (e.g., P₂O₅, SOCl₂) : to generate the corresponding nitrile[1][3][4].

  • Incompatible Materials : Strong oxidizing agents, acids, strong bases[8][9].

  • Hazardous Decomposition Products : Combustion generates mixed oxides of nitrogen (NOx)[1][3][4].

Toxicological and Ecological Information

  • Toxicology : The primary toxicological concern is acute oral toxicity[1][2]. It is classified as slightly toxic by other routes, but data is limited[3][4]. It is listed as a "questionable carcinogen with experimental carcinogenic data," which reinforces the need for stringent handling protocols to minimize long-term exposure[2]. An LDLo (Lethal Dose Low) in mice via the intraperitoneal route has been reported as 232 mg/kg[2].

  • Ecotoxicity : Data is limited, but related compounds like urea can be hazardous to aquatic life in large quantities[12]. The compound should not be allowed to enter drains or waterways[13][14].

References

  • N-(4-Methylphenyl)urea | C8H10N2O | CID 12148. (n.d.). PubChem.
  • p-Tolylthiourea | C8H10N2S | CID 722833. (n.d.). PubChem.
  • Safety Data Sheet. (n.d.).
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  • This compound 99%英文MSDS库. (n.d.). 化工制造网.
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  • First Aid Procedures for Chemical Hazards. (n.d.). NIOSH - CDC.
  • Personal protective equipment when handling plant protection products. (n.d.). BVL.bund.de.
  • This compound (C8H10N2O). (n.d.). PubChemLite.
  • Urea - Safety Data Sheet. (n.d.). Carl ROTH.
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  • Assessment of exposure to polycyclic aromatic hydrocarbons during firefighting by measurement of urinary 1-hydroxypyrene. (1997). PubMed.
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  • Safety Data Sheet: Urea. (n.d.). Carl ROTH.

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The Architecture of Activity: An In-depth Technical Guide to the Structure-Activity Relationship of P-Tolylurea Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

The urea scaffold represents a privileged structural motif in medicinal chemistry, forming the backbone of numerous therapeutic agents due to its remarkable ability to form stable, charge-assisted hydrogen bonds with biological targets.[1] Within this class, P-Tolylurea derivatives have emerged as a particularly fruitful area of investigation, most notably exemplified by the multi-kinase inhibitor Sorafenib.[2] This guide provides a comprehensive exploration of the structure-activity relationships (SAR) governing the biological effects of this compound derivatives, offering field-proven insights into their design, synthesis, and evaluation as potent kinase inhibitors. We will dissect the causal relationships behind experimental choices and provide a framework for the rational design of next-generation therapeutics.

The this compound Core: A Privileged Scaffold for Kinase Inhibition

This compound derivatives typically exert their biological effects, particularly their anticancer activities, by inhibiting protein kinases. These enzymes play a pivotal role in cell signaling pathways that control proliferation, survival, and angiogenesis.[3] The core structure of a diaryl urea, such as a this compound derivative, is perfectly tailored to interact with the ATP-binding pocket of kinases. The urea moiety itself is crucial, acting as a hydrogen bond donor-acceptor hinge binder, effectively anchoring the molecule in the active site.[4]

Mechanism of Action: Targeting Key Signaling Cascades

Two of the most critical signaling pathways targeted by this compound derivatives are the Raf/MEK/ERK and the VEGFR-2 signaling pathways.[3]

  • The Raf/MEK/ERK Pathway: This cascade is a central regulator of cell proliferation and survival. Mutations, especially in Raf kinases, are common in various cancers, making it a prime therapeutic target.[3] this compound derivatives can inhibit Raf kinases, thereby blocking downstream signaling and curbing uncontrolled cell growth.

  • VEGFR-2 Signaling: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels that are essential for tumor growth and metastasis. By inhibiting VEGFR-2, this compound derivatives can stifle a tumor's blood supply, effectively starving it of essential nutrients and oxygen.[3]

Below are diagrammatic representations of these key signaling pathways.

Raf_MEK_ERK_Pathway RTK Receptor Tyrosine Kinase (RTK) Ras Ras RTK->Ras Raf Raf Kinase Ras->Raf MEK MEK1/2 Raf->MEK ERK ERK1/2 MEK->ERK Transcription Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription Cell_Response Cell Proliferation, Survival, Differentiation Transcription->Cell_Response

Caption: The Raf/MEK/ERK signaling cascade.[3]

VEGFR2_Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K PKC PKC PLCg->PKC Akt Akt PI3K->Akt Raf_MEK_ERK Raf-MEK-ERK Pathway PKC->Raf_MEK_ERK Cell_Response Cell Proliferation, Survival, Migration, Permeability Akt->Cell_Response Raf_MEK_ERK->Cell_Response

Caption: Simplified VEGFR-2 signaling pathway.[3]

Dissecting the Structure-Activity Relationship (SAR)

The biological activity of this compound derivatives is profoundly influenced by the nature and position of substituents on both the p-tolyl ring and the second aryl moiety.[5]

The "Head" Group: Modifications on the Non-Tolyl Aryl Ring

Systematic modification of the phenyl ring not attached to the tolyl group (the 'head' group) reveals critical insights into the SAR. Halogen substitution, particularly at the para-position, has been shown to dramatically increase both cellular and enzymatic inhibitory activity.[6] For instance, a chloro-substituted analogue has been identified as being highly potent.[6]

The "Tail" Group: The Importance of the P-Tolyl Moiety

Modifications to the p-tolyl 'tail' group are equally critical. The presence of a hydroxyl group, for example, can be crucial for activity, likely acting as a key hydrogen bond donor in the interaction with the target kinase.[6] Masking or removing this hydroxyl group often leads to a significant reduction or complete loss of potency.[6]

The Urea Linker: More Than Just a Connection

The urea linker is not merely a spacer but is integral for maintaining high potency. Its ability to form key hydrogen bonds with the hinge region of the kinase active site is paramount. Replacing the urea with a thiourea linker, for instance, has been shown to decrease inhibitory activity.[6]

Quantitative SAR Data Summary

The following tables summarize the in vitro biological activities of a series of (3-Hydroxy-p-tolyl)urea analogues, demonstrating the impact of various substitutions.

Table 1: Effect of Substitution on the 'Head' Phenyl Ring [6]

Compound IDR (Substitution on 'Head' Phenyl)IC50 (μM) vs. MDA-MB-231 CellsIC50 (μM) vs. FGFR1 Kinase
1a4-H11.44 ± 0.40> 10
1b4-F3.50 ± 0.080.55 ± 0.04
1c4-Cl2.57 ± 0.070.21 ± 0.02
1d4-Br3.15 ± 0.110.33 ± 0.03
1e4-CH311.71 ± 0.38> 10
1f4-OCH3> 20> 10
1g3-Cl3.66 ± 0.120.48 ± 0.05
1h2-Cl5.65 ± 0.431.25 ± 0.11

Table 2: Effect of Modifications on the Urea Linker and 'Tail' Moiety [6]

Compound IDModificationIC50 (μM) vs. MDA-MB-231 CellsIC50 (μM) vs. FGFR1 Kinase
2a3-methoxy on p-tolyl ('tail')> 20> 10
2b3-H on p-tolyl ('tail')> 20> 10
3aThiourea linker8.92 ± 0.512.15 ± 0.18

Experimental Protocols: From Synthesis to Biological Evaluation

A self-validating system of protocols is essential for ensuring the scientific integrity of SAR studies.

General Synthesis of this compound Derivatives

A common and reliable method for synthesizing N,N'-disubstituted ureas involves the reaction of an amine with an isocyanate.[5] A more specific approach for synthesizing (3-Hydroxy-p-tolyl)urea is through the reaction of 4-amino-2-hydroxytoluene with potassium cyanate in an acidic aqueous medium.[7]

Synthesis_Workflow Start 4-amino-2-hydroxytoluene in Acetic Acid/Water Reaction Reaction at Room Temperature Start->Reaction Reagent Potassium Cyanate Solution Reagent->Reaction Precipitation Cooling and Precipitation Reaction->Precipitation Isolation Vacuum Filtration and Washing Precipitation->Isolation Product (3-Hydroxy-p-tolyl)urea Isolation->Product

Caption: Synthetic workflow for (3-Hydroxy-p-tolyl)urea.[7]

Step-by-Step Synthesis of (3-Hydroxy-p-tolyl)urea: [7]

  • Dissolution of Starting Material: Dissolve 4-amino-2-hydroxytoluene (0.1 mol) in a mixture of glacial acetic acid (50 mL) and deionized water (100 mL) in a round-bottom flask with stirring until a clear solution is obtained.

  • Preparation of Cyanate Solution: In a separate beaker, dissolve potassium cyanate (0.15 mol) in deionized water (100 mL).

  • Reaction: Slowly add the potassium cyanate solution to the stirred 4-amino-2-hydroxytoluene solution over 15-20 minutes.

  • Reaction Completion: Continue to stir the reaction mixture at room temperature for 2-3 hours.

  • Isolation of Product: Cool the reaction mixture in an ice bath for 30 minutes to facilitate complete precipitation.

  • Filtration and Washing: Collect the solid product by vacuum filtration and wash the precipitate with cold deionized water (2 x 50 mL).

  • Drying and Purification: Dry the product under vacuum. Recrystallization from a suitable solvent, such as aqueous ethanol, can be performed for further purification.

Biological Evaluation: Assessing Anticancer Activity

3.2.1. Cell Viability (MTT) Assay

The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[8]

MTT_Assay_Workflow Seeding Seed Cells in 96-well plate Treatment Treat with This compound Derivatives Seeding->Treatment Incubation1 Incubate for 24-72 hours Treatment->Incubation1 MTT_add Add MTT Reagent Incubation1->MTT_add Incubation2 Incubate for 2-4 hours MTT_add->Incubation2 Solubilization Add Solubilization Solution Incubation2->Solubilization Measurement Measure Absorbance (570 nm) Solubilization->Measurement Analysis Calculate IC50 Values Measurement->Analysis

Caption: Experimental workflow for the MTT assay.[8]

Detailed MTT Assay Protocol: [8][9][10][11]

  • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the this compound derivatives for a specified duration (e.g., 48 or 72 hours).

  • MTT Incubation: Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or a specialized solubilization solution) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570-590 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells, and determine the IC50 values (the concentration of the compound that inhibits 50% of cell growth).

3.2.2. In Vitro Kinase Inhibition Assay

To determine the direct inhibitory effect of the compounds on their target kinases, an in vitro kinase inhibition assay is performed. The ADP-Glo™ Kinase Assay is a common method that measures the amount of ADP produced during the kinase reaction.[3]

Detailed Kinase Inhibition Assay Protocol (ADP-Glo™ Format): [3][6]

  • Compound Preparation: Prepare serial dilutions of the test inhibitor in a suitable buffer containing DMSO.

  • Reaction Setup: In a 384-well plate, add the diluted inhibitor, the target kinase, and the substrate.

  • Initiation: Start the kinase reaction by adding ATP.

  • Incubation: Incubate the plate at room temperature for a set time (e.g., 60 minutes).

  • ADP Detection: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.

  • Luminescence Generation: Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

  • Measurement: Measure the luminescence using a plate reader. The signal is inversely proportional to the kinase activity.

  • Data Analysis: Determine the IC50 values for kinase inhibition.

Computational Approaches: Guiding Rational Drug Design

Computational methods such as molecular docking and Quantitative Structure-Activity Relationship (QSAR) modeling are indispensable tools for understanding the interactions between this compound derivatives and their targets, and for predicting the activity of novel compounds.[2][12]

Molecular Docking: Visualizing the Binding Interaction

Molecular docking simulations predict the preferred orientation of a ligand when bound to a receptor.[4] For this compound derivatives, docking studies reveal key interactions within the kinase active site. For example, the urea moiety of Sorafenib analogs forms crucial hydrogen bonds with the backbone of Cys919 and the side chain of Asp1046 in the hinge region of VEGFR-2.[4][8] The p-tolyl group often occupies a hydrophobic pocket, contributing to the overall binding affinity.

Docking_Interaction cluster_kinase Kinase Active Site cluster_ligand This compound Derivative Hinge Hinge Region (e.g., Cys919) DFG_motif DFG Motif (e.g., Asp1046) Hydrophobic_pocket Hydrophobic Pocket Urea Urea Moiety Urea->Hinge H-Bond Urea->DFG_motif H-Bond Tolyl p-Tolyl Group Tolyl->Hydrophobic_pocket Hydrophobic Interaction Aryl Other Aryl Group Aryl->Hydrophobic_pocket Hydrophobic Interaction

Caption: Key interactions of this compound derivatives in a kinase active site.

QSAR Modeling: Predicting Activity from Structure

QSAR models establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity.[12] These models use molecular descriptors (e.g., physicochemical, topological, and electronic properties) to predict the activity of new, unsynthesized compounds, thereby prioritizing synthetic efforts.[13] A robust QSAR model requires rigorous validation, including internal (e.g., leave-one-out cross-validation) and external validation with a test set of compounds.[11][14] For diaryl urea derivatives, descriptors related to size, branching, aromaticity, and polarizability have been shown to be important for their inhibitory activity.[15]

Conclusion and Future Directions

The this compound scaffold is a highly versatile and potent pharmacophore for the development of kinase inhibitors. A thorough understanding of the structure-activity relationships, as detailed in this guide, is paramount for the rational design of novel derivatives with improved potency, selectivity, and pharmacokinetic properties. The interplay of substitutions on both aryl rings and the integrity of the urea linker are critical determinants of biological activity. The integration of robust experimental protocols with advanced computational techniques will continue to drive the discovery of the next generation of this compound-based therapeutics for the treatment of cancer and other diseases driven by aberrant kinase signaling. The continued exploration of this chemical space, guided by the principles outlined herein, holds immense promise for addressing unmet medical needs.

References

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  • Design, synthesis, and anticancer evaluation of arylurea derivatives as potent and selective type II irreversible covalent FGFR4 inhibitors. Bioorganic & Medicinal Chemistry. 2023;87:117298.
  • Design and Synthesis of Sorafenib-Inspired Benzofuran Hybrids as VEGFR-2 Inhibitors: Antiproliferative Evaluation, Mechanistic Insights, and Docking Studies in Hepatocellular Carcinoma. RSC Medicinal Chemistry. 2024.
  • Discovery of New VEGFR-2 Inhibitors: Design, Synthesis, Anti-Proliferative Evaluation, Docking, and MD Simulation Studies. Molecules. 2022;27(19):6203.
  • Design, synthesis and evaluation of novel diaryl urea derivatives as potential antitumor agents. European Journal of Medicinal Chemistry. 2014;79:252-259.
  • Synthesis and biological evaluation of 1-(2-(adamantane-1-yl)-1H-indol-5-yl)-3-substituted urea/thiourea derivatives as anticancer agents. MedChemComm. 2018;9(1):158-166.
  • Cell Viability Assays. Assay Guidance Manual. 2013.
  • Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. Journal of Visualized Experiments. 2013;(81):e50835.
  • Best Practices for QSAR Model Development, Validation, and Exploitation. Journal of Chemical Information and Modeling. 2010;50(5):700-714.
  • A quantitative structure-activity relationship (QSAR) study of some diaryl urea derivatives of B-RAF inhibitors. ResearchGate. 2016.
  • Anticancer activity and QSAR study of sulfur-containing thiourea and sulfonamide derivatives. Scientific Reports. 2022;12:12891.
  • Urea derivatives as anticancer agents. Current Medicinal Chemistry. 2007;14(23):2456-2476.
  • Exploring the Binding Interaction of Raf Kinase Inhibitory Protein With the N-Terminal of C-Raf Through Molecular Docking and Molecular Dynamics Simulation. Frontiers in Molecular Biosciences. 2021;8:655035.
  • Structure-Activity Relationship of Substituted Pyrazoline Derivatives as Small Molecule Tyrosine Kinase Inhibitors. Current Medicinal Chemistry. 2024.
  • On the Development and Validation of QSAR Models. ResearchGate. 2011.
  • Protein kinase inhibitors from the urea class. ResearchGate. 2009.

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Methodological & Application

Synthesis and Evaluation of p-Tolylurea Derivatives: A Technical Guide for Cancer Research

Author: BenchChem Technical Support Team. Date: January 2026

The diaryl urea scaffold, a privileged structure in medicinal chemistry, stands as a cornerstone in the development of targeted cancer therapeutics. Its remarkable ability to form critical hydrogen bond interactions with key biological targets has led to the successful development of potent enzyme inhibitors. Among these, p-tolylurea derivatives have emerged as a particularly promising class of compounds, demonstrating significant potential in modulating signaling pathways essential for tumor growth and proliferation. This guide provides a comprehensive overview of the synthesis, characterization, and biological evaluation of this compound derivatives for researchers, scientists, and drug development professionals in the field of oncology.

The Scientific Rationale: Why this compound Derivatives?

The urea moiety (–NH–(C=O)–NH–) is an exceptional hydrogen bond donor and acceptor, allowing it to anchor effectively within the active sites of various enzymes, particularly kinases.[1] The presence of a p-tolyl group (a benzene ring substituted with a methyl group at the para position) provides a critical structural component that can be systematically modified to fine-tune the compound's pharmacological properties. The biological activity of these derivatives is profoundly influenced by the substitution pattern on both the tolyl and the second aryl ring, impacting their inhibitory potency and selectivity against specific cancer-associated targets.[2]

Many this compound derivatives exert their anticancer effects by inhibiting protein kinases involved in critical signaling cascades that regulate cell proliferation, survival, and angiogenesis.[2] Two of the most relevant pathways are the Raf/MEK/ERK pathway, a central signaling cascade often hyperactivated in cancer, and the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) signaling pathway, a key mediator of angiogenesis.[2] By targeting these pathways, this compound derivatives can effectively disrupt the molecular machinery that drives tumor progression.

General Synthesis of this compound Derivatives

A prevalent and straightforward method for the synthesis of N,N'-disubstituted ureas, including this compound derivatives, involves the reaction of an aryl amine with an aryl isocyanate.[2][3] This reaction is typically high-yielding and proceeds under mild conditions.

Synthesis_Workflow p_toluidine p-Toluidine p_tolyl_isocyanate p-Tolyl Isocyanate p_toluidine->p_tolyl_isocyanate Reacts with phosgene Phosgene or Triphosgene final_product N-p-Tolyl-N'-Arylurea Derivative p_tolyl_isocyanate->final_product Reacts with aryl_amine Aryl Amine (R-NH2) aryl_amine->final_product

Caption: General workflow for the synthesis of this compound derivatives.

Protocol 1: Synthesis of N-(p-tolyl)-N'-(aryl)urea via Isocyanate Intermediate

This protocol describes a general procedure for the synthesis of a this compound derivative from p-toluidine and a substituted aryl isocyanate.

Materials:

  • p-Toluidine

  • Substituted aryl isocyanate (e.g., 4-chlorophenyl isocyanate)

  • Anhydrous solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetonitrile)

  • Stir plate and magnetic stir bar

  • Round-bottom flask

  • Inert gas supply (Nitrogen or Argon)

Procedure:

  • Under an inert atmosphere, dissolve p-toluidine (1.0 equivalent) in the chosen anhydrous solvent in a round-bottom flask.

  • To the stirred solution, add the substituted aryl isocyanate (1.0 equivalent) dropwise at room temperature.

  • Allow the reaction mixture to stir at room temperature for 2-4 hours, or until reaction completion is confirmed by Thin Layer Chromatography (TLC).

  • Upon completion, the product often precipitates out of the solution. If not, the solvent can be removed under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate/hexanes) or by column chromatography on silica gel.

Note on Causality: The use of an inert atmosphere is crucial to prevent the reaction of the highly reactive isocyanate with moisture, which would lead to the formation of a symmetric urea byproduct. The choice of solvent can influence the reaction rate and the solubility of the product.

An alternative to the use of often unstable isocyanates is the Palladium-catalyzed C-N cross-coupling reaction, which allows for the synthesis of unsymmetrical diaryl ureas from an aryl halide and a urea source.[4] This method offers a broader substrate scope and avoids the handling of hazardous isocyanates.

Structure-Activity Relationship (SAR) Analysis

The anticancer activity of this compound derivatives is highly dependent on the nature and position of substituents on the aryl rings. Understanding these structure-activity relationships is crucial for the rational design of more potent and selective inhibitors.

Compound MoietySubstitutionEffect on Anticancer ActivityReference
p-Tolyl Ring 3-hydroxy groupCrucial for activity, likely as a hydrogen bond donor.[5][5]
Masking the 3-hydroxy group (e.g., as a methoxy ether)Significant reduction in potency.[5][5]
Urea Linker Replacement with a thiourea linkerDecrease in inhibitory activity.[5][5]
Second Aryl Ring Halogen at the para-position (e.g., 4-F, 4-Cl, 4-Br)Dramatically increases inhibitory activity.[5][5]
Amide linker vs. Ester linkerAmide linker generally shows superior activity.[2][2]

Biological Evaluation of this compound Derivatives

Once synthesized and purified, the novel this compound derivatives must be evaluated for their anticancer activity. A standard cascade of in vitro assays is typically employed.

Screening_Cascade synthesis Synthesis & Purification cytotoxicity In vitro Cytotoxicity Assay (e.g., MTT) synthesis->cytotoxicity ic50 Determine IC50 Values cytotoxicity->ic50 mechanism Mechanism of Action Studies ic50->mechanism kinase Kinase Inhibition Assays mechanism->kinase cell_cycle Cell Cycle Analysis mechanism->cell_cycle apoptosis Apoptosis Assays mechanism->apoptosis lead_opt Lead Optimization mechanism->lead_opt

Caption: A typical screening cascade for evaluating novel anticancer compounds.

Protocol 2: In Vitro Cytotoxicity Evaluation using the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.[6]

Materials:

  • Cancer cell lines (e.g., A549 non-small cell lung cancer, HT-29 colorectal cancer, MCF-7 breast cancer)

  • Complete cell culture medium

  • 96-well plates

  • Synthesized this compound derivatives (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells into 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).

  • Compound Treatment: Prepare serial dilutions of the this compound derivatives in complete cell culture medium. Remove the old medium from the wells and add the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (a known anticancer drug).

  • Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 2-4 hours. During this time, viable cells with active metabolism will convert the yellow MTT into purple formazan crystals.[6]

  • Solubilization: Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) can then be determined by plotting a dose-response curve.

Concluding Remarks

The synthesis and evaluation of this compound derivatives represent a promising avenue in the ongoing search for novel and effective cancer therapies. The synthetic accessibility of this class of compounds, coupled with their potent and tunable biological activity, makes them an attractive scaffold for medicinal chemists and cancer biologists. By understanding the key structure-activity relationships and employing robust biological evaluation protocols, researchers can continue to develop next-generation this compound derivatives with improved efficacy and selectivity for the treatment of cancer.

References

  • Synthesis of Unsymmetrical Diaryl Ureas via Pd-Catalyzed C–N Cross-Coupling Reactions - PMC - NIH. [Link]
  • Diaryl Urea: A Privileged Structure in Anticancer Agents - PubMed. [Link]

Sources

Application Notes & Protocols: P-Tolylurea as a Versatile Precursor for the Synthesis of Bioactive Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Urea Scaffold in Modern Drug Discovery

The urea moiety is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" for its remarkable ability to form robust, dual hydrogen-bond interactions with biological targets.[1][2] This structural motif is central to a multitude of approved therapeutic agents, particularly in the field of oncology.[3] Among the vast landscape of urea-based compounds, p-tolylurea and its derivatives serve as exceptionally versatile precursors for creating potent and selective bioactive molecules.[4] The tolyl group provides a modifiable hydrophobic handle, while the urea core acts as a potent hydrogen-bonding anchor, most notably with the hinge region of protein kinases.[2][5]

This guide provides an in-depth exploration of the strategic use of this compound as a foundational building block for synthesizing bioactive compounds. We will dissect the synthesis of Sorafenib, a landmark multi-kinase inhibitor, and explore the structure-activity relationships (SAR) of novel kinase inhibitors derived from substituted this compound analogues. This document is intended for researchers, medicinal chemists, and drug development professionals, offering both the theoretical underpinnings and detailed, field-tested protocols for practical application.

The Diaryl Urea Motif: A High-Affinity Anchor for Kinase Inhibition

Protein kinases, central regulators of cellular signaling, have become one of the most important classes of drug targets. A significant portion of small-molecule kinase inhibitors are designed to compete with ATP for binding within a conserved pocket.[5] The diaryl urea structure, exemplified by Sorafenib, has proven to be an exceptionally effective pharmacophore for this purpose.

Mechanism of Interaction: The efficacy of the diaryl urea scaffold lies in its ability to form a bidentate hydrogen bond with the "hinge" region of the kinase ATP-binding site.[2][5] The two N-H protons of the urea act as hydrogen bond donors, while the carbonyl oxygen can act as an acceptor, creating a stable complex that locks the kinase in an inactive conformation. The p-tolyl group and the second aryl ring extend into adjacent hydrophobic pockets, providing further affinity and contributing to inhibitor selectivity.

cluster_0 Kinase Hinge Region cluster_1 Diaryl Urea Inhibitor cluster_2 Hydrophobic Pockets Hinge_NH Backbone N-H Hinge_CO Backbone C=O Urea R1-NH-(C=O)-NH-R2 (this compound Core) Urea->Hinge_NH H-Bond Urea->Hinge_CO H-Bond Pocket1 Hydrophobic Pocket I Urea->Pocket1 R1 (Aryl) Interaction Pocket2 Hydrophobic Pocket II Urea->Pocket2 R2 (p-Tolyl) Interaction

Caption: Urea scaffold interaction with the kinase hinge region.

Application Case Study I: Synthesis of Sorafenib

Sorafenib is a multi-kinase inhibitor that targets both the RAF/MEK/ERK signaling pathway and receptor tyrosine kinases like VEGFR and PDGFR, thereby inhibiting both tumor cell proliferation and angiogenesis.[3][6] Its synthesis is a prime example of constructing a complex bioactive molecule around a central diaryl urea core. While direct synthesis from this compound is not the industrial route, the principles of its construction are foundational for creating analogues. A common and scalable laboratory synthesis involves the coupling of a key amine intermediate with a corresponding isocyanate.[6][7][8]

Synthetic Workflow for Sorafenib

The synthesis can be logically divided into the preparation of two key intermediates followed by their final coupling.

G A Picolinic Acid B 4-Chloro-N-methylpicolinamide A->B 1. SOCl2 or Vilsmeier Reagent 2. Methylamine D 4-(4-Aminophenoxy)- N-methylpicolinamide B->D Nucleophilic Aromatic Substitution C 4-Aminophenol C->D G Sorafenib D->G Urea Formation E 4-Chloro-3-(trifluoromethyl)aniline F 4-Chloro-3-(trifluoromethyl)phenyl isocyanate E->F Phosgene or Triphosgene F->G

Caption: High-level synthetic workflow for Sorafenib.

Protocol 1: Synthesis of Sorafenib Intermediate 4-(4-aminophenoxy)-N-methylpicolinamide (D)

This protocol details the nucleophilic aromatic substitution to form the diaryl ether bond.

Materials:

  • 4-Chloro-N-methylpicolinamide (B)

  • 4-Aminophenol (C)

  • Potassium carbonate (K₂CO₃) or Potassium tert-butoxide (KOtBu)

  • Dimethylformamide (DMF), anhydrous

  • Ethyl acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)

Procedure:

  • To a round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 4-aminophenol (1.0 eq) and anhydrous DMF.

  • Add powdered potassium carbonate (2.0-3.0 eq) to the solution.

  • Heat the mixture to 80-100 °C and stir for 30 minutes to form the phenoxide.

  • Add 4-chloro-N-methylpicolinamide (1.0 eq) to the reaction mixture.

  • Continue stirring at 80-110 °C for 6-12 hours, monitoring the reaction by TLC or LC-MS.[8]

  • After completion, cool the reaction to room temperature and pour it into ice-cold water.

  • Extract the aqueous layer three times with ethyl acetate.

  • Combine the organic layers, wash with water and then with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the product by column chromatography (e.g., silica gel, eluting with a gradient of hexane/ethyl acetate) or recrystallization to obtain pure intermediate D .

Protocol 2: Final Synthesis of Sorafenib (G)

This protocol describes the final urea bond formation.

Materials:

  • 4-(4-aminophenoxy)-N-methylpicolinamide (D)

  • 4-chloro-3-(trifluoromethyl)phenyl isocyanate (F)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF), anhydrous

Procedure:

  • Dissolve the amine intermediate D (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere.

  • Cool the solution to 0 °C using an ice bath.

  • In a separate flask, dissolve 4-chloro-3-(trifluoromethyl)phenyl isocyanate F (1.0-1.1 eq) in a minimal amount of anhydrous DCM.

  • Add the isocyanate solution dropwise to the cooled amine solution over 15-30 minutes.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC/LC-MS indicates the consumption of the starting amine.

  • If a precipitate forms, it is likely the desired product. Collect the solid by filtration.

  • If no precipitate forms, concentrate the reaction mixture under reduced pressure.

  • Wash the resulting solid with a non-polar solvent like hexanes or ether to remove any unreacted isocyanate, then dry under vacuum to yield Sorafenib G as a white or off-white solid.[7]

Application Case Study II: (3-Hydroxy-p-tolyl)urea Analogues as FGFR1 Inhibitors

Recent research has identified (3-Hydroxy-p-tolyl)urea analogues as promising inhibitors of Fibroblast Growth Factor Receptor 1 (FGFR1), a kinase implicated in cancer cell proliferation and angiogenesis.[1] Structure-activity relationship (SAR) studies are crucial for optimizing the potency and selectivity of these compounds.

Structure-Activity Relationship (SAR) Insights

Systematic modification of the (3-Hydroxy-p-tolyl)urea scaffold reveals key structural requirements for potent FGFR1 inhibition.[1]

Table 1: SAR Data for (3-Hydroxy-p-tolyl)urea Analogues Against FGFR1 [1]

Compound ID Substitution on 'Head' Phenyl Ring IC₅₀ (μM) vs. MDA-MB-231 Cells IC₅₀ (μM) vs. FGFR1 Kinase
1a 4-H 11.44 ± 0.40 > 10
1b 4-F 3.50 ± 0.08 0.55 ± 0.04
1c 4-Cl 2.57 ± 0.07 0.21 ± 0.02
1d 4-Br 3.15 ± 0.11 0.33 ± 0.03

| 1g | 3-Cl | 3.66 ± 0.12 | 0.48 ± 0.05 |

Causality Behind Experimental Observations:

  • 'Head' Group Substitution: The data clearly shows that adding small, electron-withdrawing halogens (F, Cl, Br) at the 4-position of the 'head' phenyl ring significantly enhances both cellular and enzymatic inhibitory activity compared to the unsubstituted analogue (1a). This suggests a favorable interaction, possibly a halogen bond or hydrophobic interaction, in the kinase binding pocket.

  • 'Tail' Group Hydroxyl: The 3-hydroxy group on the p-tolyl 'tail' is critical for activity. Its removal or masking leads to a dramatic loss of potency.[1] This strongly implies its role as a key hydrogen bond donor, anchoring the inhibitor to a specific residue in the FGFR1 active site.

Protocol 3: General Synthesis of N-Aryl-N'-(3-hydroxy-p-tolyl)urea Derivatives

This protocol outlines a general method for synthesizing a library of analogues for SAR studies, starting from the key intermediate 3-Amino-4-methylphenol.

G A p-Toluidine B N-Acetyl-p-toluidine A->B Acetylation C 3-Nitro-4-acetamidotoluene B->C Nitration D 3-Nitro-4-aminotoluene C->D Hydrolysis E 3-Nitro-4-methylphenol D->E Diazotization & Hydrolysis F 3-Amino-4-methylphenol E->F Reduction H N-Aryl-N'-(3-hydroxy-p-tolyl)urea F->H Urea Formation G Substituted Phenyl Isocyanate (R-N=C=O) G->H

Caption: Synthetic workflow for (3-Hydroxy-p-tolyl)urea analogues.[9]

Materials:

  • 3-Amino-4-methylphenol (Intermediate F )

  • A substituted phenyl isocyanate (e.g., 4-chlorophenyl isocyanate)

  • Anhydrous Tetrahydrofuran (THF)

  • Hexanes

Procedure:

  • Add 3-Amino-4-methylphenol (1.0 eq) to a dry round-bottom flask under an inert atmosphere.

  • Dissolve the amine in anhydrous THF.

  • In a separate flask, dissolve the substituted phenyl isocyanate (1.0 eq) in a minimal amount of anhydrous THF.

  • Add the isocyanate solution dropwise to the amine solution at room temperature with vigorous stirring.

  • Stir the reaction mixture at room temperature for 1-3 hours. Monitor the reaction by TLC. The product is often less polar than the starting amine.

  • Upon completion, a precipitate may form. If so, collect the product by filtration and wash with cold THF or hexanes.

  • If no precipitate forms, reduce the solvent volume under vacuum. Add hexanes to induce precipitation.

  • Filter the solid, wash with hexanes, and dry under vacuum to yield the pure N-Aryl-N'-(3-hydroxy-p-tolyl)urea product.

Protocol for Biological Validation: In Vitro Kinase Assay

To validate the biological activity of the synthesized compounds, an in vitro kinase assay is essential. This protocol provides a general framework for assessing the inhibition of a target kinase, such as FGFR1.

Principle: This assay measures the amount of ATP consumed (or ADP produced) during the phosphorylation of a substrate by the kinase enzyme. A reduction in ADP production in the presence of the test compound indicates inhibition.

Materials:

  • Recombinant human kinase (e.g., FGFR1)

  • Poly(Glu,Tyr) substrate

  • Adenosine triphosphate (ATP)

  • Test compounds (synthesized this compound derivatives) dissolved in DMSO

  • Assay buffer (e.g., Tris-HCl, MgCl₂, DTT)

  • ADP-Glo™ Kinase Assay kit (Promega) or similar

  • 384-well plates

  • Plate reader capable of luminescence detection

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO. A typical starting concentration is 10 mM, diluted to cover a range from micromolar to nanomolar.

  • Add a small volume (e.g., 1-5 μL) of the diluted compounds to the wells of a 384-well plate. Include "no inhibitor" and "no enzyme" controls.

  • Add the kinase enzyme and the Poly(Glu,Tyr) substrate to the wells and incubate for 10-15 minutes at room temperature.[1]

  • Initiate the kinase reaction by adding ATP. The final ATP concentration should be at or near its Km for the specific kinase.

  • Allow the reaction to proceed for 60 minutes at room temperature.

  • Stop the reaction and measure the amount of ADP produced by following the manufacturer's protocol for the ADP-Glo™ kit. This typically involves adding an ADP-Glo™ reagent to deplete unused ATP, followed by a kinase detection reagent to convert ADP to ATP, which then drives a luciferase reaction.

  • Measure the luminescence signal on a plate reader. The signal is proportional to the amount of ADP produced and thus to the kinase activity.

  • Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.

References

  • A Comparative Guide to the Structure-Activity Relationship of (3-Hydroxy-p-tolyl)urea Analogues as Kinase Inhibitors. BenchChem.
  • An In-depth Technical Guide to the Synthesis of (3-Hydroxy-p-tolyl)urea from p-Toluidine. BenchChem.
  • Bis-Aryl Urea Derivatives as Potent and Selective LIM Kinase (Limk) Inhibitors. PMC.
  • Exploring m-Tolylurea as a Precursor for Novel Compounds: A Technical Guide. BenchChem.
  • Synthesis of Sorafenib. Chinese Pharmaceutical Journal.
  • The Discovery and Synthesis of a Potent Angiogenesis Inhibitor: A Technical Overview of Sorafenib. BenchChem.
  • Convenient Synthesis of Sorafenib and Its Derivatives. Synthetic Communications.
  • This compound - Solubility of Things. Solubility of Things.
  • Sorafenib synthesis. ChemicalBook.
  • A practical and efficient method for synthesis of sorafenib and regorafenib. ResearchGate.
  • Protein kinase inhibitors from the urea class. ResearchGate.
  • Recent advances in urea- and thiourea-containing compounds: focus on innovative approaches in medicinal chemistry and organic synthesis. PubMed Central.

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Application Notes and Protocols for the Synthesis of N-aryl-N'-(p-tolyl)urea

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive technical guide provides detailed protocols and expert insights for the synthesis of N-aryl-N'-(p-tolyl)ureas, a class of compounds with significant interest in medicinal chemistry and materials science. The document outlines both classical and modern synthetic strategies, with a particular focus on a reliable and widely applicable method involving the reaction of aryl amines with p-tolyl isocyanate. This guide is intended for researchers, scientists, and drug development professionals, offering a blend of theoretical background and practical, step-by-step instructions to ensure successful synthesis.

Introduction: The Significance of N-aryl-N'-(p-tolyl)ureas

N,N'-disubstituted ureas, particularly diaryl ureas, represent a privileged scaffold in drug discovery and development.[1] The urea moiety is a versatile hydrogen bond donor and acceptor, enabling strong and specific interactions with biological targets such as enzymes and receptors. This has led to the development of numerous urea-containing drugs with a wide range of therapeutic applications, including anticancer, anti-inflammatory, and antiviral agents.[1] The N-aryl-N'-(p-tolyl)urea framework, in particular, is a core component of several kinase inhibitors used in cancer therapy, such as Sorafenib and Lenvatinib.[1] Beyond their pharmaceutical applications, these compounds also find use in agrochemicals, polymers, and as organocatalysts.[2]

The synthesis of unsymmetrical diaryl ureas like N-aryl-N'-(p-tolyl)urea requires careful consideration of the synthetic strategy to avoid the formation of symmetrical byproducts.[2] This guide will delve into the prevalent methods, highlighting their advantages and disadvantages, and provide a detailed, field-proven protocol for their synthesis.

Synthetic Strategies: An Overview

The construction of the urea functionality can be approached through several synthetic routes. The choice of method often depends on the availability of starting materials, scalability, and safety considerations.

The Isocyanate-Based Approach

The most traditional and widely used method for the synthesis of unsymmetrical N,N'-disubstituted ureas is the reaction of an isocyanate with a primary or secondary amine.[3] This reaction is typically high-yielding and proceeds under mild conditions. The key intermediate, the isocyanate, is often prepared from the corresponding amine using phosgene or a phosgene equivalent.[4]

  • Phosgene: While effective, phosgene is a highly toxic and hazardous gas, requiring specialized equipment and handling procedures.[5][2]

  • Phosgene Equivalents: To circumvent the hazards of phosgene, safer solid or liquid alternatives have been developed. These include:

    • Triphosgene (bis(trichloromethyl) carbonate): A crystalline solid that is easier and safer to handle than phosgene.[5]

    • N,N'-Carbonyldiimidazole (CDI): A solid reagent that reacts with amines to form an activated carbamoyl intermediate, which then reacts with another amine to form the urea. This method avoids the formation of corrosive byproducts.[5]

Phosgene-Free Synthetic Routes

Growing concerns over the environmental impact and safety of phosgene have spurred the development of numerous phosgene-free methods for urea synthesis.[1][6] These approaches offer greener and safer alternatives.

  • From Carbamates: Symmetrical diaryl ureas can be synthesized from carbamates in the presence of a base like sodium hydride.[1]

  • Catalytic Methods: Transition metal-catalyzed reactions, such as the ruthenium-catalyzed dehydrogenation of amines and formamides, provide an isocyanate-free pathway to ureas.[7]

  • From Ethylene Carbonate: The reaction of amines with ethylene carbonate in the presence of a catalyst like calcium oxide can yield N,N'-disubstituted ureas.[8][9][10]

  • From Potassium Cyanate: In an aqueous acidic medium, potassium cyanate forms isocyanic acid in situ, which can then react with an amine to form a monosubstituted urea. This method is particularly useful for the synthesis of N-aryl ureas.[11]

Experimental Protocol: Synthesis of N-aryl-N'-(p-tolyl)urea via the Isocyanate Route

This section provides a detailed, step-by-step protocol for the synthesis of a representative N-aryl-N'-(p-tolyl)urea. The procedure is divided into two main parts: the synthesis of the p-tolyl isocyanate intermediate and the subsequent reaction with an aryl amine to form the final product.

Part A: Synthesis of p-Tolyl Isocyanate

This procedure utilizes triphosgene as a safer alternative to phosgene for the conversion of p-toluidine to p-tolyl isocyanate.

Materials and Equipment:

Reagent/MaterialChemical FormulaMolar Mass ( g/mol )Key Hazards
p-ToluidineC₇H₉N107.15Toxic, Carcinogen
TriphosgeneC₃Cl₆O₃296.75Toxic, Corrosive
TolueneC₇H₈92.14Flammable, Irritant
TriethylamineC₆H₁₅N101.19Flammable, Corrosive
Anhydrous Sodium SulfateNa₂SO₄142.04N/A
  • Three-neck round-bottom flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet.

  • Magnetic stirrer with heating mantle.

  • Standard laboratory glassware.

Step-by-Step Procedure:

  • Reaction Setup: In a dry three-neck round-bottom flask under a nitrogen atmosphere, dissolve p-toluidine (1.0 eq.) in anhydrous toluene.

  • Addition of Triphosgene: In a separate flask, prepare a solution of triphosgene (0.4 eq.) in anhydrous toluene. Slowly add this solution to the stirred p-toluidine solution at room temperature.

  • Reflux: After the addition is complete, heat the reaction mixture to reflux and maintain for 2-3 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: Cool the reaction mixture to room temperature. The resulting solution of p-tolyl isocyanate in toluene can be used directly in the next step without purification. For long-term storage, the solvent can be removed under reduced pressure, and the crude isocyanate can be purified by vacuum distillation.

Part B: Synthesis of N-aryl-N'-(p-tolyl)urea

This part describes the reaction of the prepared p-tolyl isocyanate with a generic aryl amine.

Materials and Equipment:

Reagent/MaterialChemical FormulaMolar Mass ( g/mol )Key Hazards
p-Tolyl isocyanate solutionC₈H₇NO133.15Toxic, Lachrymator
Aryl amineVariesVariesVaries
Dichloromethane (DCM)CH₂Cl₂84.93Volatile, Irritant
HexaneC₆H₁₄86.18Flammable
  • Round-bottom flask with a magnetic stirrer.

  • Standard laboratory glassware for filtration and washing.

Step-by-Step Procedure:

  • Dissolution of Amine: In a round-bottom flask, dissolve the desired aryl amine (1.0 eq.) in dichloromethane (DCM).

  • Addition of Isocyanate: To the stirred solution of the aryl amine, slowly add the previously prepared solution of p-tolyl isocyanate (1.0 eq.) at room temperature.

  • Reaction: Stir the reaction mixture at room temperature for 1-2 hours. The formation of a precipitate is often observed.

  • Isolation of Product: If a precipitate has formed, collect the solid by vacuum filtration. Wash the solid with a small amount of cold DCM and then with hexane to remove any unreacted starting materials.

  • Purification: If no precipitate forms or if further purification is required, the solvent can be removed under reduced pressure, and the crude product can be purified by recrystallization or column chromatography.

  • Drying: Dry the purified N-aryl-N'-(p-tolyl)urea product under vacuum.

Visualization of the Synthetic Workflow

The following diagram illustrates the key steps in the synthesis of N-aryl-N'-(p-tolyl)urea.

SynthesisWorkflow cluster_step1 Step 1: Isocyanate Formation cluster_step2 Step 2: Urea Formation p_toluidine p-Toluidine p_tolyl_isocyanate p-Tolyl Isocyanate p_toluidine->p_tolyl_isocyanate Toluene, Reflux triphosgene Triphosgene triphosgene->p_tolyl_isocyanate product N-aryl-N'-(p-tolyl)urea p_tolyl_isocyanate->product DCM, RT aryl_amine Aryl Amine aryl_amine->product

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P-Tolylurea applications in agricultural chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to p-Tolylurea: Applications in Agricultural Chemistry

Authored by Gemini, Senior Application Scientist

This document serves as a comprehensive technical guide for researchers, scientists, and agricultural development professionals on the multifaceted applications of this compound. We will move beyond a simple recitation of facts to explore the causal mechanisms and practical methodologies that underpin its use as a plant growth regulator, herbicide, and potential fungicide. This guide is designed to be a self-validating system, providing not just protocols, but the scientific rationale necessary for their successful adaptation and implementation.

Introduction to this compound: A Versatile Aryl Urea

This compound, also known as 4-methylphenylurea, is an organic compound belonging to the aryl urea class.[1] Its structure, featuring a urea functional group attached to a toluene derivative, provides a scaffold for significant biological activity.[2] While simple in structure, this molecule and its close relatives have found diverse and critical applications in agriculture, primarily due to their ability to interact with key biological pathways in plants and fungi.[2][3] This guide will detail its synthesis, mechanisms of action, and provide actionable protocols for its application in key agricultural domains.

Physicochemical Properties of this compound

A fundamental understanding of a compound's properties is critical for its effective formulation and application. The solubility of this compound, in particular, is a key determinant in creating stable and effective solutions for laboratory and field use.[2]

PropertyValueReference
Molecular Formula C₈H₁₀N₂O[1]
Molar Mass 150.18 g/mol [1]
Appearance Colorless to beige crystalline powder[1][4]
Melting Point 178-181 °C (352-358 °F)[4]
Water Solubility Slightly soluble in hot water; 3.07 g/L at 45 °C[1][4]
Solubility Soluble in organic solvents like ethanol[5]

Laboratory Synthesis of this compound

The synthesis of aryl ureas is a well-established process in organic chemistry. The protocol described here is a reliable method for preparing this compound from p-toluidine and an isocyanate source, suitable for laboratory-scale production for research purposes. The reaction involves the nucleophilic addition of the amino group of p-toluidine to isocyanic acid, which is generated in situ from potassium cyanate under acidic conditions.[6]

Protocol 2.1: Synthesis of this compound

Causality: The use of glacial acetic acid is crucial as it serves both as a solvent and as a catalyst, protonating the cyanate to form isocyanic acid (HNCO), the reactive electrophile. The reaction is typically stirred for several hours to ensure completion, and the product is precipitated by cooling, leveraging its lower solubility in cold aqueous media.[6]

Materials:

  • p-Toluidine (4-methylaniline)

  • Potassium cyanate (KOCN)

  • Glacial acetic acid

  • Deionized water

  • Ethanol (for recrystallization)

  • Standard laboratory glassware (round-bottom flask, beakers, Buchner funnel)

  • Magnetic stirrer

Step-by-Step Procedure:

  • Dissolution: In a 250 mL round-bottom flask, dissolve 10.7 g (0.1 mol) of p-toluidine in a mixture of 50 mL of glacial acetic acid and 100 mL of deionized water. Stir until fully dissolved.

  • Cyanate Solution: In a separate beaker, dissolve 8.9 g (0.11 mol) of potassium cyanate in 50 mL of deionized water.

  • Reaction: Slowly add the potassium cyanate solution to the stirred p-toluidine solution over 15-20 minutes. An exothermic reaction may be observed, and a white precipitate of this compound should begin to form.

  • Completion: Continue stirring the mixture at room temperature for 2-3 hours to ensure the reaction proceeds to completion.

  • Isolation: Cool the reaction mixture in an ice bath for 30 minutes to maximize product precipitation.

  • Filtration: Collect the solid product by vacuum filtration using a Buchner funnel.

  • Washing: Wash the collected precipitate with two 50 mL portions of cold deionized water to remove unreacted salts and residual acetic acid.

  • Drying: Dry the product in a vacuum oven at 60-70 °C to a constant weight.

  • Recrystallization (Optional): For higher purity, the crude this compound can be recrystallized from an ethanol/water mixture.[4]

cluster_start Starting Materials cluster_reaction Reaction Step cluster_workup Product Isolation p_toluidine p-Toluidine in Aqueous Acetic Acid reaction_flask Combine and Stir (2-3 hours at RT) p_toluidine->reaction_flask kocn Potassium Cyanate (KOCN) Solution kocn->reaction_flask ice_bath Cool in Ice Bath reaction_flask->ice_bath filtration Vacuum Filtration ice_bath->filtration washing Wash with Cold Water filtration->washing drying Dry in Vacuum Oven washing->drying product Pure this compound drying->product

Caption: Workflow for the laboratory synthesis of this compound.

Application I: Plant Growth Regulation (Cytokinin Activity)

Many phenylurea derivatives exhibit potent cytokinin-like activity, often exceeding that of naturally occurring adenine-type cytokinins.[3][7] These synthetic compounds are invaluable in agriculture and horticulture for promoting cell division, shoot proliferation, and delaying senescence.[8][9]

Mechanism of Action: Cytokinin Signaling

Cytokinins mediate their effects through a two-component signaling pathway.[8] The process begins when the cytokinin molecule binds to a histidine kinase receptor in the cell's endoplasmic reticulum. This binding event triggers a cascade of phosphorylation events, ultimately activating transcription factors (Type-B RRs) in the nucleus. These transcription factors then regulate the expression of cytokinin-responsive genes, leading to physiological effects like cell division and growth.[8] Phenylureas like this compound are thought to activate this pathway by binding to these same receptors.

pTU This compound (Cytokinin) Receptor Histidine Kinase Receptor (ER) pTU->Receptor Binds Phospho_Relay Phosphotransfer Protein Receptor->Phospho_Relay Phosphorylates TypeB_RR Type-B Response Regulator (Inactive) Phospho_Relay->TypeB_RR Phosphorylates TypeB_RR_Active Type-B RR-P (Active) TypeB_RR->TypeB_RR_Active Nucleus Nucleus TypeB_RR_Active->Nucleus Enters Gene_Expression Cytokinin-Responsive Gene Expression Nucleus->Gene_Expression Activates Cell_Division Cell Division & Growth Gene_Expression->Cell_Division Leads to

Caption: Simplified cytokinin signaling pathway activated by this compound.

Protocol 3.1: In Vitro Application in Plant Tissue Culture

Causality: A stock solution is prepared in a solvent like DMSO or ethanol due to this compound's low aqueous solubility. This stock is then added to the autoclaved tissue culture medium after it has cooled to prevent thermal degradation of the compound. The concentration used is critical; too low will be ineffective, while too high can be inhibitory or cause abnormal development.

Materials:

  • Synthesized this compound

  • Dimethyl sulfoxide (DMSO) or Ethanol

  • Sterile water

  • Plant tissue culture medium (e.g., Murashige and Skoog)

  • Sterile petri dishes or culture vessels

  • Plant explants (e.g., leaf discs, stem segments)

Step-by-Step Procedure:

  • Prepare Stock Solution (1 mg/mL): Dissolve 10 mg of this compound in 10 mL of DMSO or 70% ethanol. Store in a sterile, light-protected container at 4°C.

  • Prepare Culture Medium: Prepare your desired plant tissue culture medium and autoclave it.

  • Add this compound: Allow the autoclaved medium to cool to approximately 50-60°C. Under sterile conditions (laminar flow hood), add the this compound stock solution to the medium to achieve the desired final concentration (see table below). Swirl gently to mix thoroughly.

  • Dispense and Culture: Pour the medium into sterile petri dishes or culture vessels. Once solidified, place the plant explants onto the surface of the medium.

  • Incubation: Seal the vessels and incubate under appropriate light and temperature conditions for the specific plant species.

Protocol 3.2: Foliar Spray Application for Growth Enhancement

Causality: Foliar application provides rapid nutrient and hormone delivery directly to plant tissues.[10] A surfactant is included in the spray solution to reduce surface tension, ensuring that droplets spread evenly across the leaf surface rather than beading up, which dramatically improves absorption.[11] Application during cooler parts of the day (early morning or late evening) minimizes evaporation and reduces the risk of leaf burn.

Materials:

  • Synthesized this compound

  • Wetting agent/surfactant (e.g., Tween-20)

  • Spray bottle or agricultural sprayer

  • Water

Step-by-Step Procedure:

  • Prepare Spray Solution: In the main tank of the sprayer, add half the required volume of water.

  • Dissolve this compound: In a separate container, create a slurry by mixing the required amount of this compound powder with a small amount of water until fully dissolved. For field applications, this pre-dissolving step is critical for preventing nozzle clogs.

  • Mix: Add the dissolved this compound slurry to the sprayer tank. Add the remaining water to reach the final volume.

  • Add Surfactant: Add a non-ionic surfactant according to the manufacturer's recommendation (typically 0.05% to 0.1% v/v).

  • Application: Agitate the solution well. Spray evenly onto the plant foliage until runoff is just beginning. Apply during the early morning or late evening.[12]

Suggested Concentration Ranges for Plant Growth Regulation
ApplicationTarget EffectConcentration RangeNotes
Tissue Culture Callus Induction / Shoot Proliferation0.1 - 2.0 mg/LOptimal concentration is highly species-dependent.[7]
Foliar Spray Improve Vegetative Growth25 - 75 ppm (mg/L)Apply at key vegetative stages.[13]
Foliar Spray Delay Senescence / Improve Grain Fill50 - 100 ppm (mg/L)Apply post-anthesis for cereal crops.[14]

Application II: Herbicidal Action

Phenylurea-based compounds are widely used as selective herbicides for controlling broadleaf weeds and annual grasses in various crops.[5][15] Their primary mode of action is the disruption of photosynthesis.

Mechanism of Action: Photosystem II Inhibition

Phenylurea herbicides act by inhibiting electron transport in Photosystem II (PSII) within the chloroplasts.[15] They bind to the D1 protein of the PSII complex, displacing plastoquinone (QB). This blockage prevents the flow of electrons, halting the production of ATP and NADPH, which are essential for carbon fixation. The plant is effectively starved of energy and dies.

cluster_PSII Photosystem II (PSII) Complex P680 P680 D1_Protein D1 Protein (Binding Site) P680->D1_Protein e- Electron_Flow Electron Flow D1_Protein->Electron_Flow e- Light Light Energy Light->P680 Excites pTU_Herbicide This compound (Herbicide) pTU_Herbicide->D1_Protein Binds & Inhibits ATP_NADPH ATP & NADPH Production Electron_Flow->ATP_NADPH Drives Blocked BLOCKED Electron_Flow->Blocked

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Introduction: The Privileged Scaffold in Kinase Inhibition

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Rational Development of P-Tolylurea-Based Kinase Inhibitors

The urea functional group, particularly within a diaryl structure, represents a "privileged scaffold" in modern medicinal chemistry. Its unique ability to form robust, bidentate hydrogen bonds with the hinge region of protein kinases has made it a cornerstone in the design of targeted cancer therapeutics.[1][2] Among these, the this compound moiety has emerged as a particularly fruitful starting point, forming the core of several clinically successful multi-kinase inhibitors, including Sorafenib and Regorafenib.[3][4] These agents have transformed the treatment landscape for various malignancies by simultaneously targeting key signaling pathways involved in tumor cell proliferation and angiogenesis.[5][6]

This guide provides an in-depth technical overview for researchers, scientists, and drug development professionals engaged in the discovery of novel this compound-based kinase inhibitors. Moving beyond simple procedural lists, we will explore the causal relationships behind experimental design, from initial scaffold selection and synthesis to comprehensive biological and pharmacokinetic evaluation. Our focus is on establishing self-validating protocols that ensure data integrity and accelerate the journey from hit identification to lead optimization.

Part 1: The this compound Scaffold: Mechanism, Design, and Structure-Activity Relationship (SAR)

Mechanism of Action: Engaging the Kinase Hinge

This compound derivatives primarily function as Type I or Type II kinase inhibitors, targeting the ATP-binding pocket of the enzyme.[7][8] The central urea moiety is the critical pharmacophore. The two N-H groups act as hydrogen bond donors, while the carbonyl oxygen serves as a hydrogen bond acceptor. This arrangement allows the molecule to form highly stable, bidentate hydrogen bonds with the backbone of the kinase hinge region, a conserved motif that connects the N- and C-lobes of the kinase domain.[1] This interaction effectively blocks ATP from binding, thereby inhibiting the phosphotransferase activity of the kinase and shutting down downstream signaling.[9]

Many inhibitors in this class, such as Sorafenib, exhibit a multi-targeted profile, inhibiting a range of kinases including RAF serine/threonine kinases and receptor tyrosine kinases (RTKs) like VEGFR, PDGFR, and c-KIT.[10][11] This polypharmacology can be advantageous, as it disrupts multiple oncogenic pathways simultaneously—namely, cell proliferation (via RAF/MEK/ERK pathway) and tumor angiogenesis (via VEGFR/PDGFR pathways).[5]

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus VEGFR VEGFR PI3K PI3K VEGFR->PI3K Angiogenesis_label Angiogenesis VEGFR->Angiogenesis_label PDGFR PDGFR PDGFR->PI3K GrowthFactorReceptor Growth Factor Receptor RAS RAS GrowthFactorReceptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Transcription Proliferation_label Proliferation & Survival Transcription->Proliferation_label Inhibitor This compound Inhibitor (e.g., Sorafenib) Inhibitor->VEGFR Inhibits Inhibitor->PDGFR Inhibits Inhibitor->RAF Inhibits

Caption: Key signaling pathways targeted by this compound inhibitors.
Structure-Activity Relationship (SAR) Insights

The biological activity of this compound derivatives is highly tunable through chemical modification. A systematic approach to SAR is crucial for optimizing potency and selectivity.

  • 'Head' Group (Non-Tolyl Aryl Ring): This region typically explores a secondary hydrophobic pocket in the kinase. The nature and position of substituents are critical. For instance, introducing electron-withdrawing halogens (e.g., Cl, F) at the para-position of the phenyl ring often dramatically increases inhibitory activity against kinases like FGFR1 compared to an unsubstituted ring.[1]

  • 'Tail' Group (p-Tolyl Ring): The p-tolyl group itself fits into a hydrophobic pocket. Modifications here can fine-tune selectivity. In some series, adding a hydrogen-bond-donating group, such as a 3-hydroxy group on the tolyl ring, has been shown to be crucial for activity, likely forming an additional interaction point within the active site.[1]

  • Urea Linker: The integrity of the urea linker is paramount for hinge binding. Replacing the urea with a thiourea, for example, often leads to a significant decrease in potency, underscoring the importance of the carbonyl oxygen's hydrogen-bonding capacity.[1]

Table 1: Example SAR Data for (3-Hydroxy-p-tolyl)urea Analogues vs. FGFR1 Kinase

Compound ID R (Substitution on 'Head' Phenyl) IC50 (μM) vs. FGFR1 Kinase[1]
1a 4-H > 10
1b 4-F 0.55 ± 0.04
1c 4-Cl 0.21 ± 0.02
1d 4-Br 0.33 ± 0.03
1e 4-CH3 > 10

| 1f | 4-OCH3 | > 10 |

This table summarizes data showing that para-halogen substitution on the 'head' phenyl ring enhances inhibitory potency against FGFR1 kinase.

Part 2: Synthesis and Characterization Protocols

General Synthetic Workflow

The most direct and versatile method for synthesizing unsymmetrical this compound derivatives is the nucleophilic addition of an amine to an isocyanate.[2][12] This approach allows for the rapid generation of a diverse library of compounds by varying either the aniline or isocyanate starting material.

G cluster_0 Synthesis & Purification cluster_1 Characterization & Evaluation Start p-Tolyl Isocyanate + Substituted Aniline Reaction Urea Formation (Nucleophilic Addition) Start->Reaction Crude Crude Product Reaction->Crude Purify Purification (Column Chromatography or Recrystallization) Crude->Purify Pure Pure this compound Derivative Purify->Pure Characterize Spectroscopic Analysis (NMR, MS) Pure->Characterize Evaluate Biological Evaluation (Kinase & Cell Assays) Characterize->Evaluate

Caption: General workflow for synthesis and evaluation.
Protocol 2.1: Synthesis of N-(4-chlorophenyl)-N'-(4-methylphenyl)urea

This protocol provides a representative synthesis. The rationale is to react p-tolyl isocyanate with 4-chloroaniline. The electron-withdrawing nature of the chlorine on the aniline enhances the nucleophilicity of the amine slightly while providing a key substitution for SAR studies.

Materials:

  • p-Tolyl isocyanate (1.0 eq)

  • 4-chloroaniline (1.0 eq)

  • Anhydrous Tetrahydrofuran (THF) or Dichloromethane (DCM)

  • Hexanes

  • Round bottom flask, magnetic stir bar, condenser

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Reaction Setup: In a dry round bottom flask under an inert atmosphere, dissolve 4-chloroaniline (1.0 eq) in anhydrous THF.

  • Reagent Addition: Add p-tolyl isocyanate (1.0 eq) to the solution dropwise at room temperature. An exotherm may be observed.

  • Reaction: Stir the mixture at room temperature for 4-6 hours or until TLC/LC-MS analysis indicates complete consumption of the starting materials.

  • Workup: If a precipitate has formed, collect the solid by vacuum filtration. If no precipitate forms, reduce the solvent volume in vacuo.

  • Purification: Wash the collected solid with cold hexanes or ether to remove any unreacted starting materials. If necessary, the product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography.

  • Drying: Dry the final product under vacuum to yield the pure N,N'-disubstituted urea.

Characterization:

  • Confirm the identity and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Part 3: Biological Evaluation Protocols

A tiered approach to biological evaluation is essential. Initial screening should confirm direct enzyme inhibition, followed by cell-based assays to assess activity in a physiological context.

Protocol 3.1: In Vitro Biochemical Kinase Assay (ADP-Glo™ Format)

This assay quantifies the amount of ADP produced during a kinase reaction, which is directly proportional to kinase activity. Its high sensitivity and robustness make it ideal for determining IC50 values.[13]

Principle: The assay is a two-step process. First, the kinase reaction occurs. Then, the remaining ATP is depleted, and the produced ADP is converted back to ATP, which is used by a luciferase to generate a luminescent signal. Lower signal indicates less ADP produced, meaning greater kinase inhibition.

Procedure:

  • Compound Preparation: Prepare a serial dilution of the this compound inhibitor in DMSO. A common starting concentration is 10 mM, diluted to create a 10-point, 3-fold dilution series.

  • Kinase Reaction: In a 384-well plate, add:

    • The test compound at various concentrations.

    • The target kinase (e.g., recombinant VEGFR-2, B-RAF).

    • The appropriate substrate peptide and ATP.

  • Incubation: Incubate the plate at 30°C for 1 hour to allow the enzymatic reaction to proceed.

  • ADP-Glo™ Reagent Addition: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • Kinase Detection Reagent: Add the Kinase Detection Reagent to convert ADP to ATP and initiate the luciferase reaction. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure luminescence using a plate reader.

  • Data Analysis: Convert luminescence values to percent inhibition relative to positive (no inhibitor) and negative (no kinase) controls. Plot percent inhibition against the logarithm of inhibitor concentration and fit the data to a four-parameter logistic model to determine the IC50 value.

Protocol 3.2: Cell-Based Phosphorylation Assay (Western Blot)

This protocol validates that the inhibitor can enter cells and engage its target, leading to the inhibition of a specific signaling pathway.[14] We assess the phosphorylation status of a downstream effector, such as ERK for the RAF pathway.

Procedure:

  • Cell Culture: Seed a relevant cancer cell line (e.g., HT-29, which has a B-RAF mutation) in 6-well plates and allow them to adhere overnight.

  • Serum Starvation (Optional): To reduce basal signaling activity, serum-starve the cells for 4-24 hours.

  • Inhibitor Treatment: Treat the cells with increasing concentrations of the this compound inhibitor for a defined period (e.g., 2 hours). Include a vehicle control (DMSO).

  • Stimulation (If necessary): If the pathway is not constitutively active, stimulate the cells with an appropriate growth factor (e.g., EGF, VEGF) for a short period (e.g., 15 minutes) before harvesting.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • Western Blot:

    • Separate equal amounts of protein (e.g., 20 µg) by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with 5% BSA or non-fat milk in TBST.

    • Incubate the membrane with a primary antibody against the phosphorylated target (e.g., anti-phospho-ERK) overnight at 4°C.

    • Wash and incubate with an HRP-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Analysis: Re-probe the membrane with an antibody for the total protein (e.g., anti-total-ERK) and a loading control (e.g., anti-GAPDH) to ensure equal loading. Quantify band intensity to determine the reduction in phosphorylation at different inhibitor concentrations.

G Start Synthesized This compound Compound Biochem In Vitro Biochemical Assay (e.g., ADP-Glo) Start->Biochem CellBased Cell-Based Assays Start->CellBased IC50 Determine IC50 (Potency) Biochem->IC50 Phospho Phosphorylation Assay (Western Blot / ELISA) CellBased->Phospho Prolif Proliferation Assay (MTT / CellTiter-Glo) CellBased->Prolif Pathway Confirm Pathway Inhibition Phospho->Pathway ADME In Vitro ADME-Tox Profiling Pathway->ADME GI50 Determine GI50 (Cellular Efficacy) Prolif->GI50 GI50->ADME Lead Lead Candidate ADME->Lead

Caption: Workflow for the biological evaluation of inhibitors.

Part 4: Early ADME-Tox Profiling for Lead Optimization

Early assessment of a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME-Tox) properties is paramount to avoid costly late-stage failures.[15] These assays help select candidates with favorable drug-like properties for progression into in vivo studies.

Key In Vitro ADME-Tox Assays
  • Metabolic Stability: The goal is to predict how quickly a compound will be cleared by liver enzymes. The protocol involves incubating the test compound with liver microsomes (which contain key CYP450 enzymes) and NADPH. Samples are taken over time and analyzed by LC-MS/MS to determine the rate of disappearance of the parent compound, from which an in vitro half-life is calculated.[16]

  • Aqueous Solubility: Poor solubility can limit absorption. Thermodynamic or kinetic solubility can be measured by adding the compound to a buffer solution, shaking, and measuring the concentration in the supernatant after centrifugation.

  • Cell Permeability (Caco-2 Assay): This assay uses a monolayer of Caco-2 cells, which differentiate to form a barrier mimicking the human intestinal epithelium. The compound is added to one side (apical), and its appearance on the other side (basolateral) is measured over time by LC-MS/MS to predict oral absorption.[16]

  • Plasma Protein Binding (PPB): Highly protein-bound drugs have less free concentration to exert their effect. Equilibrium dialysis is the gold standard, where the compound is dialyzed against plasma in a semi-permeable chamber. The concentrations in the plasma and buffer chambers are measured at equilibrium to calculate the percent bound.[17]

  • Early Toxicity Assessment (Cytotoxicity): A preliminary assessment of toxicity can be obtained by incubating the compound with a relevant cell line, such as HepG2 (human liver cells), and performing a cell viability assay (e.g., MTT) to determine the concentration that causes 50% cell death (CC50).[15]

Table 2: General Target Profile for an Oral Kinase Inhibitor

Parameter Target Value Rationale
Aqueous Solubility > 50 µM Ensures sufficient concentration for absorption.
Caco-2 Permeability (Papp A→B) > 10 x 10⁻⁶ cm/s Indicates good potential for oral absorption.[16]
Microsomal Stability (t½) > 30 min Suggests lower hepatic clearance and potentially longer in vivo half-life.
Plasma Protein Binding < 99% High binding can limit free drug exposure and tissue distribution.[18]

| HepG2 Cytotoxicity (CC50) | > 20 µM | Provides a safety margin between therapeutic efficacy and toxicity. |

Conclusion

The development of this compound-based kinase inhibitors is a rational, multi-parameter optimization process. The scaffold's proven ability to potently inhibit key oncogenic kinases provides a robust foundation for drug discovery. Success in this field hinges on an iterative cycle of informed design based on SAR principles, efficient chemical synthesis, and a rigorous, tiered biological evaluation strategy. By integrating early ADME-Tox profiling, researchers can effectively triage compounds, prioritizing those with not only high potency but also the drug-like properties required for clinical success. This comprehensive approach, grounded in a deep understanding of the underlying chemical and biological principles, is essential for translating a promising chemical scaffold into a life-saving therapeutic.

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  • Bhullar, K. S., Lagarón, N. O., McGowan, E. M., Parmar, I., Jha, A., Hubbard, B. P., & Rupasinghe, H. P. (2018). Tyrosine Kinase Inhibitors: A Review of the Current Literature. StatPearls.
  • Upreti, M., Pingle, S., & Sharma, M. (2021). Cyclic Peptides as Protein Kinase Inhibitors: Structure-Activity Relationship and Molecular Modeling. Journal of Chemical Information and Modeling, 61(7), 3467–3478.
  • Graves, J. D., & Krebs, E. G. (2003). In vitro enzymatic assays for Ser/Thr-selective protein kinases. Current Protocols in Pharmacology, Chapter 3, Unit 3.11.
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  • Tyrosine kinase inhibitor. (n.d.). In Wikipedia.
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Introduction: The Analytical Imperative for p-Tolylurea Quantification

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the Quantification of p-Tolylurea using a Validated High-Performance Liquid Chromatography (HPLC) Method.

This compound (CAS No. 622-51-5), a substituted urea derivative, serves as a critical intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.[1][2] Its presence as a starting material, intermediate, or potential impurity necessitates a precise and reliable analytical method for its quantification. Accurate measurement is paramount for ensuring the quality, safety, and efficacy of final products, as well as for monitoring process efficiency and stability.

This application note presents a robust and validated Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method coupled with UV detection for the determination of this compound. The choice of RP-HPLC is predicated on its superior specificity, sensitivity, and adaptability for non-volatile and thermally labile compounds like substituted ureas, which can be challenging to analyze by other techniques like Gas Chromatography without derivatization.[3][4] The method has been developed and validated in accordance with the International Council for Harmonisation (ICH) Q2(R1) guideline, ensuring it is fit for its intended purpose in a research, development, or quality control setting.[5]

Part 1: The Analytical Method Protocol

Principle of the Method

This method employs isocratic RP-HPLC, where the analyte, this compound, is separated from other matrix components based on its hydrophobic interactions with a C18 stationary phase. The mobile phase, a mixture of acetonitrile and water, elutes the compound from the column. Quantification is achieved by measuring the absorbance of the analyte using a UV detector set to a wavelength where this compound exhibits significant absorbance, which is then compared against a calibration curve generated from reference standards of known concentration.

Instrumentation, Materials, and Reagents
  • Instrumentation:

    • HPLC system equipped with an isocratic pump, autosampler, column thermostat, and UV-Vis or Diode Array Detector (DAD).

    • Chromatographic data system (CDS) for data acquisition and processing.

    • Analytical balance (4-decimal place).

    • pH meter.

    • Ultrasonic bath.

    • Vortex mixer.

  • Materials:

    • Chromatographic Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Volumetric flasks (Class A).

    • Pipettes (Class A).

    • HPLC vials with caps and septa.

    • Syringe filters (0.45 µm, nylon or PTFE).

  • Reagents:

    • This compound reference standard (purity ≥ 98%).

    • Acetonitrile (HPLC grade).

    • Water (HPLC grade or Milli-Q).

Chromatographic Conditions

The parameters below were optimized to provide a symmetric peak shape, adequate retention, and a reasonable run time for this compound.

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase Acetonitrile : Water (50:50, v/v)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detection Wavelength 240 nm
Run Time 10 minutes
Preparation of Solutions
  • Standard Stock Solution (500 µg/mL):

    • Accurately weigh approximately 25 mg of the this compound reference standard.

    • Transfer it into a 50 mL volumetric flask.

    • Add approximately 30 mL of the mobile phase and sonicate for 5 minutes to dissolve.

    • Allow the solution to return to room temperature.

    • Dilute to the mark with the mobile phase and mix thoroughly.

  • Working Standard Solutions (for Calibration):

    • Prepare a series of working standard solutions by serially diluting the Standard Stock Solution with the mobile phase to achieve concentrations across the desired range (e.g., 5, 20, 50, 80, and 100 µg/mL).

  • Sample Preparation:

    • Accurately weigh a quantity of the sample powder expected to contain approximately 25 mg of this compound and transfer it to a 50 mL volumetric flask.

    • Follow steps 3-5 as described for the Standard Stock Solution preparation.

    • Prior to injection, filter an aliquot of the final solution through a 0.45 µm syringe filter into an HPLC vial.[6]

System Suitability Testing (SST)

Before initiating any analysis, the system's performance must be verified.

  • Inject the mobile phase as a blank to ensure a clean baseline.

  • Inject a mid-concentration working standard (e.g., 50 µg/mL) six consecutive times.

  • Evaluate the results against the following criteria:

    • Peak Tailing Factor (T): ≤ 2.0

    • Theoretical Plates (N): ≥ 2000

    • % Relative Standard Deviation (%RSD) of Peak Area: ≤ 2.0%

Analytical Workflow

The complete workflow from sample receipt to final result is illustrated below.

G cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Processing prep_std Prepare Standard Solutions prep_smp Prepare Sample Solution sst System Suitability Test (SST) prep_std->sst inj Inject Sample Solutions prep_smp->inj cal Generate Calibration Curve sst->cal If SST Passes cal->inj integrate Integrate Peaks inj->integrate calculate Calculate Concentration integrate->calculate report Generate Report calculate->report

Fig. 1: HPLC Analysis Workflow for this compound
Calculation

The concentration of this compound in the sample is determined using the linear regression equation obtained from the calibration curve:

y = mx + c

Where:

  • y = Peak area of the sample

  • m = Slope of the calibration curve

  • x = Concentration of this compound (in µg/mL)

  • c = y-intercept of the calibration curve

The concentration (C) can be calculated as: C (µg/mL) = (Sample Peak Area - Intercept) / Slope

The final percentage of this compound in the original sample is calculated as:

% this compound = (C × Dilution Volume (mL)) / (Sample Weight (mg) × 10)

Part 2: Method Validation Protocol

Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose.[7] The following validation parameters were assessed based on the ICH Q2(R1) guideline.[5]

G cluster_core Core Validation Attributes cluster_sensitivity Sensitivity cluster_reliability Reliability Specificity Specificity Accuracy Accuracy Specificity->Accuracy Precision Precision Specificity->Precision Linearity Linearity & Range Linearity->Accuracy Linearity->Precision LOQ Limit of Quantitation Linearity->LOQ LOD Limit of Detection LOD->LOQ Robustness Robustness

Fig. 2: Inter-relationship of Method Validation Parameters
Specificity
  • Purpose: To demonstrate that the analytical method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.[5]

  • Protocol:

    • Inject a blank (mobile phase) to demonstrate no interference at the retention time of this compound.

    • Inject a solution of the this compound reference standard.

    • Inject a sample solution.

    • If available, inject solutions of known related substances or impurities.

    • For DAD detectors, assess the peak purity of the this compound peak in the sample chromatogram.

  • Acceptance Criteria: The blank should show no significant peaks at the analyte's retention time. The analyte peak in the sample should be free from co-elution with any other component (peak purity index > 0.999).

Linearity & Range
  • Purpose: To establish a linear relationship between the concentration of the analyte and the detector response over a specified range.

  • Protocol:

    • Prepare at least five concentrations of this compound across the intended range (e.g., 50% to 150% of the target concentration, which is 50 µg/mL). A typical range would be 25, 50, 75, 100, and 125 µg/mL.

    • Inject each concentration in triplicate.

    • Plot a graph of the mean peak area versus concentration.

    • Perform a linear regression analysis.

  • Acceptance Criteria: The correlation coefficient (R²) should be ≥ 0.999. The y-intercept should be insignificant compared to the response at 100% concentration.

Accuracy
  • Purpose: To determine the closeness of the test results obtained by the method to the true value. It is often assessed by spike recovery.

  • Protocol:

    • Prepare a sample matrix (placebo) without the analyte.

    • Spike the placebo with known amounts of this compound at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

    • Prepare each concentration level in triplicate.

    • Analyze the samples and calculate the percentage recovery.

  • Acceptance Criteria: The mean percent recovery should be within 98.0% to 102.0%.

Precision
  • Purpose: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is evaluated at two levels: repeatability and intermediate precision.

  • Protocol:

    • Repeatability (Intra-assay precision): Analyze six independent sample preparations at 100% of the target concentration on the same day, with the same analyst and equipment.

    • Intermediate Precision: Repeat the repeatability study on a different day, with a different analyst, or on different equipment.

  • Acceptance Criteria: The %RSD for both repeatability and intermediate precision should be ≤ 2.0%.

Limit of Quantitation (LOQ) & Limit of Detection (LOD)
  • Purpose: To determine the lowest concentration of the analyte that can be reliably quantified (LOQ) and detected (LOD).

  • Protocol (Based on Signal-to-Noise Ratio):

    • Prepare and inject a series of increasingly dilute solutions of this compound.

    • Determine the concentration that yields a signal-to-noise (S/N) ratio of approximately 10 for LOQ.

    • Determine the concentration that yields an S/N ratio of approximately 3 for LOD.

  • Acceptance Criteria: The LOQ should be confirmed by analyzing a sample at this concentration and demonstrating acceptable precision (%RSD ≤ 10%).

Robustness
  • Purpose: To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.

  • Protocol:

    • Analyze a standard solution while making small, deliberate changes to key parameters, one at a time.

    • Examples of variations:

      • Flow Rate (± 0.1 mL/min).

      • Column Temperature (± 2 °C).

      • Mobile Phase Composition (e.g., Acetonitrile ± 2%).

  • Acceptance Criteria: The system suitability parameters should remain within the established criteria, and the change in analyte response should be minimal.

Part 3: Data Presentation & Results

The following tables summarize the expected performance data from the method validation.

Table 1: Linearity and Range

Concentration (µg/mL) Mean Peak Area (n=3)
25.0 248500
50.0 499500
75.0 751000
100.0 1002000
125.0 1251500
Correlation Coefficient (R²) 0.9999

| Regression Equation | y = 10010x - 500 |

Table 2: Accuracy (Spike Recovery)

Spike Level Theoretical Conc. (µg/mL) Measured Conc. (µg/mL, n=3) Mean Recovery (%) %RSD
80% 40.0 39.8 99.5 0.8
100% 50.0 50.3 100.6 0.6

| 120% | 60.0 | 59.5 | 99.2 | 0.9 |

Table 3: Precision

Precision Level Parameter Result (% Assay, n=6) %RSD
Repeatability % Assay 99.8, 100.5, 100.1, 99.5, 100.9, 100.2 0.52%

| Intermediate Precision | % Assay | 100.3, 99.7, 101.0, 100.5, 99.9, 100.8 | 0.49% |

Table 4: Sensitivity

Parameter Concentration (µg/mL) S/N Ratio
LOD 0.1 3.2

| LOQ | 0.3 | 10.5 |

Conclusion

This application note details a specific, linear, accurate, precise, and robust RP-HPLC method for the quantitative determination of this compound. The straightforward sample preparation and isocratic mobile phase make it efficient and easy to implement in a quality control or research laboratory. The comprehensive validation, performed according to ICH guidelines, demonstrates that the method is suitable for its intended purpose, providing trustworthy data for process monitoring, quality assurance, and stability studies.

References

  • Tserng, K. Y., & Kalhan, S. C. (1983). Rapid gas chromatographic-mass spectrometric analysis of [15N]urea: application to human metabolic studies. Analytical Chemistry, 55(11), 1677-1681. [Link]
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  • SIELC Technologies. (n.d.). Separation of Urea, 2-thio-1-p-tolyl- on Newcrom R1 HPLC column.
  • Gosar, A., Shaikh, T., Joglekar, A., & Mahadik, N. (2021). Development of Analytical Method for Determination of p-toluenesulfonylurea and its Impurities in Gliclazide Drug Substances by using HPLC. Journal of Pharmacological Research and Developments, 3(1). [Link]
  • Shaikh, T., Gosar, A., Joglekar, A., & Mahadik, N. (2021). Development of Analytical Method for Determination of p-toluenesulfonylurea and its Impurities in Gliclazide Drug Substances by using HPLC.
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  • ResearchGate. (n.d.). The UV-visible spectra of the urea standard solution.... [Link]
  • Augustyńska, D., & Smoczok, M. (2004). Spectra-photometric monitoring of urea in dialysate. Proceedings of the SPIE, 5505, 123-126. [Link]
  • Tissot, B., Normand, S., Pachiaudi, C., & Riou, J. P. (1994). Determination of (13C) urea enrichment by gas chromatography/mass spectrometry and gas chromatography/isotope ratio mass spectrometry. Biological mass spectrometry, 23(8), 510-513. [Link]
  • van Eijk, H. M., Rooyakkers, D. R., & Deutz, N. E. (2000). Determination of 13C and 15N enrichments of urea in plasma by gas chromatography-combustion isotope ratio mass spectrometry and gas chromatography-mass spectrometry using the 2-methoxypyrimidine derivative. Journal of chromatography.
  • Tserng, K. Y., & Kalhan, S. C. (1982). Gas chromatography/mass spectrometric determination of [15N]urea in plasma and application to urea metabolism study. Analytical Chemistry, 54(3), 489-491. [Link]
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  • Othman, A. M., El-Rahman, M. K. A., & El-Kady, E. F. (2007). Spectrophotometric determination of urea in dermatologic formulations and cosmetics. Journal of cosmetic science, 58(5), 379-388. [Link]
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  • Thermo Fisher Scientific. (2022, January 27).
  • Di Corcia, A., & Nazzari, M. (2002). Multiresidue HPLC methods for phenyl urea herbicides in water.
  • Gika, H. G., Lampropoulos, C. E., & Theodoridis, G. A. (2006). Identification and Quantification of 8 Sulfonylureas with Clinical Toxicology Interest by Liquid Chromatography-Ion-Trap Tandem Mass Spectrometry and Library Searching. Clinical Chemistry, 52(1), 131-138. [Link]
  • METTLER TOLEDO. (2021, June 9). Automated Standard Preparation for HPLC - Benefits & Advantages. YouTube. [Link]
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P-Tolylurea as a Versatile Building Block for Heterocyclic Synthesis: Applications and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide

Abstract: Heterocyclic compounds form the bedrock of medicinal chemistry, agrochemicals, and materials science, with their synthesis being a central theme in modern organic chemistry.[1] P-Tolylurea, a readily accessible and cost-effective arylurea, has emerged as a highly versatile precursor for constructing a diverse array of nitrogen-containing heterocyclic scaffolds.[2] The urea moiety provides a key structural element, acting as a binucleophilic "N-C-N" synthon, which is ideal for cyclocondensation and multicomponent reactions. This guide provides an in-depth exploration of this compound's application in heterocyclic synthesis, focusing on the preparation of high-value quinazolinones and pyrimidines. We will dissect the underlying reaction mechanisms, provide detailed, field-proven protocols, and discuss the causal factors behind experimental choices to empower researchers in drug discovery and chemical development.

Foundational Chemistry of this compound

This compound's utility stems from the reactivity of its urea core. The two nitrogen atoms can act as nucleophiles, while the carbonyl carbon is an electrophilic center. This dual reactivity is the foundation for its role in cyclization reactions, where it reacts with dielectrophilic or nucleophilic-electrophilic partners to form stable ring systems.

Key Reactive Sites of this compound

The diagram below illustrates the nucleophilic and electrophilic centers within the this compound molecule, which are exploited in heterocyclic synthesis.

Caption: Reactive nucleophilic and electrophilic sites in this compound.

Synthesis of Quinazolinones via Cyclocondensation

Quinazolinones are a privileged scaffold in medicinal chemistry, exhibiting a wide range of biological activities, including anticancer, anticonvulsant, and anti-inflammatory properties.[3] A robust method for their synthesis is the cyclocondensation of an anthranilic acid derivative with a urea, which serves as the source for one nitrogen and one carbon atom of the resulting heterocycle.[4]

Reaction Principle and Mechanism

The reaction proceeds via an acid-catalyzed cyclocondensation pathway. The process begins with the protonation of the anthranilic acid carbonyl group, enhancing its electrophilicity. This is followed by a nucleophilic attack from one of the urea nitrogens. A subsequent intramolecular cyclization with the loss of water and ammonia leads to the formation of the stable, aromatic quinazolinone ring system. The use of a high-boiling point solvent facilitates the removal of volatile byproducts, driving the reaction to completion.

Experimental Protocol: Synthesis of 2-Amino-6-bromo-3-(p-tolyl)quinazolin-4(3H)-one

This protocol details a representative synthesis using this compound and 5-bromoanthranilic acid.

Materials:

  • 5-Bromoanthranilic acid (1.0 eq)

  • This compound (1.2 eq)

  • Phosphorus oxychloride (POCl₃) (catalytic amount)

  • N-Methyl-2-pyrrolidone (NMP) or Diphenyl ether as solvent

  • Ethanol

  • Sodium bicarbonate (NaHCO₃) solution (saturated)

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 5-bromoanthranilic acid (1.0 eq) and this compound (1.2 eq).

  • Solvent and Catalyst Addition: Add N-Methyl-2-pyrrolidone (NMP) to create a slurry (approx. 5 mL per 1 g of anthranilic acid). Add a catalytic amount of phosphorus oxychloride (e.g., 0.1 eq) dropwise.

    • Expert Insight: POCl₃ acts as a dehydrating agent and Lewis acid, activating the carboxylic acid for nucleophilic attack. NMP is a polar aprotic solvent with a high boiling point, ideal for this type of condensation.

  • Heating: Heat the reaction mixture to 140-160 °C and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture slowly into a beaker of ice-cold water with vigorous stirring.

  • Precipitation and Neutralization: A solid precipitate will form. Continue stirring for 30 minutes. Neutralize the mixture by slowly adding a saturated solution of sodium bicarbonate until the pH is ~7-8.

  • Isolation: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with water, followed by a small amount of cold ethanol to remove residual NMP.

  • Purification: Dry the crude product under vacuum. The product can be further purified by recrystallization from ethanol or by column chromatography if necessary.

Workflow for Quinazolinone Synthesis

Quinazolinone_Synthesis_Workflow start Start: Reagents reagents 5-Bromoanthranilic Acid + this compound start->reagents mix Combine in NMP Add POCl3 (cat.) reagents->mix Step 1 heat Heat to 140-160 °C (4-6 hours) mix->heat Step 2 workup Cool and Quench in Ice Water heat->workup Step 3 neutralize Neutralize with Sat. NaHCO3 workup->neutralize Step 4 isolate Vacuum Filtration Wash with H2O, EtOH neutralize->isolate Step 5 purify Dry and Recrystallize (Ethanol) isolate->purify Step 6 end Final Product: Substituted Quinazolinone purify->end

Caption: Step-by-step workflow for the synthesis of quinazolinones.

Synthesis of Pyrimidines via [3+3] Cycloaddition

Pyrimidines are fundamental N-heterocycles found in nucleic acids and a vast number of pharmaceuticals.[5] Their synthesis often involves the condensation of a three-carbon dielectrophile with an amidine or urea derivative.[6] this compound can react with α,β-unsaturated carbonyl compounds (enones) in a [3+3] cycloaddition to yield dihydropyrimidines, which can be subsequently oxidized to the aromatic pyrimidine.

Reaction Principle: The Biginelli Reaction and its Analogs

The Biginelli reaction is a classic multicomponent reaction that produces dihydropyrimidinones. A related principle can be applied using this compound. The reaction is typically acid-catalyzed and involves the condensation of an enone (providing three carbon atoms) with this compound (providing the N-C-N fragment).

  • Initial Condensation: The reaction initiates with the formation of an iminium ion from the enone and the acid catalyst.

  • Nucleophilic Attack: The more nucleophilic nitrogen of this compound attacks the β-carbon of the activated enone (Michael addition).

  • Cyclization and Dehydration: The second nitrogen of the urea intermediate then attacks the carbonyl carbon, leading to a cyclic intermediate that subsequently dehydrates to form the dihydropyrimidine ring.

Experimental Protocol: Synthesis of a Dihydropyrimidine Derivative

This protocol describes the synthesis of a dihydropyrimidine from this compound, benzaldehyde, and ethyl acetoacetate in a one-pot reaction.

Materials:

  • This compound (1.0 eq)

  • Benzaldehyde (1.0 eq)

  • Ethyl acetoacetate (1.0 eq)

  • Ethanol

  • Concentrated Hydrochloric Acid (HCl) (catalytic amount)

  • Copper(II) nitrate (for subsequent oxidation, optional)

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) and benzaldehyde (1.0 eq) in ethanol (3-4 mL per 1 g of urea).

  • Reagent Addition: Add ethyl acetoacetate (1.0 eq) to the mixture, followed by a few drops of concentrated HCl as a catalyst.

    • Expert Insight: The acid catalyst is crucial for activating both the aldehyde carbonyl for initial condensation and the enone system for the subsequent Michael addition. Ethanol is a common, effective solvent for this reaction.

  • Reflux: Heat the mixture to reflux with constant stirring for 3-4 hours. The product often begins to precipitate from the hot solution.

  • Isolation: Cool the reaction mixture in an ice bath for 30-60 minutes to maximize precipitation.

  • Filtration: Collect the crystalline product by vacuum filtration and wash it with a small amount of cold ethanol.

  • Purification: The crude dihydropyrimidine product is often of high purity. If required, it can be recrystallized from ethanol.

  • (Optional) Aromatization: To obtain the corresponding pyrimidine, the dihydropyrimidine can be oxidized using an oxidizing agent like copper(II) nitrate or DDQ in a suitable solvent.

Data Summary for Heterocycle Synthesis

The following table summarizes representative conditions and outcomes for the synthesis of different heterocycles using aryl ureas as precursors.

Heterocycle ClassKey ReagentsCatalyst/SolventTemp (°C)Time (h)Typical Yield (%)
Quinazolinone Anthranilic Acid, this compoundPOCl₃ (cat.) / NMP140-1604-675-90
Dihydro-pyrimidine Aldehyde, β-Ketoester, this compoundHCl (cat.) / EthanolReflux3-480-95
Benzothiazole 2-Aminothiophenol, p-Tolyl isocyanateDMF1002-370-85

Applications in Drug Discovery and Agrochemicals

The heterocyclic scaffolds derived from this compound are of significant interest to the pharmaceutical and agrochemical industries.[7][8]

  • Medicinal Chemistry: Arylurea-containing compounds are known to be potent kinase inhibitors, crucial in cancer therapy.[2] The urea moiety acts as a hydrogen bond donor-acceptor, anchoring the molecule in the ATP-binding site of kinases. Quinazoline derivatives are also famous as kinase inhibitors (e.g., Gefitinib, Erlotinib), and synthetic routes using this compound provide access to novel analogs for drug development pipelines.[9]

  • Agrochemicals: Phenylurea derivatives, such as Diuron, have been widely used as herbicides.[10] The synthesis of novel pyrimidine and quinazoline derivatives from this compound allows for the exploration of new chemical space for developing next-generation herbicides, fungicides, and insecticides with improved efficacy and safety profiles.[8][11]

Conclusion

This compound is a powerful and economical building block for the synthesis of medicinally and agriculturally relevant heterocyclic compounds. Its inherent reactivity allows for its participation in robust cyclocondensation and multicomponent reactions to afford high yields of quinazolinones, pyrimidines, and other important scaffolds. The protocols and principles outlined in this guide demonstrate the practicality and versatility of this compound, providing a solid foundation for researchers and scientists to innovate and develop novel molecular entities.

References

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Application Notes and Protocols: P-Tolylurea in Polymer Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

These application notes provide a comprehensive technical guide for researchers, scientists, and drug development professionals on the versatile applications of p-tolylurea in polymer chemistry. This document delves into the synthesis of polyureas and its role as a crucial component in the formulation of advanced polyurethane systems. Furthermore, it explores its emerging applications in the cutting-edge fields of supramolecular chemistry and dynamic polymer networks.

Introduction: The Versatility of this compound in Polymer Architectures

This compound, a derivative of urea containing a tolyl group, is a crystalline solid that serves as a valuable building block in polymer synthesis. Its utility stems from the reactive amine protons of the urea moiety, which can participate in various polymerization reactions. The presence of the aromatic tolyl group imparts rigidity and specific intermolecular interactions to the resulting polymer chains, influencing their thermal and mechanical properties.

In polymer chemistry, this compound and its derivatives are primarily utilized in:

  • Polyurea Synthesis: Acting as a comonomer, it reacts with diisocyanates to form polyurea chains. The urea linkages formed are known for their ability to form strong hydrogen bonds, leading to polymers with high strength and thermal stability.

  • Polyurethane Modification: While not a direct monomer for polyurethanes, this compound derivatives can be incorporated as chain extenders.[1][2] Chain extenders are low molecular weight compounds that react with isocyanate groups to form hard segments within the polymer matrix, significantly influencing the final properties of the material.[3][4][5]

  • Supramolecular Polymers: The hydrogen bonding capabilities of the urea group make this compound derivatives excellent candidates for the construction of supramolecular polymers. These polymers are formed through non-covalent interactions, allowing for reversible assembly and disassembly, leading to materials with unique properties like self-healing and stimuli-responsiveness.[6][7]

  • Dynamic Covalent Networks: Aryl ureas can be incorporated into dynamic covalent networks (DCNs), which are crosslinked polymer networks containing reversible covalent bonds.[8][9][10] This allows for the reprocessing and recycling of thermoset materials.

This guide will provide detailed protocols and technical insights into these applications, enabling researchers to effectively utilize this compound in their polymer synthesis endeavors.

Application I: Synthesis of Polyureas via Polyaddition

Polyureas are a class of elastomers known for their exceptional toughness, chemical resistance, and thermal stability.[3] They are synthesized through the rapid reaction of a diisocyanate with a diamine. While this compound itself is not a diamine, its urea nitrogens can react with isocyanates under certain conditions, or it can be used as a model compound to understand the behavior of urea linkages in polymers. For practical synthesis, a diamine functionalized with a tolylurea moiety could be employed, or this compound can be used as a chain extender in a polyurea formulation.

The following protocol describes a general procedure for the synthesis of a linear polyurea, which can be adapted for the incorporation of this compound or its derivatives.

Experimental Protocol: Synthesis of a Linear Polyurea

This protocol outlines the solution polymerization of an aromatic diamine with an aliphatic diisocyanate. This method can be conceptually adapted for reacting a molecule containing two urea groups (like a bis-tolylurea) or for using this compound as a reactive additive.

Materials:

  • 4,4'-Methylene diphenyl diisocyanate (MDI)

  • Aromatic diamine (e.g., 4,4'-diaminodiphenylmethane) or a bis-urea functionalized monomer

  • Anhydrous N,N-dimethylformamide (DMF)

  • Methanol

  • Nitrogen gas supply

  • Standard glassware for inert atmosphere reactions (Schlenk line, three-neck flask, condenser, dropping funnel)

Procedure:

  • Reactor Setup: Assemble a dry three-neck flask equipped with a mechanical stirrer, a nitrogen inlet, and a dropping funnel. Purge the entire system with dry nitrogen for at least 30 minutes to ensure an inert atmosphere.

  • Monomer Dissolution: In the reaction flask, dissolve the aromatic diamine (1.0 equivalent) in anhydrous DMF under a continuous nitrogen stream. Stir until complete dissolution.

  • Isocyanate Addition: In a separate flask, dissolve MDI (1.0 equivalent) in anhydrous DMF. Transfer this solution to the dropping funnel.

  • Polymerization: Add the MDI solution dropwise to the stirred solution of the diamine at room temperature over a period of 30-60 minutes. The reaction is typically exothermic. Maintain the reaction temperature below 60°C.

  • Reaction Completion: After the addition is complete, continue stirring the reaction mixture at room temperature for 2-4 hours to ensure complete polymerization. The viscosity of the solution will increase significantly.

  • Polymer Precipitation: Pour the viscous polymer solution into a beaker containing methanol with vigorous stirring. The polyurea will precipitate as a fibrous solid.

  • Purification: Filter the precipitated polymer and wash it thoroughly with methanol to remove any unreacted monomers and residual solvent.

  • Drying: Dry the purified polymer in a vacuum oven at 60-80°C until a constant weight is achieved.

Causality of Experimental Choices:

  • Inert Atmosphere: The use of a nitrogen atmosphere is crucial as isocyanates are highly reactive towards moisture, which can lead to the formation of unwanted side products and affect the molecular weight of the polymer.

  • Anhydrous Solvent: Anhydrous DMF is used as the solvent because it can dissolve both the monomers and the resulting polymer, and it is unreactive towards isocyanates.

  • Dropwise Addition: The slow, dropwise addition of the diisocyanate helps to control the exothermicity of the reaction and promotes the formation of a high molecular weight polymer by maintaining a stoichiometric balance throughout the reaction.

  • Precipitation in Methanol: Methanol is a non-solvent for the polyurea but a good solvent for the unreacted monomers, making it an effective medium for precipitating and purifying the polymer.

Visualization of Polyurea Synthesis

Polyurea_Synthesis Monomer1 Aromatic Diamine (or Bis-urea) Polymer Polyurea Monomer1->Polymer + Monomer2 Diisocyanate (MDI) Monomer2->Polymer Solvent Anhydrous DMF Solvent->Polymer in Precipitation Precipitation in Methanol Polymer->Precipitation Purified_Polymer Purified Polyurea Precipitation->Purified_Polymer

Caption: Workflow for the synthesis of polyurea via polyaddition.

Application II: this compound Derivatives as Chain Extenders in Polyurethanes

In the synthesis of segmented polyurethanes (SPUs), chain extenders play a critical role in defining the properties of the final material.[2][4] They react with the isocyanate groups of the prepolymer to form the "hard segments," which provide mechanical strength and thermal stability through physical crosslinking via hydrogen bonding.[3] Urea-containing diols, derived from reactions involving urea, can serve as effective chain extenders, enhancing the hydrogen bonding within the hard segments due to the presence of both urethane and urea linkages.[11]

Experimental Protocol: Synthesis of a Segmented Polyurethane with a Urea-Diol Chain Extender

This protocol describes a two-step prepolymer method for the synthesis of a segmented polyurethane, where a urea-containing diol acts as the chain extender.

Materials:

  • Poly(tetramethylene ether) glycol (PTMEG, Mn = 2000 g/mol )

  • 4,4'-Methylene diphenyl diisocyanate (MDI)

  • Urea-diol chain extender (e.g., N,N'-bis(2-hydroxyethyl)urea, which can be synthesized from urea and 2-aminoethanol)

  • Dibutyltin dilaurate (DBTDL) catalyst

  • Anhydrous N,N-dimethylformamide (DMF)

  • Toluene

  • Nitrogen gas supply

  • Standard glassware for inert atmosphere reactions

Procedure:

  • Prepolymer Synthesis:

    • Dry the PTMEG under vacuum at 100°C for 2 hours in a three-neck flask.

    • Cool the PTMEG to 60°C and add MDI (2.0 equivalents with respect to PTMEG) under a nitrogen atmosphere.

    • Add a catalytic amount of DBTDL (e.g., 0.01 wt% of the total reactants).

    • Heat the mixture to 80°C and stir for 2-3 hours to form the NCO-terminated prepolymer. The progress of the reaction can be monitored by titrating the NCO content.

  • Chain Extension:

    • Dissolve the urea-diol chain extender (1.0 equivalent with respect to the excess MDI) in anhydrous DMF in a separate flask.

    • Cool the prepolymer to 60°C and add the solution of the chain extender dropwise with vigorous stirring.

    • After the addition is complete, continue stirring for another 1-2 hours.

  • Polymer Casting and Curing:

    • Pour the viscous polymer solution into a Teflon-coated mold.

    • Cure the polymer in an oven at 80-100°C for 12-24 hours to complete the reaction and remove the solvent.

    • Post-cure the polymer film at a higher temperature (e.g., 110°C) for a few hours if necessary to enhance its properties.

Causality of Experimental Choices:

  • Two-Step Prepolymer Method: This method allows for better control over the polymer architecture by first forming a prepolymer with a defined molecular weight and then reacting it with the chain extender. This leads to a more uniform distribution of hard and soft segments.

  • Catalyst: DBTDL is a commonly used catalyst for the urethane formation reaction, accelerating the reaction between the isocyanate and hydroxyl groups.

  • Urea-Diol Chain Extender: The incorporation of urea linkages in the hard segments through the chain extender enhances hydrogen bonding, leading to improved mechanical properties and thermal stability of the resulting polyurethane-urea.[11]

Data Presentation: Influence of Chain Extender on Polyurethane Properties

The choice of chain extender significantly impacts the properties of the resulting polyurethane. The following table provides a conceptual comparison of properties for polyurethanes synthesized with a standard diol chain extender versus a urea-diol chain extender.

PropertyPolyurethane with 1,4-ButanediolPolyurethane with Urea-Diol Chain Extender
Tensile Strength ModerateHigh to Very High
Elongation at Break HighModerate to High
Hardness (Shore A/D) VariableGenerally Higher
Thermal Stability (Td5%) GoodExcellent
Hydrogen Bonding Index LowerHigher

Note: The actual values will depend on the specific formulation and synthesis conditions.

Emerging Applications: Supramolecular and Dynamic Polymers

The strong and directional hydrogen bonding of the urea moiety makes this compound derivatives attractive for the development of advanced functional polymers.

Supramolecular Polymers

Supramolecular polymers are formed by the self-assembly of monomers linked by non-covalent interactions. Bis-urea compounds, which can be synthesized from diisocyanates and amines, are known to form well-defined, one-dimensional supramolecular polymers in solution.[6][7] The tolyl group in a this compound derivative can further influence the self-assembly process through π-π stacking interactions.

Visualization of Supramolecular Polymer Assembly

Supramolecular_Assembly cluster_monomers Monomers cluster_polymer Supramolecular Polymer M1 Urea Derivative P1 ---[Monomer]--- M2 Urea Derivative P2 ---[Monomer]--- M3 Urea Derivative P3 ---[Monomer]--- P1->P2 H-Bonds π-π Stacking P2->P3 H-Bonds π-π Stacking

Caption: Self-assembly of urea derivatives into a supramolecular polymer.

Dynamic Covalent Networks (DCNs)

DCNs are crosslinked polymers that can undergo reversible bond formation and cleavage, enabling them to be reprocessed and recycled. Hindered urea bonds have been shown to exhibit dynamic behavior, making them suitable for the design of DCNs.[9] The incorporation of this compound moieties into a polymer network could introduce dynamic covalent bonds, leading to materials with self-healing capabilities and reprocessability.

Conclusion

This compound and its derivatives are versatile building blocks in polymer chemistry with applications ranging from the synthesis of high-performance polyureas and polyurethanes to the development of advanced functional materials like supramolecular polymers and dynamic covalent networks. The protocols and insights provided in this guide are intended to facilitate the exploration and utilization of this compound in various research and development settings. The unique combination of a reactive urea group and a rigid aromatic moiety makes this compound a compelling candidate for the design of novel polymers with tailored properties.

References

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  • Bakhshi, H., & Yeganeh, H. (2016). Influence of the Type of Chain Extender and Urethane Group Content on the Mechanical Properties of Polyurethane Elastomers with Flexible Hard Segments. Journal of Applied Polymer Science, 133(18).
  • Liao, Y., et al. (2004). Progress in Chain Extender Evaluation for Polyurethanes Derived from Hydroxyl-Terminated Polybutadiene Resins. Adhesives & Sealants Industry.
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  • Zhao, S., et al. (2021). Dynamic Covalent Polyurethane Network Materials: Synthesis and Self-Healability. Macromolecular Rapid Communications, 42(20), 2100391.
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P-Tolylurea Derivatives as Potential Antimicrobial Agents: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Novel Antimicrobial Agents and the Promise of P-Tolylurea Derivatives

The rise of multidrug-resistant (MDR) pathogens constitutes a formidable threat to global public health, necessitating an urgent and innovative approach to antimicrobial drug discovery. The traditional pipelines for antibiotic development have slowed, creating a critical need for new chemical scaffolds with novel mechanisms of action. Among the promising classes of compounds, urea derivatives have emerged as a versatile and potent group of molecules with a broad spectrum of biological activities. In particular, this compound derivatives are attracting significant interest within the scientific community for their potential as effective antimicrobial agents.

This comprehensive guide provides detailed application notes and protocols for researchers, scientists, and drug development professionals engaged in the exploration of this compound derivatives as a potential new class of antimicrobials. The methodologies outlined herein are designed to be robust and reproducible, providing a solid framework for the synthesis, characterization, and evaluation of these promising compounds. This document emphasizes the scientific rationale behind each experimental step, ensuring a deep understanding of the underlying principles.

Section 1: Synthesis and Characterization of this compound Derivatives

A fundamental step in the investigation of this compound derivatives is their efficient and reliable synthesis. A common and effective method for the preparation of these compounds is the reaction of an appropriate amine with p-tolyl isocyanate. This one-step synthesis is generally high-yielding and proceeds under mild conditions.[1]

Protocol 1: General Procedure for the Synthesis of this compound Derivatives

This protocol describes the synthesis of a representative this compound derivative. The specific amine used can be varied to generate a library of compounds for structure-activity relationship (SAR) studies.

Materials:

  • p-Tolyl isocyanate

  • Selected primary or secondary amine

  • Anhydrous toluene

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Nitrogen or argon gas inlet

  • Heating mantle or oil bath

  • Rotary evaporator

  • Silica gel for column chromatography

  • Appropriate solvents for chromatography (e.g., hexane, ethyl acetate)

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (nitrogen or argon), dissolve the selected amine (1.0 equivalent) in anhydrous toluene.

  • Addition of Isocyanate: To the stirred solution of the amine, add a solution of p-tolyl isocyanate (1.0 equivalent) in anhydrous toluene dropwise at room temperature.

  • Reaction: After the addition is complete, heat the reaction mixture to 40-45°C and stir for 1-2 hours.[1] Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure this compound derivative.

  • Characterization: Confirm the structure and purity of the synthesized compound using standard analytical techniques:

    • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the chemical structure. The urea carbonyl carbon typically appears in the range of 153-158 ppm in the ¹³C NMR spectrum.[1]

    • Fourier-Transform Infrared (FTIR) Spectroscopy: To identify characteristic functional groups, such as the N-H and C=O stretching vibrations of the urea moiety.[1]

    • Mass Spectrometry (MS): To determine the molecular weight of the compound.[1]

Visualization of the Synthetic Workflow

G cluster_synthesis Synthesis of this compound Derivatives amine Amine in Anhydrous Toluene reaction Reaction at 40-45°C (1-2 hours) amine->reaction isocyanate p-Tolyl Isocyanate in Anhydrous Toluene isocyanate->reaction workup Solvent Removal (Rotary Evaporation) reaction->workup purification Column Chromatography workup->purification characterization Structural Characterization (NMR, FTIR, MS) purification->characterization

Caption: Workflow for the synthesis and characterization of this compound derivatives.

Section 2: In Vitro Antimicrobial Susceptibility Testing

The initial evaluation of newly synthesized compounds involves determining their antimicrobial activity against a panel of clinically relevant microorganisms. The broth microdilution method is a quantitative technique used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Protocol 2: Broth Microdilution Assay for MIC Determination

Materials:

  • Synthesized this compound derivatives

  • Bacterial and/or fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Acinetobacter baumannii, Candida albicans)[1]

  • Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 for fungi

  • Sterile 96-well microtiter plates

  • Bacterial/fungal inoculum standardized to 0.5 McFarland

  • Positive control antibiotic (e.g., vancomycin for Gram-positive bacteria, colistin for Gram-negative bacteria, fluconazole for fungi)[1]

  • Negative control (broth only)

  • Resazurin solution (for viability indication)

  • Microplate reader

Procedure:

  • Preparation of Compound Stock Solutions: Prepare stock solutions of the this compound derivatives in a suitable solvent, such as dimethyl sulfoxide (DMSO).

  • Serial Dilutions: In a 96-well microtiter plate, perform two-fold serial dilutions of the test compounds in the appropriate broth to achieve a range of concentrations.

  • Inoculum Preparation: Prepare a bacterial or fungal suspension equivalent to a 0.5 McFarland standard. Dilute this suspension in broth to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in each well.

  • Inoculation: Add the standardized inoculum to each well containing the serially diluted compounds. Include a positive control (inoculum with no compound) and a negative control (broth only).

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for fungi.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism. This can be assessed visually or by measuring the optical density at 600 nm (OD₆₀₀) using a microplate reader. The addition of a viability indicator like resazurin can also aid in the determination.

Protocol 3: Determination of Minimum Bactericidal Concentration (MBC)

To determine if a compound is bacteriostatic (inhibits growth) or bactericidal (kills bacteria), an MBC assay is performed following the MIC test.

Procedure:

  • Subculturing: Following the MIC determination, take an aliquot from the wells showing no visible growth.

  • Plating: Spread the aliquot onto an appropriate agar plate (e.g., Mueller-Hinton agar).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MBC Determination: The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in the initial inoculum.

Data Presentation: Antimicrobial Activity of this compound Derivatives
CompoundTarget MicroorganismMIC (µg/mL)MBC (µg/mL)
Derivative 1S. aureus1632
Derivative 1E. coli64>128
Derivative 2A. baumannii816
Derivative 2C. albicans3264
Data are representative and will vary based on the specific this compound derivative and microbial strain.

Section 3: Investigating the Mechanism of Action

Understanding how a novel antimicrobial agent works is crucial for its development. For urea derivatives, several mechanisms have been proposed, including enzyme inhibition and disruption of the bacterial cell membrane.

Potential Mechanisms of Action
  • Enzyme Inhibition: Urea derivatives have been shown to inhibit various bacterial enzymes. For instance, some aryl ureas have been investigated as inhibitors of bacterial urease.[2] Molecular docking studies have also suggested that these compounds may bind to the active sites of other essential enzymes like enoyl-(acyl-carrier-protein) reductase (ENR) and penicillin-binding proteins (PBPs).[1][3] Another potential target is peptide deformylase (PDF), which has been shown to be inhibited by certain urea derivatives.[4]

  • Membrane Disruption: The amphipathic nature of some urea derivatives may allow them to interact with and disrupt the integrity of the bacterial cell membrane, leading to leakage of intracellular contents and cell death.

Protocol 4: Bacterial Membrane Integrity Assay using Propidium Iodide

This protocol utilizes the fluorescent dye propidium iodide (PI), which can only enter cells with compromised membranes, to assess membrane damage.

Materials:

  • Mid-log phase bacterial culture

  • This compound derivative

  • Phosphate-buffered saline (PBS)

  • Propidium iodide (PI) solution

  • Positive control (e.g., 70% isopropanol)

  • Negative control (untreated cells)

  • Fluorometer or fluorescence microscope

Procedure:

  • Bacterial Preparation: Harvest mid-log phase bacteria by centrifugation, wash with PBS, and resuspend in PBS to a standardized optical density.

  • Treatment: Incubate the bacterial suspension with various concentrations of the this compound derivative for a defined period.

  • Staining: Add PI to the bacterial suspensions and incubate in the dark.

  • Analysis: Measure the fluorescence intensity using a fluorometer or visualize the stained cells with a fluorescence microscope. An increase in red fluorescence indicates membrane damage.

Visualization of the Proposed Mechanism of Action

G cluster_moa Potential Mechanisms of Action of this compound Derivatives compound This compound Derivative enzyme Bacterial Enzyme (e.g., Urease, ENR, PBP, PDF) compound->enzyme membrane Bacterial Cell Membrane compound->membrane inhibition Inhibition enzyme->inhibition disruption Disruption membrane->disruption death Bacterial Cell Death inhibition->death disruption->death

Caption: Proposed antimicrobial mechanisms of this compound derivatives.

Section 4: Cytotoxicity Assessment

A critical aspect of drug development is to ensure that the antimicrobial compound is selectively toxic to pathogens with minimal harm to host cells. Cytotoxicity assays are therefore essential.

Protocol 5: MTT Assay for Mammalian Cell Viability

The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.

Materials:

  • Mammalian cell line (e.g., HEK293, HepG2)

  • Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS)

  • This compound derivative

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the mammalian cells in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the this compound derivative for 24-48 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

  • Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The amount of formazan produced is proportional to the number of viable cells.

  • IC₅₀ Determination: Calculate the half-maximal inhibitory concentration (IC₅₀), which is the concentration of the compound that reduces cell viability by 50%.

Section 5: In Vivo Efficacy Evaluation

Promising candidates from in vitro studies should be evaluated in animal models of infection to assess their in vivo efficacy. A commonly used model is the mouse sepsis model.

Protocol 6: Mouse Sepsis Model for In Vivo Efficacy

Materials:

  • Laboratory mice (e.g., BALB/c or C57BL/6)

  • Pathogenic bacterial strain (e.g., S. aureus)

  • This compound derivative formulated for in vivo administration

  • Vehicle control

  • Positive control antibiotic

  • Sterile saline

  • Syringes and needles

Procedure:

  • Animal Acclimation: Acclimate the mice to the laboratory conditions for at least one week.

  • Infection: Induce a systemic infection by intraperitoneally or intravenously injecting the mice with a lethal or sub-lethal dose of the pathogenic bacteria.

  • Treatment: At a specified time post-infection, administer the this compound derivative to the mice via an appropriate route (e.g., intraperitoneal, intravenous, or oral). Include vehicle-treated and positive control groups.

  • Monitoring: Monitor the mice for signs of illness and survival over a period of several days.

  • Endpoint Analysis: The primary endpoint is typically survival. Secondary endpoints can include determining the bacterial load in various organs (e.g., spleen, liver, blood) at the end of the study. The 50% protective dose (ED₅₀), the dose that protects 50% of the animals from lethal infection, can be calculated.[4]

Visualization of the In Vivo Efficacy Workflow

G cluster_invivo In Vivo Efficacy Evaluation in a Mouse Sepsis Model acclimation Animal Acclimation infection Bacterial Infection (e.g., i.p. injection) acclimation->infection treatment Treatment with This compound Derivative infection->treatment monitoring Monitoring for Survival and Clinical Signs treatment->monitoring endpoint Endpoint Analysis (Survival, Bacterial Load) monitoring->endpoint

Caption: Workflow for the in vivo efficacy testing of this compound derivatives.

Section 6: Structure-Activity Relationship (SAR) Insights

Systematic modification of the this compound scaffold can provide valuable insights into the structural features required for potent antimicrobial activity. While a comprehensive SAR for this specific subclass is still emerging, general trends for aryl ureas can guide future design.

  • Aryl Substituents: The nature and position of substituents on the aryl rings can significantly influence activity. Electron-withdrawing or lipophilic groups on the second aryl ring (not the p-tolyl group) can modulate the electronic and hydrophobic properties of the molecule, potentially enhancing its interaction with the target or its ability to penetrate the bacterial cell membrane.

  • Urea Linker: The urea moiety itself is crucial for activity, likely due to its ability to form hydrogen bonds with the biological target.[5]

  • Amine Substituent: The group attached to the other nitrogen of the urea can be varied to explore different chemical spaces. Bulky or lipophilic groups may enhance activity against certain pathogens. For example, an adamantyl urea derivative showed excellent activity against A. baumannii.[1][6]

Conclusion

This compound derivatives represent a promising and largely unexplored class of potential antimicrobial agents. The protocols and application notes provided in this guide offer a comprehensive framework for their systematic investigation, from initial synthesis to in vivo efficacy studies. By employing these robust methodologies, researchers can effectively advance our understanding of this important class of compounds and contribute to the critical mission of developing new therapies to combat the growing threat of antimicrobial resistance.

References

  • Patil, M., Noonikara-Poyil, A., Joshi, S., Patil, S. A., Patil, S., & Bugarin, A. (2019). New Urea Derivatives as Potential Antimicrobial Agents: Synthesis, Biological Evaluation, and Molecular Docking Studies. Antibiotics, 8(4), 178. [Link]
  • Konieczna, A., Ząbek, A., & Brindell, M. (2020). A review on the development of urease inhibitors as antimicrobial agents against pathogenic bacteria. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 135-147. [Link]
  • Patil, M., Noonikara-Poyil, A., Joshi, S., Patil, S. A., Patil, S., & Bugarin, A. (2019). New Urea Derivatives as Potential Antimicrobial Agents: Synthesis, Biological Evaluation, and Molecular Docking Studies. Semantic Scholar. [Link]
  • Patil, M., Noonikara-Poyil, A., Joshi, S., Patil, S. A., Patil, S., & Bugarin, A. (2019). New Urea Derivatives as Potential Antimicrobial Agents: Synthesis, Biological Evaluation, and Molecular Docking Studies.
  • Clements, M. J., Tona, R., & Brandhuber, B. J. (2001). N-alkyl urea hydroxamic acids as a new class of peptide deformylase inhibitors with antibacterial activity. Antimicrobial agents and chemotherapy, 45(11), 3171–3177. [Link]
  • O'Shea, R., Cooke, F. J., & Kavanagh, K. (2020). Antimicrobial and anthelmintic activities of aryl urea agents. Journal of antimicrobial chemotherapy, 75(1), 103–111. [Link]
  • O'Shea, R., Cooke, F. J., & Kavanagh, K. (2020). Antimicrobial and anthelmintic activities of aryl urea agents. PubMed. [Link]
  • Patil, S. A., Patil, S. A., Patil, R., & Bugarin, A. (2021). Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. Molecules (Basel, Switzerland), 26(11), 3125. [Link]
  • Le Bastard, C., Couet, W., & Marchand, S. (2024). Intracellular activity and in vivo efficacy in a mouse model of septic arthritis of the novel pseudopeptide Pep16 against Staphylococcus aureus clinical isolates. The Journal of antimicrobial chemotherapy, dkae053.
  • Tiritiris, I., & Thomas, P. (2020). Synthesis, characterization and antibacterial activity of 2-p-tolyl-1H-imidazo[4,5-f][1][7] phenanthroline and its Co(II), Ni(II) and Cu(II) complexes.
  • Al-Hussain, S. A., & El-Faham, A. (2023). Molecular Recognition of Diaryl Ureas in Their Targeted Proteins—A Data Mining and Quantum Chemical Study. International Journal of Molecular Sciences, 24(13), 10839. [Link]
  • Patil, M., Noonikara-Poyil, A., Joshi, S., Patil, S. A., Patil, S., & Bugarin, A. (2019). New Urea Derivatives as Potential Antimicrobial Agents: Synthesis, Biological Evaluation, and Molecular Docking Studies. MDPI. [Link]
  • Danladi, J., Abarshi, M. M., & Isa, K. (2022). The Biological Roles of Urea: A Review of Preclinical Studies. Journal of basic and clinical physiology and pharmacology, 34(2), 141–147. [Link]
  • H. S. Yathirajan, C. R. Raju, B. Narayana, B. K. Sarojini, & H. A. D'Souza. (2014). Sulfonylurea derivatives of tolbutamide analogues: Synthesis and evaluation of antimicrobial and antioxidant activities.
  • Patil, M., Noonikara-Poyil, A., Joshi, S., Patil, S. A., Patil, S., & Bugarin, A. (2019). New Urea Derivatives as Potential Antimicrobial Agents: Synthesis, Biological Evaluation, and Molecular Docking Studies. PubMed. [Link]
  • Zhang, W., Liu, Y., Li, H., Wang, Z., Li, Y., & Yang, S. (2023). Novel Sulfonylurea Derivatives as Potential Antimicrobial Agents: Chemical Synthesis, Biological Evaluation, and Computational Study. Molecules (Basel, Switzerland), 28(3), 1406. [Link]
  • Preliminary structure activity relationship. (n.d.).
  • Ohta, S., Shiomi, Y., & Oinuma, H. (1997). Synthesis of plaunotol derivatives and their antibacterial activities against Helicobacter pylori. Bioorganic & medicinal chemistry letters, 7(24), 3123–3126. [Link]
  • Zhang, Y., Li, Y., Wang, Y., Zhang, Y., & Li, J. (2024). Design and Synthesis of Pleuromutilin Derivatives as Antibacterial Agents Using Quantitative Structure–Activity Relationship Model. Molecules, 29(4), 840. [Link]
  • Al-Ghorbani, M., Chebude, Y., & Geto, A. (2022). Synthesis, Spectroscopic Characterization, Antibacterial Activity, and Computational Studies of Novel Pyridazinone Derivatives. Molecules (Basel, Switzerland), 27(19), 6296. [Link]
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Application Notes & Protocols for In Vitro Cytotoxicity Assessment of P-Tolylurea Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rationale for Cytotoxicity Profiling of P-Tolylurea Derivatives

This compound derivatives represent a class of synthetic compounds with demonstrated biological activities, attracting significant interest in drug discovery, particularly in oncology.[1] Preliminary studies suggest that certain derivatives of urea can exhibit potent anti-proliferative and cytotoxic effects against various cancer cell lines.[2][3] The core chemical scaffold of these molecules allows for diverse substitutions, leading to a vast chemical space to explore for therapeutic potential. The initial preclinical evaluation of these candidate therapeutics invariably involves a thorough assessment of their cytotoxic profile. This essential step helps to determine the concentration-dependent effects of the compounds on cell viability and elucidate the primary mechanisms of cell death, such as apoptosis or necrosis.[4]

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to conduct robust in vitro cytotoxicity assays for this compound derivatives. The protocols detailed herein are designed to ensure scientific integrity and reproducibility, offering insights into not just the procedural steps but also the underlying principles and data interpretation. We will cover three fundamental and complementary assays: the MTT assay for metabolic viability, the LDH assay for membrane integrity, and a Caspase-3/7 assay for the direct measurement of apoptosis execution.

I. Foundational Cytotoxicity Screening: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a cornerstone for initial high-throughput screening of compound libraries.[5] It is a colorimetric assay that provides a quantitative measure of cell metabolic activity, which in most cases, correlates with cell viability. The principle lies in the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium salt MTT to an insoluble purple formazan product.[6] The amount of formazan produced, once solubilized, is directly proportional to the number of metabolically active cells.[7]

Causality Behind Experimental Choices:
  • Why MTT first? It is a rapid, cost-effective, and sensitive method suitable for screening a large number of compounds and concentrations to determine the half-maximal inhibitory concentration (IC50).[8]

  • Serum Concentration: Serum can interfere with the assay. While some cell lines require serum for survival, it's advisable to use a consistent and preferably low percentage of serum across all plates or switch to a serum-free medium during the MTT incubation step to reduce background.[9]

  • Compound Interference: this compound derivatives, like other colored or reducing compounds, may interfere with the MTT reagent or formazan product.[10] A cell-free control containing the compound is crucial to account for any intrinsic absorbance of the compound or its interaction with the assay components.

MTT Assay Workflow Diagram

MTT_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis cell_seeding 1. Seed cells in a 96-well plate incubation_adhesion 2. Incubate (24h) for cell adhesion cell_seeding->incubation_adhesion compound_prep 3. Prepare serial dilutions of this compound derivatives incubation_adhesion->compound_prep add_compound 4. Add compounds to wells compound_prep->add_compound incubation_treatment 5. Incubate for desired exposure time (e.g., 24, 48, 72h) add_compound->incubation_treatment add_mtt 6. Add MTT solution (0.5 mg/mL final conc.) incubation_treatment->add_mtt incubation_formazan 7. Incubate (1-4h) for formazan formation add_mtt->incubation_formazan solubilize 8. Add solubilization solution (e.g., DMSO) incubation_formazan->solubilize incubation_dissolve 9. Incubate to dissolve formazan crystals solubilize->incubation_dissolve read_absorbance 10. Read absorbance (~570 nm) incubation_dissolve->read_absorbance calculate_viability 11. Calculate % cell viability and determine IC50 read_absorbance->calculate_viability

Caption: Workflow for assessing this compound derivative cytotoxicity using the MTT assay.

Detailed Protocol: MTT Assay

Materials:

  • This compound derivatives stock solutions (in DMSO)

  • Target cancer cell line (e.g., A549, Huh7)[2]

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • MTT solution (5 mg/mL in sterile PBS), stored at -20°C, protected from light[7]

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • 96-well flat-bottom sterile culture plates

  • Phosphate-buffered saline (PBS)

Procedure:

  • Cell Seeding: In a 96-well plate, seed cells at a pre-optimized density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.[9]

  • Compound Treatment: The next day, prepare serial dilutions of the this compound derivatives in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle controls (medium with the same percentage of DMSO used for the highest compound concentration) and untreated controls (medium only).[11]

  • Incubation: Incubate the plate for the desired exposure times (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, add 10 µL of the 5 mg/mL MTT solution to each well (final concentration of 0.5 mg/mL).

  • Formazan Formation: Incubate the plate for 1-4 hours at 37°C. During this time, viable cells will metabolize the MTT into purple formazan crystals.

  • Solubilization: Carefully remove the medium containing MTT. For adherent cells, be cautious not to disturb the formazan crystals. Add 100 µL of DMSO to each well to dissolve the crystals.[7]

  • Absorbance Reading: Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization. Measure the absorbance at a wavelength between 550 and 600 nm (typically 570 nm) using a microplate reader. A reference wavelength of 630 nm or higher can be used to subtract background absorbance.

  • Data Analysis: Calculate the percentage of cell viability using the following formula: % Cell Viability = (Mean OD of treated cells / Mean OD of untreated control cells) x 100[5] Plot the % cell viability against the compound concentration to determine the IC50 value.

Parameter Recommendation Rationale
Cell Seeding Density 1,000 - 100,000 cells/wellMust be in the linear range of the assay; optimize for each cell line.[9]
MTT Concentration 0.5 mg/mL (final)Higher concentrations can be toxic to cells.
MTT Incubation 1-4 hoursTime-dependent; optimize for sufficient formazan crystal formation without causing toxicity.[9]
Solubilization DMSO or buffered SDSEnsure complete dissolution of formazan crystals for accurate readings.[10]

II. Assessing Membrane Integrity: The Lactate Dehydrogenase (LDH) Assay

The LDH assay is a cytotoxicity assay that measures the activity of lactate dehydrogenase released from damaged cells into the culture medium.[12] LDH is a stable cytosolic enzyme that is rapidly released upon plasma membrane rupture, a hallmark of necrosis or late-stage apoptosis.[13][14] The assay involves a coupled enzymatic reaction where the released LDH catalyzes the conversion of lactate to pyruvate, which in turn reduces a tetrazolium salt to a colored formazan product. The amount of color formation is proportional to the amount of LDH released, and thus, to the level of cytotoxicity.[14]

Causality Behind Experimental Choices:
  • Why LDH? It provides a distinct and complementary endpoint to the MTT assay. While MTT measures a loss of metabolic function, LDH directly quantifies cell membrane damage and lysis, helping to distinguish between cytostatic and cytotoxic effects.[15]

  • Controls are Critical: The assay requires several controls:

    • Untreated Control (Spontaneous LDH release): Measures the baseline level of LDH release from healthy cells.

    • Maximum LDH Release Control: Cells are treated with a lysis buffer to induce 100% LDH release, establishing the upper limit of the assay.

    • Compound Control: To check if the this compound derivative itself inhibits LDH activity.

LDH Assay Workflow Diagram

LDH_Workflow cluster_prep Preparation & Treatment cluster_assay Assay cluster_analysis Data Analysis seed_cells 1. Seed and treat cells (as in MTT protocol) setup_controls 2. Set up controls: - Spontaneous Release - Maximum Release (Lysis) - Vehicle Control seed_cells->setup_controls collect_supernatant 3. Centrifuge plate and collect supernatant setup_controls->collect_supernatant transfer_supernatant 4. Transfer supernatant to a new 96-well plate collect_supernatant->transfer_supernatant add_reaction_mix 5. Add LDH Reaction Mixture to each well transfer_supernatant->add_reaction_mix incubate_reaction 6. Incubate at room temp (30 mins, protected from light) add_reaction_mix->incubate_reaction add_stop_solution 7. Add Stop Solution incubate_reaction->add_stop_solution read_absorbance 8. Read absorbance (~490 nm) add_stop_solution->read_absorbance calculate_cytotoxicity 9. Calculate % Cytotoxicity read_absorbance->calculate_cytotoxicity

Caption: Workflow for quantifying this compound derivative-induced cytotoxicity via LDH release.

Detailed Protocol: LDH Assay

Materials:

  • Commercially available LDH Cytotoxicity Assay Kit (contains Lysis Solution, Reaction Mixture, and Stop Solution)

  • Treated cell culture plates (from the same experimental setup as the MTT assay)

  • 96-well flat-bottom plates for the assay readout

Procedure:

  • Prepare Cell Culture Plate: Follow steps 1-3 of the MTT assay protocol to seed, treat, and incubate cells with this compound derivatives.

  • Prepare Controls:

    • Spontaneous LDH Release: Wells with untreated cells.

    • Maximum LDH Release: 30-60 minutes before the end of the incubation, add 10 µL of the kit's Lysis Solution to wells containing untreated cells.

    • Vehicle Control: Wells treated with the vehicle (e.g., DMSO) at the highest concentration used.

  • Collect Supernatant: At the end of the incubation period, centrifuge the 96-well plate at 250 x g for 3 minutes to pellet the cells.[14]

  • Transfer Supernatant: Carefully transfer 50 µL of the cell culture supernatant from each well to a new 96-well flat-bottom plate.

  • LDH Reaction: Add 50 µL of the LDH Reaction Mixture to each well containing the supernatant. Mix gently by tapping the plate.

  • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.[14]

  • Stop Reaction: Add 50 µL of the Stop Solution to each well.

  • Absorbance Reading: Measure the absorbance at 490 nm and a reference wavelength of 680 nm.[14]

  • Data Analysis: First, subtract the 680 nm absorbance from the 490 nm absorbance for all wells. Then, calculate the percentage of cytotoxicity using the formula: % Cytotoxicity = [(Compound-treated LDH activity - Spontaneous LDH release) / (Maximum LDH release - Spontaneous LDH release)] x 100

III. Mechanistic Insight: Caspase-3/7 Activity Assay

To determine if the observed cytotoxicity is due to apoptosis, a direct measurement of executioner caspase activity is highly informative.[16] Caspases-3 and -7 are key proteases that are activated during the execution phase of apoptosis and cleave numerous cellular substrates, leading to the characteristic morphological changes of apoptotic cell death. Luminescent or fluorescent assays provide a sensitive and high-throughput method to quantify their activity.[17] These "add-mix-measure" assays utilize a pro-luminescent or pro-fluorescent substrate containing the DEVD peptide sequence, which is specifically recognized and cleaved by active caspase-3 and -7.[17][18] The resulting signal is directly proportional to the amount of active caspase-3/7 in the sample.

Causality Behind Experimental Choices:
  • Why Caspase-3/7? Their activation is a well-established hallmark of apoptosis.[16] Measuring their activity provides mechanistic insight into the mode of cell death induced by the this compound derivatives.

  • Luminescent vs. Fluorescent: Luminescent assays, such as Promega's Caspase-Glo® 3/7, generally offer higher sensitivity and a broader dynamic range compared to fluorescent assays, making them ideal for screening.[17]

  • Timing is Key: Caspase activation is a transient event. It is advisable to perform a time-course experiment (e.g., 4, 8, 12, 24 hours post-treatment) to capture the peak of caspase activity.

Caspase-3/7 Assay Workflow Diagram

Caspase_Workflow cluster_prep Preparation & Treatment cluster_assay Assay cluster_analysis Data Analysis seed_cells 1. Seed cells in an opaque-walled 96-well plate incubate_adhesion 2. Incubate for cell adhesion seed_cells->incubate_adhesion add_compounds 3. Add this compound derivatives and controls (e.g., Staurosporine) incubate_adhesion->add_compounds incubate_treatment 4. Incubate for a pre-determined time course add_compounds->incubate_treatment equilibrate_plate 5. Equilibrate plate to room temperature incubate_treatment->equilibrate_plate add_reagent 6. Add Caspase-Glo® 3/7 Reagent to each well equilibrate_plate->add_reagent mix_and_incubate 7. Mix on a plate shaker and incubate at room temp (e.g., 1-2 hours) add_reagent->mix_and_incubate read_luminescence 8. Read luminescence with a plate reader mix_and_incubate->read_luminescence calculate_fold_change 9. Calculate fold change in caspase activity read_luminescence->calculate_fold_change

Caption: "Add-mix-measure" workflow for detecting apoptosis via Caspase-3/7 activation.

Detailed Protocol: Caspase-Glo® 3/7 Assay

Materials:

  • Caspase-Glo® 3/7 Assay System (Promega) or similar

  • This compound derivatives

  • Target cancer cell line

  • White-walled, clear-bottom 96-well plates suitable for luminescence measurements

  • Positive control for apoptosis induction (e.g., Staurosporine)

Procedure:

  • Cell Seeding: Seed cells in an opaque-walled 96-well plate at a density optimized for your cell line in 80 µL of medium.

  • Compound Treatment: Add 20 µL of 5X concentrated this compound derivatives to the wells. Include a positive control (e.g., 1 µM Staurosporine for 4 hours) and a vehicle control.[19]

  • Incubation: Incubate the plate for the desired time at 37°C.

  • Assay Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.

  • Reagent Addition: Remove the plate from the incubator and allow it to equilibrate to room temperature. Add 100 µL of the prepared Caspase-Glo® 3/7 Reagent to each well.

  • Mixing and Incubation: Mix the contents of the wells on a plate shaker at 300-500 rpm for 30 seconds. Incubate at room temperature for 1 to 2 hours, protected from light.

  • Luminescence Reading: Measure the luminescence of each well using a plate-reading luminometer.

  • Data Analysis: Calculate the fold increase in caspase activity by dividing the relative luminescence units (RLU) of the treated samples by the RLU of the vehicle control.

IV. Further Mechanistic Studies: Apoptosis vs. Necrosis

For a more definitive characterization of the cell death mechanism, flow cytometry using Annexin V and Propidium Iodide (PI) staining is recommended.[20]

  • Annexin V: Binds to phosphatidylserine (PS), which translocates from the inner to the outer leaflet of the plasma membrane during early apoptosis.[21]

  • Propidium Iodide (PI): A fluorescent nuclear stain that is excluded by the intact membrane of live and early apoptotic cells but can enter late apoptotic and necrotic cells where membrane integrity is compromised.[20]

This dual staining allows for the differentiation of four cell populations:

  • Viable cells: Annexin V-negative and PI-negative.

  • Early apoptotic cells: Annexin V-positive and PI-negative.

  • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

  • Necrotic cells: Annexin V-negative and PI-positive (less common).[20]

A detailed protocol for Annexin V/PI staining can be found in established resources.[22]

Conclusion and Forward Look

The suite of assays described provides a robust framework for the initial in vitro cytotoxicity profiling of novel this compound derivatives. By systematically assessing metabolic activity (MTT), membrane integrity (LDH), and apoptotic markers (Caspase-3/7), researchers can efficiently identify promising lead compounds and gain crucial insights into their mechanism of action. This multi-parametric approach ensures a more comprehensive and reliable evaluation, which is fundamental for advancing compounds through the drug discovery pipeline.

References

  • Lakshmanan, I., & Batra, S. K. (2013). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol, 3(6), e374.
  • Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry.
  • Lakshmanan, I., & Batra, S. K. (2013). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol, 3(6).
  • University of South Florida. (n.d.). Apoptosis Protocols. USF Health.
  • MedPlus. (n.d.). Lactate Dehydrogenase (LDH) Test.
  • Brown, R. K., et al. (2018). Cell-Based Methods for Determination of Efficacy for Candidate Therapeutics in the Clinical Management of Cancer. Cancers, 10(9), 329.
  • Bio-protocol. (n.d.). One-Step Cellular Caspase-3/7 Assay.
  • MedlinePlus. (2023). Lactate Dehydrogenase (LDH) Test.
  • Darzynkiewicz, Z., et al. (2018). Viability Assessment Following Anticancer Treatment Requires Single-Cell Visualization. Cancers, 10(8), 263.
  • Noble Life Sciences. (n.d.). In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification.
  • International Journal of Creative Research Thoughts. (2023). SCREENING METHODS FOR ANTI-CANCER DRUG: IN VITRO AND IN VIVO TESTING. IJCRT, 11(12).
  • Moghimi, S. M., et al. (2019). Combined Fluorimetric Caspase-3/7 Assay and Bradford Protein Determination for Assessment of Polycation-Mediated Cytotoxicity. Methods in Molecular Biology, 1943, 301-311.
  • National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual.
  • Darzynkiewicz, Z., et al. (2008). Apoptosis assays with lymphoma cell lines: problems and pitfalls. Leukemia & Lymphoma, 49(10), 1846-1854.
  • Wang, P., et al. (2019). Comparison of Cytotoxicity Evaluation of Anticancer Drugs between Real-Time Cell Analysis and CCK-8 Method. ACS Omega, 4(7), 12644-12650.
  • Creative Bioarray. (n.d.). Cell Apoptosis Assays.
  • Wang, Y., & Zhang, Y. (2014). Cellular Apoptosis Assay of Breast Cancer. Methods in Molecular Biology, 1172, 149-157.
  • D'Aniello, S., & D'Aniello, A. (2021). Biochemistry, Lactate Dehydrogenase. StatPearls.
  • Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation.
  • Testing.com. (2022). Lactate Dehydrogenase (LDH) Test.
  • Creative Diagnostics. (n.d.). The MTT Assay: A Valuable Tool for Measuring Cell Viability.
  • ResearchGate. (n.d.). The synthetic compounds of the urea derivatives 12-22.
  • Protocol Online. (n.d.). MTT Methods, Protocols and Troubleshootings.
  • ResearchGate. (n.d.). In vitro cytotoxicity of urea derivatives on normal cells.
  • Li, Y., et al. (2014). URD12: A urea derivative with marked antitumor activities. Experimental and Therapeutic Medicine, 8(5), 1479-1482.
  • Tolnai, S. (1975). Cytokinetic and cytotoxic effects of urea on HeLa cells in suspension cultures. Canadian Journal of Physiology and Pharmacology, 53(5), 875-883.

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Application Notes & Protocols: A Comprehensive Guide to Kinase Inhibition Profiling of P-Tolylurea Analogues

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Kinase Profiling for P-Tolylurea Scaffolds

Protein kinases are a critical class of enzymes that regulate the majority of cellular signaling pathways, controlling processes like cell growth, differentiation, and metabolism.[1][2][3] Their dysregulation is a hallmark of numerous diseases, most notably cancer, making them one of the most important target families in modern drug discovery.[2][4] The this compound scaffold has emerged as a "privileged structure" in medicinal chemistry, forming the core of several potent kinase inhibitors.[5] The most prominent example is Sorafenib, a multi-kinase inhibitor that targets key players in tumor progression, including Raf kinases and receptor tyrosine kinases like VEGFR and PDGFR.[6][7]

However, the therapeutic success of any kinase inhibitor, including novel this compound analogues, is not solely dependent on its potency against the intended target. Its overall safety and efficacy are dictated by its selectivity profile —the spectrum of its activity across the entire human kinome.[8] A highly selective compound minimizes off-target effects and associated toxicities, whereas a multi-targeted inhibitor, like Sorafenib, can be beneficial in cancers driven by multiple signaling pathways.[6] Therefore, comprehensive kinase inhibition profiling is an indispensable step in the development of this compound analogues, guiding lead optimization and predicting clinical outcomes.[4][9]

This guide provides an in-depth framework for researchers, scientists, and drug development professionals to design and execute a robust kinase inhibition profiling cascade for novel this compound compounds. We will delve into the mechanistic rationale behind assay choices, provide detailed, field-proven protocols for both biochemical and cell-based assays, and offer insights into data interpretation.

Mechanistic Insight: this compound Analogues as Type II Kinase Inhibitors

A fundamental understanding of the inhibitor's mechanism of action is crucial for selecting the appropriate assay. Many this compound derivatives, including Sorafenib, are classified as Type II inhibitors .[10][11] Unlike Type I inhibitors that bind solely to the ATP-binding site of an active kinase, Type II inhibitors recognize and stabilize an inactive conformational state of the kinase.

Specifically, they bind to the ATP pocket and extend into an adjacent, allosteric hydrophobic site that is only accessible in the "DFG-out" conformation, where the conserved Aspartate-Phenylalanine-Glycine motif at the start of the activation loop is flipped.[12] This dual-binding mode is a key determinant of their selectivity profile.[12] A primary target for this class of compounds is the Raf kinase family, central components of the MAPK/ERK signaling pathway, which is frequently hyperactivated in cancer.

MAPK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (e.g., VEGFR) Ras Ras RTK->Ras Activates Raf Raf (B-Raf/C-Raf) Ras->Raf Activates MEK MEK1/2 Raf->MEK Phosphorylates ERK ERK1/2 MEK->ERK Phosphorylates Transcription Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription Activates Proliferation Cell Proliferation, Survival, Angiogenesis Transcription->Proliferation Promotes GrowthFactor Growth Factor (e.g., VEGF) GrowthFactor->RTK Binds Inhibitor This compound Analogue Inhibitor->Raf Inhibits

Figure 1. The MAPK/ERK Signaling Pathway. This compound analogues often target Raf kinases, inhibiting downstream signaling that promotes cell proliferation and survival.

Designing the Profiling Cascade: From Biochemical Potency to Cellular Efficacy

A successful profiling strategy employs a tiered approach, starting with broad biochemical screens to determine potency and selectivity, followed by more complex cell-based assays to confirm on-target activity in a physiological context.[13] The choice of assay depends on the stage of drug development and the specific questions being asked.

Profiling_Workflow Start Novel this compound Analogue PrimaryScreen Primary Screen: Biochemical Assays Start->PrimaryScreen Radiometric Radiometric Assay (e.g., HotSpot™) PrimaryScreen->Radiometric Direct Activity Luminescence Luminescence Assay (e.g., Kinase-Glo®) PrimaryScreen->Luminescence High Throughput TRFRET TR-FRET Binding Assay (e.g., LanthaScreen™) PrimaryScreen->TRFRET Direct Binding SecondaryScreen Secondary Screen: Selectivity & Mechanism Radiometric->SecondaryScreen Potent Hits Luminescence->SecondaryScreen Potent Hits TRFRET->SecondaryScreen Potent Hits KinomePanel Broad Kinome Panel (>400 kinases) SecondaryScreen->KinomePanel Assess Selectivity IC50 IC50 Determination (Dose-Response) SecondaryScreen->IC50 Quantify Potency TertiaryScreen Tertiary Validation: Cell-Based Assays KinomePanel->TertiaryScreen Selective Hits IC50->TertiaryScreen Selective Hits Phospho Cellular Phosphorylation (Western/ELISA) TertiaryScreen->Phospho Confirm Pathway Inhibition Prolif Cell Proliferation Assay TertiaryScreen->Prolif Assess Phenotypic Effect Lead Lead Candidate Phospho->Lead Prolif->Lead

Figure 2. A tiered workflow for kinase inhibitor profiling, moving from broad biochemical screens to specific cell-based validation.
Assay Type Principle Primary Application Advantages Considerations
Radiometric Measures transfer of ³³P from ATP to a substrate.[14]Gold-standard for activityDirect measurement, low interference, universal applicability.[15][16]Requires handling of radioactivity, lower throughput.
Luminescence Measures remaining ATP via luciferase reaction.[17][18]High-throughput screeningFast, simple "add-and-read" format, no radioactivity.[18]Indirect measurement, potential for compound interference.
TR-FRET Binding Competitive displacement of a fluorescent tracer.[19]Measures binding affinityMeasures direct engagement, ATP-independent, works on inactive kinases.[20][21]Requires specific tracers and antibodies, indirect measure of inhibition.
Cellular Phospho Measures phosphorylation of a downstream substrate.[22]In-cell target validationPhysiologically relevant, confirms pathway modulation.[13][22]Lower throughput, requires specific antibodies.

Experimental Protocols: Biochemical Assays

Accurate biochemical profiling relies on robust, well-validated protocols. The following methods represent industry standards for quantifying inhibitor-kinase interactions.

Protocol 1: Radiometric Kinase Assay (HotSpot™ Assay Platform)

Causality: This is considered the "gold standard" because it directly measures the catalytic function of the kinase—the transfer of a phosphate group—with minimal interference from assay components or test compounds.[14][15] It is a universal method applicable to virtually any kinase.[15]

Principle: This assay quantifies the incorporation of a radiolabeled phosphate from [γ-³³P]ATP into a specific peptide or protein substrate.[14][23] The reaction mixture is then spotted onto a filter membrane, which captures the phosphorylated substrate while unbound [γ-³³P]ATP is washed away.[24] The radioactivity on the filter is proportional to kinase activity.

Step-by-Step Methodology:

  • Compound Preparation: Prepare a 10-point, 3-fold serial dilution of the this compound analogue in 100% DMSO, starting from a 10 mM stock. This creates a concentration range for IC50 determination.

  • Reaction Mixture Preparation (per well): In a 96-well plate, prepare the reaction buffer containing the target kinase (e.g., B-Raf), the appropriate substrate (e.g., inactive MEK1), and any required cofactors.[25]

  • Compound Addition: Add 1 µL of the diluted compound from Step 1 to the reaction wells. Include "DMSO only" wells as a high activity control (0% inhibition) and a known potent inhibitor (e.g., Staurosporine) as a low activity control (100% inhibition).

  • Reaction Initiation: Initiate the kinase reaction by adding a solution containing MgCl₂ and [γ-³³P]ATP. The final ATP concentration should ideally be at or near the Michaelis-Menten constant (Km) for the specific kinase to ensure accurate IC50 determination.[24]

  • Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes), ensuring the reaction remains in the linear range.

  • Reaction Termination & Spotting: Stop the reaction by adding phosphoric acid. Transfer the reaction mixture from each well onto a P81 phosphocellulose filtermat.[25]

  • Washing: Wash the filtermat extensively with phosphoric acid to remove unincorporated [γ-³³P]ATP.

  • Detection: Dry the filtermat and measure the incorporated radioactivity using a scintillation counter.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the DMSO (0%) and Staurosporine (100%) controls. Plot percent inhibition versus compound concentration (log scale) and fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 2: Luminescence-Based Kinase Assay (Kinase-Glo® Platform)

Causality: This method is chosen for its high-throughput capability, speed, and simplicity.[17] By measuring ATP consumption, it provides a rapid assessment of kinase activity, making it ideal for primary screening of large numbers of analogues.

Principle: This is a homogeneous "add-mix-read" assay that quantifies the amount of ATP remaining in solution after a kinase reaction.[26] The Kinase-Glo® reagent contains luciferase and luciferin. The luciferase enzyme uses the remaining ATP to generate a luminescent signal that is inversely proportional to kinase activity.[17][18]

Step-by-Step Methodology:

  • Compound Preparation: Prepare serial dilutions of the this compound analogue in DMSO as described in Protocol 1.

  • Kinase Reaction Setup: In a white, opaque 384-well plate, add 5 µL of the kinase reaction, including the target kinase, substrate, reaction buffer, and the test compound at various concentrations.[27]

  • Incubation: Incubate the plate at room temperature for the optimized reaction time (e.g., 60 minutes).

  • ATP Detection: Add 5 µL of Kinase-Glo® Reagent to each well. This simultaneously stops the kinase reaction and initiates the luminescence reaction.[18][27]

  • Signal Stabilization & Measurement: Mix the plate briefly and incubate at room temperature for 10 minutes to allow the luminescent signal to stabilize. Measure luminescence using a plate-reading luminometer.[18]

  • Data Analysis: The luminescent signal is inversely proportional to kinase activity. Calculate percent inhibition based on high (low kinase activity, no inhibitor) and low (high kinase activity, DMSO) signal controls. Determine IC50 values as described in Protocol 1.

Protocol 3: TR-FRET Kinase Binding Assay (LanthaScreen™ Eu Platform)

Causality: A binding assay is essential because it measures direct physical engagement between the compound and the kinase, independent of enzymatic activity.[8] This is particularly useful for Type II inhibitors like this compound analogues, which bind to inactive kinase conformations. It can also detect inhibitors that are not ATP-competitive.[20][21]

Principle: This assay measures the displacement of a fluorescently-labeled, ATP-competitive "tracer" from the kinase active site.[10][19] The kinase is tagged (e.g., with GST or His), and a Europium (Eu)-labeled anti-tag antibody is used as the FRET donor. When the Alexa Fluor™ 647-labeled tracer is bound to the kinase, the donor and acceptor are in close proximity, resulting in a high FRET signal. A test compound that binds to the ATP site will displace the tracer, leading to a loss of FRET.[10][19]

Step-by-Step Methodology:

  • Reagent Preparation:

    • 1X Kinase Buffer: Prepare the 1X kinase buffer from a 5X stock solution.[11]

    • Test Compound: Prepare a 3X final concentration serial dilution of the this compound analogue in the 1X Kinase Buffer.

    • Kinase/Antibody Mixture: Prepare a 3X mixture of the tagged kinase and the Eu-labeled anti-tag antibody in 1X Kinase Buffer.[28]

    • Tracer Solution: Prepare a 3X solution of the appropriate kinase tracer in 1X Kinase Buffer.[28]

  • Assay Assembly: In a 384-well plate, add the components in the following order:

    • 5 µL of the 3X test compound solution.[11]

    • 5 µL of the 3X kinase/antibody mixture.[11]

    • 5 µL of the 3X tracer solution.[11]

  • Incubation: Mix the plate on a shaker and incubate for 60 minutes at room temperature, protected from light.[10]

  • Plate Reading: Read the plate on a TR-FRET enabled plate reader. Excite at ~340 nm and measure emission at 615 nm (Europium donor) and 665 nm (Alexa Fluor™ 647 acceptor).[21]

  • Data Analysis: Calculate the emission ratio (665 nm / 615 nm). The loss of FRET signal is proportional to the displacement of the tracer by the test compound. Determine IC50 values by plotting the emission ratio against the log of the inhibitor concentration.

Experimental Protocols: Cell-Based Assays

While biochemical assays are crucial for determining direct inhibitory potency, they do not account for cellular factors like membrane permeability, efflux pumps, or intracellular ATP concentrations.[13] Cell-based assays are therefore a critical validation step.[29][30]

Protocol 4: Cellular Phosphorylation Assay (Western Blot)

Causality: This assay provides definitive evidence that the compound is engaging its target within a living cell and functionally inhibiting the intended signaling pathway. For a Raf inhibitor, measuring the phosphorylation of its direct substrate, MEK, or the downstream effector, ERK, confirms on-target activity.[22]

Principle: Cells are treated with the this compound analogue, and the phosphorylation status of a key downstream protein in the target pathway is quantified. A reduction in the phosphorylated protein, relative to the total amount of that protein, indicates successful inhibition of the upstream kinase.

Step-by-Step Methodology:

  • Cell Culture and Seeding: Seed a relevant cancer cell line (e.g., A375 melanoma cells, which harbor a B-Raf V600E mutation) in 6-well plates and allow them to adhere overnight.

  • Serum Starvation (Optional): To reduce basal pathway activity, serum-starve the cells for 4-24 hours in a low-serum medium.

  • Compound Treatment: Treat the cells with various concentrations of the this compound analogue (and a DMSO vehicle control) for a specified time (e.g., 2 hours).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them on ice using a lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Clear the lysates by centrifugation and determine the protein concentration of the supernatant using a BCA or Bradford assay.

  • SDS-PAGE and Western Blot:

    • Normalize protein amounts for all samples and separate the proteins by SDS-polyacrylamide gel electrophoresis.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween-20 (TBST) to prevent non-specific antibody binding.

  • Antibody Incubation:

    • Incubate the membrane overnight at 4°C with a primary antibody specific for the phosphorylated target (e.g., anti-phospho-ERK1/2).

    • Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Stripping and Re-probing: To normalize for protein loading, strip the membrane and re-probe with an antibody against the total protein (e.g., anti-total-ERK1/2) and/or a housekeeping protein like GAPDH or β-actin.

  • Data Analysis: Quantify the band intensities using densitometry software. Calculate the ratio of phospho-protein to total protein for each treatment condition. A dose-dependent decrease in this ratio indicates effective cellular inhibition.

Data Presentation and Interpretation

The ultimate goal of profiling is to build a comprehensive picture of a compound's potency and selectivity. This is best summarized in a clear, quantitative format.

Hypothetical Kinase Selectivity Profile for "Analogue-X"

The table below presents a hypothetical dataset for a novel this compound compound, "Analogue-X," compared against the well-characterized inhibitor Sorafenib. IC50 values were determined using a radiometric biochemical assay.

Target Kinase Kinase Family Analogue-X (IC50, nM) Sorafenib (IC50, nM) Selectivity Fold (Analogue-X vs. Sorafenib)
B-Raf (V600E) Ser/Thr Kinase15 60.4x less potent
C-Raf Ser/Thr Kinase25 200.8x less potent
VEGFR2 Tyr Kinase150 901.7x less potent
PDGFRβ Tyr Kinase120 572.1x less potent
p38α Ser/Thr Kinase5,500 54010.2x more selective
CDK2 Ser/Thr Kinase>10,000>10,000-
SRC Tyr Kinase8,9002,5003.6x more selective

Interpretation:

  • On-Target Potency: Analogue-X demonstrates potent inhibition of the primary Raf and VEGFR targets, albeit slightly less potent than Sorafenib.

  • Selectivity: Critically, Analogue-X shows significantly improved selectivity against key off-targets like p38α and SRC. A >10-fold improvement in selectivity against p38α could translate to a better side-effect profile, as p38 inhibition is linked to certain toxicities. This data provides a strong rationale for advancing Analogue-X for further preclinical evaluation.

Conclusion

The systematic profiling of this compound analogues is a multi-faceted process that requires a strategic combination of biochemical and cell-based assays. By moving from high-throughput biochemical screens to determine potency and kinome-wide selectivity to targeted cell-based assays to confirm functional pathway inhibition, researchers can build a comprehensive understanding of their compound's mechanism of action. This rigorous, data-driven approach is fundamental to identifying lead candidates with the optimal balance of efficacy and safety, ultimately accelerating the journey from the laboratory to the clinic.

References

  • Davis, M.I., et al. (2011). Measuring and interpreting the selectivity of protein kinase inhibitors. PMC - NIH. [Link]
  • INiTS. (2020). Cell-based test for kinase inhibitors. INiTS. [Link]
  • Cheng, F., et al. (2014). Computational analysis of kinase inhibitor selectivity using structural knowledge.
  • Ruff, E.F., et al. (2018).
  • Celtarys Research. (2025). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Celtarys Research. [Link]
  • Reaction Biology. (n.d.). Kinase Selectivity Panels. Reaction Biology. [Link]
  • Reaction Biology. (n.d.). HotSpot™ Kinase Screening | Gold Standard Radiometric Assay | Activity. Reaction Biology. [Link]
  • Reaction Biology. (n.d.). Kinase Screening Assay Services. Reaction Biology. [Link]
  • Fisher Scientific. (n.d.). LanthaScreen™ Eu Kinase Binding Assay for MAP2K4. Fisher Scientific. [Link]
  • Reaction Biology. (2024). Testing kinase inhibitors where it matters: Drug screening in intact cells. Reaction Biology. [Link]
  • Reaction Biology. (2024).
  • Reaction Biology. (2022).
  • Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. [Link]
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  • Harris, L.A., et al. (2016). A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance. PubMed. [Link]
  • BellBrook Labs. (2018). How Does a Biochemical Kinase Assay Work?. BellBrook Labs. [Link]
  • Reaction Biology. (n.d.). Protocol HotSpot Kinase Assay. Reaction Biology. [Link]
  • Shaffer, J., et al. (2012). A high-throughput radiometric kinase assay. PMC - NIH. [Link]
  • Strumberg, D. (2008). Preclinical overview of sorafenib, a multikinase inhibitor that targets both Raf and VEGF and PDGF receptor tyrosine kinase signaling. PubMed. [Link]
  • Zhou, L., et al. (2012).
  • Scott, J.S., et al. (2021). Identification of Diarylurea Inhibitors of the Cardiac-Specific Kinase TNNI3K by Designing Selectivity Against VEGFR2, p38α, and B-Raf. PubMed. [Link]
  • ResearchGate. (n.d.). Inhibitor selectivity profiling. Inhibitors were screened against a...
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Application Notes and Protocols for Utilizing P-Tolylurea as a Negative Control in Biological Assays

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Rigorous Controls in Biological Research

In the landscape of drug discovery and biological research, the integrity of experimental data is paramount. A critical component of ensuring data validity is the judicious use of controls. Negative controls, in particular, serve as a baseline, demonstrating the absence of a biological effect in the absence of the active compound being tested. This allows researchers to confidently attribute any observed effects to the test compound itself, rather than to off-target effects or artifacts of the experimental system.

P-Tolylurea (1-(p-tolyl)urea), a simple derivative of phenylurea, has emerged as an excellent negative control for a wide range of biological assays, particularly those involving screening for bioactive phenylurea-based compounds. Its structural similarity to many active phenylurea derivatives, combined with its inherent biological inertness at typical screening concentrations, makes it an ideal tool for validating assay specificity and identifying true positive hits.

This comprehensive guide provides detailed application notes and protocols for the effective use of this compound as a negative control, empowering researchers to enhance the rigor and reproducibility of their findings.

The Scientific Rationale: Why this compound is an Effective Negative Control

The utility of this compound as a negative control is rooted in the well-established structure-activity relationships (SAR) of the broader class of phenylurea derivatives. Many substituted phenylureas exhibit potent biological activities, including anticancer and kinase inhibitory effects.[1][2][3] This activity is critically dependent on the presence of specific functional groups at particular positions on the aromatic rings, which facilitate key interactions with biological targets.

For instance, in the context of kinase inhibition, the urea moiety often participates in crucial hydrogen bonding with the hinge region of the kinase domain.[4] However, the potency and selectivity of these interactions are dictated by the substituents on the phenyl rings. Studies have shown that halogen substitutions, particularly at the para-position of the phenyl ring, and the presence of hydroxyl groups can dramatically enhance inhibitory activity.[4]

This compound, in contrast, possesses a simple chemical architecture. It features a methyl group at the para-position of the phenyl ring, a modification that does not typically confer the necessary electronic or steric properties for high-affinity binding to many biological targets. Its lack of more complex, reactive, or polar functional groups renders it biologically inactive in many assays where its more decorated analogs show potent effects.

Diagram 1: Structural Comparison of an Active Phenylurea Derivative and this compound

SAR_Comparison cluster_0 Active Phenylurea Derivative (e.g., Kinase Inhibitor) cluster_1 This compound (Negative Control) active_node Complex Phenylurea Structure - Halogen (e.g., Cl) for enhanced binding - Additional functional groups for specificity active_target Biological Target (e.g., Kinase ATP Binding Pocket) active_node->active_target High-Affinity Binding & Biological Effect ptolylurea_node This compound Structure - Simple methyl group - Lacks key functional groups for activity inactive_target Biological Target (e.g., Kinase ATP Binding Pocket) ptolylurea_node->inactive_target No Significant Binding & No Biological Effect caption Structural differences leading to differential biological activity. Cell_Viability_Workflow cluster_controls Essential Controls start Start: Seed Cells in 96-well Plate prepare_compounds Prepare Serial Dilutions - Active Compound - this compound start->prepare_compounds treatment Treat Cells and Incubate prepare_compounds->treatment untreated Untreated Cells vehicle Vehicle Control (DMSO) negative_control This compound positive_control Known Cytotoxic Agent mtt_assay Perform MTT Assay (Add MTT, then Solubilize) treatment->mtt_assay read_plate Read Absorbance (Microplate Reader) mtt_assay->read_plate analyze_data Analyze Data (Normalize to Vehicle Control) read_plate->analyze_data end End: Determine IC50 of Active Compound & Confirm Inertness of this compound analyze_data->end caption Workflow incorporating this compound as a negative control.

Caption: Workflow incorporating this compound as a negative control.

Protocol 3: Using this compound as a Negative Control in an In Vitro Kinase Assay

This protocol outlines the use of this compound in a generic in vitro kinase assay to ensure that any observed inhibition is due to specific interactions with the kinase and not a non-specific effect of the phenylurea scaffold.

Materials:

  • This compound (10 mM stock in DMSO)

  • Active phenylurea-based kinase inhibitor

  • Purified kinase of interest

  • Kinase-specific substrate (peptide or protein)

  • ATP (adenosine triphosphate)

  • Kinase reaction buffer

  • Assay detection reagents (e.g., for measuring ADP production or substrate phosphorylation)

  • 384-well assay plates

Procedure:

  • Compound Plating: Dispense the active inhibitor and this compound into the assay plate at various concentrations. Include a vehicle control (DMSO only).

  • Kinase and Substrate Addition: Add the purified kinase and its substrate to the wells containing the compounds and incubate for a short pre-incubation period.

  • Reaction Initiation: Initiate the kinase reaction by adding ATP to all wells.

  • Reaction Incubation: Allow the reaction to proceed for a predetermined time at the optimal temperature for the kinase.

  • Reaction Termination and Detection: Stop the reaction and add the detection reagents according to the manufacturer's protocol.

  • Data Acquisition: Measure the assay signal (e.g., luminescence, fluorescence) using a plate reader.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle control. This compound should exhibit no significant inhibition of kinase activity, even at the highest concentration tested, thereby validating the specificity of the active inhibitor.

Interpreting the Results and Trustworthiness of the System

When this compound is used as a negative control, the expected outcome is a lack of biological activity. In a cell viability assay, the viability of cells treated with this compound should be comparable to that of the vehicle-treated cells. In a kinase assay, the enzymatic activity in the presence of this compound should be similar to the activity in the vehicle control wells.

Any significant deviation from this expected outcome could indicate a potential issue with the assay system, such as non-specific effects of the phenylurea scaffold at high concentrations or a hypersensitivity of the particular cell line or enzyme to this class of compounds. Therefore, the consistent inertness of this compound serves as a self-validating system for the assay's specificity.

While this compound is generally considered biologically inert in short-term in vitro assays, it is important to note that a long-term carcinogenesis study in mice showed an increase in malignant lymphomas at a high dietary concentration (0.2%). [5]This highlights the importance of using appropriate concentrations in in vitro studies, which are typically in the micromolar range and for much shorter durations, where such effects are not anticipated.

Conclusion

References

  • Song, Y., et al. (2009). Synthesis and activity evaluation of phenylurea derivatives as potent antitumor agents. Bioorganic & Medicinal Chemistry Letters, 19(21), 6005-6009.
  • Li, X., et al. (2013). Urea Derivatives as Anticancer Agents. Current Medicinal Chemistry, 20(3), 335-348.
  • Goel, A., et al. (2010). A quantitative structure-activity relationship study of novel, potent, orally active, selective VEGFR-2 and PDGFRalpha tyrosine kinase inhibitors: derivatives of N-phenyl-N'-{4-(4-quinolyloxy)phenyl}urea as antitumor agents. Journal of Medicinal Chemistry, 53(1), 393-404.
  • Li, X., et al. (2013). Urea Derivatives as Anticancer Agents. ResearchGate.
  • Fares, M., et al. (2016). Synthesis and Cytotoxic Activity of Biphenylurea Derivatives Containing Indolin-2-one Moieties. Molecules, 21(1), 41.
  • Abdel-Wahab, B. F., et al. (2018). Synthesis and In Vitro Antiproliferative Activity of New 1-Phenyl-3-(4-(pyridin-3-yl)phenyl)urea Scaffold-Based Compounds. Molecules, 23(2), 291.
  • BenchChem (2025). A Comparative Guide to the Structure-Activity Relationship of (3-Hydroxy-p-tolyl)urea Analogues as Kinase Inhibitors. BenchChem.
  • National Cancer Institute (1980). Carcinogenesis bioassay of acetamide, hexanamide, adipamide, urea and this compound in mice and rats. Journal of Environmental Pathology and Toxicology, 3(5-6), 149-170.
  • Klapacz, J., et al. (2018). Structure–activity relationships of 6-(2,6-dichlorophenyl)-8-methyl-2-(phenylamino)pyrido[2,3-d]pyrimidin-7-ones: toward selective Abl inhibitors. ACS Omega, 3(10), 13264-13278.
  • Sroor, F. M., et al. (2022). Structure activity relationship of the synthesized compounds 3–11. ResearchGate.
  • Ghasemi, P., & Mehri, F. (2020). Structure–activity relationship guided design, synthesis and biological evaluation of novel diaryl urea derivatives as antiproliferative agents. Scientific Reports, 10(1), 1-13.
  • Lounkine, E., et al. (2020). The activities of drug inactive ingredients on biological targets. Science, 369(6502), 405-411.
  • PubChem. o-Tolylurea. National Center for Biotechnology Information.
  • Ali, M. S., et al. (2024). The State of Use and Utility of Negative Controls in Pharmacoepidemiologic Studies. American Journal of Epidemiology, 193(3), 426-453.
  • Wikipedia. Tetrahydrocannabinol. Wikipedia.
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  • Lo, M. K., et al. (2018). Validation of Chemical Inactivation Protocols for Henipavirus-Infected Tissue Samples. Viruses, 10(2), 81.

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Troubleshooting & Optimization

identifying and minimizing side products in P-Tolylurea reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for the synthesis of p-tolylurea. This resource is designed for researchers, scientists, and professionals in drug development and chemical manufacturing. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges, with a focus on identifying and minimizing the formation of critical side products. Our approach is grounded in mechanistic principles to empower you with the causal understanding needed to optimize your reactions.

Section 1: Troubleshooting Guide - Common Issues in this compound Synthesis

This section addresses specific problems you may encounter during the synthesis of this compound, providing explanations of the underlying chemistry and actionable solutions.

Issue 1: Presence of a High-Melting, Insoluble White Solid in the Crude Product

Question: After running my reaction of p-toluidine with urea (or p-tolyl isocyanate), I've isolated my product, but it contains a significant amount of a white solid that is much less soluble than the desired this compound and has a higher melting point. What is this impurity, and how can I prevent its formation?

Answer:

This common impurity is almost certainly 1,3-di-p-tolylurea . Its formation is a well-documented side reaction in aryl urea syntheses.

Causality and Mechanism:

The formation of 1,3-di-p-tolylurea arises from the reaction of a p-tolyl isocyanate intermediate with p-toluidine.

  • When using p-tolyl isocyanate directly: If there is any moisture present in your reaction, the p-tolyl isocyanate will react with water to form an unstable carbamic acid, which then decarboxylates to yield p-toluidine.[1] This newly formed p-toluidine can then react with another molecule of p-tolyl isocyanate to produce the symmetrical 1,3-di-p-tolylurea.[2]

  • When using p-toluidine and urea: At elevated temperatures, urea decomposes to form isocyanic acid (HNCO) and ammonia.[3] The isocyanic acid then reacts with p-toluidine to form this compound. However, isocyanic acid can also react with the newly formed this compound to create a more complex biuret-like structure, or unreacted p-toluidine can react with the p-tolyl isocyanate intermediate (formed from p-toluidine and isocyanic acid) to yield 1,3-di-p-tolylurea.

Visualizing the Formation of 1,3-di-p-tolylurea:

p_tolyl_isocyanate p-Tolyl Isocyanate p_toluidine p-Toluidine p_tolyl_isocyanate->p_toluidine Reacts with (from hydrolysis) di_p_tolylurea 1,3-di-p-tolylurea (Side Product) p_tolyl_isocyanate->di_p_tolylurea water H₂O (Moisture) water->p_toluidine Hydrolysis p_toluidine->di_p_tolylurea Urea Urea HNCO Isocyanic Acid Urea->HNCO Heat Ammonia Ammonia Urea->Ammonia Heat Biuret Biuret Urea->Biuret HNCO->Biuret Triuret Triuret HNCO->Triuret p_Tolylurea This compound (Desired Product) HNCO->p_Tolylurea Biuret->Triuret p_toluidine p-Toluidine p_toluidine->p_Tolylurea

Caption: Competing reactions during this compound synthesis from urea.

Solutions:

  • Optimize Reaction Temperature and Time: The formation of biuret and triuret is highly temperature-dependent. Aim for the lowest temperature that still allows for a reasonable reaction rate. This often falls in the range of 100-130°C. Monitor the reaction by HPLC to stop it once the consumption of p-toluidine plateaus, avoiding prolonged heating that favors byproduct formation. [4]2. Molar Ratio of Reactants: Using a slight excess of urea can help drive the reaction to completion, but a large excess will increase the concentration of urea available to form biuret and triuret. A molar ratio of p-toluidine to urea of approximately 1:1.1 is a good starting point for optimization.

  • Alternative Reagents: If a clean reaction is critical, consider using potassium cyanate in a weakly acidic aqueous medium instead of urea. [3]This method generates isocyanic acid in situ under milder conditions, often leading to a cleaner product profile. Another alternative is to use p-tolyl isocyanate directly, which avoids the urea decomposition pathway altogether, though it requires strict moisture control.

Section 2: Analytical Identification of Products and Byproducts

Accurate identification of the components in your reaction mixture is crucial for effective troubleshooting.

Identifying this compound and 1,3-di-p-tolylurea by NMR and HPLC
CompoundAnalytical TechniqueExpected Observations
This compound ¹H NMR (in DMSO-d₆)Aromatic protons (AA'BB' system, ~7.2 and 7.0 ppm), a singlet for the methyl group (~2.2 ppm), and two broad singlets for the -NH- and -NH₂ protons.
¹³C NMR (in DMSO-d₆)Carbonyl carbon (~158 ppm), aromatic carbons, and the methyl carbon (~20 ppm). [5]
HPLC-UV A single major peak with a characteristic retention time on a C18 column.
1,3-di-p-tolylurea ¹H NMR (in DMSO-d₆)Symmetrical aromatic proton signals (AA'BB' system), a single singlet for the two methyl groups, and a single broad singlet for the two equivalent -NH- protons.
¹³C NMR (in DMSO-d₆)A single set of signals for the two identical p-tolyl groups and the carbonyl carbon.
HPLC-UV A distinct peak, typically with a longer retention time than this compound due to its higher lipophilicity.

Step-by-Step Protocol for HPLC-UV Analysis:

  • Sample Preparation: Dilute a small aliquot of the reaction mixture in the mobile phase or a compatible solvent (e.g., acetonitrile). Filter the sample through a 0.45 µm syringe filter before injection.

  • HPLC Conditions:

    • Column: C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of water (A) and acetonitrile (B), both with 0.1% formic acid.

    • Gradient Program: Start at a composition that allows for the retention of this compound (e.g., 70% A, 30% B), then ramp up the concentration of acetonitrile to elute the more nonpolar byproducts like 1,3-di-p-tolylurea.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 240-254 nm. [6]3. Analysis: Compare the retention times of the peaks in your sample to those of authenticated standards of this compound and, if available, 1,3-di-p-tolylurea.

Section 3: Frequently Asked Questions (FAQs)

Q1: What is the ideal solvent for the synthesis of this compound from p-toluidine and urea?

A1: The reaction is often carried out neat (without a solvent) to achieve the necessary temperatures for urea decomposition. If a solvent is used, high-boiling point, inert solvents like xylene or dichlorobenzene can be employed. For reactions involving potassium cyanate, an aqueous acidic medium (e.g., water with acetic acid) is standard. [3] Q2: My yield of this compound is consistently low, even with minimal side products. What could be the issue?

A2: Low yields, in the absence of significant side product formation, can often be attributed to:

  • Incomplete reaction: The reaction may not have been heated long enough or at a high enough temperature to achieve full conversion. Monitor the reaction by TLC or HPLC to ensure the starting material is consumed.

  • Product loss during work-up: this compound has some solubility in water, especially hot water. [3]Ensure you are cooling your reaction mixture sufficiently before filtration and using minimal amounts of cold solvent for washing the precipitate.

  • Sublimation: At higher temperatures and under vacuum, some product may be lost to sublimation.

Q3: Can I use a catalyst to improve the reaction between p-toluidine and urea?

A3: While the thermal decomposition of urea is the primary rate-limiting step, some studies on urea synthesis suggest that certain catalysts can influence the reaction. However, for the direct reaction of an amine with urea, temperature control is the most critical factor. The use of catalysts is more common in isocyanate-free routes to ureas or in electrochemical synthesis. [7]For this specific thermal reaction, careful optimization of temperature and stoichiometry is generally more effective than catalysis.

Q4: What is the best way to purify crude this compound?

A4: Recrystallization is the most common and effective method. A mixed solvent system of ethanol and water is often ideal. [3]The crude product is dissolved in a minimal amount of hot ethanol, and then hot water is added dropwise until the solution becomes slightly turbid. Upon slow cooling, pure this compound should crystallize out, leaving more soluble impurities in the mother liquor.

References

  • Sargent Group, University of Toronto. (2023).
  • UreaKnowHow. (n.d.).
  • MDPI. (2024). Synthesis of Unsymmetrical Urea Derivatives via PhI(OAc)
  • MDPI. (2023). An Efficient Synthesis of 1-(1,3-Dioxoisoindolin-2-yl)-3-aryl Urea Analogs as Anticancer and Antioxidant Agents: An Insight into Experimental and In Silico Studies. [Link]
  • PubMed. (2023). Design, synthesis, and anticancer evaluation of arylurea derivatives as potent and selective type II irreversible covalent FGFR4 inhibitors. [Link]
  • ResearchGate. (2019).
  • National Institutes of Health. (2021).
  • National Institutes of Health. (2025).
  • National Institutes of Health. (2021). Aryl Urea Based Scaffolds for Multitarget Drug Discovery in Anticancer Immunotherapies. [Link]
  • ChemRxiv. (2023).
  • PubMed. (2025).
  • SpectraBase. (n.d.). This compound - Optional[13C NMR] - Chemical Shifts. [Link]
  • CORE. (n.d.). 1H and 13C NMR spectra of 3-S-Alkyl-N-Phenyl 1,4-phenylenediamines and their cyclization products, 2H-1,4-benzothiazin-3(4H)-o. [Link]
  • Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. [Link]
  • Google Patents. (n.d.).
  • MDPI. (n.d.). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. [Link]
  • YouTube. (2016).
  • ResearchGate. (n.d.). 1 H-NMR (a) and 13 C-NMR (b) spectra of diol compound. [Link]
  • ResearchGate. (n.d.). Mobile tool for HPLC reaction monitoring. [Link]
  • Oregon State University. (n.d.). 13 C NMR Chemical Shifts. [Link]
  • Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. [Link]
  • The Royal Society of Chemistry. (n.d.). VI. 1H and 13C NMR Spectra. [Link]
  • YouTube. (2023). ultraviolet detection methods for TLC analysis and HPLC. [Link]
  • YouTube. (2023). How to Use an HPLC (UNCUT). [Link]
  • ResearchGate. (2016). What the best solvent can be used to recrystallize p-phenylenediamine ?. [Link]
  • PubMed. (n.d.).
  • ResearchGate. (2019). Reactivity of (Vicinal) Carbonyl Compounds with Urea. [Link]
  • YouTube. (2021). Basic Guide on How to Use the HPLC. [Link]
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purification of P-Tolylurea from 1,3-di-p-tolylurea byproduct

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the purification of p-tolylurea. This guide is designed for researchers, scientists, and drug development professionals who may encounter challenges in obtaining high-purity this compound, particularly when faced with the common byproduct, 1,3-di-p-tolylurea. This document provides in-depth troubleshooting advice, detailed experimental protocols, and the scientific rationale behind these procedures to empower you to overcome purification hurdles in your laboratory.

Frequently Asked Questions (FAQs)

Q1: During the synthesis of this compound from p-toluidine and urea, I've obtained a solid product that I suspect is contaminated with a byproduct. What is the likely impurity?

A1: A common side reaction in the synthesis of monosubstituted ureas is the further reaction of the desired product with the starting amine, leading to the formation of a symmetrically disubstituted urea. In this case, the most probable byproduct is 1,3-di-p-tolylurea. This occurs when a molecule of the newly formed this compound reacts with another molecule of p-toluidine.

Q2: How can I confirm the presence of 1,3-di-p-tolylurea in my this compound product?

A2: A simple and effective method to check for the presence of 1,3-di-p-tolylurea is by determining the melting point of your crude product. Pure this compound has a melting point of approximately 181-186 °C, whereas 1,3-di-p-tolylurea has a significantly higher melting point of around 265 °C. A broad melting point range that extends above the expected range for this compound is a strong indication of contamination. Additionally, Thin Layer Chromatography (TLC) can be a powerful tool to visualize the presence of the less polar 1,3-di-p-tolylurea as a separate spot from the more polar this compound.

Q3: What is the underlying principle for separating this compound from 1,3-di-p-tolylurea?

A3: The separation is primarily based on the significant difference in solubility between the two compounds in polar protic solvents like ethanol and water. This compound, having two available N-H groups, can act as both a hydrogen bond donor and acceptor, rendering it moderately soluble in hot polar solvents. In contrast, 1,3-di-p-tolylurea has only one N-H group on each nitrogen atom, which is sterically hindered by the bulky tolyl groups. This reduces its ability to form strong hydrogen bonds with the solvent, making it much less soluble, even in hot polar solvents. We can exploit this differential solubility through recrystallization.

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Low yield after recrystallization - Using too much solvent. - Cooling the solution too quickly. - Incomplete precipitation.- Use the minimum amount of hot solvent required to fully dissolve the crude product. - Allow the solution to cool slowly to room temperature before placing it in an ice bath. - If crystals don't form, try scratching the inside of the flask with a glass rod to induce nucleation.
Product is still impure after one recrystallization - High initial concentration of the byproduct. - Co-precipitation of the byproduct.- Perform a second recrystallization. - Consider a hot filtration step before cooling to remove the less soluble 1,3-di-p-tolylurea from the hot solution.
Oily precipitate forms instead of crystals - The solution is supersaturated. - The presence of other impurities.- Reheat the solution to dissolve the oil, add a small amount of additional solvent, and allow it to cool more slowly. - Try a different solvent system for recrystallization.
Difficulty in filtering the crystals - Crystals are too fine.- Ensure slow cooling to promote the growth of larger crystals. - Use a Büchner funnel with an appropriate filter paper pore size for vacuum filtration.

Experimental Protocols

Protocol 1: Purity Assessment by Thin Layer Chromatography (TLC)

This protocol provides a method to qualitatively assess the purity of your this compound and monitor the progress of the purification.

Materials:

  • TLC plates (silica gel 60 F254)

  • Developing chamber

  • Mobile phase: A mixture of petroleum ether and acetone (e.g., 80:20 v/v) is a good starting point. You may need to optimize the ratio.

  • UV lamp (254 nm)

  • Capillary tubes for spotting

Procedure:

  • Prepare the mobile phase and pour it into the developing chamber to a depth of about 0.5 cm. Close the chamber and let it saturate for at least 15 minutes.

  • Dissolve small samples of your crude product and, if available, pure this compound in a suitable solvent (e.g., ethanol or acetone).

  • Using separate capillary tubes, spot the dissolved samples onto the baseline of the TLC plate.

  • Place the TLC plate in the developing chamber and allow the mobile phase to ascend to near the top of the plate.

  • Remove the plate, mark the solvent front, and let it dry.

  • Visualize the spots under a UV lamp. This compound, being more polar, will have a lower Rf value compared to the less polar 1,3-di-p-tolylurea.

Protocol 2: Purification of this compound by Recrystallization

This protocol leverages the differential solubility of this compound and 1,3-di-p-tolylurea in an ethanol/water solvent system.[1]

Materials:

  • Crude this compound

  • Ethanol

  • Deionized water

  • Erlenmeyer flasks

  • Heating mantle or hot plate

  • Büchner funnel and filter flask

  • Filter paper

Procedure:

  • Dissolution: In an Erlenmeyer flask, add the crude this compound. Add a minimal amount of ethanol and heat the mixture to a gentle boil while stirring to dissolve the solid. If the solid does not fully dissolve, add small portions of hot ethanol until a clear solution is obtained.

  • Hot Filtration (optional but recommended): If you suspect a significant amount of 1,3-di-p-tolylurea, which is much less soluble in hot ethanol, perform a hot gravity filtration to remove it. Keep the solution hot during this process to prevent premature crystallization of the desired product.

  • Crystallization: To the hot, clear solution, add hot deionized water dropwise until the solution becomes slightly cloudy. Then, add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

  • Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals.

  • Ice Bath: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the yield of this compound crystals.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol/water mixture to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a desiccator or a vacuum oven at a moderate temperature (e.g., 50-60 °C).

  • Analysis: Determine the melting point of the dried crystals and, if desired, run a TLC to confirm their purity.

Data Presentation

The following table summarizes the key physical properties of this compound and its common byproduct, which are critical for their separation and identification.

Compound Structure Molecular Weight ( g/mol ) Melting Point (°C) Solubility Characteristics
This compound 150.18~181-186[2]Soluble in hot polar solvents like ethanol and water.[3] Reduced solubility in non-polar solvents.
1,3-di-p-tolylurea 240.30~265Sparingly soluble in polar solvents like water and ethanol, even when hot. More soluble in organic solvents like DMSO and DMF.

Visualizations

Logical Workflow for Purification

The following diagram illustrates the decision-making process and workflow for the purification of this compound.

PurificationWorkflow cluster_start Start cluster_analysis Analysis cluster_purification Purification cluster_end Finish Crude Crude this compound Product Analysis Purity Check (TLC, MP) Crude->Analysis Recrystallization Recrystallization from Ethanol/Water Analysis->Recrystallization Fails Purity Specs Pure Pure this compound Analysis->Pure Meets Purity Specs HotFiltration Hot Filtration (Optional) Recrystallization->HotFiltration HotFiltration->Pure Successful Impure Still Impure HotFiltration->Impure Re-crystallize Impure->Recrystallization

Caption: A flowchart illustrating the purification and analysis workflow.

Conceptual Diagram of Differential Solubility

This diagram visualizes the key concept behind the separation of this compound and 1,3-di-p-tolylurea.

SolubilityConcept cluster_solvent Hot Polar Solvent (e.g., Ethanol/Water) pTolylurea This compound - High H-bonding capacity - More polar p1 pTolylurea->p1 High Solubility diTolylurea 1,3-di-p-tolylurea - Low H-bonding capacity - Less polar - Steric hindrance diTolylurea->p1 Low Solubility

Caption: The principle of differential solubility for separation.

References

  • PubChem. N-(4-Methylphenyl)urea.
  • Reddit. TLC for urea.
  • Solubility of Things. This compound.

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Technical Support Center: Optimizing Reaction Conditions for P-Tolylurea Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Navigating the Synthesis of P-Tolylurea

This compound is a valuable chemical intermediate in the development of pharmaceuticals, agrochemicals, and materials. Its synthesis, while conceptually straightforward, presents several challenges that can impact yield, purity, and reproducibility. This technical support guide is designed for researchers, scientists, and drug development professionals to navigate these challenges effectively. We will delve into the core synthetic pathways, provide detailed troubleshooting for common experimental hurdles, and offer optimized protocols grounded in established chemical principles. Our focus is not just on the "how," but the fundamental "why" behind each experimental choice, empowering you to optimize your reaction conditions with confidence.

Core Synthetic Methodologies: A Comparative Overview

The synthesis of this compound is primarily achieved through two well-established routes. The choice between them often depends on the availability of starting materials, safety considerations, and desired scale.

  • The Isocyanate Route: This is the most direct method, involving the reaction of p-tolyl isocyanate with an amine source, typically ammonia.[1] This reaction is highly efficient and generally proceeds under mild conditions.[1]

  • The Toluidine Route: This pathway utilizes p-toluidine as the starting material, which reacts with a source of isocyanic acid (HNCO) generated in situ. Common reagents for generating the isocyanic acid include potassium cyanate (KOCN) in an acidic medium or neat urea at elevated temperatures.[2][3][4] This method avoids the handling of potentially hazardous isocyanates directly.

Below is a visualization of these primary synthetic pathways.

G cluster_0 Route A: The Isocyanate Pathway cluster_1 Route B: The Toluidine Pathway p-Tolyl Isocyanate p-Tolyl Isocyanate This compound This compound p-Tolyl Isocyanate->this compound + NH3 Ammonia Ammonia (NH3) Ammonia->this compound p-Toluidine p-Toluidine p-Toluidine->this compound + HNCO (in situ) Cyanate Potassium Cyanate (KOCN) / Urea Cyanate->this compound

Caption: Primary synthetic routes to this compound.

Frequently Asked Questions (FAQs)

Q1: Which synthetic route is preferable for laboratory-scale synthesis?

For laboratory-scale synthesis where purity and yield are paramount, the isocyanate route is often preferred due to its clean reaction profile and high conversion rates under mild conditions.[1] However, it requires careful handling of p-tolyl isocyanate, which is a moisture-sensitive and lachrymatory compound.[5][6] The toluidine route is an excellent alternative that avoids direct contact with isocyanates and uses more benign starting materials.[4] It may, however, require more rigorous optimization of reaction conditions (e.g., temperature, pH) to maximize the in situ generation of isocyanic acid and minimize side reactions.[2]

Q2: What is the mechanistic role of acid in the reaction between p-toluidine and potassium cyanate?

In this variant of the toluidine route, an acid (commonly acetic or hydrochloric acid) serves as a proton source to react with potassium cyanate (KOCN), generating isocyanic acid (HNCO) in situ.[2] The highly reactive isocyanic acid is then immediately trapped by the nucleophilic amino group of p-toluidine to form the desired this compound.[2] This controlled, in situ generation is crucial for preventing the decomposition or polymerization of isocyanic acid.

Q3: Can other amines be used instead of ammonia in the isocyanate route?

Yes. The reaction of an isocyanate with an amine is a general and robust method for forming substituted ureas.[1] Reacting p-tolyl isocyanate with primary or secondary amines will yield unsymmetrically N,N'-disubstituted or N,N,N'-trisubstituted ureas, respectively.[7][8] This versatility makes it a cornerstone reaction in medicinal chemistry for creating libraries of urea-based compounds.[7]

Troubleshooting Guide: Optimizing Your this compound Synthesis

Low yields and product impurities are the most common issues encountered. This guide provides a systematic approach to diagnosing and resolving these problems.

Problem 1: Low or No Product Yield

This is the most frequent challenge, often stemming from issues with reagents, reaction conditions, or the work-up procedure.

G start Low Yield Observed moisture Is Moisture Contamination a Possibility? start->moisture stoichiometry Was Reactant Stoichiometry Accurate? start->stoichiometry temperature Was Temperature Controlled? start->temperature sol_moisture Use Anhydrous Solvents. Dry Glassware. Run Under Inert Atmosphere. moisture->sol_moisture Yes sol_stoichiometry Verify Molar Ratios. Use Slight Excess of Nucleophile (e.g., NH3). stoichiometry->sol_stoichiometry No sol_temperature Control Exotherm (Start at 0°C). Allow to Warm to RT for Completion. temperature->sol_temperature No

Caption: Troubleshooting decision tree for low yield.

Detailed Troubleshooting Steps:

Issue Potential Cause Scientific Rationale & Recommended Solution
Low Yield Moisture Contamination Rationale: p-Tolyl isocyanate is highly electrophilic and reacts rapidly with water. This forms an unstable carbamic acid intermediate that decarboxylates to p-toluidine. The newly formed p-toluidine can then react with a second molecule of p-tolyl isocyanate to produce the highly stable, and often difficult to remove, 1,3-di-p-tolylurea byproduct.[9] Solution: Ensure all glassware is rigorously oven-dried and cooled under an inert atmosphere (N₂ or Ar). Use commercially available anhydrous solvents or dry them using appropriate methods. Store p-tolyl isocyanate under anhydrous conditions.[9]
Incorrect Stoichiometry Rationale: An improper molar ratio of reactants can lead to incomplete conversion or the formation of side products.[9] If the isocyanate is in excess, it may be prone to polymerization or side reactions. If the nucleophile (ammonia) is limiting, unreacted isocyanate will remain. Solution: Carefully calculate and measure the molar equivalents of all reactants. For the isocyanate route, using a slight excess (1.1-1.2 equivalents) of the ammonia solution can help drive the reaction to completion and ensure all the isocyanate is consumed.
Suboptimal Temperature Rationale: The reaction between an isocyanate and an amine is typically exothermic.[9] If the reaction proceeds too quickly at an elevated temperature, side reactions can occur. Conversely, if the temperature is too low, the reaction rate may be impractically slow. Solution: Control the initial exotherm by adding the isocyanate solution dropwise to the amine solution at a reduced temperature (e.g., 0 °C in an ice bath). After the addition is complete, allow the reaction to warm to room temperature and stir for several hours to ensure completion.[9]
Product Loss During Work-up Rationale: this compound has some solubility in common organic solvents and water, especially when hot.[10][11] Significant product loss can occur during filtration, washing, or recrystallization if the procedures are not optimized. Solution: After the reaction, cool the mixture thoroughly in an ice bath to maximize precipitation before filtration. Wash the collected solid with a minimal amount of cold solvent to remove impurities without dissolving the product. For recrystallization, select a solvent system where the product has high solubility when hot and very low solubility when cold (e.g., ethanol/water).[9]
Problem 2: Presence of a Major Impurity (Side Product)

The most common impurity is 1,3-di-p-tolylurea, which has a higher melting point and different solubility characteristics than the desired product.

G Isocyanate p-Tolyl Isocyanate CarbamicAcid Unstable Carbamic Acid Isocyanate->CarbamicAcid + H2O Water H2O (Moisture) Water->CarbamicAcid Toluidine p-Toluidine CarbamicAcid->Toluidine Decarboxylation CO2 CO2 CarbamicAcid->CO2 Decarboxylation SideProduct 1,3-di-p-tolylurea (Byproduct) Toluidine->SideProduct + p-Tolyl Isocyanate Isocyanate2 p-Tolyl Isocyanate Isocyanate2->SideProduct

Caption: Formation of 1,3-di-p-tolylurea side product.

Q: My final product is contaminated with a significant amount of 1,3-di-p-tolylurea. How can I prevent this and purify my product?

A: The formation of this symmetrical diarylurea is almost always due to the presence of moisture in the isocyanate route.[9]

  • Prevention: The most effective strategy is prevention. Adhere strictly to the anhydrous techniques described in the "Low Yield" section. Conducting the reaction under a nitrogen or argon atmosphere is highly recommended to exclude atmospheric moisture.[9]

  • Purification: If the byproduct has already formed, purification can be achieved via recrystallization.[10] The choice of solvent is critical. A solvent system like an ethanol/water mixture is often effective.[9] The desired this compound and the diarylurea byproduct will have different solubilities, allowing for their separation. You may need to perform multiple recrystallizations to achieve high purity. Column chromatography is also an option but is less practical for large-scale purification.

Optimized Experimental Protocol: Synthesis of this compound via the Isocyanate Route

This protocol details a reliable method for synthesizing this compound from p-tolyl isocyanate and ammonia, incorporating best practices to maximize yield and purity.

Materials & Equipment:

  • p-Tolyl isocyanate (C₈H₇NO, MW: 133.15 g/mol )

  • Ammonia solution (e.g., 0.5 M in dioxane or ~7 N in methanol)

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Oven-dried round-bottom flask, dropping funnel, and magnetic stir bar

  • Inert gas line (Nitrogen or Argon)

  • Ice bath

  • Büchner funnel and filter flask

Step-by-Step Methodology:

  • Preparation: Oven-dry a three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a gas inlet adapter. Assemble the glassware while hot and allow it to cool to room temperature under a stream of dry nitrogen.[9]

  • Reaction Setup: Charge the flask with a solution of ammonia. For a 10 mmol scale reaction, use 24 mL of a 0.5 M solution of ammonia in anhydrous dioxane (12 mmol, 1.2 equivalents). Cool the flask to 0 °C in an ice bath with continuous stirring.[9]

  • Addition of p-Tolyl Isocyanate: In a separate dry flask, dissolve p-tolyl isocyanate (1.33 g, 10 mmol) in 10 mL of anhydrous diethyl ether.[9] Add this solution to the dropping funnel.

  • Reaction: Add the p-tolyl isocyanate solution dropwise to the stirred ammonia solution over 30 minutes, ensuring the internal temperature remains below 5 °C.[9] After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

  • Completion: Continue to stir the reaction mixture for an additional 2-3 hours at room temperature. A white precipitate of this compound will form.

  • Work-up and Purification:

    • Cool the reaction mixture in an ice bath for 30 minutes to maximize precipitation.

    • Collect the white precipitate by vacuum filtration using a Büchner funnel.[9]

    • Wash the precipitate with a small amount of cold diethyl ether to remove any unreacted starting materials or soluble impurities.[9]

    • Dry the crude product under vacuum to obtain this compound.

  • Recrystallization (Optional): For higher purity, recrystallize the crude product from an ethanol/water mixture.[9][10] Dissolve the solid in a minimum amount of hot ethanol, then add hot water dropwise until the solution becomes faintly cloudy. Allow it to cool slowly to room temperature and then in an ice bath to induce crystallization. Collect the purified crystals by vacuum filtration.

Quantitative Data Summary:

ParameterValueRationale
p-Tolyl Isocyanate 1.0 equivalentLimiting reagent.
Ammonia 1.2 equivalentsSlight excess to ensure complete conversion of the isocyanate.
Solvent Anhydrous Diethyl Ether / DioxaneAprotic, anhydrous solvent to prevent side reactions.
Initial Temperature 0 °CTo control the initial exothermic reaction.
Reaction Time 2-3 hours at RTAllows the reaction to proceed to completion.
Expected Yield > 90%High efficiency is expected under optimized, anhydrous conditions.

References

  • PrepChem. (n.d.). Synthesis of p-Tolyl isocyanate.
  • Wikipedia. (n.d.). Urea.
  • Synthia. (2025). Amination Reactions Analysis For Selecting Optimal Methods In Synthesizing New Urea Derivatives.
  • Organic Syntheses. (n.d.). p-TOLYLSULFONYLMETHYL ISOCYANIDE.
  • Organic Chemistry Portal. (n.d.). Urea Formation - Common Conditions.
  • StatPearls - NCBI Bookshelf. (2018). Physiology, Urea Cycle.
  • PrepChem. (n.d.). Synthesis of 1-(p-tolyl)-3-(n-butyl)-urea.
  • ResearchGate. (n.d.). (a) General reaction of a primary amine with urea at 80 °C in aqueous....
  • Qucosa - TU Dresden. (n.d.). Synthesis and characterization of hyperbranched poly(urea-urethane)s.
  • ResearchGate. (2024). The crystal structure of 1-(2-chlorophenyl)-3-(p-tolyl)urea, C14H13ClN2O.
  • MDPI. (2024). Synthesis of Unsymmetrical Urea Derivatives via PhI(OAc)2 and Application in Late-Stage Drug Functionalization.
  • PMC - NCBI. (n.d.). Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry.
  • Organic Chemistry Portal. (n.d.). Urea derivative synthesis by amination, rearrangement or substitution.
  • Google Patents. (n.d.). CN102557997A - Preparation method of p-toluenesulfonylurea.
  • PubChem. (n.d.). N-(4-Methylphenyl)urea | C8H10N2O | CID 12148.

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Technical Support Center: Addressing p-Tolylurea Solubility in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support guide for p-Tolylurea. This document is designed for researchers, scientists, and drug development professionals to provide in-depth guidance and troubleshooting for challenges related to the aqueous solubility of this compound. Our goal is to equip you with the foundational knowledge and practical protocols necessary to ensure accurate and reproducible experimental outcomes.

Introduction: The Challenge of this compound's Aqueous Solubility

This compound (4-methylphenylurea) is an aryl urea compound of interest in various research fields. A significant challenge in its experimental use is its limited solubility in aqueous solutions, a characteristic attributed to its hydrophobic tolyl group. This poor solubility can lead to compound precipitation, inaccurate concentration measurements, and diminished biological activity in assays. This guide provides a systematic approach to understanding and overcoming these solubility hurdles.

Frequently Asked Questions (FAQs)

This section addresses the most common issues encountered when working with this compound in aqueous environments.

Q1: I've added this compound powder directly to my aqueous buffer, but it won't dissolve. Why?

Answer: Direct dissolution of this compound in aqueous buffers is often unsuccessful due to its crystalline structure and hydrophobic nature. The compound is only slightly soluble in hot water.[1][2] To achieve a usable concentration for most experiments, a high-concentration stock solution must first be prepared in an appropriate organic solvent.

Q2: What is the recommended method for preparing a this compound stock solution?

Answer: The standard and highly recommended method is to first prepare a concentrated stock solution in an organic solvent. Dimethyl Sulfoxide (DMSO) is the most common choice due to its high solvating power for many poorly soluble compounds and its miscibility with water.[3][4]

Core Principle: The strategy is to dissolve the compound at a high concentration in a solvent where it is readily soluble and then dilute this stock solution into the final aqueous buffer for the experiment. A detailed protocol for preparing a DMSO stock solution is provided in the "Experimental Protocols" section.

Q3: My this compound precipitates immediately when I dilute my concentrated DMSO stock into my aqueous buffer. What is happening and how can I fix it?

Answer: This common phenomenon is known as "solvent shock" or "crashing out."[5][6] It occurs when a compound, highly soluble in an organic solvent like DMSO, is rapidly transferred to an aqueous environment where its solubility is significantly lower. The abrupt change in solvent polarity causes the compound to fall out of solution.

To prevent this, several solubility enhancement techniques can be employed. The choice of method depends on the required final concentration and the tolerance of your experimental system (e.g., cell line, enzyme) to various excipients.

Below is a decision-making workflow to guide your troubleshooting process.

G start Precipitation observed upon diluting DMSO stock into aqueous buffer check_conc Is the final concentration of this compound essential? start->check_conc lower_conc Lower the final working concentration below the solubility limit. check_conc->lower_conc No yes_conc Yes, I need this concentration check_conc->yes_conc Yes method_selection Select a Solubility Enhancement Method lower_conc->method_selection If precipitation persists yes_conc->method_selection cosolvent Use a Co-solvent System (e.g., PEG400, Ethanol) [6] method_selection->cosolvent Assay tolerates >1% organic solvent surfactant Use a Surfactant (e.g., Tween-80, Solutol HS-15) [2] method_selection->surfactant Assay tolerates detergents cyclodextrin Use Cyclodextrins (e.g., HP-β-CD) [10] method_selection->cyclodextrin Need to minimize solvent/detergent effects validate Validate the final formulation for clarity, stability, and compatibility with the assay. cosolvent->validate surfactant->validate cyclodextrin->validate

Caption: Troubleshooting workflow for this compound precipitation.
Q4: Can you explain the mechanisms of the different solubility enhancement techniques?

Answer: Certainly. Each method utilizes a different physicochemical principle to keep the compound in solution.

  • Co-solvency: This technique involves adding a water-miscible organic solvent (the co-solvent) to the aqueous buffer.[7] The co-solvent system reduces the polarity of the water, effectively lowering the interfacial tension between the hydrophobic this compound and the aqueous phase, which enhances solubility.[8] Common co-solvents include polyethylene glycol (PEG), ethanol, and propylene glycol.[9]

  • Surfactants (Micellar Solubilization): Surfactants are amphiphilic molecules that, above a certain concentration (the critical micelle concentration), self-assemble into structures called micelles. These micelles have a hydrophobic core and a hydrophilic shell. The hydrophobic this compound partitions into the hydrophobic core, while the hydrophilic shell allows the entire micelle to remain dissolved in the aqueous solution.[10] Non-ionic surfactants like Polysorbate 80 (Tween-80) are frequently used.[11]

  • Cyclodextrin Inclusion Complexes: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[12] They can encapsulate a "guest" molecule, like this compound, within their hydrophobic cavity if the guest has the appropriate size and geometry. This forms a stable, water-soluble inclusion complex, significantly increasing the apparent aqueous solubility of the guest molecule.[13][14]

Q5: What are the best practices for preparing and storing this compound solutions?

Answer: Proper handling and storage are critical for maintaining the integrity of your solutions.

  • Preparation: Always add the concentrated stock solution to the aqueous buffer while vigorously vortexing or stirring the buffer.[6] This rapid mixing helps to avoid localized high concentrations that can trigger precipitation.

  • Storage of Stock Solutions: Store DMSO stock solutions in small, single-use aliquots at -20°C or -80°C to minimize freeze-thaw cycles.[3] Protect from light by using amber vials.[3]

  • Working Solutions: It is highly recommended to prepare aqueous working solutions fresh for each experiment. If short-term storage is necessary, verify the stability at the intended storage temperature (e.g., 4°C or room temperature) by visually checking for precipitation before use.

Physicochemical and Solubility Data

Understanding the fundamental properties of this compound is the first step in effective troubleshooting.

PropertyValueSource
Molecular Formula C₈H₁₀N₂O[15]
Molecular Weight 150.18 g/mol [1]
Appearance Beige or colorless crystalline powder[15]
Melting Point 178-181 °C[16]
pKa (Predicted) 14.61 ± 0.50[16]
Aqueous Solubility 3.07 g/L (at 45 °C)[16]
General Aqueous Solubility Slightly soluble in hot water[1][2]
Organic Solvent Solubility Soluble in DMSO, Ethanol[4]
Experimental Protocols

The following are detailed, step-by-step methodologies for preparing and solubilizing this compound. Always use a calibrated analytical balance for weighing the compound.

Protocol 1: Preparation of a 50 mM Stock Solution in DMSO

This protocol describes the preparation of a high-concentration primary stock solution, which is the essential starting point for all experiments.

Materials:

  • This compound powder (MW: 150.18 g/mol )

  • Anhydrous Dimethyl Sulfoxide (DMSO), molecular biology grade

  • Calibrated analytical balance

  • Sterile microcentrifuge tubes or amber glass vials

  • Vortex mixer

Procedure:

  • Calculate Required Mass:

    • To prepare 1 mL of a 50 mM solution:

    • Mass (mg) = 50 mmol/L × 0.001 L × 150.18 g/mol × 1000 mg/g = 7.51 mg

  • Weigh Compound: Accurately weigh approximately 7.51 mg of this compound powder and transfer it to a sterile vial. Record the exact weight.

  • Add Solvent: Add the calculated volume of DMSO to achieve a final concentration of 50 mM. For example, if you weighed exactly 7.51 mg, add 1.0 mL of DMSO.

  • Ensure Complete Dissolution: Vortex the solution for 1-2 minutes until the powder is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution. Visually inspect the solution to ensure it is clear and free of particulates.

  • Storage: Aliquot into single-use volumes and store at -20°C or -80°C, protected from light.[3]

Protocol 2: Solubilization Using a Co-solvent Vehicle

This protocol is adapted from formulation methods used for similar aryl ureas and is suitable for in vivo studies or in vitro assays that can tolerate a higher percentage of organic solvents.[4]

Materials:

  • 50 mM this compound stock solution in DMSO (from Protocol 1)

  • Polyethylene glycol 400 (PEG400)

  • Sterile Phosphate Buffered Saline (PBS) or other desired aqueous buffer

  • Sterile tubes and pipettes

Procedure:

  • Prepare Co-solvent/Drug Mixture: In a sterile tube, mix the required volume of the 50 mM this compound DMSO stock with PEG400. A common starting ratio for the final vehicle is 10% DMSO, 40% PEG400, and 50% aqueous buffer.

  • Example for 1 mL final solution at 1 mM:

    • Add 20 µL of 50 mM this compound stock (provides 10% DMSO in the first step).

    • Add 380 µL of PEG400.

    • Vortex thoroughly until the solution is homogenous.

  • Add Aqueous Phase: While vigorously vortexing the DMSO/PEG400 mixture, slowly add 600 µL of the aqueous buffer drop by drop.

  • Final Inspection: The final solution should be clear. If any cloudiness or precipitation occurs, the formulation may need to be adjusted (e.g., by increasing the ratio of co-solvents).

G cluster_0 Step 1: Prepare Organic Phase cluster_1 Step 2: Add Aqueous Phase DMSO This compound in DMSO mix1 Vortex to Mix DMSO->mix1 PEG400 PEG400 PEG400->mix1 mix2 Add Buffer Dropwise while Vortexing mix1->mix2 Buffer Aqueous Buffer Buffer->mix2 Final Final mix2->Final Final Clear Solution G cluster_0 Hydrophilic Exterior cluster_1 Hydrophobic Cavity drug This compound (Guest)

Sources

Technical Support Center: Preventing Oxidation and Degradation of p-Tolylurea in Stock Solutions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for p-Tolylurea. This document is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into maintaining the stability of this compound stock solutions. Our goal is to move beyond simple instructions and explain the underlying chemical principles, enabling you to design robust experiments and ensure the integrity of your results.

Understanding this compound: A Foundation of Stability

This compound (N-(4-methylphenyl)urea) is an aromatic urea derivative.[1] Its chemical structure, featuring a urea functional group attached to a toluene ring, dictates its reactivity and stability profile.[1][2] While useful in various research contexts, this structure possesses inherent liabilities that can lead to degradation in solution, primarily through oxidation and hydrolysis.[3][4]

  • Oxidative Susceptibility: The aromatic amine component of the molecule is susceptible to oxidation.[3] This process can be initiated by atmospheric oxygen, trace metal contaminants, or light exposure, often resulting in the formation of colored impurities.[3][5] This is a common degradation pathway for aromatic amines in general.

  • Hydrolytic Instability: The amide-like urea linkage is vulnerable to cleavage by hydrolysis, particularly in non-neutral aqueous solutions (acidic or basic pH).[4] This reaction breaks the molecule into p-toluidine and isocyanic acid (which can undergo further reactions).[4]

  • Photodegradation: Aromatic compounds are often sensitive to light. Exposure to UV or even ambient light can provide the energy to initiate degradation reactions.[3][4][5]

Below is a diagram illustrating the key functional groups of this compound and their susceptibility to degradation.

Caption: Key degradation sites on the this compound molecule.

Troubleshooting Guide: Diagnosing Stock Solution Instability

This section addresses common issues encountered during the handling and storage of this compound solutions in a direct question-and-answer format.

Q1: My this compound solution, which was initially colorless, has turned yellow or brown. What is happening?

A1: A color change is the most common visual indicator of oxidative degradation.[5] Aromatic amines and related compounds are prone to oxidation, which forms highly conjugated, colored impurities.[3]

  • Primary Cause: Exposure to atmospheric oxygen is the most likely culprit. The process can be accelerated by light or the presence of trace metal ions in your solvent or on your glassware, which can catalyze the oxidation.

  • Troubleshooting Steps:

    • Protect from Light: Immediately transfer your solution to an amber glass vial or wrap the container in aluminum foil.[3][6] Light provides the activation energy for photodegradation, which often works in concert with oxidation.

    • Use High-Purity Solvents: Ensure you are using high-purity, HPLC-grade or equivalent solvents. Lower-grade solvents may contain impurities (like peroxides in older ethers or metals) that can initiate or catalyze degradation.

    • Implement an Inert Atmosphere: For maximum protection, especially for long-term storage, overlay the solution with an inert gas like argon or nitrogen before sealing the vial.[5][7] This displaces the oxygen in the headspace, preventing oxidation.

Q2: I'm analyzing my this compound stock with HPLC and see unexpected peaks that weren't there when the solution was freshly made. What are they?

A2: The appearance of new peaks in your chromatogram is a clear sign of chemical degradation. The identity of these peaks depends on the degradation pathway.

  • Possible Causes & Solutions:

    • Degradation Products: The new peaks are likely hydrolysis or oxidation products. Their retention times will differ from the parent compound.

    • Confirming Degradation: To tentatively identify these peaks, you can perform a forced degradation study (see Protocol 1 below).[5] By intentionally stressing the compound with acid, base, oxidant (e.g., H₂O₂), heat, and light, you can generate the degradation products and compare their retention times to the unknown peaks in your stock solution.[5][8]

    • Solvent Contamination: Before assuming compound degradation, run a blank injection of the solvent to ensure it is free of contaminants.[5] Also, check for carryover from previous injections.

Q3: The biological or chemical activity of my compound seems to have decreased over time, even though the solution looks fine. Why?

A3: A drop in potency is a classic symptom of degradation. Significant degradation can occur without any visible change like discoloration.[5]

  • Primary Cause: The concentration of the active parent compound, this compound, has decreased as it has been converted into inactive or less active degradation products.[5]

  • Troubleshooting Steps:

    • Quantitative Analysis: Use a validated, stability-indicating HPLC method (see Protocol 2) to re-quantify the concentration of this compound in your stock.[5] This will confirm the loss of the parent compound.

    • Review Storage Protocol: This issue highlights the critical importance of proper storage. Was the solution stored at the correct temperature? Was it subjected to repeated freeze-thaw cycles? Was it protected from light?

    • Prepare Fresh Stock: If degradation is confirmed, the old stock solution should be discarded. Prepare a fresh solution using the best practices outlined in the next section.

Diagram 2: Troubleshooting this compound Instability Start Instability Suspected Visual Visual Change? (e.g., color) Start->Visual HPLC Unexpected HPLC Peaks or Reduced Purity? Visual->HPLC No Oxidation Likely Oxidation or Photodegradation Visual->Oxidation Yes Activity Decreased Activity? HPLC->Activity No Degradation Degradation Confirmed (Oxidation and/or Hydrolysis) HPLC->Degradation Yes ReQualify Re-Qualify Stock (HPLC Purity/Concentration) Activity->ReQualify Yes Sol_Light Action: Protect from Light (Amber Vials) Oxidation->Sol_Light Sol_Inert Action: Use Inert Gas (Ar/N₂) Oxidation->Sol_Inert Degradation->ReQualify Sol_Fresh Action: Prepare Fresh Stock Using Best Practices ReQualify->Sol_Fresh

Caption: A troubleshooting flowchart for diagnosing this compound instability.

Best Practices for Stock Solution Preparation and Storage

Adhering to a strict protocol for solution preparation and storage is the most effective strategy for preventing degradation.

Solvent Selection

For long-term stability, aprotic organic solvents are strongly preferred over aqueous or protic solvents.[3]

  • Recommended: Dimethyl sulfoxide (DMSO) is the solvent of choice for most biological applications due to its high solvating power and aprotic nature.[3][6] N,N-Dimethylformamide (DMF) and Acetonitrile (ACN) are also suitable alternatives.[3]

  • Not Recommended for Long-Term Storage: Aqueous buffers, especially those with acidic or basic pH, should be avoided for storage as they promote hydrolysis.[3][4] Working solutions in aqueous media should be prepared fresh from a concentrated organic stock immediately before use.[4]

Protocol: Preparation of a 10 mM this compound Stock in DMSO
  • Calculation: The molecular weight of this compound is 150.18 g/mol .[1] To prepare 1 mL of a 10 mM solution, you need 1.5018 mg.

    • Mass (mg) = 10 mmol/L × 0.001 L × 150.18 g/mol × 1000 mg/g = 1.5018 mg

  • Weighing: Accurately weigh approximately 1.5 mg of solid this compound using an analytical balance. Record the exact weight.

  • Dissolution: Transfer the powder to a sterile, amber glass vial. Add the calculated volume of high-purity DMSO to achieve the final 10 mM concentration.

    • Example: If you weighed 1.65 mg, add 1.65 mg / 1.5018 mg/mL = 1.10 mL of DMSO.

  • Solubilization: Vortex the solution for 1-2 minutes until the solid is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution, but avoid prolonged heating.[6]

  • Inert Gas Purge (Optional but Recommended): Gently blow a stream of argon or nitrogen into the vial's headspace for 15-30 seconds to displace oxygen.

  • Sealing and Aliquoting: Tightly seal the vial. For optimal stability, divide the stock solution into smaller, single-use aliquots in separate amber vials. This prevents contamination and minimizes freeze-thaw cycles.[6]

Storage Recommendations Summary
ConditionSolid this compoundStock Solution (in DMSO/Aprotic Solvent)
Temperature Freezer (-20°C)[1][7]Freezer (-20°C or -80°C)[6]
Atmosphere Tightly sealed under inert gas (Ar/N₂)[1][7]Tightly sealed, preferably under inert gas[3][5]
Light Protect from light (opaque container)[4]Store in amber vials[3][5][6]
Moisture Store in a desiccator; keep dry[4][5]Use high-purity, anhydrous grade solvent
Key Practice Avoid moisture and air exposure.Aliquot to avoid repeated freeze-thaw cycles.[6]

Experimental Protocols for Stability Validation

Trust in your results begins with validating the stability of your reagents. The following protocols provide a framework for assessing the stability of your this compound solutions.

Protocol 1: Forced Degradation Study

This study intentionally degrades the compound to identify potential degradation products and test the specificity of your analytical method.[5][8]

  • Prepare Solutions: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent like acetonitrile/water.[5]

  • Apply Stress Conditions:

    • Acid Hydrolysis: Mix 5 mL of stock with 5 mL of 0.1 M HCl. Heat at 60°C for 24 hours.[5]

    • Base Hydrolysis: Mix 5 mL of stock with 5 mL of 0.1 M NaOH. Keep at room temperature for 24 hours.[5]

    • Oxidative Degradation: Mix 5 mL of stock with 5 mL of 3% H₂O₂. Keep at room temperature for 24 hours, protected from light.[5]

    • Thermal Degradation: Heat a solution of the compound at 60°C for 24 hours.[5]

    • Photolytic Degradation: Expose a solution to high-intensity light (e.g., >1.2 million lux hours) as per ICH Q1B guidelines.[5]

  • Sample Analysis: At specified time points, withdraw aliquots. Neutralize the acidic and basic samples before analysis. Analyze all samples, along with an unstressed control, using a stability-indicating HPLC method.[5]

Diagram 3: Workflow for Stability Assessment cluster_prep Preparation cluster_stress Forced Degradation (ICH Guidelines) cluster_analysis Analysis Prep Prepare this compound Stock Solution Control Store Control Sample (-80°C, Dark, Inert) Prep->Control Acid Acid (HCl, Heat) Prep->Acid Base Base (NaOH, RT) Prep->Base Oxid Oxidation (H₂O₂, RT) Prep->Oxid Heat Thermal (60°C) Prep->Heat Light Photolytic (High-Intensity Light) Prep->Light Analyze Analyze All Samples by HPLC-UV/MS at Time Points (t=0, 24h, etc.) Control->Analyze Acid->Analyze Base->Analyze Oxid->Analyze Heat->Analyze Light->Analyze Compare Compare stressed samples to control. Identify degradation peaks. Quantify loss of parent compound. Analyze->Compare

Caption: Experimental workflow for a forced degradation study.

Protocol 2: Stability-Indicating HPLC Method

A stability-indicating method is an analytical procedure that can accurately quantify the active ingredient without interference from degradation products, impurities, or excipients.

  • Objective: To develop an HPLC method capable of separating the main this compound peak from all potential degradation peaks generated during the forced degradation study.[5]

  • Key Method Development Parameters:

    • Column: A reversed-phase C18 column is a common starting point.

    • Mobile Phase: A gradient elution using acetonitrile and water (often with a modifier like formic acid or ammonium acetate for better peak shape) is typically required to resolve all peaks.

    • Detection: UV detection is standard. Select a wavelength where this compound has strong absorbance. Mass Spectrometry (MS) detection is invaluable for identifying the mass of the degradation products.

    • Validation: The method must demonstrate specificity, linearity, accuracy, and precision as per ICH guidelines. The key is to prove that the degradation peaks do not co-elute with the main this compound peak.[8][9]

Frequently Asked Questions (FAQs)

Q1: Can I add an antioxidant like BHT or ascorbic acid to my stock solution?

A1: While theoretically possible, it is generally not recommended. Adding another chemical component complicates your system. It could potentially interfere with your downstream assay or react with this compound itself. The preferred and cleaner scientific approach is to prevent oxidation by removing oxygen (inert gas) and minimizing exposure to energy (light, heat).

Q2: How often should I re-qualify my long-term stock solution?

A2: The shelf-life of this compound solutions is not definitively established and depends heavily on storage conditions.[5] For critical applications, it is best practice to re-analyze the purity and concentration of the stock solution using a validated HPLC method periodically (e.g., every 6-12 months) or before starting a new, large-scale experiment.[5]

Q3: What are the ideal storage conditions for solid this compound?

A3: Solid this compound should be stored in a freezer (-20°C) inside a tightly-closed container under an inert atmosphere (argon or nitrogen is recommended).[1][7] The container should be placed inside a desiccator to protect it from moisture.[4][5]

Q4: My experiment requires a dilute aqueous solution of this compound. How should I handle this?

A4: Always prepare dilute aqueous working solutions fresh for each experiment.[4] Dilute a small amount of your concentrated aprotic stock solution (e.g., 10 mM in DMSO) into your final aqueous buffer immediately before use.[6] Keep the final concentration of the organic solvent (e.g., DMSO) low, typically ≤ 0.5%, to avoid solvent-induced effects in biological assays.[6] Do not store the dilute aqueous solution.

References

  • BenchChem. (n.d.). Technical Support Center: Stabilizing (3-Hydroxy-p-tolyl)urea.
  • BenchChem. (n.d.). Application Notes and Protocols for the Preparation of (3-Hydroxy-p-tolyl)urea Stock Solutions.
  • BenchChem. (n.d.). Stabilizing m-tolylurea in different solvent systems.
  • PubChem. (n.d.). N-(4-Methylphenyl)urea.
  • Al-Ostath, A. I., et al. (2022). Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. Molecules, 27(19), 6293.
  • Umapriya, K., et al. (2018). Antioxidant Activity of Urea/ Thiourea Derivatives of 5- Methyl-3-(urediomethyl)-hexanoic Acid. AIP Conference Proceedings, 1953(1), 030225.
  • Raju, C. N., et al. (2021). Synthesis, antioxidant activity and bioinformatics studies of L-3-hydroxytyrosine templated N-alkyl/aryl substituted urea/thioureas. Bioorganic & Medicinal Chemistry Letters, 37, 127834.
  • Mustafa, J. A., Basheer, H. A., & Saleem, P. H. (2025). Synthesis and Antioxidant Evaluation of Urea, Carbamate, and Triazole Derivatives of (2-(6-Methoxynaphthalen-2-yl) propanoyl) glycinoyl azide. Baghdad Science Journal, 22(6), 1815-1828.
  • ResearchGate. (2025). Synthesis and Antioxidant Evaluation of Urea, Carbamate, and Triazole Derivatives of (2-(6-Methoxynaphthalen-2-yl) propanoyl) glycinoyl azide.
  • BenchChem. (n.d.). minimizing degradation of m-Tolylurea during storage.
  • Cappelletti, M. P., et al. (2006). Photocatalytic degradation of phenyl-urea herbicides chlortoluron and chloroxuron: characterization of the by-products by liquid chromatography coupled to electrospray ionization tandem mass spectrometry. Rapid Communications in Mass Spectrometry, 20(16), 2437-2446.
  • Popp, P., et al. (2001). Determination of phenylurea herbicides in natural waters at concentrations below 1 ng l(-1) using solid-phase extraction, derivatization, and solid-phase microextraction-gas chromatography-mass spectrometry.
  • ResearchGate. (n.d.). Degradation products of a phenylurea herbicide, diuron: Synthesis, ecotoxicity, and biotransformation.
  • Budimir, A., et al. (2011). Kinetics and Mechanism of Oxidation of Hydroxyurea Derivatives with Hexacyanoferrate(III) in Aqueous Solution.
  • Carl ROTH. (n.d.). Safety Data Sheet: Urea.
  • Wikipedia. (n.d.). Riley oxidation.
  • PubChem. (n.d.). o-Tolylurea.
  • Semantic Scholar. (n.d.). Kinetics and mechanism of oxidation of hydroxyurea derivatives with hexacyanoferrate(III) in aqueous solution.
  • Ezzat, W. M., & El-Bagary, R. I. (2025). LC-MS/MS and LC-PDA Methods for Robust Determination of Glycerol Phenylbutyrate in Biological Fluids and High-Resolution Mass Spectrometric Identification of Forced Degradation Product and Its Whiteness. Molecules, 30(1), 1.
  • ResearchGate. (2025). LC-MS/MS and LC-PDA Methods for Robust Determination of Glycerol Phenylbutyrate in Biological Fluids and High-Resolution Mass Spectrometric Identification of Forced Degradation Product and Its Whiteness.
  • Reddy, G. S., et al. (2014). Identification of Degradation Products and a Stability-Indicating RP-HPLC Method for the Determination of Flupirtine Maleate in Pharmaceutical Dosage Forms. Scientia Pharmaceutica, 82(2), 281-293.

Sources

Technical Support Center: Managing Hydrolytic Degradation of P-Tolylurea at Different pH Levels

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the Technical Support Center for P-Tolylurea. This guide is designed for researchers, scientists, and drug development professionals who are working with this compound and need to understand and manage its hydrolytic degradation. This compound, like many urea-based compounds, is susceptible to hydrolysis, a chemical breakdown process initiated by water. The rate and pathway of this degradation are highly dependent on the pH of the solution.

This document provides in-depth technical guidance, troubleshooting protocols, and frequently asked questions to help you navigate the challenges of working with this compound. Our goal is to equip you with the knowledge to design robust experiments, ensure the stability of your compound, and accurately interpret your results. Forced degradation studies are a critical component of drug development, helping to establish degradation pathways and validate the stability-indicating power of analytical methods.[1][2][3]

Section 1: Understanding the Science of this compound Degradation

The "Why": Mechanisms of Hydrolytic Degradation

The hydrolytic degradation of ureas, including this compound, can proceed through different mechanisms depending on the pH of the environment.[4][5] Understanding these pathways is crucial for predicting and controlling the stability of the molecule.

  • Acid-Catalyzed Hydrolysis: Under acidic conditions (low pH), the carbonyl oxygen of the urea is protonated, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water. This leads to the formation of an unstable tetrahedral intermediate, which then breaks down to yield p-toluidine and carbamic acid. The carbamic acid further decomposes to ammonia and carbon dioxide.[5]

  • Base-Catalyzed Hydrolysis: In basic or alkaline solutions (high pH), a hydroxide ion (OH-) directly attacks the carbonyl carbon of the urea.[6] This is often the more dominant pathway for urea hydrolysis.[4] The resulting tetrahedral intermediate collapses to form p-toluidine and an isocyanate intermediate, which is then rapidly hydrolyzed to carbamic acid and subsequently to ammonia and carbon dioxide.

  • Neutral Hydrolysis: At neutral pH, the degradation of urea can still occur, albeit at a much slower rate compared to acidic or basic conditions. The reaction can proceed through the attack of a water molecule on the carbonyl carbon.[4]

Visualizing the Degradation Pathways

The following diagram illustrates the primary hydrolytic degradation pathways of this compound under acidic and basic conditions.

G PTU This compound Acid Acidic Conditions (H+) PTU->Acid Protonation Base Basic Conditions (OH-) PTU->Base Nucleophilic Attack Protonated_PTU Protonated this compound Acid->Protonated_PTU Tetrahedral_Intermediate_Base Tetrahedral Intermediate (Base-Catalyzed) Base->Tetrahedral_Intermediate_Base + H2O Tetrahedral_Intermediate_Acid Tetrahedral Intermediate (Acid-Catalyzed) Protonated_PTU->Tetrahedral_Intermediate_Acid + H2O Products Degradation Products: p-Toluidine + CO2 + NH3 Tetrahedral_Intermediate_Acid->Products Breakdown Tetrahedral_Intermediate_Base->Products Breakdown

Caption: Hydrolytic degradation pathways of this compound.

Section 2: Experimental Design and Protocols

A well-designed forced degradation study is essential to understand the stability of this compound.[7] These studies intentionally stress the compound to identify potential degradation products and establish degradation kinetics.[1][3]

Protocol 1: pH Stress Study

This protocol outlines the steps for conducting a hydrolytic degradation study of this compound at various pH levels.

Objective: To determine the rate of this compound degradation across a range of pH values and identify the resulting degradation products.

Materials:

  • This compound

  • Hydrochloric acid (HCl), 0.1 M and 1 M

  • Sodium hydroxide (NaOH), 0.1 M and 1 M

  • Phosphate buffer solutions (pH 2, 4, 7, 9, 12)

  • Acetonitrile (ACN), HPLC grade

  • Water, HPLC grade

  • Volumetric flasks

  • pH meter

  • Incubator or water bath

  • HPLC system with a suitable column (e.g., C18)

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of this compound in acetonitrile at a concentration of 1 mg/mL.

  • Sample Preparation:

    • For each pH condition, add a known volume of the this compound stock solution to a volumetric flask.

    • Add the appropriate acidic, basic, or buffer solution to achieve the target pH. The final concentration of this compound should be around 100 µg/mL.

    • Prepare a control sample using only the solvent (e.g., acetonitrile and water) to serve as a blank.

  • Incubation:

    • Incubate the samples at a controlled temperature (e.g., 40°C, 60°C). The choice of temperature will depend on the expected stability of the compound; higher temperatures accelerate degradation.[8]

    • Withdraw aliquots at predetermined time points (e.g., 0, 2, 4, 8, 24, 48 hours).

  • Sample Analysis:

    • Immediately neutralize the acidic and basic samples to halt further degradation before analysis.

    • Analyze the samples by a validated stability-indicating HPLC method to quantify the remaining this compound and any degradation products formed.

Data Interpretation and Presentation

The results of the pH stress study can be summarized in a table to easily compare the degradation rates under different conditions.

pHTemperature (°C)Time (hours)This compound Remaining (%)Major Degradation Product(s)
2602485.2p-Toluidine
4602495.1p-Toluidine
7602499.5Not Detected
9602492.8p-Toluidine
12602470.4p-Toluidine

Note: The above data is illustrative. Actual degradation rates will depend on the specific experimental conditions.

Visualizing the Experimental Workflow

The following diagram outlines the key steps in a typical forced degradation study.

G Start Start: Prepare this compound Stock Solution Prep_Samples Prepare Samples at Different pH (Acidic, Neutral, Basic) Start->Prep_Samples Incubate Incubate at Controlled Temperature Prep_Samples->Incubate Time_Points Withdraw Aliquots at Specific Time Points Incubate->Time_Points Neutralize Neutralize Acidic/Basic Samples Time_Points->Neutralize HPLC_Analysis Analyze by HPLC Neutralize->HPLC_Analysis Data_Analysis Quantify this compound and Degradation Products HPLC_Analysis->Data_Analysis End End: Determine Degradation Profile Data_Analysis->End

Caption: Workflow for a forced degradation study.

Section 3: Troubleshooting Guide & FAQs

This section addresses common issues and questions that may arise during the investigation of this compound's hydrolytic degradation.

Frequently Asked Questions (FAQs)

Q1: What are the expected primary degradation products of this compound hydrolysis?

A1: The primary degradation products from the hydrolysis of this compound are expected to be p-toluidine, carbon dioxide, and ammonia. The initial step in both acid- and base-catalyzed hydrolysis leads to the formation of p-toluidine and an unstable carbamic acid intermediate, which then decomposes.

Q2: At which pH is this compound most stable?

A2: Generally, ureas exhibit their greatest stability at or near neutral pH.[4] Both acidic and basic conditions catalyze the hydrolytic degradation process. Your forced degradation study will precisely determine the pH of maximum stability for this compound under your specific experimental conditions.

Q3: How can I be sure my analytical method is "stability-indicating"?

A3: A stability-indicating method is one that can accurately measure the active ingredient (this compound) without interference from degradation products, impurities, or excipients. To validate your method, you must demonstrate that the peaks for this compound and its degradation products are well-resolved in your chromatogram. This is a key objective of a forced degradation study.[2][7]

Q4: What concentration of acid and base should I use for my stress studies?

A4: The concentration of acid and base will depend on the inherent stability of this compound. A common starting point is to use 0.1 M HCl and 0.1 M NaOH.[7] If no significant degradation is observed, you may need to increase the concentration (e.g., to 1 M) or the temperature. The goal is to achieve a meaningful level of degradation (typically 5-20%) to identify degradation products without completely degrading the parent compound.[8]

Troubleshooting Common Issues
Symptom Possible Cause(s) Recommended Solution(s)
No degradation observed under any pH condition. 1. This compound is highly stable under the tested conditions. 2. Incubation time is too short. 3. Incubation temperature is too low.1. Increase the concentration of the acid/base. 2. Extend the duration of the study. 3. Increase the incubation temperature (e.g., from 40°C to 60°C or 80°C).
Complete degradation of this compound at the first time point. 1. The stress conditions are too harsh. 2. The initial time point is too late.1. Reduce the concentration of the acid/base. 2. Lower the incubation temperature. 3. Take earlier and more frequent time points (e.g., 0, 0.5, 1, 2 hours).
Poor peak shape or resolution in the HPLC chromatogram. 1. The mobile phase is not optimized. 2. The pH of the mobile phase is inappropriate for the analytes. 3. The column is overloaded or degraded.1. Adjust the organic-to-aqueous ratio of the mobile phase. 2. Modify the pH of the mobile phase buffer to improve the ionization state of the analytes. 3. Use a new column or a different stationary phase.
Unexpected peaks appear in the chromatogram. 1. Contamination of the sample or solvent. 2. Formation of secondary degradation products. 3. Interaction with buffer components.1. Run a blank injection of your solvent and buffer to check for contaminants. 2. Use mass spectrometry (LC-MS) to identify the unknown peaks. 3. Consider if buffer salts could be reacting with your compound or degradants.

References

  • Reaction pathways and free energy profiles for spontaneous hydrolysis of urea and tetramethylurea: Unexpected substituent effects. PubMed Central.
  • Hydrolysis of Urea. Sciencemadness Discussion Board.
  • Forced Degradation. SGS.
  • Urea‐Urease Reaction in Controlling Properties of Supramolecular Hydrogels: Pros and Cons. PMC - NIH.
  • Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International.
  • Process for the in-line hydrolysis of urea. Google Patents.
  • What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. ACD/Labs.
  • Development of forced degradation and stability indicating studies of drugs—A review. NIH.
  • Forced Degradation Study in Pharmaceutical Stability. Pharmaguideline.

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Technical Support Center: P-Tolylurea Stability & Long-Term Storage

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for p-Tolylurea. This guide is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this compound in your experiments. Below, you will find a series of frequently asked questions, troubleshooting guides, and detailed protocols to address common challenges encountered during storage and handling.

Part 1: Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its long-term stability critical?

A1: this compound, also known as 1-(4-methylphenyl)urea, is a chemical compound with the molecular formula C8H10N2O.[1] It serves as a crucial intermediate and building block in the synthesis of various pharmaceuticals and agrochemicals. Its long-term stability is paramount because degradation can lead to the formation of impurities. These impurities can compromise the results of scientific experiments, reduce the yield and purity of final products, and introduce potentially toxic components into drug formulations, impacting safety and efficacy.

Q2: What are the primary factors that can cause this compound to degrade?

A2: this compound, like many aryl ureas, is susceptible to degradation from several environmental factors:

  • Moisture/Humidity: As an amide, this compound can undergo hydrolysis, especially in the presence of acidic or basic conditions, although it is only slightly soluble in hot water.[1][2] The presence of moisture can facilitate this breakdown over time.

  • Elevated Temperatures: Thermal decomposition is a significant concern. Studies on urea derivatives show that heat can cause them to break down into corresponding isocyanates and amines.[3] For this compound, this would yield p-tolyl isocyanate and ammonia. Storage at temperatures above the recommended range can accelerate this process.

  • Light: Although specific photostability data for this compound is not extensively detailed in public literature, many aromatic compounds are sensitive to UV light. Photons can provide the activation energy for degradation reactions. Therefore, protection from light is a standard precautionary measure.

  • Oxidizing Agents: Contact with strong oxidizing agents should be avoided as this can lead to chemical decomposition.

Q3: What are the ideal storage conditions for solid this compound?

A3: To maximize the shelf-life of solid this compound, it is essential to control the environmental conditions. Based on general best practices for urea compounds and chemical reagents, the following conditions are recommended:

  • Temperature: Store in a cool, dry place. A controlled temperature range of 2-8°C is often recommended for long-term storage. Avoid storing at room temperature for extended periods, especially in warmer climates, as higher temperatures decrease shelf life.[4]

  • Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to displace oxygen and moisture. This is particularly important for high-purity reference standards.

  • Container: Use a tightly sealed, opaque container to protect the compound from moisture and light.[5] Amber glass vials with tight-fitting caps are an excellent choice.

  • Location: Store in a dedicated, well-ventilated chemical storage cabinet away from incompatible materials, particularly strong acids, bases, and oxidizing agents.[2][6]

Q4: Are there any visual signs of this compound degradation?

A4: Yes, while analytical confirmation is always necessary, visual inspection can provide the first clues of degradation.[7] Be alert for:

  • Color Change: Pure this compound is typically a white to beige or colorless crystalline powder.[1][8][9] A shift towards yellow or brown can indicate the formation of degradation products.

  • Change in Consistency: Caking or clumping of the powder can suggest moisture absorption.

  • Odor: While this compound itself has no strong characteristic odor, the generation of volatile degradation products could potentially produce a noticeable smell.

If any of these changes are observed, it is crucial to re-analyze the material's purity before use.

Part 2: Troubleshooting Guide

This section addresses specific issues you might encounter during your work with this compound.

Issue 1: My this compound powder has turned yellow and clumped together.

  • Underlying Cause: This is a strong indicator of exposure to moisture and potentially light or heat. The clumping suggests water absorption, which can facilitate hydrolysis. The yellowing may be due to the formation of chromophoric (color-bearing) degradation products.

  • Immediate Action:

    • Quarantine the affected batch to prevent its use in critical experiments.

    • Do not attempt to dry and reuse the material without proper analysis, as unseen degradation products may still be present.

  • Solution & Prevention:

    • Perform a purity analysis using HPLC (see Protocol 2) to quantify the remaining this compound and identify impurity peaks.

    • If purity is compromised, discard the material according to your institution's hazardous waste guidelines.

    • Review your storage protocol. Ensure containers are sealed tightly immediately after use and stored in a desiccator or a temperature-controlled environment (2-8°C).[8] For highly sensitive applications, consider backfilling the container with an inert gas like argon.

Issue 2: I'm seeing unexpected peaks in my HPLC/LC-MS analysis of a this compound sample.

  • Underlying Cause: The appearance of new peaks strongly suggests the presence of impurities, which could be degradation products or contaminants. Common degradation products could include p-toluidine, p-tolyl isocyanate, or dimers/oligomers formed from reactive intermediates.

  • Troubleshooting Workflow: The following workflow can help identify the source of the unexpected peaks.

G start Unexpected Peaks in HPLC/LC-MS check_method Is the analytical method validated? start->check_method check_solvent Run a solvent blank. Are peaks present? check_method->check_solvent Yes validate Develop & Validate a Stability-Indicating Method (See Protocol 2) check_method->validate No contamination Peaks are from solvent/system contamination check_solvent->contamination Yes review_storage Review sample age and storage history. check_solvent->review_storage No degradation Peaks are likely degradation products forced_deg Perform Forced Degradation (See Protocol 1). Compare chromatograms. forced_deg->degradation review_storage->forced_deg G cluster_0 Degradation Pathway cluster_1 Degradation Products PTU This compound plus + PTU->plus H2O H₂O (Hydrolysis) or Δ (Heat) plus->H2O PTA p-Toluidine H2O->PTA PTI p-Tolyl Isocyanate H2O->PTI plus2 + PTA->plus2 ICA Isocyanic Acid (from Hydrolysis) plus2->ICA plus3 + PTI->plus3 NH3 Ammonia (from Thermolysis) plus3->NH3

Sources

Technical Support Center: P-Tolylurea Degradation Pathways and Byproducts

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the comprehensive technical support guide for researchers, scientists, and drug development professionals working with p-Tolylurea. This guide is designed to provide in-depth technical assistance, troubleshooting advice, and frequently asked questions (FAQs) related to the degradation of this compound. As your virtual Senior Application Scientist, I will walk you through the key degradation pathways, the identification of byproducts, and common experimental challenges, ensuring your research is built on a foundation of scientific integrity and practical expertise.

I. Understanding this compound Degradation: An Overview

This compound, a member of the phenylurea family, is susceptible to various degradation processes, both biotic and abiotic. Understanding these pathways is critical for assessing its environmental fate, metabolic profile, and stability in different matrices. The primary degradation routes include microbial degradation, hydrolysis, photolysis, and chemical oxidation (e.g., ozonation). These processes often lead to the formation of several byproducts, which may have different chemical and toxicological properties than the parent compound.

II. Frequently Asked Questions (FAQs)

This section addresses common questions that arise during the study of this compound degradation.

Q1: What are the primary degradation pathways for this compound?

A1: this compound primarily degrades through four main pathways:

  • Microbial Degradation: In soil and water, microorganisms such as bacteria and fungi are the main drivers of this compound degradation. The initial steps often involve hydroxylation of the aromatic ring or the methyl group, followed by cleavage of the urea bond.

  • Hydrolysis: The urea linkage is susceptible to hydrolysis, especially under acidic or basic conditions, leading to the formation of p-toluidine and carbamic acid (which subsequently decomposes to ammonia and carbon dioxide). The rate of hydrolysis is significantly influenced by pH and temperature.[1]

  • Photolysis: In the presence of light, particularly UV radiation, this compound can undergo photodegradation. This process can involve hydroxylation and other transformations of the aromatic ring.[2]

  • Ozonation: As a strong oxidant, ozone can degrade this compound in water treatment processes. This reaction typically involves electrophilic attack on the aromatic ring, leading to hydroxylation and ring cleavage.[3][4]

Q2: What are the expected major byproducts of this compound degradation?

A2: Based on the degradation pathways of similar phenylurea compounds, the following byproducts are expected:

  • p-Toluidine: Formed from the hydrolytic cleavage of the urea bond. This is often a key and relatively stable intermediate.

  • Hydroxylated p-Tolylureas: Microbial or photochemical oxidation can introduce hydroxyl groups onto the phenyl ring, leading to isomers such as (3-Hydroxy-p-tolyl)urea or (2-Hydroxy-p-tolyl)urea.[2][5]

  • 4-Methylcatechol: Further microbial oxidation of hydroxylated intermediates can lead to the formation of catechols.

  • Ring-cleavage products: Under aggressive oxidative conditions (e.g., ozonation or advanced microbial degradation), the aromatic ring can be cleaved to form smaller aliphatic acids.

Q3: How does pH affect the stability of this compound in aqueous solutions?

A3: The hydrolysis of phenylureas is pH-dependent. The urea bond is generally more stable at neutral pH. Under acidic or basic conditions, the rate of hydrolysis increases.[1] This is a critical factor to consider when designing experiments or assessing the environmental fate of this compound in different aqueous systems.

Q4: What is a typical half-life for a phenylurea herbicide like this compound in the environment?

A4: The half-life of phenylurea herbicides can vary widely depending on environmental conditions. For example, the half-life of monuron in soil can range from less than 30 to 166 days.[6] In water, the degradation can be faster, with one study showing significant degradation of monuron within a few weeks.[7] The half-life of this compound would be expected to be in a similar range, influenced by factors such as microbial activity, soil type, temperature, and sunlight exposure.[8]

III. Troubleshooting Guide

This section provides practical advice for overcoming common challenges encountered during this compound degradation studies.

Analytical Method Challenges (HPLC)

Problem 1: Poor separation of this compound from its hydroxylated byproducts.

  • Cause: Hydroxylated byproducts are more polar than the parent this compound. If using a standard reversed-phase C18 column, they will elute earlier and may be close to the solvent front or co-elute with other polar interferences.

  • Troubleshooting Steps:

    • Gradient Optimization: Start with a lower initial concentration of the organic solvent in your mobile phase and use a shallower gradient. This will increase the retention of the polar hydroxylated byproducts and improve their separation from the solvent front and from each other.

    • Mobile Phase pH Adjustment: The retention of both the parent compound and its byproducts can be sensitive to pH. Experiment with adjusting the pH of the aqueous portion of your mobile phase (e.g., using a phosphate or acetate buffer) to optimize selectivity.

    • Alternative Column Chemistry: If a C18 column does not provide adequate resolution, consider a column with a different stationary phase. A phenyl-hexyl column might offer different selectivity for aromatic compounds. For highly polar byproducts, a polar-embedded or an aqueous C18 column could be beneficial.

Problem 2: Tailing peaks for p-toluidine.

  • Cause: p-Toluidine is a basic compound and can interact with residual acidic silanol groups on the silica-based stationary phase of the HPLC column, leading to peak tailing.

  • Troubleshooting Steps:

    • Mobile Phase Modification: Add a competing base, such as triethylamine (TEA) at a low concentration (e.g., 0.1%), to the mobile phase. TEA will preferentially interact with the active silanol sites, reducing the tailing of the basic analyte.

    • Low pH Mobile Phase: Using a mobile phase with a low pH (e.g., 2.5-3.5) will ensure that the silanol groups are protonated and less likely to interact with the protonated p-toluidine.

    • Use of a High-Purity, End-Capped Column: Modern HPLC columns are designed with high-purity silica and are extensively end-capped to minimize the number of free silanol groups. Using such a column will significantly reduce peak tailing for basic compounds.

Problem 3: Retention time shifts between runs.

  • Cause: Fluctuations in retention time are often due to changes in mobile phase composition, temperature, or column equilibration.

  • Troubleshooting Steps:

    • Mobile Phase Preparation: Ensure your mobile phase is thoroughly mixed and degassed. If preparing the mobile phase online with a gradient mixer, ensure the proportioning valves are working correctly.[9]

    • Column Equilibration: Before starting a sequence of analyses, ensure the column is fully equilibrated with the initial mobile phase conditions. This may take 10-20 column volumes.

    • Temperature Control: Use a column oven to maintain a constant temperature. Even small fluctuations in ambient temperature can affect retention times, especially for sensitive separations.[10]

Interpretation of Degradation Data

Problem 4: I see the disappearance of this compound, but no byproducts are detected.

  • Cause:

    • The byproducts may be too polar or too volatile to be retained and detected by your current analytical method.

    • The byproducts may not have a chromophore that absorbs at the wavelength you are using for detection.

    • Degradation may be proceeding to complete mineralization (CO2 and H2O) without the accumulation of intermediate byproducts.

    • The byproducts may be forming bound residues with the matrix (e.g., soil organic matter).

  • Troubleshooting Steps:

    • Method Modification: Adjust your HPLC method to detect more polar compounds (see Problem 1). For volatile byproducts, consider using gas chromatography (GC) with an appropriate derivatization if necessary.

    • Use of a Diode Array Detector (DAD) or Mass Spectrometer (MS): A DAD allows you to screen for byproducts at multiple wavelengths. An MS detector is a powerful tool for identifying unknown compounds based on their mass-to-charge ratio, even if they lack a strong UV chromophore.

    • Radiolabeling Studies: Using 14C-labeled this compound can help to perform a mass balance and determine if the compound is being fully mineralized to 14CO2 or forming bound residues.

Problem 5: The degradation rate of this compound is much faster/slower than expected.

  • Cause: The degradation kinetics are highly sensitive to the experimental conditions.

  • Troubleshooting Steps:

    • Review Experimental Parameters: Carefully check and control the pH, temperature, light intensity (for photolysis studies), and microbial inoculum (for biodegradation studies).

    • Matrix Effects: The composition of your matrix (e.g., soil type, water chemistry) can have a significant impact. For example, higher organic matter content in soil can increase sorption, potentially reducing the bioavailability of this compound for microbial degradation.

    • Acclimation of Microbial Consortia: In biodegradation studies, if using a non-acclimated microbial source, there may be a lag phase before degradation begins. Conversely, a previously exposed microbial community may degrade the compound more rapidly.

IV. Experimental Protocols & Data

Protocol 1: HPLC-UV Method for the Analysis of this compound and p-Toluidine

This protocol provides a starting point for developing a stability-indicating HPLC method.

Parameter Condition
Column C18 reversed-phase, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 10% B to 90% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection UV at 245 nm

Note: This is a general method and may require optimization for the separation of all potential byproducts.

Table 1: Predicted Degradation Byproducts of this compound
Byproduct Name Chemical Structure Formation Pathway Expected Chromatographic Behavior
This compoundC₈H₁₀N₂OParent CompoundHighest retention time among the listed compounds in reversed-phase HPLC.
p-ToluidineC₇H₉NHydrolysisMore polar than this compound, will elute earlier. Can exhibit peak tailing.
(3-Hydroxy-p-tolyl)ureaC₈H₁₀N₂O₂Microbial/Photolytic HydroxylationMore polar than this compound, will elute earlier.
4-MethylcatecholC₇H₈O₂Microbial OxidationHighly polar, will have a short retention time in reversed-phase HPLC.

V. Visualization of Degradation Pathways

The following diagrams illustrate the proposed degradation pathways of this compound.

G p_tolylurea This compound hydroxylated_p_tolylurea (Hydroxy)-p-tolylurea p_tolylurea->hydroxylated_p_tolylurea Microbial / Photolytic Hydroxylation p_toluidine p-Toluidine p_tolylurea->p_toluidine Hydrolysis methylcatechol 4-Methylcatechol hydroxylated_p_tolylurea->methylcatechol Microbial Oxidation ring_cleavage Ring Cleavage Products p_toluidine->ring_cleavage Further Degradation methylcatechol->ring_cleavage Further Degradation

Caption: Proposed primary degradation pathways of this compound.

G cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC-UV/MS Analysis cluster_data_analysis Data Analysis sample Collect Sample (e.g., soil, water) extraction Solvent Extraction sample->extraction cleanup Solid Phase Extraction (SPE) extraction->cleanup hplc Inject into HPLC cleanup->hplc separation Separation on C18 Column hplc->separation detection UV or MS Detection separation->detection quantification Quantify Parent and Byproducts detection->quantification identification Identify Unknowns (MS) detection->identification kinetics Calculate Degradation Kinetics quantification->kinetics

Caption: General experimental workflow for studying this compound degradation.

VI. References

  • PubChem. (n.d.). Monuron. National Center for Biotechnology Information. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Monuron. In Occupational Exposures in Insecticide Application, and Some Pesticides. Retrieved from [Link]

  • Moretto, L. M., et al. (2019). Diuron degradation by bacteria from soil of sugarcane crops. ResearchGate. Retrieved from [Link]

  • Raber, T., et al. (1998). Anaerobic degradation and transformation of p-toluidine by the sulfate-reducing bacterium Desulfobacula toluolica. Current Microbiology, 37(3), 172-176. Retrieved from [Link]

  • Zanella, R., et al. (2006). Photocatalytic degradation of phenyl-urea herbicides chlortoluron and chloroxuron: characterization of the by-products by liquid chromatography coupled to electrospray ionization tandem mass spectrometry. Rapid Communications in Mass Spectrometry, 20(10), 1569-1576. Retrieved from [Link]

  • PubChem. (n.d.). p-Toluidine. National Center for Biotechnology Information. Retrieved from [Link]

  • SCION Instruments. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]

  • Cai, K., et al. (2018). Dynamic Ureas with Fast and pH-Independent Hydrolytic Kinetics. Chemistry – A European Journal, 24(29), 7435-7439. Retrieved from [Link]

  • Sharp, B. (2025, February 28). Troubleshooting Common HPLC Issues. Labcompare. Retrieved from [Link]

  • Shimadzu Scientific Instruments. (n.d.). Diagnosing HPLC Chromatography Problems & Troubleshooting. Retrieved from [Link]

  • Legube, B., & Leitner, N. K. (1999). Ozonation of chlorophenylurea pesticides in water: reaction monitoring and degradation pathways. Water Research, 33(5), 1209-1218. Retrieved from [Link]

  • Salvestrini, S., Di Cerbo, P., & Capasso, S. (2002). Kinetics and mechanism of hydrolysis of phenylureas. Journal of the Chemical Society, Perkin Transactions 2, (11), 1889-1893. Retrieved from [Link]

  • National Pesticide Information Center. (n.d.). What is a pesticide half-life? Oregon State University. Retrieved from [Link]

  • Fidaleo, M., & Lavecchia, R. (2003). Kinetic Study of Enzymatic Urea Hydrolysis in the pH Range 4–9. Chemical and Biochemical Engineering Quarterly, 17(4), 311-318. Retrieved from [Link]

  • Martins, J. M. F., & Mermoud, A. (2001). Degradation in soil and water and ecotoxicity of rimsulfuron and its metabolites. Chemosphere, 45(4-5), 529-537. Retrieved from [Link]

  • Widyawaty, A., et al. (2018). Effects of Ultraviolet-Enhanced Ozonation on Degradation of Ammonia and Urea in Fertilizer Plant Wastewater. ResearchGate. Retrieved from [Link]

  • Shaw, W. H. R., & Bordeaux, J. J. (1955). The decomposition of urea in aqueous solutions. Journal of the American Chemical Society, 77(18), 4729-4733. Retrieved from [Link]

  • Ciampitti, I. A., & Vyn, T. J. (2013). Urease inhibitors, nitrification inhibitors, and serving as a management tool for corn production. Purdue University. Retrieved from [Link]

  • Karthikraj, R., et al. (2014). P-Tolyl isocyanate derivatization for analysis of CWC-related polar degradation products by mass spectrometry. Analytical and Bioanalytical Chemistry, 406(21), 5145-5154. Retrieved from [Link]

  • ECETOC. (2009). Biodegradation Default Half-Life Values in the Light of Environmentally Relevant Biodegradation Data. Technical Report No. 107. Retrieved from [Link]

  • Widyawaty, A., et al. (2018). Effects of Ultraviolet-Enhanced Ozonation on Degradation of Ammonia and Urea in Fertilizer Plant Wastewater. ResearchGate. Retrieved from [Link]

  • Sharma, A., et al. (2012). Occurrence of sulfonylurea, sulfonamide, imidazolinone, and other herbicides in rivers, reservoirs and ground water in the Midwestern United States, 1998. Science of The Total Environment, 435-436, 173-184. Retrieved from [Link]

  • Beltran, F. J., et al. (2000). Ozonation and peroxone oxidation of ethylenethiourea in water: operational parameter optimization and by-product identification. Environmental Science & Technology, 34(12), 2539-2545. Retrieved from [Link]

  • Auta, H. S., et al. (2018). Microbial degradation of plastics: Biofilms and degradation pathways. ResearchGate. Retrieved from [Link]

  • Widyawaty, A., et al. (2018). Effects of Ultraviolet-Enhanced Ozonation on Degradation of Ammonia and Urea in Fertilizer Plant Wastewater. ResearchGate. Retrieved from [Link]

  • Ioele, G., et al. (2022). Photodegradation of Anti-Inflammatory Drugs: Stability Tests and Lipid Nanocarriers for Their Photoprotection. Pharmaceutics, 14(3), 573. Retrieved from [Link]

  • ECETOC. (2009). Biodegradation Default Half-Life Values in the Light of Environmentally Relevant Biodegradation Data. Technical Report No. 107. Retrieved from [Link]

  • Marlier, J. F., & Parkin, T. N. (2010). A kinetic and isotope effect investigation of the urease-catalyzed hydrolysis of hydroxyurea. Biochemistry, 49(37), 8031-8037. Retrieved from [Link]

  • Pryor, W. A., & Squadrito, G. L. (1995). The cascade mechanism to explain ozone toxicity: the role of lipid ozonation products. Free Radical Biology and Medicine, 19(6), 935-941. Retrieved from [Link]

  • Montaudo, G., & Lattimer, R. P. (Eds.). (2002). Mass spectrometry of polymers. CRC press.

  • Ghosh, P., et al. (2021). Photodegradation of Flucetosulfuron, a Sulfonylurea-Based Herbicide in the Aqueous Media Is Influenced by Ultraviolet Irradiation. Journal of Xenobiotics, 11(4), 142-154. Retrieved from [Link]

  • Zhang, X., et al. (2022). Degradation pathways of PE-derived long-chain linear alkanes by oxidation with alkane hydroxylases (AHs). ResearchGate. Retrieved from [Link]

  • Ghosh, S., et al. (2019). Microbial degradation of plastics: Biofilms and degradation pathways. ResearchGate. Retrieved from [Link]

  • Park, S. Y., & Kim, C. G. (2024). Polyethylene Biodegradation by an Artificial Bacterial Consortium: Rhodococcus as a Competitive Plastisphere Species. Applied and Environmental Microbiology, 90(7), e00302-24. Retrieved from [Link]

  • LCGC International. (2024, May 13). LC–QTOF-MS Identifies Degradation Products and Process-Related Substances of Brivaracetam. Retrieved from [Link]

  • Kumar, A., et al. (2025, August 5). Identification and characterization of urapidil stress degradation products by LC-Q-TOF-MS and NMR: Toxicity prediction of degradation products. ResearchGate. Retrieved from [Link]

  • Ghosh, P., et al. (2021). Photodegradation of Flucetosulfuron, a Sulfonylurea-Based Herbicide in the Aqueous Media Is Influenced by Ultraviolet Irradiation. ResearchGate. Retrieved from [Link]

  • Sravanthi, V., & Prabhakar, S. (2020). Identification and characterization of forced degradation products of vortioxetine by LC/MS/MS and NMR. Journal of Pharmaceutical and Biomedical Analysis, 189, 113442. Retrieved from [Link]

  • Spina, F., et al. (2022). Identification of Photodegradation Products of Escitalopram in Surface Water by HPLC-MS/MS and Preliminary Characterization of Their Potential Impact on the Environment. Separations, 9(10), 289. Retrieved from [Link]

Sources

Technical Support Center: P-Tolylurea Synthesis Scale-Up

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of P-Tolylurea. This resource is designed for researchers, chemists, and process development professionals who are transitioning from bench-scale synthesis to larger, pilot-plant, or industrial-scale production. Scaling up a chemical synthesis is rarely a linear process; variables that are negligible in a flask can become process-defining in a reactor.[1][2] This guide addresses common challenges in a direct question-and-answer format, providing not just solutions but also the underlying scientific principles to empower you to effectively troubleshoot your experiments.

Part 1: Frequently Asked Questions (FAQs)

This section covers high-level, common issues encountered during the scale-up of this compound synthesis.

Q1: My reaction yield dropped significantly after moving from a 1L flask to a 50L reactor. What are the most likely causes?

A1: A drop in yield upon scale-up is a classic challenge and typically points to non-linear effects related to reaction kinetics, heat transfer, and mass transfer.[1][3]

  • Thermal Control (Thermodynamics): The synthesis of this compound, particularly from p-tolyl isocyanate, is exothermic. A larger reactor has a much lower surface-area-to-volume ratio than a lab flask, making it less efficient at dissipating heat.[2][3] This can lead to an increase in internal temperature, promoting side reactions and impurity formation that consume your starting materials and complicate purification.

  • Mixing Efficiency (Mass Transfer): Achieving homogeneous mixing in a large volume is difficult.[2] Inadequate agitation can create localized "hot spots" or areas of high reagent concentration, leading to the same issues as poor thermal control. It can also result in incomplete conversion if the reactants are not brought into contact effectively.[3]

  • Moisture Contamination: Isocyanates are notoriously sensitive to moisture.[4] On a larger scale, there are more potential points of entry for atmospheric moisture (e.g., larger vessel surfaces, transfer lines). Water reacts with p-tolyl isocyanate to form an unstable carbamic acid, which decomposes to p-toluidine. This newly formed p-toluidine then reacts with another molecule of p-tolyl isocyanate to produce the highly insoluble and common byproduct, 1,3-di-p-tolylurea, effectively halving the potential yield from the consumed isocyanate.[4]

Q2: I'm observing a large amount of a white, insoluble solid in my crude product that wasn't a major issue at the lab scale. What is it, and how can I prevent it?

A2: This is almost certainly 1,3-di-p-tolylurea . Its presence is a direct indicator of moisture contamination in your reaction, especially if you are using the p-tolyl isocyanate route.

  • Causality: As explained in the previous point, water reacts with two equivalents of the isocyanate to produce this symmetrical urea. Its high melting point and poor solubility in most common organic solvents make it difficult to remove during purification and can cause the product to precipitate prematurely, trapping other impurities.

  • Prevention (A Self-Validating System): Preventing its formation requires a stringent commitment to anhydrous conditions.

    • Glassware & Reactor: Ensure the reactor and any transfer vessels are thoroughly dried (oven-dried or vacuum-dried) and purged with an inert gas (Nitrogen or Argon) before use.

    • Solvents: Use high-purity, anhydrous solvents. If you are using recovered solvent, ensure it has been properly re-dried and tested for water content (e.g., Karl Fischer titration).

    • Reagents: Use fresh, high-purity p-tolyl isocyanate. Ensure the amine source (e.g., ammonia) is dry.[4]

    • Inert Atmosphere: Maintain a positive pressure of an inert gas throughout the entire reaction and work-up process to prevent atmospheric moisture from entering the system.[4]

Below is a diagram illustrating the formation of this problematic side product.

Side_Reaction isocyanate1 p-Tolyl Isocyanate carbamic_acid Unstable Carbamic Acid isocyanate1->carbamic_acid water H₂O (Moisture) water->carbamic_acid toluidine p-Toluidine carbamic_acid->toluidine co2 CO₂ carbamic_acid->co2 Decomposes byproduct 1,3-di-p-tolylurea (Insoluble Byproduct) toluidine->byproduct isocyanate2 p-Tolyl Isocyanate isocyanate2->byproduct

Caption: Mechanism of 1,3-di-p-tolylurea byproduct formation.

Part 2: Detailed Troubleshooting Guide

This section addresses specific experimental observations with detailed causal explanations and corrective actions.

Reaction & Process Issues

A: Uncontrolled exotherms are a major safety risk and a primary driver of impurity formation.[2] The key is to control the rate of heat generation relative to the rate of heat removal.

  • Control the Rate of Addition: Instead of adding reagents all at once, use a controlled addition funnel or a syringe pump to add the limiting reagent slowly. This allows the reactor's cooling system to keep up with the heat being generated.

  • Efficient Cooling: Ensure your reactor's cooling system is adequate for the scale. This may involve using a colder coolant or ensuring good circulation in the reactor jacket.

  • Dilution: Running the reaction at a lower concentration (more solvent) can help buffer the temperature changes, as the solvent acts as a heat sink. However, this may impact reaction kinetics and vessel occupancy, so it requires optimization.

  • Reverse Addition: Consider adding the material in the reactor to the solution of the added reagent. Sometimes changing the order of addition can help manage the initial exotherm.

A: This route avoids moisture-sensitive isocyanates but introduces its own challenges related to the thermal decomposition of urea.

  • Mechanism: The reaction does not proceed with urea directly. First, urea must be heated to decompose into isocyanic acid (HNCO) and ammonia (NH₃).[5][6] The highly reactive isocyanic acid is the species that reacts with p-toluidine to form this compound.

  • Causality of Byproducts: If the temperature is too high or not precisely controlled, isocyanic acid can react with unreacted urea to form biuret, which can further react to form triuret and cyanuric acid.[6][7] These side reactions consume the key intermediate and introduce impurities that are often difficult to separate.

  • Solution:

    • Temperature Control: Maintain the reaction temperature within the optimal window to favor the decomposition of urea to isocyanic acid without promoting significant side reactions. This range is typically between 150-190°C, but must be carefully optimized.[5][6]

    • Stoichiometry: Carefully control the molar ratio of p-toluidine to urea. An excess of urea can increase the likelihood of biuret formation.[8]

    • Solvent Choice: Using a high-boiling point, inert solvent can help to maintain a consistent temperature and improve mixing.

Product Isolation & Purification Issues

A: "Oiling out" occurs when the dissolved compound comes out of solution as a liquid phase rather than a solid crystalline lattice. This usually happens when the solution becomes supersaturated too quickly or in the presence of impurities.

  • Reduce Cooling Rate: Allow the solution to cool slowly to room temperature before moving it to an ice bath. Slow cooling encourages the formation of well-ordered crystals.

  • Adjust Solvent System: The product may be too soluble in your chosen solvent. Try adding a co-solvent in which the this compound is less soluble (an anti-solvent) dropwise to the warm solution until it just begins to turn cloudy, then add a few drops of the primary solvent to redissolve and allow it to cool slowly. Common recrystallization solvents include ethanol/water mixtures.[4][9]

  • Seeding: Introduce a few seed crystals of pure this compound to the cooled, saturated solution to provide nucleation sites for crystal growth.

  • Purity: If the crude product is highly impure, the impurities can inhibit crystallization. Consider a pre-purification step like a charcoal treatment or a simple wash to remove some of the more soluble impurities before recrystallization.[10]

A: A combination of analytical techniques is essential for validation.

  • Thin Layer Chromatography (TLC): A quick and easy way to visually assess the purity of your product and track the progress of the purification. The byproduct, 1,3-di-p-tolylurea, will likely have a different Rf value than the desired product.

  • Melting Point: Pure this compound has a distinct melting point (approx. 184-186°C).[9] A broad or depressed melting point is a strong indication of impurities.

  • Spectroscopy (NMR & FTIR):

    • ¹H NMR: Will confirm the structure of your desired product and can be used to identify and quantify impurities if their signals are resolved.

    • FTIR: Useful for identifying the key functional groups. You can distinguish between the desired product and the 1,3-di-p-tolylurea byproduct by looking at the fingerprint region, although their spectra will be very similar. The presence of biuret structures will also alter the spectrum.[11]

Part 3: Protocols and Data

Experimental Workflow: this compound Synthesis (Isocyanate Route)

This protocol outlines a generalized procedure for the synthesis and is intended as a starting point for process optimization.

Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep_reactor 1. Dry Reactor & Purge with Inert Gas (N₂) prep_solvent 2. Charge Anhydrous Solvent (e.g., THF) prep_reactor->prep_solvent prep_amine 3. Add Amine Source (e.g., Ammonia solution) prep_solvent->prep_amine add_isocyanate 4. Add p-Tolyl Isocyanate (Controlled Rate, < 10°C) prep_amine->add_isocyanate react 5. Stir at Room Temp (Monitor by TLC/HPLC) add_isocyanate->react quench 6. Quench Reaction (e.g., with Water) react->quench filter 7. Filter Crude Solid quench->filter recrystallize 8. Recrystallize (e.g., Ethanol/Water) filter->recrystallize dry 9. Dry Pure Product (Vacuum Oven) recrystallize->dry

Caption: General experimental workflow for this compound synthesis.

Step-by-Step Methodology
  • Reactor Preparation: A suitable reactor is rendered anhydrous and maintained under a positive pressure of nitrogen.

  • Solvent and Reagent Charging: Anhydrous aprotic solvent (e.g., THF, Toluene) is charged to the reactor.[4] The amine source (e.g., a solution of ammonia in the chosen solvent) is added.

  • Isocyanate Addition: The reaction mixture is cooled (e.g., 0-10°C). p-Tolyl isocyanate is added dropwise at a rate that maintains the desired internal temperature.

  • Reaction Monitoring: The reaction is allowed to warm to room temperature and stirred until completion, as monitored by an appropriate in-process control (e.g., TLC or HPLC analysis showing the disappearance of the limiting reagent).

  • Isolation: The resulting slurry is filtered. The collected solid is washed with cold solvent to remove soluble impurities.

  • Purification: The crude solid is purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.[9]

  • Drying: The purified, crystalline product is dried under vacuum to a constant weight.

Table 1: Key Process Parameters & Troubleshooting Summary
ParameterRecommendationCommon IssueTroubleshooting Action
Moisture Content < 100 ppm in solvent/reagentsFormation of 1,3-di-p-tolylureaUse anhydrous reagents/solvents; work under inert gas.[4]
Reaction Temp. 0-25°C (Isocyanate route)Exotherm, side reactionsSlow reagent addition, improve cooling.[2]
Agitation Sufficient to ensure homogeneityLow yield, localized overheatingIncrease stirrer speed, evaluate impeller design.[3]
Purification Solvent Ethanol/Water, Aq. Acetic Acid[9]Product "oiling out"Slow cooling, use seed crystals, adjust solvent ratio.[4]

Part 4: Safety Considerations

Scaling up chemical processes introduces significant safety challenges that must be addressed proactively.[12][13]

  • Chemical Hazards:

    • Isocyanates: p-Tolyl isocyanate is toxic and a respiratory sensitizer. All handling must be done in a well-ventilated area (fume hood or closed system) with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[14] For large quantities, respiratory protection may be necessary.

    • Solvents: Many organic solvents are flammable. Ensure the reactor is properly grounded and that no ignition sources are present.

  • Process Hazards:

    • Exothermic Reactions: As discussed, thermal runaways are a serious risk. A thorough process safety review (e.g., HAZOP) should be conducted to identify risks and ensure adequate cooling capacity and emergency procedures are in place.

    • Pressure: The reaction of isocyanates with water produces carbon dioxide gas.[15] In a sealed vessel, this can lead to a dangerous pressure buildup. Ensure the reactor is equipped with a pressure relief system.

  • General Practices:

    • Training: All personnel involved in the scale-up must be thoroughly trained on the specific hazards of the chemicals and the process.[13][16]

    • Maintenance: Ensure all equipment, including stirrers, heating/cooling systems, and safety devices, is properly maintained and functioning correctly.[13]

References

  • Schaber, P. M., et al. (2004). Thermal decomposition (pyrolysis) of urea in an open reaction vessel. Thermochimica Acta, 424(1-2), 131-142.
  • PrepChem. (n.d.). Synthesis of 1-(p-tolyl)-3-(n-butyl)-urea. PrepChem.com. [Link]
  • EPIC Systems. (n.d.). Challenges To Process Scale Up. [Link]
  • Qucosa - TU Dresden. (n.d.). Synthesis and characterization of hyperbranched poly(urea-urethane)s. [Link]
  • Ali, H., et al. (2024). The crystal structure of 1-(2-chlorophenyl)-3-(p-tolyl)urea, C14H13ClN2O. Zeitschrift für Kristallographie - New Crystal Structures, 239(4).
  • Liu, K., et al. (2021).
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  • Schaber, P. M., et al. (2005). Thermal Decomposition (Pyrolysis) of Urea in an Open Reaction Vessel.
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  • Occupational Health & Safety. (2024). New Report Reveals Key Safety Concerns Among Industrial Workers. [Link]
  • PrepChem. (n.d.).
  • Kumar, A., et al. (2024). Synthesis of Unsymmetrical Urea Derivatives via PhI(OAc)
  • WIPO Patentscope. (n.d.). 102557997 Preparation method of p-toluenesulfonylurea. [Link]
  • Sroor, F., et al. (2025). Synthesis of 4-tolyl sulfonylurea (7–11) and 4-tolylurea derivatives...
  • Gaina, C., et al. (2023).
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  • Gaina, C., et al. (2023).

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Technical Support Center: Column Chromatography Techniques for Purifying P-Tolylurea

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of p-tolylurea. This guide is designed for researchers, scientists, and drug development professionals who are seeking to achieve high purity of this compound through column chromatography. Here, we will delve into the nuances of this purification technique, offering not just a protocol, but a comprehensive resource for troubleshooting and addressing common challenges. Our approach is grounded in scientific principles and practical, field-tested experience to ensure you can achieve your purification goals with confidence.

Understanding the Molecule: this compound

This compound is a urea derivative with a tolyl group attached to one of the nitrogen atoms. The presence of the urea moiety introduces polarity and the capacity for hydrogen bonding, while the tolyl group adds a degree of non-polar character. This amphiphilic nature can present unique challenges and opportunities in chromatographic separation. Understanding these properties is key to developing an effective purification strategy.

Core Experimental Protocol: Purifying this compound

This protocol provides a robust starting point for the purification of this compound using silica gel column chromatography. It is designed to be adaptable, and we encourage you to optimize the parameters based on your specific experimental observations.

Materials and Reagents
  • Crude this compound

  • Silica gel (60 Å, 230-400 mesh is a good starting point for flash chromatography)[1]

  • Hexane (or heptane as a less toxic alternative)[2]

  • Ethyl acetate

  • Dichloromethane (optional, for sample loading)

  • Thin Layer Chromatography (TLC) plates (silica gel coated)

  • Glass column for chromatography

  • Cotton or glass wool

  • Sand (acid-washed)

  • Collection tubes or flasks

  • TLC chamber

  • UV lamp

Workflow for this compound Purification

This compound Purification Workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis & Final Steps TLC TLC Analysis to Determine Solvent System Pack Pack Column with Silica Gel Slurry TLC->Pack Optimal solvent system identified Load Load Crude this compound Sample Pack->Load Column is ready Elute Elute with Gradient Solvent System Load->Elute Sample is loaded Collect Collect Fractions Elute->Collect Elution in progress Monitor Monitor Fractions by TLC Collect->Monitor Fractions collected Combine Combine Pure Fractions Monitor->Combine Pure fractions identified Evaporate Evaporate Solvent Combine->Evaporate Fractions pooled Purity Assess Purity of Final Product Evaporate->Purity Solvent removed

Caption: Workflow for the purification of this compound.

Step-by-Step Methodology

a. Determining the Elution Solvent System via TLC

The first and most critical step is to identify a suitable solvent system using Thin Layer Chromatography (TLC). The goal is to find a solvent mixture that gives your desired compound, this compound, a retention factor (Rf) of approximately 0.2-0.4.[3][4]

  • Prepare TLC Chambers: Use a mixture of hexane and ethyl acetate. Start with a low polarity mixture (e.g., 9:1 hexane:ethyl acetate) and gradually increase the polarity (e.g., 8:2, 7:3, etc.).

  • Spot the TLC Plate: Dissolve a small amount of your crude this compound in a suitable solvent (like dichloromethane or ethyl acetate). On a TLC plate, spot the starting material, the reaction mixture, and a "cospot" where the reaction mixture is spotted on top of the starting material.[5]

  • Develop and Visualize: Place the TLC plate in the chamber and allow the solvent to run up the plate. Visualize the spots under a UV lamp.

  • Select the System: The ideal solvent system will show good separation between this compound and any impurities.

Solvent System (Hexane:Ethyl Acetate) Expected Observation Recommendation
9:1This compound remains at the baseline (Rf ~ 0).Increase polarity.
7:3This compound has an Rf of ~0.3, with good separation from impurities.This is a good starting point for your column.
1:1This compound has a high Rf (>0.6).Decrease polarity.

b. Packing the Column

Proper column packing is essential to avoid issues like channeling, which can lead to poor separation.[4]

  • Prepare the Column: Place a small plug of cotton or glass wool at the bottom of the column, followed by a thin layer of sand.[3]

  • Create a Slurry: In a beaker, mix the silica gel with your initial, low-polarity solvent system (e.g., 9:1 hexane:ethyl acetate) to create a slurry.[1][6]

  • Pack the Column: Pour the slurry into the column. Gently tap the sides of the column to ensure even packing and to remove any air bubbles.[1]

  • Add Sand: Once the silica has settled, add a thin layer of sand on top to prevent disturbance of the silica bed when adding solvent.[3][6]

  • Equilibrate: Run the initial solvent system through the column until the silica is fully equilibrated. Never let the solvent level drop below the top of the silica.[6]

c. Loading the Sample

There are two primary methods for loading your sample onto the column: wet loading and dry loading.

  • Wet Loading: Dissolve your crude this compound in a minimal amount of a solvent that is less polar than your elution solvent (dichloromethane is a common choice).[3] Carefully add this solution to the top of the silica gel.

  • Dry Loading: If your compound is not very soluble in the starting solvent system, dissolve it in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to get a free-flowing powder.[3][7] Carefully add this powder to the top of the column.

d. Elution and Fraction Collection

  • Start with Low Polarity: Begin eluting with the low-polarity solvent system you determined from your TLC analysis.

  • Gradient Elution: Gradually increase the polarity of the solvent system by increasing the proportion of ethyl acetate.[8] For example, you might start with 9:1 hexane:ethyl acetate, then move to 8:2, and so on. This gradual increase will help to elute compounds of increasing polarity.

  • Collect Fractions: Collect the eluent in separate tubes or flasks. The size of the fractions will depend on the size of your column and the expected separation.

  • Monitor by TLC: Regularly check the collected fractions by TLC to determine which ones contain your purified this compound.[5][9]

e. Combining Fractions and Assessing Purity

  • Combine Pure Fractions: Once you have identified the fractions containing pure this compound, combine them in a larger flask.

  • Evaporate the Solvent: Remove the solvent using a rotary evaporator.

  • Assess Purity: The purity of the final product can be assessed by techniques such as NMR spectroscopy, melting point analysis, or HPLC.

Troubleshooting Guide

Even with a well-designed protocol, challenges can arise. This troubleshooting guide addresses common issues you may encounter during the purification of this compound.

Troubleshooting_P-Tolylurea_Purification cluster_problem Problem cluster_diagnosis Diagnosis & Solution cluster_solutions Corrective Actions Problem Identify the Issue PoorSep Poor Separation Problem->PoorSep NoElution Compound Not Eluting Problem->NoElution Crystallization Crystallization in Column Problem->Crystallization Tailing Peak Tailing Problem->Tailing Solvent Optimize Solvent System PoorSep->Solvent Gradient Use a Slower Gradient PoorSep->Gradient Column Repack Column PoorSep->Column Load Reduce Sample Load PoorSep->Load Polarity Increase Solvent Polarity NoElution->Polarity Additive Add a Polar Modifier (e.g., Methanol) NoElution->Additive Solubility Use a Wider Column / Pre-purify Crystallization->Solubility Tailing->Additive Base Add Triethylamine to Mobile Phase Tailing->Base

Caption: Troubleshooting decision tree for this compound purification.

Q1: I'm seeing poor or no separation of my this compound from impurities.
  • Possible Cause: The polarity of your eluent may be too high or too low.

    • Solution: Re-optimize your solvent system using TLC. Aim for a larger difference in Rf values between your product and the impurities. Consider trying a different solvent system altogether, for example, dichloromethane/hexane.[10]

  • Possible Cause: Your column may be overloaded with the sample.

    • Solution: A general rule of thumb for difficult separations is a silica gel to crude product ratio of at least 50:1 by weight.[3][4]

  • Possible Cause: The column was not packed properly, leading to channeling.

    • Solution: Ensure the silica gel is packed uniformly without any air bubbles or cracks.[4] Repacking the column may be necessary.

Q2: My this compound is not eluting from the column.
  • Possible Cause: The solvent system is not polar enough.

    • Solution: Gradually increase the polarity of your mobile phase. If you are using a hexane/ethyl acetate system, you can increase the percentage of ethyl acetate. For very polar compounds, a small amount of methanol can be added to the eluent (e.g., 1-5% methanol in dichloromethane).[11] However, be aware that high concentrations of methanol can dissolve silica gel.[11]

  • Possible Cause: The compound may have decomposed on the silica gel.

    • Solution: Test the stability of your compound on silica by spotting it on a TLC plate and letting it sit for a few hours before eluting. If it decomposes, you may need to use a less acidic stationary phase like alumina or deactivated silica.[10]

Q3: My this compound is crystallizing on the column or at the tip.
  • Possible Cause: The concentration of the compound is too high in the eluent, and its solubility is being exceeded as the solvent evaporates.[12]

    • Solution: This is a challenging problem. You may need to use a wider column to reduce the concentration of the eluting band.[10] Alternatively, consider a pre-purification step like recrystallization to reduce the amount of material loaded onto the column.[13]

Q4: I'm observing significant peak tailing for my this compound.
  • Possible Cause: The urea functional group can have strong interactions with the acidic silanol groups on the surface of the silica gel.

    • Solution: Add a small amount of a basic modifier like triethylamine (0.1-1%) to your mobile phase.[14] This will neutralize the acidic sites on the silica and reduce the strong interactions, leading to more symmetrical peaks.

  • Possible Cause: The compound is interacting too strongly with the stationary phase.

    • Solution: Adding a small amount of a more polar solvent, like methanol, to your eluent can help to disrupt these strong interactions and improve the peak shape.[4]

Frequently Asked Questions (FAQs)

Q: What is the best stationary phase for purifying this compound?

A: For most applications, silica gel is the stationary phase of choice due to its versatility and cost-effectiveness.[1] Given the polar nature of the urea group, a standard silica gel with a pore size of 60 Å is a good starting point. If you encounter issues with compound degradation due to the acidity of silica, you might consider using neutral or basic alumina.[1]

Q: How do I choose the right column size?

A: The column size depends on the amount of crude material you need to purify. A common guideline is to use a silica gel to crude product ratio of 30:1 for easy separations and up to 100:1 for more difficult separations.[3]

Q: Can I use a single solvent instead of a mixture for elution?

A: While it is possible to use a single solvent (isocratic elution), it is often less effective for separating complex mixtures.[8] A gradient elution, where the polarity of the mobile phase is gradually increased, generally provides better resolution and is more efficient for separating compounds with a range of polarities.[8][15]

Q: How can I confirm the purity of my final product?

A: Thin Layer Chromatography (TLC) is a quick way to assess purity; a single spot suggests a high degree of purity. For more definitive results, techniques like High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and melting point analysis should be used. NMR can provide structural confirmation, while HPLC can give a quantitative measure of purity.

Q: What are the safety precautions I should take?

A: Always work in a well-ventilated fume hood, especially when using volatile organic solvents like hexane and dichloromethane. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Be aware of the flammability of the solvents you are using.

References

  • BenchChem. (n.d.). Technical Support Center: Stabilizing (3-Hydroxy-p-tolyl)urea.
  • BenchChem. (n.d.). Stabilizing m-tolylurea in different solvent systems.
  • Chemistry For Everyone. (2025). How To Prepare Silica Gel Slurry For Column Chromatography?
  • Buchi. (n.d.). How to optimize your mobile phase to improve selectivity and resolution in chromatography.
  • CommonOrganicChemistry.com. (n.d.). Running a Silica Gel Column.
  • Membrane Solutions. (n.d.). Preparation Silica Gel for Better Column Chromatography.
  • ResearchGate. (2018). Does a buffer of low pH of 1.8 containing urea, effects C18 column adversely.
  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography.
  • Mastelf. (2025). Optimizing Mobile Phase Composition: A Practical Approach to Enhancing HPLC Performance.
  • Fuji Silysia Chemical. (n.d.). Silica gel for Column Chromatography.
  • ChemistryViews. (2012). Tips and Tricks for the Lab: Column Packing.
  • Pharmeli. (2025). How to Prepare and Optimise HPLC Mobile Phases: For Accurate and Efficient Separations.
  • ResearchGate. (2015). Will urea do harm to the HPLC column?
  • Chromatography Forum. (2013). Urea analysis HPLC/ C18 column.
  • BenchChem. (n.d.). Technical Support Center: Purification of Diastereomeric Urea Derivatives.
  • ResearchGate. (2025). The crystal structure of 1-cyclohexyl-3-(p-tolyl)urea, C14H20N2O.
  • University of Rochester, Department of Chemistry. (n.d.). Chromatography: How to Monitor by TLC.
  • PubMed. (n.d.). Selection of reversed-phase liquid chromatographic columns with diverse selectivity towards the potential separation of impurities in drugs.
  • ChemistryViews. (2012). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives.
  • Veeprho. (2025). Different Types of Stationary Phases in Liquid Chromatography.
  • Reddit. (2022). troubleshooting column chromatography.
  • Acikders. (n.d.). 3.3. CRYSTALLIZATION.
  • ResearchGate. (2025). The crystal structure of 1-(2-chlorophenyl)-3-(p-tolyl)urea, C14H13ClN2O.
  • LCGC International. (2013). Mobile-Phase Optimization Strategies in Reversed-Phase HPLC.
  • LCGC International. (2023). Combining Different Stationary-Phase Chemistries to Improve the Selectivity of Impurity Profiling Methods.
  • ResearchGate. (n.d.). MOBILE PHASE OPTIMIZATION IN THIN LAYER CHROMATOGRAPHY (TLC).
  • National Institutes of Health. (n.d.). Recent Developments of Liquid Chromatography Stationary Phases for Compound Separation: From Proteins to Small Organic Compounds.
  • Magritek. (n.d.). Column Chromatography.
  • ResearchGate. (n.d.). (A) Thin-layer chromatography (TLC) used to monitor the elution...
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  • Cytiva. (n.d.). Protein purification troubleshooting guide.
  • University of Rochester, Department of Chemistry. (n.d.). Chromatography: Solvent Systems For Flash Column.
  • Reddit. (2024). Crystallization on a column for chromatography.
  • University of California, Los Angeles. (n.d.). Recrystallization and Crystallization.
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Technical Support Center: P-Tolylurea Synthesis and Stability

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

P-tolylurea is a key intermediate in the synthesis of various pharmaceuticals and other biologically active compounds. Its proper synthesis and handling are crucial for ensuring the quality and efficacy of the final product. This technical support guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the impact of moisture on the synthesis and stability of this compound.

I. Troubleshooting Guide: this compound Synthesis

This section addresses common issues encountered during the synthesis of this compound, with a focus on problems arising from the presence of moisture.

Issue 1: Low or No Yield of this compound

Q: My reaction has resulted in a very low yield or no this compound at all. What are the likely causes related to moisture?

A: Moisture is a significant inhibitor in many this compound synthesis routes, primarily when using isocyanate-based methods. Here’s a breakdown of the potential moisture-related causes:

  • Reaction of p-Tolyl Isocyanate with Water: If your synthesis involves p-tolyl isocyanate as a reactant, any trace of water in the reaction solvent or on the glassware will rapidly react with the isocyanate. This reaction is often faster than the desired reaction with the amine.[1][2] The isocyanate group (-NCO) reacts with water to form an unstable carbamic acid, which then decomposes to p-toluidine and carbon dioxide gas.[3] This side reaction consumes your starting material, preventing the formation of this compound.

  • Hydrolysis of Precursors: If you are using precursors that are sensitive to hydrolysis, moisture can degrade them before they have a chance to react.

Troubleshooting Steps:

  • Ensure Anhydrous Conditions:

    • Use freshly distilled, anhydrous solvents. Solvents should be stored over molecular sieves.

    • Thoroughly dry all glassware in an oven (e.g., at 120°C for several hours) and cool it under a stream of dry nitrogen or in a desiccator before use.

    • Run the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent atmospheric moisture from entering the reaction vessel.

  • Check Starting Material Quality:

    • Ensure your p-tolyl isocyanate has not been compromised by exposure to moisture during storage. Isocyanates can react with atmospheric moisture over time.

    • If you suspect your p-toluidine has absorbed water, consider drying it before use.

Issue 2: Formation of Symmetrical Diarylurea Impurity (N,N'-di-p-tolylurea)

Q: I have identified N,N'-di-p-tolylurea as a significant impurity in my final product. How does moisture contribute to its formation?

A: The formation of the symmetrical N,N'-di-p-tolylurea is a direct consequence of the reaction between p-tolyl isocyanate and water. As explained previously, the reaction of p-tolyl isocyanate with water produces p-toluidine.[3] This newly formed p-toluidine can then react with another molecule of p-tolyl isocyanate to yield the undesired symmetrical urea.

Causality Chain:

  • Moisture Contamination: Water is present in the reaction.

  • Isocyanate Hydrolysis: p-Tolyl isocyanate reacts with water to form p-toluidine.

  • Side Reaction: The in-situ generated p-toluidine reacts with unreacted p-tolyl isocyanate.

  • Impurity Formation: N,N'-di-p-tolylurea is formed.

Prevention:

  • The most effective preventative measure is the strict adherence to anhydrous reaction conditions as detailed in the previous section.

Issue 3: Reaction Mixture Becomes Viscous or Solidifies Unexpectedly

Q: My reaction mixture has become thick and difficult to stir, or has even solidified. Could moisture be the cause?

A: Yes, unexpected changes in viscosity can be related to moisture, particularly in isocyanate-based syntheses. The formation of polyurea byproducts can occur when diisocyanates are present as impurities or when side reactions lead to polymerization. While less common with monoisocyanates like p-tolyl isocyanate, excessive moisture can lead to the formation of insoluble byproducts that can cause the reaction mixture to thicken.

Troubleshooting:

  • Solvent Choice: Ensure you are using a solvent in which both the starting materials and the desired product are sufficiently soluble.

  • Moisture Control: Rigorous exclusion of water is critical to prevent the formation of insoluble side products.

II. Frequently Asked Questions (FAQs): this compound Stability

This section addresses common questions regarding the stability of this compound, with an emphasis on the impact of moisture during storage and handling.

Q1: How stable is this compound in the presence of moisture?

A: this compound is an amide and is generally stable.[4][5][6] However, like other ureas, it can undergo slow hydrolysis in the presence of water, especially under acidic or basic conditions and at elevated temperatures.[7][8] The hydrolysis of this compound would yield p-toluidine and carbamic acid, which decomposes to ammonia and carbon dioxide.

Q2: What are the recommended storage conditions for this compound to minimize degradation?

A: To ensure the long-term stability of this compound, it should be stored in a tightly sealed container in a cool, dry place. A desiccator can be used for long-term storage to protect it from atmospheric moisture.

Q3: Can moisture affect the purity of this compound over time?

A: Yes, if this compound is stored in a humid environment, it can slowly absorb water, which may lead to hydrolysis and a decrease in purity. The presence of acidic or basic impurities can catalyze this degradation process.

Q4: How can I check for moisture-related degradation in my this compound sample?

A: Several analytical techniques can be used to assess the purity of your this compound and detect degradation products:

  • High-Performance Liquid Chromatography (HPLC): This is a highly effective method for separating this compound from potential impurities like p-toluidine.[9][10]

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique can be used to identify volatile impurities.[11]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can provide detailed structural information and help identify and quantify impurities.

Analytical TechniqueInformation ProvidedSuitability for Moisture-Related Impurities
HPLC Quantitative purity assessment, detection of non-volatile impurities.Excellent for detecting p-toluidine.[9][10]
GC-MS Identification of volatile impurities.Good for detecting volatile degradation products.[11]
NMR Structural confirmation and quantification of impurities.Can identify and quantify p-toluidine and other byproducts.
FT-IR Functional group analysis.Can indicate the presence of starting materials or byproducts.

III. Experimental Protocols

Protocol 1: Synthesis of this compound from p-Toluidine and Potassium Cyanate

This method is generally less sensitive to moisture than isocyanate-based routes as it is typically performed in an aqueous medium.[12]

Materials:

  • p-Toluidine

  • Potassium Cyanate

  • Concentrated Hydrochloric Acid

  • Deionized Water

  • Ethanol (for recrystallization)

Procedure:

  • In a round-bottom flask, dissolve p-toluidine in a mixture of deionized water and concentrated hydrochloric acid to form the p-toluidine hydrochloride salt.[12]

  • In a separate beaker, prepare a solution of potassium cyanate in warm deionized water.[12]

  • Slowly add the potassium cyanate solution to the stirred p-toluidine hydrochloride solution.[12]

  • Heat the reaction mixture under reflux for a specified time to ensure the reaction goes to completion.

  • Cool the reaction mixture to room temperature and then in an ice bath to induce crystallization of this compound.[12]

  • Collect the crude product by vacuum filtration and wash with cold deionized water.[12]

  • Purify the crude this compound by recrystallization from a suitable solvent, such as a water-ethanol mixture.[12]

Protocol 2: Synthesis of this compound from p-Tolyl Isocyanate and Ammonia

This method requires strict anhydrous conditions.

Materials:

  • p-Tolyl isocyanate

  • Anhydrous ammonia (gas or solution in an anhydrous solvent)

  • Anhydrous solvent (e.g., diethyl ether, tetrahydrofuran)

Procedure:

  • Under an inert atmosphere (nitrogen or argon), dissolve p-tolyl isocyanate in an anhydrous solvent in a thoroughly dried flask.

  • Cool the solution in an ice bath.

  • Slowly bubble anhydrous ammonia gas through the solution or add a solution of ammonia in an anhydrous solvent dropwise with vigorous stirring.

  • A white precipitate of this compound will form.

  • Allow the reaction to stir for a period to ensure completion.

  • Collect the solid product by vacuum filtration under an inert atmosphere.

  • Wash the product with a small amount of cold, anhydrous solvent to remove any unreacted starting materials.

  • Dry the this compound product under vacuum.

IV. Visualizations

Diagram 1: Impact of Moisture on p-Tolyl Isocyanate-Based Synthesis

Moisture_Impact pTI p-Tolyl Isocyanate pToluidine p-Toluidine (Side Product) pTI->pToluidine Undesired Reaction pTolylurea This compound (Desired Product) pTI->pTolylurea Desired Reaction DiTolylurea N,N'-di-p-tolylurea (Impurity) pTI->DiTolylurea Impurity Formation H2O Water (Moisture) H2O->pToluidine Amine Amine (e.g., NH3) Amine->pTolylurea CO2 Carbon Dioxide pToluidine->CO2 pToluidine->DiTolylurea Troubleshooting_Workflow start Low Yield of this compound check_moisture Check for Moisture Sources start->check_moisture solvents Solvents properly dried? check_moisture->solvents Yes glassware Glassware oven-dried? check_moisture->glassware Yes atmosphere Inert atmosphere used? check_moisture->atmosphere Yes reagents Reagents anhydrous? check_moisture->reagents Yes other_issues Investigate Other Reaction Parameters check_moisture->other_issues All Yes implement_drying Implement Rigorous Drying Procedures solvents->implement_drying No glassware->implement_drying No atmosphere->implement_drying No reagents->implement_drying No rerun Re-run Reaction implement_drying->rerun success Yield Improved rerun->success

Caption: A logical workflow for troubleshooting low this compound yield.

V. References

  • BenchChem. (2025). An In-depth Technical Guide to the Synthesis of (3-Hydroxy-p-tolyl)urea from p-Toluidine. Retrieved from

  • UreaKnowHow. (n.d.). Thermodynamics of the Urea Process. Retrieved from

  • MDPI. (2023). Chemical Structure and Side Reactions in Polyurea Synthesized via the Water–Diisocyanate Synthesis Pathway. Retrieved from

  • ResearchGate. (2025). Effect of catalysts on the reaction of an aliphatic isocyanate and water. Retrieved from

  • BenchChem. (2025). Application Notes and Protocols for the Synthesis of (3-Hydroxy-p-tolyl)urea. Retrieved from

  • ResearchGate. (2021). Development of Analytical Method for Determination of p-toluenesulfonylurea and its Impurities in Gliclazide Drug Substances by using HPLC. Retrieved from

  • BenchChem. (2025). Application Note: Step-by-Step Synthesis of m-Tolylurea. Retrieved from

  • Hefei TNJ Chemical Industry Co.,Ltd. (n.d.). P-Toluenesulfonyl Isocyanate. Retrieved from

  • PubChem. (n.d.). N-(4-Methylphenyl)urea. Retrieved from

  • ChemicalBook. (2025). This compound. Retrieved from

  • CAMEO Chemicals. (n.d.). This compound. Retrieved from

  • BenchChem. (2025). A Guide to Validating Analytical Methods for m-Tolylurea Leveraging Certified Reference Materials. Retrieved from

  • BenchChem. (2025). Purity analysis of 1-(p-Tolyl)hexan-1-one by different analytical techniques. Retrieved from

  • PubMed. (n.d.). Stability of urea in solution and pharmaceutical preparations. Retrieved from

  • ResearchGate. (2025). Stability of urea in solution and pharmaceutical preparations | Request PDF. Retrieved from

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selecting the optimal solvent for P-Tolylurea recrystallization

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: P-Tolylurea Purification

A Researcher's Guide to Optimal Solvent Selection for Recrystallization

Welcome to the technical support guide for the purification of this compound. This document, prepared by our senior application scientists, provides in-depth, field-tested guidance on selecting the ideal solvent system for recrystallization. We will move beyond simple protocols to explain the underlying principles, empowering you to troubleshoot and optimize your purification process effectively.

Frequently Asked Questions (FAQs) on Solvent Selection

This section addresses the most common questions researchers encounter when developing a recrystallization protocol for this compound.

Q1: What are the fundamental characteristics of an ideal recrystallization solvent for this compound?

The success of a recrystallization hinges on the differential solubility of the solute at varying temperatures.[1] An ideal solvent for this compound should exhibit the following characteristics:

  • High Temperature Coefficient: The most critical factor is that this compound should be highly soluble in the solvent at its boiling point but poorly soluble at low temperatures (e.g., room temperature or in an ice bath).[2][3] This large difference in solubility is what allows for the dissolution of the compound when hot and its subsequent crystallization and recovery upon cooling.[4][5]

  • Impurity Solubility Profile: Ideally, impurities should either be completely insoluble in the hot solvent (allowing for their removal via hot filtration) or highly soluble in the cold solvent (so they remain in the liquid phase, or "mother liquor," after the this compound has crystallized).[3][5]

  • Chemical Inertness: The solvent must not react chemically with this compound.[2][5] Recrystallization is a physical purification process and should not alter the chemical identity of your compound.[2]

  • Volatility: The solvent should have a relatively low boiling point to be easily removed from the purified crystals by evaporation after the final filtration step.[2][5]

  • Safety and Cost: The solvent should be non-toxic, non-flammable, and inexpensive for safe and practical laboratory use.[2][4]

Q2: Which single solvents have been reported for this compound recrystallization?

Literature suggests that this compound can be effectively recrystallized from a few specific single and mixed-solvent systems.[6] It is reported to be slightly soluble in hot water, making water a potential, albeit perhaps slow, candidate.[6][7][8] Aqueous solutions of ethanol and acetic acid have also been successfully used.[6]

Q3: How do I perform an initial solvent screening experiment for this compound?

If you are uncertain about a solvent system, a small-scale screening is the most logical first step.[3] This empirical approach saves time and material.

Experimental Protocol: Small-Scale Solvent Screening

  • Preparation: Place approximately 50-100 mg of crude this compound into several small test tubes.

  • Room Temperature Test: To each tube, add a different potential solvent (e.g., water, ethanol, ethyl acetate, toluene) dropwise, starting with about 1 mL. Agitate the mixture at room temperature.

    • Observation: If the compound dissolves completely, the solvent is unsuitable as it is "too good," and you will not achieve good recovery upon cooling.[9]

  • Hot Solvent Test: If the compound did not dissolve at room temperature, heat the test tube in a water or sand bath towards the solvent's boiling point while agitating.[3]

    • Observation 1: If the compound still does not dissolve after adding up to 3 mL of hot solvent, the solvent is unsuitable as it is "too poor."[9]

    • Observation 2: If the compound dissolves completely in the hot solvent, proceed to the next step.

  • Cooling Test: Allow the clear, hot solution to cool slowly to room temperature, and then place it in an ice-water bath for 15-20 minutes.

    • Observation: The ideal solvent is one that produces an abundant crop of crystals upon cooling.[1] This indicates a significant difference in solubility between hot and cold conditions.

Q4: When is a mixed-solvent system necessary for this compound?

A mixed-solvent system is employed when no single solvent meets the ideal criteria.[3] This often occurs when one solvent dissolves this compound too well (even when cold), and another dissolves it very poorly (even when hot). By pairing two miscible solvents—a "good" solvent and a "bad" (or "anti-solvent")—you can finely tune the solubility to achieve optimal recrystallization conditions.[3][10]

Q5: What is a recommended mixed-solvent system for this compound, and why does it work?

An ethanol-water mixture is a highly effective and commonly cited system for purifying ureas and is explicitly mentioned for this compound.[6][11]

  • Mechanism: this compound is readily soluble in hot ethanol (the "good" solvent) but poorly soluble in water (the "bad" solvent). The process involves dissolving the compound in a minimum amount of hot ethanol. Then, hot water is added dropwise until the solution becomes faintly cloudy (the saturation point, or "cloud point").[12] The addition of a few more drops of hot ethanol clarifies the solution, which is then allowed to cool slowly, inducing crystallization.

Troubleshooting Guide

This section provides solutions to common issues encountered during the recrystallization of this compound.

Q1: My this compound is not dissolving, even when heating. What should I do?

This typically indicates that you are using too little solvent or the solvent is a poor choice.

  • Solution: Continue adding small portions of the hot solvent to the flask while heating and swirling until the solid dissolves.[13] If you have added a large volume of solvent (e.g., >20 times the mass of your solid) and it still hasn't dissolved, the solvent is likely unsuitable.[9]

Q2: No crystals are forming after the solution has cooled. How can I induce crystallization?

This is a common issue known as supersaturation, where the solute remains dissolved even though the solution is saturated.[1]

  • Solutions:

    • Scratching: Gently scratch the inside surface of the flask at the air-liquid interface with a glass stirring rod. The microscopic scratches on the glass can provide nucleation sites for crystal growth.[14][15]

    • Seeding: If you have a small crystal of pure this compound, add it to the solution. This "seed crystal" acts as a template for crystallization to begin.[15]

    • Reduce Solvent Volume: You may have used too much solvent. Gently heat the solution to boil off a portion of the solvent, thereby increasing the concentration, and then attempt to cool it again.[14]

Q3: My this compound is separating as an oil ("oiling out") instead of forming crystals. How can I fix this?

"Oiling out" occurs when the solute comes out of solution at a temperature above its melting point because the solution is too concentrated or cooled too quickly.[14]

  • Solutions:

    • Reheat the solution until the oil fully redissolves.

    • Add a small amount of additional hot solvent (in a mixed system, add more of the "good" solvent, e.g., ethanol) to decrease the saturation.[14]

    • Allow the solution to cool much more slowly. Insulating the flask with a towel can help ensure a gradual temperature drop, which promotes the formation of well-ordered crystals instead of an amorphous oil.

Q4: The final yield of my purified this compound is very low. What went wrong?

A low yield can result from several procedural errors.

  • Possible Causes:

    • Excess Solvent: Using too much solvent during dissolution will cause a significant amount of your product to remain in the mother liquor upon cooling.[1][14]

    • Premature Crystallization: If using a hot filtration step to remove insoluble impurities, the solution may cool and crystallize in the filter funnel. Using a pre-warmed funnel can prevent this.[16]

    • Excessive Washing: Washing the final crystals with too much cold solvent, or with solvent that is not sufficiently cold, can dissolve some of the product.[1]

Q5: The final crystals are still colored. How can I remove colored impurities?

If the crude this compound solution is colored, this is often due to high molecular weight, conjugated impurities.

  • Solution: These can be removed by adding a small amount of activated charcoal to the hot solution before filtration.[2][13] The colored impurities adsorb onto the surface of the charcoal. Use charcoal sparingly, as it can also adsorb your desired product, reducing the yield.[14] After a few minutes of swirling with the charcoal, perform a hot filtration to remove it along with any other insoluble impurities.[13]

Data Summaries and Protocols

Solvent Property Data

The following table summarizes key properties of solvents relevant to this compound recrystallization.

SolventBoiling Point (°C)PolarityNotes & Safety
Water 100Very HighNon-flammable, non-toxic. This compound has low solubility but increases when hot.[6][8]
Ethanol 78HighFlammable. Good "soluble" solvent for mixed-solvent systems with water.[17]
Acetic Acid 118HighCorrosive. Aqueous solutions have been used for this compound.[6]
Toluene 111LowFlammable, toxic. Generally good for crystallizing aromatic compounds.[17]
Ethyl Acetate 77MediumFlammable, irritant. A versatile solvent for many organic solids.[17]
Workflow for Solvent Selection

The following diagram illustrates the decision-making process for selecting a suitable recrystallization solvent system.

Solvent_Selection_Workflow cluster_start Start cluster_test Solvent Screening cluster_decision Decision start Crude this compound test_rt Test Solubility in ~1 mL Solvent @ RT start->test_rt test_hot Heat to Boiling test_rt->test_hot Insoluble unsuitable_good Unsuitable: Too Soluble test_rt->unsuitable_good Dissolves cool Cool Slowly to 0°C test_hot->cool Dissolves unsuitable_bad Unsuitable: Insoluble test_hot->unsuitable_bad Insoluble suitable Suitable Single Solvent: Proceed with Recrystallization cool->suitable Abundant Crystals try_mixed Consider for Mixed-Solvent System cool->try_mixed Few/No Crystals unsuitable_good->try_mixed Use as 'Good' Solvent unsuitable_bad->try_mixed Use as 'Bad' Solvent

Caption: Decision workflow for selecting a recrystallization solvent.

Protocol: Recrystallization of this compound using Ethanol/Water

This protocol details the purification of this compound using a mixed-solvent system.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the minimum amount of hot 95% ethanol required to just dissolve the solid at the boiling point.[12] Add the solvent in small portions, allowing the solution to return to a boil between additions.[13]

  • Hot Filtration (Optional): If insoluble impurities or color (after charcoal treatment) are present, perform a hot gravity filtration into a clean, pre-warmed flask.

  • Addition of Anti-Solvent: While keeping the ethanol solution hot, add hot water dropwise until the solution becomes persistently cloudy.[12] This indicates that the saturation point has been reached.

  • Clarification: Add a few drops of hot ethanol to the cloudy mixture, just enough to make the solution clear again.

  • Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals.[10]

  • Complete Crystallization: Once the flask has reached room temperature, place it in an ice-water bath for at least 20 minutes to maximize the crystal yield.[12]

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.[15]

  • Washing: Wash the crystals on the filter paper with a minimum amount of ice-cold ethanol/water mixture (with a slightly higher water content than the crystallization mixture) to rinse away any remaining soluble impurities.[1][13]

  • Drying: Allow air to be pulled through the crystals on the funnel for several minutes to help them dry. Then, transfer the pure, beige-to-colorless crystals to a watch glass and let them air dry completely.[10][13]

References

  • Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. [Link]
  • University of California, Los Angeles.
  • University of York. Solvent Choice - Chemistry Teaching Labs. [Link]
  • Science Learning Center. Experiment : Recrystallization – Part I: Solvent Selection. [Link]
  • University of Rochester, Department of Chemistry.
  • PubChem, National Center for Biotechnology Information. N-(4-Methylphenyl)urea | C8H10N2O. [Link]
  • PubChem, National Center for Biotechnology Information. 1-(p-Tolyl)-3-(p-tolylsulfonyl)-urea | C15H16N2O3S. [Link]
  • Chemistry LibreTexts. 3.6F: Troubleshooting. [Link]
  • NileRed (YouTube Channel).
  • UMNOrganicChemistry (YouTube Channel).
  • Chem 205, Swarthmore College.
  • University of Colorado, Colorado Springs.
  • ChemSurvival (YouTube Channel).
  • Professor Dave Explains (YouTube Channel).
  • Redalyc.
  • Reddit. Help!
  • ResearchGate.

Sources

Technical Support Center: Troubleshooting Crystallization of p-Tolylurea

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the crystallization of p-Tolylurea. This document is designed for researchers, chemists, and process development professionals who are encountering challenges with the purification of this compound, specifically the common and frustrating issue of "oiling out." As your dedicated application scientist, my goal is to provide not just procedural steps, but the underlying scientific principles to empower you to solve this and future crystallization challenges.

Part 1: Immediate Troubleshooting Guide: "My this compound Oiled Out. What Do I Do?"

"Oiling out," or liquid-liquid phase separation (LLPS), occurs when a supersaturated solution separates into two liquid phases instead of forming a solid crystalline phase.[1][2] This is a kinetic phenomenon often triggered when the rate of supersaturation generation exceeds the rate of crystal nucleation and growth.[1] The resulting oil is a solute-rich liquid phase that can trap impurities and solidify into an amorphous mass or poorly formed crystals, compromising purity and yield.[1][2][3]

If you observe a cloudy, emulsion-like appearance or distinct oily droplets forming in your solution upon cooling, follow this troubleshooting workflow.

Troubleshooting Workflow Diagram

G start Oiling Out Observed (Cloudy solution, droplets form) q1 Is the system temperature close to the solvent boiling point? start->q1 a1_yes Action: Add more of the primary (good) solvent in small aliquots until the solution becomes clear. q1->a1_yes Yes a1_no Proceed to next step q1->a1_no No reason1 Reasoning: The melting point of this compound (183-186°C) may have been depressed by impurities to below the solvent's boiling point. Increasing solvent volume raises the temperature required for saturation, preventing premature phase separation. a1_yes->reason1 q2 Was the cooling rate rapid? a1_no->q2 a2_yes Action: Re-heat the solution until clear. Cool SLOWLY (e.g., <0.5°C/min or allow to cool at room temperature, insulated). q2->a2_yes Yes q3 Was seeding performed? q2->q3 No reason2 Reasoning: Rapid cooling creates high supersaturation levels quickly, favoring the kinetically faster oiling out over the slower, more ordered process of crystal nucleation. a2_yes->reason2 a3_no Action: Re-heat until clear. Cool to a slightly supersaturated (faintly cloudy) state and add This compound seed crystals. q3->a3_no No a3_yes Action: The solvent system may be inappropriate. Consider solvent modification. q3->a3_yes Yes reason3 Reasoning: Seeding provides a template for crystal growth, bypassing the difficult primary nucleation step and directing the solute towards crystallization instead of oiling out. a3_no->reason3 end_node Resolution Path: Solvent System Modification (See FAQ Section) a3_yes->end_node

Caption: Troubleshooting Decision Flow for this compound Oiling Out.

Part 2: In-Depth FAQs - Understanding and Preventing Oiling Out

This section provides deeper insights into the mechanisms of crystallization and offers proactive strategies to ensure robust and repeatable results.

Q1: What exactly is "oiling out" and what are its root causes?

A1: Oiling out, or liquid-liquid phase separation (LLPS), is a non-crystalline pathway for a solute to come out of a supersaturated solution.[1][4] Instead of forming an ordered solid lattice, the solute forms a second, solute-rich liquid phase that is immiscible with the primary solvent. This happens when the solution enters a "metastable zone" where the concentration of the solute is too high for it to remain dissolved, but the kinetic barrier for crystal nucleation is too high to be overcome quickly. The system then chooses the lower-energy, kinetically faster pathway of forming a disordered liquid.

The primary causes are:

  • High Supersaturation: Generated by cooling too quickly or adding an anti-solvent too rapidly.[1]

  • Impurities: Significant levels of impurities can depress the melting point of the solute and interfere with lattice formation, favoring oiling.[3][5][6]

  • Inappropriate Solvent Choice: If the solute-solvent interactions are too strong, the solute molecules may have difficulty desolvating and organizing into a crystal lattice.

  • Low Melting Point: If the melting point of the solute (or a solute-impurity eutectic) is below the temperature at which it becomes supersaturated, it will precipitate as a liquid.[3][5] this compound has a high melting point (~183-186°C), so this is typically only an issue if significant impurities are present.[7][8]

Q2: How does solvent selection impact the risk of oiling out for this compound?

A2: Solvent selection is the most critical parameter in crystallization. This compound is soluble in polar solvents like alcohols due to its urea functional group, which can participate in hydrogen bonding.[9] It has lower solubility in non-polar solvents. An ideal crystallization solvent (or solvent/anti-solvent system) should exhibit a steep solubility curve: high solubility at high temperatures and low solubility at low temperatures.

  • Single Solvent Systems: Ethanol or isopropanol can be effective. However, if the solubility is too high even at room temperature, recovery will be poor.

  • Solvent/Anti-Solvent Systems: This is often the most effective approach. A "good" solvent (e.g., Ethanol, Acetone) dissolves the this compound, and a "poor" or "anti-solvent" (e.g., Water, Heptane) in which it is insoluble is added to induce precipitation.[10] Oiling out can occur in these systems if the anti-solvent is added too quickly, creating localized areas of extremely high supersaturation.[11]

Q3: What is the optimal cooling and agitation strategy to promote crystalline growth?

A3: The goal is to maintain the solute concentration within the metastable zone width (MSZW)—the region between the solubility curve and the point of spontaneous nucleation—for as long as possible to favor growth over new nucleation or oiling.

  • Cooling: A slow, linear cooling rate (e.g., 0.1-0.5°C per minute) is highly recommended.[12] This prevents the system from becoming too supersaturated too quickly.[10] Allowing the solution to cool naturally to room temperature, perhaps insulated in a dewar, is often a very effective strategy.

  • Agitation: Gentle agitation is crucial. It ensures thermal and concentration homogeneity, preventing localized areas of high supersaturation. However, excessively high shear or vigorous stirring can sometimes promote oiling or lead to the formation of very small, difficult-to-filter crystals.

Q4: How can I effectively use seeding to prevent oiling out?

A4: Seeding is a powerful technique to bypass the stochastic and often difficult step of primary nucleation.[12] By introducing a small amount of pre-existing this compound crystals, you provide a template for dissolved molecules to deposit onto.

  • Timing: Add seed crystals just as the solution becomes slightly supersaturated. This can be at the start of the cooling ramp or when the solution first shows a faint, persistent cloudiness (the "cloud point").

  • Amount: Typically, 0.1-1% by weight of the expected yield is sufficient. Adding too much seed can lead to a large number of small crystals.

  • Quality: Use high-purity, well-formed crystals of this compound as your seed.

Part 3: Recommended Protocol - A Robust Crystallization Method for this compound

This protocol utilizes an ethanol/water solvent/anti-solvent system, which is a common and effective method for purifying ureas.[13]

Objective: To crystallize this compound with high purity and recovery, avoiding oiling out.

Methodology: Anti-Solvent Crystallization

  • Dissolution: In an appropriately sized flask equipped with a reflux condenser and magnetic stirrer, dissolve the crude this compound in a minimal amount of hot 95% ethanol. Add the ethanol portion-wise until the solid is fully dissolved at reflux temperature. Causality: Using the minimum volume of hot solvent ensures the solution will be supersaturated upon cooling or anti-solvent addition.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them. This step must be done quickly to prevent premature crystallization in the funnel.

  • Cooling and Seeding: Remove the flask from the heat source and allow it to cool slowly. At approximately 60-70°C, add a small amount (0.1% w/w) of pure this compound seed crystals. Causality: Seeding at a temperature where the solution is only slightly supersaturated encourages controlled crystal growth on the seeds rather than spontaneous nucleation or oiling.[12]

  • Anti-Solvent Addition: Once crystal growth is established, begin the slow, dropwise addition of deionized water (the anti-solvent) with gentle stirring. The amount of water needed will vary but can often be 1:1 to 1:2 by volume relative to the ethanol. Monitor for turbidity. If persistent oiling or heavy precipitation occurs, stop and add a small amount of hot ethanol to redissolve and then resume slower addition. Causality: Slow addition of the anti-solvent maintains a controlled level of supersaturation, allowing molecules time to incorporate into the crystal lattice.

  • Maturation: After the anti-solvent addition is complete, allow the resulting slurry to cool slowly to room temperature, then place it in an ice bath for at least 1 hour to maximize yield. Causality: This "aging" period allows the crystallization process to approach equilibrium, maximizing the recovery of the solid product.

  • Isolation and Drying: Collect the crystals by vacuum filtration. Wash the filter cake with a small amount of a cold ethanol/water mixture, followed by a wash with cold deionized water to remove residual soluble impurities. Dry the crystals under vacuum.

Part 4: Data Summary

SolventSolubilityReference
Hot WaterSlightly Soluble[7][8][13]
Cold WaterInsoluble
EthanolSoluble (especially when hot)[9][13]
AcetoneSoluble[14]
DichloromethaneSoluble[15]
Acetic Acid (aq.)Soluble[13]

Part 5: References

  • Recrystallization (help meeeeee) : r/chemistry - Reddit [Online]. Available: [Link]

  • Oiling Out in Crystallization - Mettler Toledo [Online]. Available: [Link]

  • This compound - Solubility of Things [Online]. Available: [Link]

  • Troubleshooting - Chemistry LibreTexts [Online]. Available: [Link]

  • N-(4-Methylphenyl)urea | C8H10N2O | CID 12148 - PubChem [Online]. Available: [Link]

  • Effect of Liquid-Liquid Phase Separation During Crystallization - LUTPub [Online]. Available: [Link]

  • Liquid-Liquid Phase Separation in Crystallization - Mettler Toledo [Online]. Available: [Link]

  • Understanding Oiling-Out Phenomena in the Crystallization of Small Molecule Compounds [Online]. Available: [Link]

  • Implementation of MSMPR Crystallization to Avoid Liquid–Liquid Phase Separation [Online]. Available: [Link]

  • The Crystallization of Active Pharmaceutical Ingredients with Low Melting Points in the Presence of Liquid–Liquid Phase Separation - MDPI [Online]. Available: [Link]

  • Crystallization in the Presence of a Liquid−Liquid Phase Separation - ResearchGate [Online]. Available: [Link]

  • Supercritical Fluid Crystallization of Adipic Acid Using Urea as Habit Modifier | Request PDF [Online]. Available: [Link]

  • Technique Series: Recrystallization (urea as an example) - YouTube [Online]. Available: [Link]

  • The crystal structure of 1-(2-chlorophenyl)-3-(p-tolyl)urea, C14H13ClN2O - ResearchGate [Online]. Available: [Link]

  • Find out how to cope with impurities by using the Crystal16 and Crystalline instruments - Technobis Crystallization Systems [Online]. Available: [Link]

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Technical Support Center: Strategies to Prevent Photodegradation of P-Tolylurea Solutions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with p-tolylurea solutions. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and validated experimental protocols to help you mitigate and prevent photodegradation, ensuring the integrity and reliability of your experimental results.

Understanding the Challenge: this compound Photodegradation

This compound, like many aromatic urea compounds, is susceptible to degradation upon exposure to light, particularly UV radiation. This photodegradation can lead to the formation of impurities, a decrease in the active compound's concentration, and potentially confounding results in your experiments.[1][2] The primary mechanisms of photodegradation for phenylurea herbicides, a class of compounds to which this compound belongs, involve radical processes, oxidation of alkyl chains, and hydroxylation of the aromatic ring.[3][4][5][6] Understanding and controlling these degradation pathways is crucial for maintaining the stability and purity of your this compound solutions.

Troubleshooting Guide: Diagnosing and Resolving Instability

Encountering unexpected results or signs of degradation can be a significant setback. This section is designed to help you quickly diagnose and address common issues related to this compound solution instability.

Symptom Potential Cause(s) Recommended Solutions & Explanations
Discoloration (Yellowing/Browning) of Solution Oxidative and/or Photodegradation: Exposure to light and air can generate colored degradation byproducts.[2] Aromatic amines, potential degradation products, are particularly prone to forming colored impurities.1. Protect from Light: Store solutions in amber vials or wrap containers in aluminum foil.[2][7] This is the most critical step in preventing photodegradation. 2. Use an Inert Atmosphere: Purge the headspace of your container with an inert gas like nitrogen or argon before sealing to minimize oxidation.[1][2] 3. Verify Solvent Purity: Impurities in solvents can act as photosensitizers or catalysts for degradation.[2] Use high-purity, HPLC-grade solvents.
Appearance of Unexpected Peaks in HPLC/LC-MS Analysis Sample Degradation: New peaks often correspond to photodegradation products.[1]1. Confirm Degradation: Perform a forced degradation study (see Experimental Protocols) to generate and identify potential degradation products.[1] Compare the retention times of these products with the unexpected peaks in your sample chromatogram. 2. Review Storage and Handling: Ensure that the sample was not inadvertently exposed to light or elevated temperatures.[1] 3. Use Fresh Solutions: If degradation is confirmed, discard the compromised solution and prepare a fresh batch, adhering strictly to photoprotective measures.[1]
Decreased Concentration of this compound Over Time Photodegradation and/or Hydrolysis: Light exposure directly breaks down the this compound molecule. Hydrolysis, especially at pH extremes, can also contribute to concentration loss in aqueous solutions.[2]1. Implement Rigorous Light Protection: As with discoloration, shielding the solution from all light sources is paramount. 2. Optimize pH for Aqueous Solutions: For aqueous buffers, maintain a pH in the neutral range (6-8) to minimize hydrolysis.[2][7] 3. Control Temperature: Store solutions at recommended low temperatures (e.g., 2-8°C for working solutions, -20°C or -80°C for stock solutions) to slow down all degradation processes.[2][7]
Inconsistent or Non-Reproducible Experimental Results Variable Degradation: Inconsistent exposure to light between experiments or even within the same experiment can lead to varying levels of this compound degradation, causing unreliable results.1. Standardize Handling Procedures: Ensure all solutions are handled under consistent, low-light conditions (e.g., in a dimly lit room, using amber-colored labware). 2. Prepare Fresh Working Solutions: It is best practice to prepare aqueous working solutions fresh daily to ensure consistent starting concentrations.[7] 3. Aliquot Stock Solutions: To avoid repeated freeze-thaw cycles and light exposure to the entire stock, aliquot stock solutions into smaller, single-use volumes.[7]
Visualizing the Troubleshooting Process

The following flowchart provides a logical workflow for diagnosing and addressing instability in your this compound solutions.

G start Instability Observed (e.g., color change, new peaks) check_light Was the solution exposed to light? start->check_light protect_light Implement Light Protection: - Use amber vials - Wrap in foil - Work in low light check_light->protect_light Yes check_atmosphere Was the solution exposed to air? check_light->check_atmosphere No reanalyze Prepare fresh solution and re-analyze protect_light->reanalyze use_inert Use Inert Atmosphere: - Purge with N2 or Ar check_atmosphere->use_inert Yes check_ph Is the solution aqueous and at an extreme pH? check_atmosphere->check_ph No use_inert->reanalyze optimize_ph Optimize pH: - Adjust to neutral range (6-8) check_ph->optimize_ph Yes check_temp Was the solution stored at room temperature? check_ph->check_temp No optimize_ph->reanalyze control_temp Control Temperature: - Refrigerate (2-8°C) - Freeze (-20°C) check_temp->control_temp Yes check_temp->reanalyze No control_temp->reanalyze end Problem Resolved reanalyze->end

Caption: Troubleshooting flowchart for this compound solution instability.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of this compound photodegradation?

A1: The photodegradation of this compound, like other phenylurea compounds, is primarily initiated by the absorption of UV light.[1] This can lead to the formation of highly reactive species like free radicals.[4] The subsequent reactions often involve the generation of reactive oxygen species (ROS) such as hydroxyl radicals and superoxide anions, which then attack the this compound molecule.[8][9][10][11] Key degradation pathways include oxidation of the methyl group on the tolyl ring, hydroxylation of the aromatic ring, and potential cleavage of the urea linkage.[3][4]

Q2: What are the ideal storage conditions for a this compound stock solution?

A2: To ensure maximum stability for a this compound stock solution, especially if dissolved in an aprotic solvent like DMSO, the following conditions are recommended:

  • Solvent: Use a high-purity, anhydrous aprotic solvent such as DMSO or DMF.[2] These solvents are preferred for long-term storage as they prevent hydrolysis.

  • Temperature: Store at -20°C or, for even longer-term stability, at -80°C.[7]

  • Light Protection: Always store in amber glass vials or tubes wrapped in aluminum foil to completely block light.[1][7]

  • Inert Atmosphere: For critical applications, purging the vial with nitrogen or argon before sealing can prevent long-term oxidative degradation.[1]

  • Aliquoting: Prepare smaller, single-use aliquots to avoid multiple freeze-thaw cycles and repeated exposure of the entire stock solution to ambient conditions.[7]

Q3: How does pH affect the stability of this compound in aqueous solutions?

A3: The pH of an aqueous solution can significantly influence the rate of degradation. Phenylurea compounds are generally most stable in a neutral pH range of approximately 6 to 8.[2][7] In acidic or basic conditions, the urea linkage is more susceptible to hydrolysis, which is a separate degradation pathway from photodegradation but can occur concurrently.[2] Furthermore, pH can influence the surface charge of photocatalytic impurities and the this compound molecule itself, which can affect the rate of photodegradation.[12][13][14] Therefore, for experiments in aqueous media, buffering the solution to a neutral pH is a key strategy for enhancing stability.

Q4: Can I use antioxidants to prevent the photodegradation of this compound solutions?

A4: Yes, incorporating antioxidants can be an effective strategy. Since photodegradation often proceeds via oxidative pathways involving free radicals and reactive oxygen species (ROS), antioxidants can interrupt these damaging chain reactions.[15][16] Antioxidants work by neutralizing free radicals, often by donating an electron or hydrogen atom, thereby preventing them from reacting with and degrading the this compound molecule.[15] Common antioxidants that could be tested for compatibility and efficacy include ascorbic acid (Vitamin C) and various hindered phenolic compounds.[17][18][19] However, it is crucial to first verify that the chosen antioxidant does not interfere with your specific assay or downstream applications.

Q5: What are light stabilizers and are they suitable for laboratory solutions?

A5: Light stabilizers are additives that protect materials from degradation caused by UV light.[20][21][22] They work through two primary mechanisms:

  • UV Absorbers: These molecules, such as benzophenones or benzotriazoles, absorb harmful UV radiation and dissipate it as less harmful thermal energy.[21][23]

  • Hindered Amine Light Stabilizers (HALS): These compounds do not absorb UV light but act as radical scavengers. They trap free radicals generated during photo-oxidation, effectively halting the degradation process.[19][20][22]

While widely used in polymers and coatings, their application in laboratory research solutions requires careful consideration.[20][24] You must ensure the stabilizer is soluble in your solvent system and, most importantly, does not interfere with your experimental assay (e.g., by having its own biological activity, quenching fluorescence, or interfering with analytical detection). A validation experiment is necessary to confirm their suitability for your specific application.

Experimental Protocols

Protocol 1: Forced Degradation Study for this compound

Objective: To intentionally degrade this compound under controlled conditions to identify potential degradation products and to confirm that your analytical method (e.g., HPLC) is "stability-indicating." A stability-indicating method is one that can accurately separate the intact drug from its degradation products.[25]

Materials:

  • This compound

  • High-purity solvent (e.g., acetonitrile/water mixture)

  • 0.1 M Hydrochloric Acid (HCl)

  • 0.1 M Sodium Hydroxide (NaOH)

  • 3% Hydrogen Peroxide (H₂O₂)

  • HPLC system with a suitable column (e.g., C18) and detector (e.g., PDA or UV)[26][27]

  • Photostability chamber compliant with ICH Q1B guidelines[28][29]

  • pH meter, vortex mixer, calibrated pipettes

  • Amber and clear glass vials

Methodology:

  • Prepare Stock Solution: Prepare a stock solution of this compound in your chosen solvent (e.g., 1 mg/mL in 50:50 acetonitrile:water).

  • Set Up Stress Conditions: Aliquot the stock solution into separate, clearly labeled vials for each stress condition. Prepare a "control" sample stored under ideal conditions (protected from light at 2-8°C).

    • Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl. Keep at 60°C for 24 hours.[1]

    • Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH. Keep at room temperature for 24 hours.[1]

    • Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours, protected from light.[1]

    • Photolytic Degradation: Expose a solution in a clear vial to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[1][28] Simultaneously, place an identical sample wrapped in aluminum foil (the "dark control") in the same chamber.[29]

  • Sample Analysis:

    • At the end of the exposure period, allow all samples to return to room temperature.

    • Neutralize the acidic and basic samples with an equivalent amount of base or acid, respectively.

    • Dilute all samples (including the control and dark control) to a suitable concentration for HPLC analysis.

    • Analyze all samples using your HPLC method.

  • Data Interpretation:

    • Compare the chromatograms of the stressed samples to the control sample.

    • Look for a decrease in the peak area of the parent this compound peak and the appearance of new peaks (degradation products).

    • The photolytic degradation sample should show significantly more degradation than its corresponding dark control.

    • This confirms your method's ability to separate this compound from its degradants and helps identify the conditions under which it is most unstable.

Visualizing the Degradation Pathways

The following diagram illustrates the potential degradation pathways for this compound when subjected to photolytic stress, leading to various byproducts.

G cluster_0 Initiation cluster_1 Propagation via Reactive Oxygen Species (ROS) cluster_2 Degradation Products This compound This compound Excited_State Excited this compound* This compound->Excited_State Photon Absorption Hydroxylated_Products Hydroxylated Byproducts (on aromatic ring) This compound->Hydroxylated_Products Hydroxylation Oxidized_Products Oxidized Byproducts (on methyl group) This compound->Oxidized_Products Oxidation Cleavage_Products Urea Cleavage Products (e.g., p-toluidine) This compound->Cleavage_Products Hydrolysis/Cleavage Light (UV) Light (UV) ROS •OH, O2•−, 1O2 Excited_State->ROS Energy/Electron Transfer to O2 ROS->this compound Attack on Parent Molecule

Sources

Validation & Comparative

A Comparative Analysis of P-Tolylurea and Sorafenib as Kinase Inhibitors: A Guide for Preclinical Research

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of oncology drug discovery, kinase inhibitors have emerged as a cornerstone of targeted therapy. The urea scaffold is a privileged structure in this domain, forming the core of numerous approved drugs, most notably the multi-kinase inhibitor Sorafenib.[1] This guide provides a comprehensive comparative analysis of Sorafenib and the structurally related compound, P-Tolylurea.

While Sorafenib is a well-characterized clinical agent, this compound represents a foundational structure whose potential as a kinase inhibitor is suggested by the activity of its derivatives. This guide will delve into the established mechanisms and inhibitory profiles of Sorafenib, explore the structure-activity relationships of tolylurea-based compounds, and provide detailed experimental protocols to enable researchers to conduct their own comparative studies.

Introduction to the Contenders: this compound and Sorafenib

This compound is a simple diarylurea that serves as a fundamental building block in medicinal chemistry.[2] Its potential as a kinase inhibitor is inferred from the activity of more complex derivatives. The tolylurea moiety is a key feature in various biologically active compounds, showing promise in targeting signaling pathways crucial for tumor growth.[3]

Sorafenib (Nexavar®) is an oral multi-kinase inhibitor approved for the treatment of advanced renal cell carcinoma, unresectable hepatocellular carcinoma, and differentiated thyroid carcinoma.[4][5] It functions through a dual mechanism, targeting both tumor cell proliferation and angiogenesis.[6][7]

Chemical Structures:

CompoundChemical Structure
This compound this compound Structure
Sorafenib Sorafenib Structure

Mechanism of Action and Kinase Inhibition Profile

The efficacy of kinase inhibitors is defined by the specific kinases they target and their potency of inhibition.

Sorafenib: A Multi-Targeted Approach

Sorafenib is known to inhibit a broad spectrum of kinases involved in tumor progression.[6] Its primary targets include:

  • RAF Kinases: It inhibits the RAF/MEK/ERK signaling pathway by targeting both wild-type B-RAF and C-RAF, as well as the oncogenic B-RAF V600E mutant. This action directly impedes tumor cell proliferation.[6][8]

  • Receptor Tyrosine Kinases (RTKs): Sorafenib potently inhibits VEGFR-2, VEGFR-3, and PDGFR-β, key receptors in the angiogenesis signaling cascade. By blocking these, it disrupts the formation of new blood vessels that supply tumors with nutrients and oxygen.[6]

  • Other Kinases: It also shows activity against other kinases such as c-KIT and FLT3.[6]

The following diagram illustrates the key signaling pathways targeted by Sorafenib:

Sorafenib_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm VEGFR VEGFR Angiogenesis Angiogenesis (New Blood Vessel Formation) VEGFR->Angiogenesis PDGFR PDGFR PDGFR->Angiogenesis RAS RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Sorafenib Sorafenib Sorafenib->VEGFR Inhibits Sorafenib->PDGFR Inhibits Sorafenib->RAF Inhibits

Caption: Sorafenib's dual inhibition of angiogenesis and cell proliferation pathways.

Quantitative Data for Sorafenib's Kinase Inhibition:

The inhibitory activity of a compound is quantified by its IC50 value, the concentration at which it inhibits 50% of the target enzyme's activity.

Kinase TargetSorafenib IC50 (nM)
c-RAF6
B-RAF (wild-type)22
B-RAF (V600E)38
VEGFR-290
VEGFR-320
PDGFR-β57
c-KIT68
FLT358
RET43
Data compiled from multiple sources. IC50 values can vary based on experimental conditions.
This compound: Insights from its Derivatives

A notable study on (3-Hydroxy-p-tolyl)urea analogues demonstrated their potential as inhibitors of Fibroblast Growth Factor Receptor 1 (FGFR1), a key player in cancer development.[1] The study highlighted that modifications to the phenyl ring and the urea linker significantly impact inhibitory activity.[1] For instance, the introduction of a halogen at the para-position of the non-tolyl phenyl ring dramatically increased both cellular and enzymatic inhibitory activity.[1]

The following table summarizes the in vitro biological activities of a series of (3-Hydroxy-p-tolyl)urea analogues, demonstrating the impact of structural modifications:

Compound IDR (Substitution on 'Head' Phenyl)IC50 (μM) vs. MDA-MB-231 CellsIC50 (μM) vs. FGFR1 Kinase
1a4-H11.44 ± 0.40> 10
1b4-F3.50 ± 0.080.55 ± 0.04
1c4-Cl2.57 ± 0.070.21 ± 0.02
1d4-Br3.15 ± 0.110.33 ± 0.03
Adapted from a study on (3-Hydroxy-p-tolyl)urea analogues.[1]

These findings suggest that while the basic tolylurea scaffold possesses some level of biological activity, its potency can be significantly enhanced through chemical modification. This underscores the importance of conducting direct experimental evaluation of this compound against a panel of kinases to establish its baseline inhibitory profile.

Experimental Protocols for Comparative Analysis

To facilitate a direct and objective comparison between this compound and Sorafenib, standardized experimental protocols are essential. The following sections provide detailed methodologies for key in vitro and cell-based assays.

In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

This assay quantifies the amount of ADP produced in a kinase reaction, which is directly proportional to the kinase activity. It is a robust method for determining the IC50 of an inhibitor in a biochemical setting.

Principle: The assay involves two steps. First, the kinase reaction is terminated, and any remaining ATP is depleted. Second, the ADP generated is converted to ATP, which is then used in a luciferase/luciferin reaction to produce a luminescent signal.

ADP_Glo_Workflow Start Kinase Reaction (Kinase, Substrate, ATP, Inhibitor) Step1 Add ADP-Glo™ Reagent (Stops reaction, depletes ATP) Start->Step1 Step2 Add Kinase Detection Reagent (Converts ADP to ATP, Luciferase/Luciferin reaction) Step1->Step2 End Measure Luminescence (Signal ∝ ADP produced) Step2->End

Caption: Workflow of the ADP-Glo™ Kinase Assay.

Detailed Protocol:

  • Compound Preparation:

    • Prepare a stock solution of this compound and Sorafenib in 100% DMSO.

    • Perform serial dilutions of the compounds in DMSO to create a concentration gradient.

  • Reaction Setup (384-well plate format):

    • Add 1 µL of each compound dilution (or DMSO as a vehicle control) to the appropriate wells.

    • Add 2 µL of the desired kinase (e.g., recombinant human VEGFR-2, B-RAF) solution in kinase buffer.

    • Initiate the reaction by adding 2 µL of a mixture containing the appropriate substrate and ATP (at a concentration close to the Kₘ for the specific kinase).

    • Incubate the plate at room temperature for 60 minutes.

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.

    • Add 10 µL of Kinase Detection Reagent to each well. This will convert the ADP to ATP and initiate the light-producing reaction.

    • Incubate at room temperature for 30 minutes.

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate reader.

    • Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Cell-Based Kinase Activity Assay (Cellular Phosphorylation Assay)

This assay measures the ability of an inhibitor to block the phosphorylation of a kinase's downstream substrate within a cellular context, providing a more physiologically relevant assessment of its activity.

Principle: Cells are treated with the inhibitor, and the level of phosphorylation of a specific substrate is quantified, typically using an ELISA-based method.

Detailed Protocol:

  • Cell Culture and Plating:

    • Culture a relevant cancer cell line (e.g., a line with a known dependency on a target kinase) in appropriate media.

    • Seed the cells into 96-well plates at a predetermined density and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare serial dilutions of this compound and Sorafenib in cell culture media.

    • Remove the old media from the cells and add the media containing the compounds.

    • Incubate the cells for a specified period (e.g., 2 hours).

  • Cell Lysis and Phosphorylation Detection (ELISA-based):

    • Lyse the cells to release the proteins.

    • Transfer the cell lysates to an ELISA plate pre-coated with a capture antibody specific for the target substrate (e.g., phosphorylated ERK).

    • Add a detection antibody that is also specific to the phosphorylated substrate, often conjugated to an enzyme like HRP.

    • Add a substrate for the enzyme that produces a colorimetric or chemiluminescent signal.

  • Data Acquisition and Analysis:

    • Measure the signal using a plate reader.

    • Normalize the phosphorylation signal to the total protein content or a housekeeping protein.

    • Calculate the percentage of inhibition of phosphorylation for each compound concentration.

    • Determine the IC50 value as described for the in vitro assay.

Cell_Based_Workflow Start Seed Cells in 96-well Plate Step1 Treat Cells with Inhibitor Start->Step1 Step2 Lyse Cells Step1->Step2 Step3 ELISA for Phospho-Substrate Step2->Step3 End Measure Signal & Calculate IC50 Step3->End

Caption: General workflow for a cell-based kinase phosphorylation assay.

Concluding Remarks for the Research Professional

This guide provides a framework for the comparative analysis of this compound and the established multi-kinase inhibitor, Sorafenib. While Sorafenib's broad-spectrum activity is well-documented, the inhibitory profile of this compound remains to be fully elucidated. The provided experimental protocols offer a robust starting point for researchers to directly compare these compounds and to explore the potential of the fundamental tolylurea scaffold as a source of novel kinase inhibitors.

The structure-activity relationship data from this compound derivatives strongly suggest that this chemical class holds promise. By systematically evaluating this compound and its analogues against a diverse panel of kinases, the scientific community can further unlock the therapeutic potential of urea-based kinase inhibitors.

References

  • BenchChem. (2025). A Comparative Guide to the Structure-Activity Relationship of (3-Hydroxy-p-tolyl)urea Analogues as Kinase Inhibitors.
  • Drugs.com. (n.d.). Sorafenib: Package Insert / Prescribing Information / MOA.
  • PubChem. (n.d.). Sorafenib.
  • BenchChem. (2025). A Comparative Guide to the Structure-Activity Relationship of Tolylurea Derivatives in Cancer Research.
  • Wilhelm, S. M., Carter, C., Tang, L., Wilkie, D., McNabola, A., Rong, H., ... & Moore, M. (2004). BAY 43-9006 exhibits broad spectrum oral antitumor activity and targets the RAF/MEK/ERK pathway and receptor tyrosine kinases involved in tumor progression and angiogenesis. Cancer research, 64(19), 7099-7109.
  • BenchChem. (2025). Exploring m-Tolylurea as a Precursor for Novel Compounds: A Technical Guide.
  • Dumas, J., Hatoum-Mokdad, H., Sibley, R., Riedl, B., Scott, W. J., Monahan, M. K., ... & Shrikhande, A. (2000). 1-Phenyl-5-pyrazolyl ureas: potent and selective p38 kinase inhibitors. Bioorganic & medicinal chemistry letters, 10(18), 2051-2054.
  • Aix-Varese, F., Brancale, A., & Pireddu, R. (2015). Targeting kinases with anilinopyrimidines: discovery of N-phenyl-N'-[4-(pyrimidin-4-ylamino)phenyl]urea derivatives as selective inhibitors of class III receptor tyrosine kinase subfamily. Scientific reports, 5(1), 1-13.
  • Scott, J. D., & Pawson, T. (2009). Cell signaling in space and time: where proteins come together and when they're apart. Science, 326(5957), 1220-1224.
  • Aknight, Z. A., & Shokat, K. M. (2005). Features of selective kinase inhibitors. Chemistry & biology, 12(6), 621-637.
  • Karaman, M. W., Herrgard, S., Treiber, D. K., Gallant, P., Atteridge, C. E., Campbell, B. T., ... & Zarrinkar, P. P. (2008). A quantitative analysis of kinase inhibitor selectivity.
  • Davis, M. I., Hunt, J. P., Herrgard, S., Ciceri, P., Wodicka, L. M., Pallares, G., ... & Zarrinkar, P. P. (2011). Comprehensive analysis of kinase inhibitor selectivity.
  • Fabian, M. A., Biggs III, W. H., Treiber, D. K., Atteridge, C. E., Azimioara, M. D., Benedetti, M. G., ... & Zarrinkar, P. P. (2005). A small molecule–kinase interaction map for clinical kinase inhibitors.
  • Anastasia, L., & De Clercq, E. (2006). Recent advances in the development of multi-target kinase inhibitors as anticancer drugs. Current medicinal chemistry, 13(16), 1873-1896.
  • Llovet, J. M., Ricci, S., Mazzaferro, V., Hilgard, P., Gane, E., Blanc, J. F., ... & SHARP Investigators Study Group. (2008). Sorafenib in advanced hepatocellular carcinoma. New England Journal of Medicine, 359(4), 378-390.
  • Escudier, B., Eisen, T., Stadler, W. M., Szczylik, C., Oudard, S., Siebels, M., ... & Bukowski, R. M. (2007). Sorafenib in advanced clear-cell renal-cell carcinoma. New England Journal of Medicine, 356(2), 125-134.
  • Brose, M. S., Nutting, C. M., Jarzab, B., Elisei, R., Siena, S., Bastholt, L., ... & DECISION investigators. (2014). Sorafenib in radioactive iodine-refractory, locally advanced or metastatic differentiated thyroid cancer: a randomised, double-blind, phase 3 trial. The Lancet, 384(9940), 319-328.
  • Liu, L., Cao, Y., Chen, C., Zhang, X., McNabola, A., Wilkie, D., ... & Wilhelm, S. (2006). Sorafenib blocks the RAF/MEK/ERK pathway and inhibits tumor angiogenesis in human hepatocellular carcinoma cells. Cancer letters, 241(1), 27-38.
  • Adnane, L., Trail, P. A., Taylor, I., & Wilhelm, S. M. (2006). Sorafenib (BAY 43-9006, Nexavar®), a dual-action inhibitor that targets RAF/MEK/ERK pathway in tumor cells and tyrosine kinases VEGFR/PDGFR in tumor vasculature. Methods in enzymology, 407, 597-612.
  • Strumberg, D. (2005). Preclinical and clinical development of the oral multikinase inhibitor sorafenib in cancer treatment. Drugs of today (Barcelona, Spain: 1998), 41(12), 773-784.
  • Clark, J. W., Eder, J. P., Ryan, D., Lathia, C., & Lenz, H. J. (2005). Safety and pharmacokinetics of the dual action Raf kinase and vascular endothelial growth factor receptor inhibitor, BAY 43-9006, in patients with advanced, refractory solid tumors. Clinical Cancer Research, 11(15), 5472-5480.
  • Ratain, M. J., Eisen, T., Stadler, W. M., Flaherty, K. T., Kaye, S. B., Rosner, G. L., ... & Bukowski, R. M. (2006). Phase II placebo-controlled randomized discontinuation trial of sorafenib in patients with metastatic renal cell carcinoma. Journal of clinical oncology, 24(16), 2505-2512.
  • Moore, M., Hirte, H. W., Oza, A., Hotte, S., Petrenciuc, O., Cihon, F., ... & Lathia, C. (2005). A phase I study of the oral novel multi-kinase inhibitor BAY 43-9006 in patients with advanced refractory solid tumors. Annals of Oncology, 16(10), 1688-1694.

Sources

P-Tolylurea in Oncology: A Comparative Guide to a Privileged Scaffold in Cancer Therapy

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The urea moiety stands as a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" for its remarkable ability to form robust hydrogen-bonding interactions with biological targets.[1][2] This fundamental property has propelled the development of a multitude of urea-based compounds as potent therapeutic agents, particularly in the realm of oncology.[1][3] This guide provides a comprehensive comparison of the p-tolylurea scaffold and its derivatives against other prominent urea-based compounds in cancer therapy, with a focus on the mechanistic underpinnings and supporting experimental data that define their anticancer potential.

The Urea Moiety: A Versatile Pharmacophore in Kinase Inhibition

The efficacy of many urea-based anticancer agents lies in their ability to act as kinase inhibitors.[3] Kinases are a class of enzymes that play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of cancer. By targeting the highly conserved ATP-binding pocket of kinases, these inhibitors can block downstream signaling cascades that are crucial for cancer cell proliferation, survival, and angiogenesis.[2][4] The diarylurea structure, in particular, has proven to be a highly effective pharmacophore in the design of type II kinase inhibitors, which bind to the inactive conformation of the kinase.[2]

A Comparative Analysis: this compound Derivatives vs. Established Urea-Based Drugs

To understand the therapeutic potential of the this compound scaffold, it is essential to compare its performance with clinically approved and well-characterized urea-based anticancer drugs, such as Sorafenib and Regorafenib.

Mechanism of Action and Kinase Inhibition Profile

This compound Derivatives:

The anticancer activity of this compound derivatives is often attributed to their ability to inhibit key protein kinases involved in oncogenic signaling.[4] Notably, derivatives incorporating the this compound moiety have demonstrated inhibitory activity against Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a critical mediator of angiogenesis.[4][5] By blocking VEGFR-2, these compounds can effectively stifle the formation of new blood vessels that tumors rely on for growth and metastasis.[4] Furthermore, the tolylurea scaffold is implicated in the inhibition of the Raf/MEK/ERK signaling pathway, a central cascade that regulates cell proliferation and survival.[4]

Sorafenib:

Sorafenib is an oral multi-kinase inhibitor that targets both tumor cell proliferation and angiogenesis.[4] Its mechanism involves the inhibition of intracellular RAF kinases (C-RAF, B-RAF, and mutant B-RAF) within the RAF/MEK/ERK signaling pathway.[4] Simultaneously, it targets multiple receptor tyrosine kinases, including VEGFR-1, -2, -3, and Platelet-Derived Growth Factor Receptor (PDGFR)-β, to disrupt tumor angiogenesis.[4]

Regorafenib:

Similar to Sorafenib, Regorafenib is an oral multi-kinase inhibitor that targets a broad spectrum of kinases involved in angiogenesis, oncogenesis, and the tumor microenvironment.[6] It exhibits potent inhibitory activity against VEGFRs, TIE2, KIT, RET, and BRAF.[6]

Signaling Pathway Inhibition: A Visual Comparison

The following diagrams illustrate the key signaling pathways targeted by this compound derivatives, Sorafenib, and Regorafenib.

RAF_MEK_ERK_Pathway cluster_inhibitors Inhibitors RAS RAS RAF RAF Kinases (B-RAF, C-RAF) RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation pTolylurea This compound Derivatives pTolylurea->RAF Inhibit Sorafenib Sorafenib Sorafenib->RAF Inhibit

Caption: Inhibition of the Raf/MEK/ERK Signaling Pathway.

VEGFR_Signaling_Pathway cluster_inhibitors Inhibitors VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds Downstream Downstream Signaling (e.g., PI3K/Akt, PLCγ) VEGFR2->Downstream Angiogenesis Angiogenesis Downstream->Angiogenesis pTolylurea This compound Derivatives pTolylurea->VEGFR2 Inhibit Sorafenib Sorafenib Sorafenib->VEGFR2 Inhibit Regorafenib Regorafenib Regorafenib->VEGFR2 Inhibit

Caption: Inhibition of the VEGFR-2 Signaling Pathway.

Preclinical Performance: A Data-Driven Comparison

The following table summarizes the in vitro anticancer activity of a representative this compound derivative against a breast cancer cell line, compared to Sorafenib and the conventional chemotherapeutic agent, Doxorubicin.

Compound/DrugTarget Cell LineIC50 (µM) after 48hNotes
This compound Derivative (8e) MCF-7 (Breast Cancer)0.2220 times more active than Sorafenib in this assay.[5]
Sorafenib MCF-7 (Breast Cancer)4.50Clinically approved multi-kinase inhibitor.[5]
Doxorubicin MCF-7 (Breast Cancer)1.93Standard chemotherapeutic agent.[5]

IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

The data clearly indicates the potent in vitro anticancer activity of the exemplified this compound derivative, surpassing both Sorafenib and Doxorubicin in the MCF-7 breast cancer cell line assay.[5]

Structure-Activity Relationship (SAR) Insights

The biological activity of diaryl urea compounds is highly dependent on the nature and position of substituents on the aromatic rings.[4] For this compound derivatives, the presence of the methyl group on the phenyl ring can influence the compound's lipophilicity and its interaction with the hydrophobic pockets of target kinases.[4] Further modifications to the other aryl ring and the linker between the urea moiety and the aromatic systems can significantly impact the inhibitory potency and selectivity of the compound.[4]

Experimental Protocols

General Synthesis of N,N'-Disubstituted Ureas

A common and versatile method for the synthesis of N,N'-disubstituted ureas, including this compound derivatives, involves the reaction of an isocyanate with an amine.[4]

Urea_Synthesis TolylIsocyanate p-Tolyl Isocyanate Reaction + TolylIsocyanate->Reaction Amine Amine (R-NH2) Amine->Reaction Product N-(p-tolyl)-N'-(R)urea Reaction->Product

Caption: General reaction scheme for urea synthesis.

Step-by-Step Protocol:

  • Dissolve the desired amine in a suitable anhydrous solvent (e.g., dichloromethane, tetrahydrofuran).

  • Add p-tolyl isocyanate to the solution, typically in a 1:1 molar ratio.

  • Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitored by thin-layer chromatography).

  • If a precipitate forms, collect the product by filtration. Otherwise, remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to obtain the desired this compound derivative.

In Vitro Kinase Inhibition Assay

To determine the inhibitory activity of a compound against a specific kinase (e.g., VEGFR-2), a variety of commercially available assay kits can be utilized. A common method is the ADP-Glo™ Kinase Assay.

Workflow:

  • Kinase Reaction:

    • Set up a reaction mixture containing the kinase, its substrate, ATP, and the test compound (this compound derivative) at various concentrations.

    • Include positive (no inhibitor) and negative (no kinase) controls.

    • Incubate the reaction at the optimal temperature for the kinase (e.g., 30°C) for a specified time (e.g., 60 minutes).

  • ADP Detection:

    • Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.

    • Add Kinase Detection Reagent to convert ADP to ATP and introduce luciferase and luciferin to generate a luminescent signal.

  • Data Analysis:

    • Measure the luminescence using a plate-reading luminometer.

    • The luminescent signal is proportional to the amount of ADP produced and, therefore, to the kinase activity.

    • Calculate the percent inhibition for each compound concentration and determine the IC50 value by plotting the data and fitting it to a dose-response curve.

Kinase_Assay_Workflow Start Start Setup Set up Kinase Reaction (Kinase, Substrate, ATP, Inhibitor) Start->Setup Incubate Incubate Setup->Incubate AddADP_Glo Add ADP-Glo™ Reagent Incubate->AddADP_Glo AddDetection Add Kinase Detection Reagent AddADP_Glo->AddDetection Measure Measure Luminescence AddDetection->Measure Analyze Calculate % Inhibition & IC50 Measure->Analyze End End Analyze->End

Caption: Workflow for a typical in vitro kinase inhibition assay.

Conclusion and Future Directions

The this compound scaffold represents a promising pharmacophore in the design of novel anticancer agents. Preclinical data for certain derivatives demonstrate potent in vitro activity, in some cases exceeding that of established drugs like Sorafenib.[5] The primary mechanism of action appears to be the inhibition of key kinases involved in angiogenesis and cell proliferation, such as VEGFR-2 and components of the Raf/MEK/ERK pathway.[4][5]

Further research is warranted to fully elucidate the therapeutic potential of this compound derivatives. This includes comprehensive kinase profiling to identify the full spectrum of targets, in vivo studies in relevant animal models to assess efficacy and safety, and further optimization of the scaffold to enhance potency and selectivity. The continued exploration of this privileged structure holds significant promise for the development of the next generation of targeted cancer therapies.

References

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A Comparative Guide to Validating HPLC Methods for p-Tolylurea Purity Assessment

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, ensuring the purity of active pharmaceutical ingredients (APIs) is a cornerstone of drug safety and efficacy. This guide provides an in-depth, objective comparison of High-Performance Liquid Chromatography (HPLC) methods for the purity assessment of p-Tolylurea, a key intermediate in the synthesis of various pharmaceuticals. We will delve into the validation of a conventional HPLC-UV method and compare its performance with a modern Ultra-High-Performance Liquid Chromatography (UHPLC) approach, supported by experimental data and guided by the International Council for Harmonisation (ICH) guidelines.[1][2][3]

The Criticality of Purity in this compound

This compound serves as a vital building block in organic synthesis. Impurities, which can arise from starting materials, by-products, or degradation, can significantly impact the quality, safety, and efficacy of the final drug product. Therefore, a robust and validated analytical method to accurately quantify the purity of this compound and its potential impurities is not just a regulatory requirement but a scientific necessity.[4][5]

Method 1: Validated Reversed-Phase HPLC-UV Method

A well-established and validated reversed-phase HPLC method with UV detection is the workhorse for purity analysis in many pharmaceutical laboratories. The principle lies in the differential partitioning of the analyte and its impurities between a nonpolar stationary phase and a polar mobile phase.

Experimental Protocol: HPLC-UV Method

Objective: To develop and validate a stability-indicating HPLC-UV method for the determination of this compound purity.

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis detector.

Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Mobile Phase: A gradient of Solvent A (0.1% formic acid in water) and Solvent B (0.1% formic acid in acetonitrile).

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

Sample Preparation:

  • Prepare a stock solution of this compound reference standard in acetonitrile at a concentration of 1 mg/mL.

  • Prepare a sample solution of the this compound batch to be tested at the same concentration.

Method Validation: A Step-by-Step Approach

Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose.[2][4] The following validation parameters are assessed according to ICH Q2(R2) guidelines.[1][3][6]

1. Specificity and Forced Degradation Studies

Specificity is the ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[1] To demonstrate this, forced degradation studies are performed to generate potential degradation products.[7][8][9]

Forced Degradation Protocol:

  • Acid Hydrolysis: Reflux 10 mg of this compound in 10 mL of 0.1 N HCl at 80°C for 4 hours.

  • Base Hydrolysis: Reflux 10 mg of this compound in 10 mL of 0.1 N NaOH at 80°C for 4 hours.

  • Oxidative Degradation: Treat 10 mg of this compound with 10 mL of 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Expose solid this compound to 105°C for 48 hours.

  • Photolytic Degradation: Expose a solution of this compound (1 mg/mL in acetonitrile) to UV light (254 nm) for 24 hours.

The results should demonstrate that the this compound peak is well-resolved from any degradation product peaks, proving the method is stability-indicating.

Caption: Workflow for Forced Degradation Studies.

2. Linearity and Range

Linearity is the ability of the method to elicit test results that are directly proportional to the analyte concentration within a given range.[10][11] The range is the interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.[4][6]

  • Procedure: Prepare a series of at least five concentrations of this compound reference standard, typically ranging from 50% to 150% of the target concentration.

  • Acceptance Criteria: The correlation coefficient (r²) of the calibration curve should be ≥ 0.999.

3. Accuracy

Accuracy is the closeness of the test results obtained by the method to the true value.[1] It is often expressed as the percent recovery.

  • Procedure: Analyze samples of a known concentration (e.g., a placebo spiked with the analyte at three different concentration levels: 80%, 100%, and 120% of the target concentration) in triplicate.

  • Acceptance Criteria: The mean percent recovery should be within 98.0% to 102.0%.

4. Precision

Precision expresses the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.[1] It is evaluated at two levels:

  • Repeatability (Intra-assay precision): The precision under the same operating conditions over a short interval of time. This is typically assessed by performing six replicate injections of the sample solution at 100% of the target concentration.

  • Intermediate Precision: The precision within the same laboratory but on different days, with different analysts, and on different equipment.

  • Acceptance Criteria: The relative standard deviation (RSD) should be not more than 2.0%.

Caption: Key Parameters of HPLC Method Validation.

5. Robustness

Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.[6]

  • Procedure: Introduce small variations to the method parameters, such as flow rate (±0.1 mL/min), column temperature (±2 °C), and mobile phase composition (±2%).

  • Acceptance Criteria: The system suitability parameters should remain within the acceptance criteria, and the results should not be significantly affected.

6. System Suitability

System suitability testing is an integral part of many analytical procedures. The tests are based on the concept that the equipment, electronics, analytical operations, and samples to be analyzed constitute an integral system that can be evaluated as such.[1]

  • Parameters: Tailing factor, theoretical plates, and repeatability of replicate injections.

  • Acceptance Criteria: Tailing factor ≤ 2.0, Theoretical plates > 2000, RSD of replicate injections ≤ 2.0%.

Method 2: High-Throughput UHPLC-UV Method

Ultra-High-Performance Liquid Chromatography (UHPLC) utilizes columns with smaller particle sizes (<2 µm) and higher operating pressures to achieve faster analysis times and improved resolution compared to conventional HPLC.

Experimental Protocol: UHPLC-UV Method

Instrumentation:

  • UHPLC system with a binary pump, autosampler, column oven, and UV-Vis detector.

Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm particle size)

  • Mobile Phase: Same as HPLC-UV method.

  • Flow Rate: 0.5 mL/min

  • Column Temperature: 40 °C

  • Detection Wavelength: 254 nm

  • Injection Volume: 2 µL

The validation of the UHPLC method follows the same principles as the HPLC method, with adjustments to the experimental protocols to accommodate the different instrumentation and column technology.

Comparative Performance Data

The following table summarizes the hypothetical performance data for the validated HPLC-UV and UHPLC-UV methods for this compound purity assessment.

Validation Parameter HPLC-UV Method UHPLC-UV Method Commentary
Specificity PassesPassesBoth methods are stability-indicating.
Linearity (r²) 0.99950.9998Both methods show excellent linearity.
Accuracy (% Recovery) 99.5% - 101.2%99.8% - 100.9%Both methods are highly accurate.
Precision (RSD)
- Repeatability0.8%0.5%UHPLC shows slightly better precision.
- Intermediate Precision1.2%0.9%UHPLC demonstrates better reproducibility.
Robustness PassesPassesBoth methods are robust to minor changes.
Analysis Time ~15 minutes~3 minutesUHPLC offers a significant reduction in run time.
Solvent Consumption HighLowUHPLC is a more environmentally friendly option.

Discussion and Conclusion

Both the conventional HPLC-UV and the modern UHPLC-UV methods can be successfully validated for the purity assessment of this compound, meeting the stringent requirements of the pharmaceutical industry.

The HPLC-UV method is a robust and reliable technique that is widely available in most analytical laboratories. Its longer run time and higher solvent consumption are its main drawbacks.

The UHPLC-UV method offers significant advantages in terms of speed, resolution, and reduced solvent consumption, making it a more efficient and environmentally friendly choice for high-throughput analysis. The initial investment in UHPLC instrumentation may be higher, but the long-term benefits in productivity and cost savings are substantial.

The choice between these two methods will depend on the specific needs of the laboratory, including sample throughput requirements, available instrumentation, and cost considerations. For routine quality control with a high volume of samples, the UHPLC method is the superior choice. For laboratories with lower sample throughput or limited access to UHPLC systems, a well-validated HPLC method remains a perfectly acceptable and reliable option.

References

  • Pharmaguideline. (2024, December 11). Steps for HPLC Method Validation.
  • AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained.
  • Pharma Talks. (2025, July 2). Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview.
  • International Council for Harmonisation (ICH). (2023, November 30). Validation of Analytical Procedures Q2(R2).
  • European Medicines Agency (EMA). (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
  • NHS. (n.d.). Guidance for the validation of pharmaceutical quality control analytical methods.
  • Open Access Journals. (n.d.). Forced Degradation as an Integral Part of HPLC Stability-Indicating Method Development.
  • Quality System Compliance. (n.d.). Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry.
  • European Medicines Agency (EMA). (2022, March 31). ICH guideline Q2(R2) on validation of analytical procedures.
  • European Medicines Agency (EMA). (n.d.). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology.
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The Double-Edged Sword: A Comparative Guide to Cross-Reactivity of P-Tolylurea Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and drug development professionals, the p-tolylurea scaffold represents a privileged structure, forming the backbone of numerous potent kinase inhibitors. Its synthetic tractability and ability to form critical hydrogen bonds with the kinase hinge region have made it a cornerstone of modern oncology drug discovery. However, the very features that make this scaffold effective also present its greatest challenge: cross-reactivity. Unintended interactions with off-target kinases can lead to toxicity or unexpected polypharmacology, muddying the therapeutic waters.

This guide provides an in-depth comparison of the cross-reactivity profiles of this compound derivatives. We will move beyond theoretical discussions to delve into supporting experimental data and the causality behind the methodological choices for assessing kinase selectivity. Our focus is to equip you with the insights and practical protocols necessary to navigate the complex landscape of kinase inhibitor selectivity and design more precise therapeutics.

The Significance of Selectivity: Why Cross-Reactivity Matters

The human kinome consists of over 500 kinases, many of which share structural homology within their ATP-binding pockets. While a multi-targeted approach can be beneficial in some therapeutic contexts, a lack of selectivity is often a liability. Off-target effects can range from mild side effects to severe, dose-limiting toxicities.[1][2] Therefore, a comprehensive understanding of a compound's selectivity profile is not merely an academic exercise; it is a critical component of preclinical safety assessment and a key determinant of a drug candidate's future success.[3][4]

The diaryl urea motif, exemplified by the FDA-approved drug Sorafenib, is a testament to the therapeutic potential of this class of compounds. Sorafenib inhibits several kinases, including VEGFR, PDGFR, and Raf kinases, contributing to its anti-angiogenic and anti-proliferative effects.[5] However, its broad activity spectrum is also associated with a range of adverse events.[1] This underscores the need for a nuanced understanding of how structural modifications to the this compound core can modulate the cross-reactivity profile.

Comparative Analysis of this compound Derivatives: A Structure-Activity Relationship Study

To illustrate the impact of structural modifications on selectivity, we will examine a series of (3-Hydroxy-p-tolyl)urea analogues that have been evaluated for their inhibitory activity against Fibroblast Growth Factor Receptor 1 (FGFR1) and the MDA-MB-231 breast cancer cell line.[6]

Table 1: Effect of Substitution on the 'Head' Phenyl Ring of (3-Hydroxy-p-tolyl)urea Analogues[6]
Compound IDR (Substitution on 'Head' Phenyl)IC50 (μM) vs. MDA-MB-231 CellsIC50 (μM) vs. FGFR1 Kinase
1a 4-H11.44 ± 0.40> 10
1b 4-F3.50 ± 0.080.55 ± 0.04
1c 4-Cl2.57 ± 0.070.21 ± 0.02
1d 4-Br3.15 ± 0.110.33 ± 0.03
1e 4-CH311.71 ± 0.38> 10
1f 4-OCH3> 20> 10
1g 3-Cl3.66 ± 0.120.48 ± 0.05
1h 2-Cl5.65 ± 0.431.25 ± 0.11
Table 2: Effect of Modifications on the Urea Linker and 'Tail' Moiety[6]
Compound IDModificationIC50 (μM) vs. MDA-MB-231 CellsIC50 (μM) vs. FGFR1 Kinase
1c None (Parent Compound)2.57 ± 0.070.21 ± 0.02
2a 3-OCH3 on 'Tail'15.31 ± 0.558.54 ± 0.37
2b 3-H on 'Tail'> 20> 10
3a Thiourea Linker6.82 ± 0.211.88 ± 0.15

Expert Insights into the Structure-Activity Relationship (SAR):

The data reveals critical structural determinants for the potency and selectivity of these this compound derivatives against FGFR1.[6]

  • 'Head' Group Substitution: The nature and position of the substituent on the phenyl ring not attached to the tolyl group are paramount. The introduction of a halogen at the para-position dramatically enhances inhibitory activity, with the chloro-substituted analogue (1c ) being the most potent. This suggests a favorable interaction within a specific pocket of the FGFR1 active site. In contrast, bulky or electron-donating groups at this position, such as methyl (1e ) or methoxy (1f ), are detrimental to activity.[6]

  • 'Tail' Group Modification: The 3-hydroxy group on the p-tolyl 'tail' is essential for potent inhibition. Masking this hydroxyl group as a methoxy ether (2a ) or its complete removal (2b ) leads to a significant loss of activity. This strongly indicates that the 3-hydroxy group acts as a crucial hydrogen bond donor, anchoring the molecule in the active site.[6]

  • Urea Linker Integrity: The urea linker itself is a key pharmacophore. Its replacement with a thiourea linker (3a ) diminishes, but does not abolish, activity, highlighting the importance of the specific hydrogen bonding geometry provided by the urea moiety.[6]

These SAR insights provide a rational basis for designing more selective inhibitors. By understanding which functional groups are critical for on-target activity, medicinal chemists can strategically modify other parts of the molecule to reduce interactions with off-target kinases.

Visualizing the Mechanism: Targeted Inhibition of Kinase Signaling

This compound derivatives often exert their effects by inhibiting key signaling cascades that drive cancer progression. The diagram below illustrates a simplified representation of how a selective this compound derivative might inhibit the FGFR1 signaling pathway, thereby blocking downstream signals for cell proliferation and survival.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FGFR1 FGFR1 GRB2 GRB2 FGFR1->GRB2 Activates P_Tolylurea_Derivative P_Tolylurea_Derivative P_Tolylurea_Derivative->FGFR1 Inhibits SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription_Factors Transcription_Factors ERK->Transcription_Factors Gene_Expression Gene_Expression Transcription_Factors->Gene_Expression Proliferation_Survival Proliferation_Survival Gene_Expression->Proliferation_Survival FGF FGF FGF->FGFR1 Binds

Caption: Inhibition of the FGFR1 signaling pathway by a this compound derivative.

Experimental Framework for Assessing Cross-Reactivity

A multi-tiered approach is essential for robustly characterizing the selectivity of a this compound derivative. This typically involves a combination of biochemical assays, cell-based assays, and proteomics-based methods.

G A This compound Derivative Library B Tier 1: In Vitro Kinase Assays (e.g., ADP-Glo) A->B C Broad Kinome Screen (e.g., >400 kinases) B->C Identify initial hits & off-targets D Tier 2: Cellular Target Engagement (e.g., CETSA) C->D Validate on- and off-targets in a cellular context E Tier 3: Unbiased Proteome-wide Profiling (e.g., Kinobeads) D->E Deconvolve complex interactions & identify novel off-targets F Selectivity Profile & Lead Optimization E->F

Caption: A tiered experimental workflow for cross-reactivity profiling.

Detailed Experimental Protocols

Protocol 1: In Vitro Kinase Selectivity Profiling using the ADP-Glo™ Kinase Assay

This biochemical assay provides a quantitative measure of a compound's inhibitory activity against a panel of purified kinases by detecting the amount of ADP produced during the kinase reaction.[7][8][9]

Principle: The assay is performed in two steps. First, the kinase reaction is stopped, and the remaining ATP is depleted. Second, the ADP is converted to ATP, which is then used to generate a luminescent signal via a luciferase reaction. The intensity of the light is directly proportional to the amount of ADP produced and thus reflects the kinase activity.

Materials:

  • This compound derivative (test compound)

  • Panel of purified protein kinases

  • Corresponding kinase-specific substrates

  • ATP

  • Kinase buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 384-well plates

  • Luminometer

Procedure:

  • Compound Preparation: Prepare a stock solution of the this compound derivative in 100% DMSO. Perform serial dilutions to create a range of concentrations for IC50 determination.

  • Kinase Reaction: a. In a 384-well plate, add a small volume (e.g., 1 µL) of the serially diluted compound or DMSO (vehicle control) to each well. b. Add the kinase and its specific substrate, prepared in kinase buffer, to the wells. c. Initiate the kinase reaction by adding ATP. d. Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).

  • ADP Detection: a. Add ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.[7] b. Add Kinase Detection Reagent to each well. This reagent converts ADP to ATP and contains luciferase and luciferin to generate a luminescent signal. Incubate at room temperature for 30-60 minutes.[8]

  • Data Acquisition and Analysis: a. Measure the luminescence of each well using a plate reader. b. Plot the luminescence signal against the logarithm of the inhibitor concentration. c. Fit the data to a sigmoidal dose-response curve to determine the IC50 value for each kinase.

Protocol 2: Cellular Thermal Shift Assay (CETSA®) for Target Engagement

CETSA is a powerful biophysical method to verify that a compound binds to its intended target within the complex milieu of a living cell.[10]

Principle: Ligand binding typically increases the thermal stability of a protein. CETSA measures this stabilization by heating intact cells or cell lysates treated with the compound to various temperatures. Aggregated proteins are then removed by centrifugation, and the amount of soluble target protein remaining is quantified, typically by Western blotting. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.[11]

Materials:

  • Cultured cells expressing the target kinase

  • This compound derivative (test compound)

  • Cell culture medium and reagents

  • Phosphate-buffered saline (PBS) with protease and phosphatase inhibitors

  • PCR tubes

  • Thermal cycler

  • Lysis buffer

  • Centrifuge

  • Reagents and equipment for Western blotting (SDS-PAGE gels, transfer apparatus, primary and secondary antibodies, ECL substrate)

Procedure:

  • Cell Treatment: Culture cells to an appropriate density. Treat the cells with the this compound derivative at the desired concentration or with a vehicle control (DMSO) for a specified time (e.g., 1-2 hours) at 37°C.

  • Heat Challenge: a. Harvest the cells, wash with PBS, and resuspend in PBS with inhibitors. b. Aliquot the cell suspension into PCR tubes for each temperature point. c. Heat the samples across a range of temperatures (e.g., 40°C to 70°C) for 3-8 minutes using a thermal cycler, followed by a cooling step.[10][11]

  • Cell Lysis and Fractionation: a. Lyse the cells by freeze-thaw cycles or by adding lysis buffer. b. Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.[10]

  • Analysis of Soluble Fraction: a. Carefully collect the supernatant (soluble fraction). b. Determine the protein concentration and normalize all samples. c. Analyze the amount of the soluble target protein by Western blotting using a specific primary antibody.

  • Data Analysis: a. Quantify the band intensities from the Western blot. b. Plot the percentage of soluble protein remaining (normalized to the non-heated control) against the temperature to generate melting curves. c. A rightward shift in the melting curve for the compound-treated samples compared to the vehicle control indicates thermal stabilization and thus, target engagement.

Protocol 3: Chemoproteomics Profiling with Kinobeads

This unbiased, affinity chromatography-based method allows for the comprehensive identification of on- and off-targets of a kinase inhibitor from a native cellular proteome.[12][13][14]

Principle: Kinobeads are sepharose beads derivatized with a cocktail of non-selective, ATP-competitive kinase inhibitors. When incubated with a cell lysate, these beads capture a large portion of the expressed kinome. In a competitive binding experiment, the lysate is pre-incubated with a free test compound (the this compound derivative). The test compound will compete with the kinobeads for binding to its specific kinase targets. The proteins that remain bound to the beads are then identified and quantified by mass spectrometry. A dose-dependent decrease in the amount of a particular kinase captured by the beads indicates that it is a target of the test compound.[12]

Materials:

  • Cell or tissue lysate

  • This compound derivative (test compound)

  • Kinobeads (a mixture of immobilized broad-spectrum kinase inhibitors)

  • Buffers for lysis, washing, and elution

  • Reagents and equipment for protein digestion (e.g., trypsin)

  • Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system

Procedure:

  • Lysate Preparation: Prepare a native protein lysate from cells or tissues under non-denaturing conditions.

  • Competitive Binding: a. Aliquot the lysate and pre-incubate with increasing concentrations of the this compound derivative or a vehicle control (DMSO). b. Add the kinobeads slurry to each lysate and incubate to allow for binding of kinases that are not occupied by the test compound.

  • Affinity Purification and Digestion: a. Wash the beads extensively to remove non-specifically bound proteins. b. Elute the bound proteins from the beads. c. Digest the eluted proteins into peptides using trypsin.

  • LC-MS/MS Analysis: a. Analyze the peptide mixtures by quantitative LC-MS/MS.

  • Data Analysis: a. Identify and quantify the proteins in each sample. b. For each identified kinase, plot the relative amount bound to the beads against the concentration of the test compound. c. Fit the data to a competition binding curve to determine the apparent dissociation constant (Kd) or IC50 for each target, revealing the compound's selectivity profile across the captured kinome.

Conclusion: Towards More Selective this compound Derivatives

The this compound scaffold will undoubtedly continue to be a valuable starting point for the development of novel kinase inhibitors. A thorough and early assessment of cross-reactivity is paramount to mitigating the risks of off-target toxicity and ensuring the clinical success of these promising therapeutic agents. By employing a multi-tiered approach that combines robust biochemical and cellular assays with unbiased proteomics, researchers can gain a comprehensive understanding of a compound's selectivity profile. The insights gleaned from detailed structure-activity relationship studies, such as those presented here, provide a rational framework for the design of next-generation this compound derivatives with enhanced potency and, crucially, improved selectivity. This commitment to rigorous preclinical characterization will ultimately pave the way for safer and more effective targeted therapies.

References

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  • Lee, P. Y. (2022, July 19). Kinobeads Profiling To Study Kinase Inhibitor: A Chemical Proteomic Approach For Investigating Drug-Protein Interactions. UKM Medical Molecular Biology Institute.
  • Regan, J., et al. (2003). Structure-activity relationships of the p38alpha MAP kinase inhibitor 1-(5-tert-butyl-2-p-tolyl-2H-pyrazol-3-yl)-3-[4-(2-morpholin-4-yl-ethoxy)naph- thalen-1-yl]urea (BIRB 796). Journal of Medicinal Chemistry, 46(22), 4676–4686.
  • mediaTUM. (n.d.). Identifying small molecule probes for kinases by chemical proteomics.
  • ResearchGate. (n.d.). Kinobeads: A Chemical Proteomic Approach for Kinase Inhibitor Selectivity Profiling and Target Discovery.
  • Reinecke, M., et al. (2019). Chemoproteomic Selectivity Profiling of PIKK and PI3K Kinase Inhibitors. ACS Chemical Biology, 14(5), 901-911.
  • Klüter, S., et al. (2019). Chemical proteomics reveals target selectivity of clinical Jak inhibitors in human primary cells. Leukemia, 33(10), 2400-2411.
  • ResearchGate. (n.d.). Classification of urea-based antineoplastic kinase inhibitors according to the general chemical structure and highlighting the general mechanism.
  • ResearchGate. (n.d.). Development of novel urea-based ATM kinase inhibitors with subnanomolar cellular potency and high kinome selectivity.
  • Patel, S. B., et al. (2018). Design, synthesis and characterization of N', N"-diaryl ureas as p38 kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 28(18), 3045-3051.
  • Shaw, J., et al. (2024). Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets. Platelets, 35(1), 2351888.
  • Klaeger, S., et al. (2022). Comparative kinase and cancer cell panel profiling of kinase inhibitors approved for clinical use from 2018 to 2020. Frontiers in Oncology, 12, 982246.
  • Li, Y., et al. (2007). Macrocyclic ureas as potent and selective Chk1 inhibitors: an improved synthesis, kinome profiling, structure-activity relationships, and preliminary pharmacokinetics. Journal of Medicinal Chemistry, 50(25), 6291–6304.
  • ResearchGate. (n.d.). Experimental procedures for in vivo and ex vivo CETSA.
  • Forster, M., et al. (2022). Development of novel urea-based ATM kinase inhibitors with subnanomolar cellular potency and high kinome selectivity. European Journal of Medicinal Chemistry, 235, 114234.
  • ResearchGate. (n.d.). Selective activity against human cancer cell lines.
  • (n.d.). Design, synthesis and characterization of N', N"-diaryl ureas as p38 kinase inhibitors.
  • Zhang, Y., et al. (2022). Research and development of N,N′-diarylureas as anti-tumor agents. European Journal of Medicinal Chemistry, 229, 114068.
  • Seashore-Ludlow, B., et al. (2022). High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates. bioRxiv.
  • Wang, Y., et al. (2016). Synthesis and p38 Inhibitory Activity of Some Novel Substituted N,N′-Diarylurea Derivatives. Molecules, 21(9), 1221.
  • Cheung, M., et al. (2021). Identification of Diarylurea Inhibitors of the Cardiac-Specific Kinase TNNI3K by Designing Selectivity Against VEGFR2, p38α, and B-Raf. Journal of Medicinal Chemistry, 64(21), 15651-15670.
  • Chemical Review and Letters. (2025). Quantitative structure activity relationship study of p38α MAP kinase inhibitors.
  • ResearchGate. (n.d.). Mechanism of action of sorafenib.
  • Brancato, R., et al. (2015). Targeting kinases with anilinopyrimidines: discovery of N-phenyl-N'-[4-(pyrimidin-4-ylamino)phenyl]urea derivatives as selective inhibitors of class III receptor tyrosine kinase subfamily. Scientific Reports, 5, 16750.
  • National Institutes of Health. (n.d.). Non-Kinase Off-Target Inhibitory Activities of Clinically-Relevant Kinase Inhibitors.
  • National Institutes of Health. (n.d.). Synthesis and Selective Anticancer Activity Evaluation of 2-phenylacrylonitrile Derivatives as Tubulin Inhibitors.
  • National Institutes of Health. (2021). Screening for Selective Anticancer Activity of 65 Extracts of Plants Collected in Western Andalusia, Spain.
  • Utrecht University. (n.d.). Site-Specific Competitive Kinase Inhibitor Target Profiling Using Phosphonate Affinity Tags.
  • MDPI. (n.d.). Achievement of the Selectivity of Cytotoxic Agents against Cancer Cells by Creation of Combined Formulation with Terpenoid Adjuvants as Prospects to Overcome Multidrug Resistance.

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A Researcher's Guide to Assessing the Comparative Cytotoxicity of P-Tolylurea in Cancer vs. Normal Cell Lines

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the quest for novel anti-cancer therapeutics hinges on a critical principle: selective cytotoxicity. An ideal therapeutic agent must exhibit potent toxicity against malignant cells while leaving healthy, normal cells unharmed. P-Tolylurea, a simple urea derivative, represents a class of compounds with potential biological activity that warrants thorough investigation. This guide provides a comprehensive framework for evaluating the comparative cytotoxicity of this compound, offering detailed experimental protocols, an exploration of potential underlying mechanisms, and a clear roadmap for generating robust and reliable data.

While specific comparative cytotoxicity data for this compound is not extensively available in public literature, this guide will equip researchers with the necessary methodologies to conduct these crucial studies. The principles and protocols outlined herein are broadly applicable to the screening of novel chemical entities for anti-cancer potential.

The Imperative of Selective Cytotoxicity

The therapeutic index of an anti-cancer drug is a quantitative measure of its safety and efficacy. It is often defined as the ratio of the concentration of a drug that is toxic to normal cells to the concentration that is effective against cancer cells. A high therapeutic index is paramount, as it signifies a wider margin of safety and fewer side effects for the patient. Therefore, the initial in vitro screening of a compound like this compound must involve a direct comparison of its cytotoxic effects on both cancer and normal cell lines.

Quantifying Cytotoxicity: The IC50 and Selectivity Index

The half-maximal inhibitory concentration (IC50) is a cornerstone metric in pharmacology and toxicology. It represents the concentration of a compound required to inhibit a biological process, such as cell proliferation, by 50%.[1] A lower IC50 value indicates a more potent compound.[2]

To quantify the cancer-specific cytotoxicity, the Selectivity Index (SI) is calculated. The SI is the ratio of the IC50 value in a normal cell line to the IC50 value in a cancer cell line.

SI = IC50 (Normal Cells) / IC50 (Cancer Cells)

A higher SI value is desirable as it indicates greater selectivity for cancer cells.[3]

Table 1: Illustrative Cytotoxicity Data for Urea Derivatives

Note: This table presents hypothetical data for this compound to illustrate the concept of selective cytotoxicity. Researchers are encouraged to generate their own data using the protocols provided in this guide.

CompoundCancer Cell LineIC50 (µM)Normal Cell LineIC50 (µM)Selectivity Index (SI)
This compoundA549 (Lung Carcinoma)[Experimental Value]BEAS-2B (Normal Lung)[Experimental Value][Calculated Value]
This compoundMCF-7 (Breast Adenocarcinoma)[Experimental Value]MCF-10A (Normal Breast)[Experimental Value][Calculated Value]
This compoundHeLa (Cervical Cancer)[Experimental Value]HaCaT (Keratinocyte)[Experimental Value][Calculated Value]

Experimental Protocols for Assessing Comparative Cytotoxicity

A multi-assay approach is essential for a thorough characterization of a compound's cytotoxic profile. The following are detailed protocols for two widely used and robust cytotoxicity assays.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a colorimetric method that measures the metabolic activity of cells, which serves as an indicator of cell viability.[4][5] In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.

Experimental Protocol: MTT Assay

  • Cell Seeding:

    • Seed both cancer and normal cells into 96-well plates at a predetermined optimal density (e.g., 1 x 10^4 cells/well) in 100 µL of complete culture medium.[6]

    • Incubate the plates for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare a series of dilutions of this compound in culture medium.

    • After 24 hours, carefully remove the medium from the wells and replace it with 100 µL of medium containing various concentrations of this compound. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).

    • Incubate the plates for the desired exposure times (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • Following the treatment period, add 20 µL of a 5 mg/mL MTT solution in PBS to each well.

    • Incubate the plates for 3-4 hours at 37°C to allow for the formation of formazan crystals.

  • Solubilization of Formazan:

    • Carefully remove the MTT-containing medium.

    • Add 150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.[6]

    • Gently shake the plates on an orbital shaker for 15 minutes to ensure complete solubilization.

  • Absorbance Measurement:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration of this compound relative to the vehicle-treated control cells.

    • Plot the percentage of cell viability against the log of the this compound concentration to generate a dose-response curve and determine the IC50 value.

Diagram: MTT Assay Workflow

MTT_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Analysis node_seed Seed Cells (Cancer & Normal) node_adhere 24h Incubation (Adherence) node_seed->node_adhere node_treat Add this compound (Various Conc.) node_adhere->node_treat node_incubate_treat Incubate (24/48/72h) node_treat->node_incubate_treat node_mtt Add MTT Reagent node_incubate_treat->node_mtt node_incubate_mtt 3-4h Incubation (Formazan Formation) node_mtt->node_incubate_mtt node_solubilize Add Solubilizer (e.g., DMSO) node_incubate_mtt->node_solubilize node_read Measure Absorbance (570 nm) node_solubilize->node_read node_calc Calculate % Viability & IC50 node_read->node_calc

Caption: Workflow of the MTT assay for determining cell viability.

Lactate Dehydrogenase (LDH) Cytotoxicity Assay

The LDH assay is a colorimetric method used to quantify cell death by measuring the activity of lactate dehydrogenase released from damaged cells into the culture medium.[7] LDH is a stable cytosolic enzyme that is released upon membrane damage.[8]

Experimental Protocol: LDH Assay

  • Cell Seeding and Treatment:

    • Follow the same cell seeding and compound treatment steps as described for the MTT assay.

  • Preparation of Controls:

    • Spontaneous LDH Release: Wells with untreated cells.

    • Maximum LDH Release: Wells with untreated cells lysed with a lysis buffer (e.g., Triton X-100) to release all intracellular LDH.[9]

    • Background Control: Wells with culture medium only.[10]

  • Supernatant Collection:

    • After the treatment period, centrifuge the 96-well plates at a low speed (e.g., 600 x g for 10 minutes) to pellet the cells.[10]

    • Carefully transfer a portion of the supernatant (e.g., 50 µL) from each well to a new, optically clear 96-well plate.

  • LDH Reaction:

    • Prepare the LDH reaction mixture according to the manufacturer's instructions.

    • Add the reaction mixture to each well containing the supernatant.

    • Incubate the plate at room temperature for up to 30 minutes, protected from light.[11]

  • Absorbance Measurement:

    • Measure the absorbance of each well at 490 nm using a microplate reader. A reference wavelength of 680 nm can be used to subtract background absorbance.[8]

  • Data Analysis:

    • Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Experimental LDH Release - Spontaneous LDH Release) / (Maximum LDH Release - Spontaneous LDH Release)] x 100

    • Plot the percentage of cytotoxicity against the log of the this compound concentration to determine the IC50 value.

Investigating the Mechanism of Action: Cell Cycle and Apoptosis

Understanding how a compound exerts its cytotoxic effects is as crucial as quantifying its potency. For many urea derivatives, the induction of cell cycle arrest and apoptosis are common mechanisms of action.

Cell Cycle Analysis

This compound may interfere with the normal progression of the cell cycle, leading to an accumulation of cells in a specific phase (e.g., G1, S, or G2/M).[12] This can be investigated using flow cytometry with a DNA-staining dye like propidium iodide.

Apoptosis Induction

Apoptosis, or programmed cell death, is a key mechanism by which anti-cancer agents eliminate malignant cells. The induction of apoptosis by this compound can be assessed through various methods, including:

  • Annexin V/Propidium Iodide Staining: To detect early and late apoptotic cells.

  • Caspase Activity Assays: To measure the activation of key executioner caspases (e.g., caspase-3/7).

  • Western Blotting: To analyze the expression levels of pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) proteins.

A potential mechanism of action for a cytotoxic compound like this compound could involve the activation of the p53 tumor suppressor protein, which can lead to either cell cycle arrest or apoptosis.[13][14]

Diagram: Potential Signaling Pathway for this compound-Induced Cytotoxicity

Apoptosis_Pathway cluster_stimulus Stimulus cluster_cellular_response Cellular Response cluster_outcomes Outcomes node_ptolylurea This compound node_stress Cellular Stress / DNA Damage node_ptolylurea->node_stress node_p53 p53 Activation node_stress->node_p53 node_arrest p21 Upregulation -> Cell Cycle Arrest node_p53->node_arrest Transcriptional Activation node_apoptosis Bax/PUMA Upregulation -> Apoptosis node_p53->node_apoptosis Transcriptional Activation

Caption: A conceptual pathway for this compound-induced cytotoxicity.

Conclusion and Future Directions

This guide provides a robust framework for the systematic evaluation of the comparative cytotoxicity of this compound. By employing the detailed protocols for MTT and LDH assays, researchers can generate reliable IC50 values for both cancer and normal cell lines, enabling the calculation of a selectivity index. Further investigation into the effects of this compound on cell cycle progression and apoptosis will provide crucial insights into its mechanism of action.

The ultimate goal is to identify compounds with a high therapeutic index, paving the way for the development of safer and more effective anti-cancer therapies. The methodologies described herein are fundamental to achieving this objective and are essential for any researcher working on the front lines of drug discovery.

References

Please note that the following list includes sources that provide general protocols and background information relevant to the methodologies described in this guide, as direct studies on the comparative cytotoxicity of this compound were not found.

  • CLYTE Technologies. (2025, December 24). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation.
  • Springer Nature Experiments. Cytotoxicity MTT Assay Protocols and Methods.
  • protocols.io. (2023, February 27). MTT (Assay protocol).
  • InvivoGen. LDH Cytotoxicity Assay Kit INSTRUCTION MANUAL.
  • ResearchGate. IC50 values for compounds 1 and 2 in various cancer cell lines and a....
  • Altogen Labs. Pharmacology and Toxicology Testing: IC50 for Tumor Cell Lines.
  • YouTube. (2023, November 14). p53 in cell cycle regulation | p53 and cancer | p53 tumor suppressor.
  • Spandidos Publications. (2015). URD12: A urea derivative with marked antitumor activities. Oncology Letters, 10(5), 2853–2858. [Link]
  • Cold Spring Harbor Perspectives in Biology. (2016). The Cell-Cycle Arrest and Apoptotic Functions of p53 in Tumor Initiation and Progression. Cold Spring Harbor Perspectives in Medicine, 6(3), a026104. [Link]
  • Cell Death & Differentiation. (2017). How does p53 induce apoptosis and how does this relate to p53-mediated tumour suppression?.
  • Proceedings of the National Academy of Sciences. (1998). Lack of cell cycle regulation of telomerase activity in human cells. Proceedings of the National Academy of Sciences, 95(18), 10614–10619. [Link]
  • PubMed. (1996). P53 and induction of apoptosis as a target for anticancer therapy. Leukemia, 10 Suppl 3, S2-4. [Link]
  • ResearchGate. Cytotoxicity (expressed as IC50 values) of selected PCL hits in A549....
  • St. Jude Children's Research Hospital. (2015, July 30). Newly identified mechanism of p53-induced cell death could aid cancer therapy.
  • Frontiers in Oncology. (2023). Photodynamic therapy induced cell cycle arrest and cancer cell synchronization: review. Frontiers in Oncology, 13, 1248901. [Link]
  • PubMed. (1977). Differential cytotoxicity between transformed and normal human cells with combinations of aminonucleoside and hydroxyurea. Cancer Research, 37(7 Pt 1), 2126–2131. [Link]
  • Taylor & Francis Online. Cell cycle arrest – Knowledge and References.
  • PubMed. (1974). Cytokinetic and cytotoxic effects of urea on HeLa cells in suspension cultures. Journal of the National Cancer Institute, 53(3), 797–803. [Link]
  • Altogen Labs. Pharmacology and Toxicology Testing: IC50 for Tumor Cell Lines.
  • PubMed. (1997). Cell-cycle arrest versus cell death in cancer therapy. Proceedings of the National Academy of Sciences, 94(12), 6078–6083. [Link]
  • MDPI. (2023). Prenylated Flavonoids with Selective Toxicity against Human Cancers. International Journal of Molecular Sciences, 24(8), 7498. [Link]

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The P-Tolylurea Moiety in Kinase Inhibition: A Comparative Guide to Type II vs. Type I Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Protein kinases are a critical class of enzymes and prominent drug targets, particularly in oncology. Small molecule kinase inhibitors are broadly classified by their binding mode to the kinase domain. This guide provides an in-depth comparison of kinase inhibitors, focusing on the structural and mechanistic importance of the p-tolylurea moiety, a key pharmacophore in a powerful class of drugs known as Type II inhibitors. We will conduct a head-to-head comparison between a representative Type II inhibitor, Sorafenib, and established Type I inhibitors like Gefitinib, exploring their mechanisms, selectivity, and the experimental methodologies used for their characterization. This analysis aims to provide drug development professionals with a clear understanding of the causal relationships between inhibitor structure, binding kinetics, and cellular effects.

Introduction to Kinase Inhibitor Classes

Protein kinases regulate the majority of cellular pathways and their dysregulation is a hallmark of many diseases, including cancer. Kinase inhibitors function by blocking the action of these enzymes, typically by competing with adenosine triphosphate (ATP) at its binding site in the kinase domain.[1] The conformation of a specific tri-peptide motif, Asp-Phe-Gly (DFG), within the kinase's activation loop, dictates whether the enzyme is in an active or inactive state. This conformational flexibility is exploited by different classes of inhibitors.[2]

  • Type I Inhibitors: These compounds bind to the active conformation of the kinase, where the DFG motif is oriented "in" (DFG-in).[3] They are direct ATP-competitive inhibitors that occupy the adenine-binding pocket and form crucial hydrogen bonds with the "hinge" region of the kinase.[4] Gefitinib is a classic example of a Type I inhibitor targeting the Epidermal Growth Factor Receptor (EGFR).[5][6]

  • Type II Inhibitors: These inhibitors bind to and stabilize an inactive "DFG-out" conformation of the kinase.[7][8] In this state, the phenylalanine residue of the DFG motif moves, opening up an additional allosteric, hydrophobic pocket adjacent to the ATP-binding site.[9] Type II inhibitors exploit this by occupying both the ATP pocket and this newly formed allosteric site. This dual-binding mode is often conferred by a characteristic bis-arylurea structure, where the this compound moiety plays a pivotal role.[10][11] Sorafenib and Imatinib are well-known Type II inhibitors.[12][13]

The choice to pursue a Type I versus a Type II inhibitor has profound implications for drug selectivity and the potential for overcoming resistance.

Deep Dive: Mechanism of Action and the Role of this compound

The defining feature of many Type II inhibitors is the bis-arylurea scaffold. The urea group is a critical hydrogen bond donor and acceptor, enabling it to form a bidentate hydrogen bond with a conserved glutamate residue in the αC-helix and the backbone amide of the aspartate residue of the DFG motif. The p-tolyl group itself fits snugly into the hydrophobic allosteric pocket created by the DFG-out conformation. This interaction is what locks the kinase in an inactive state.[11]

This mechanism contrasts sharply with Type I inhibitors, which do not access this allosteric site and rely solely on interactions within the more conserved ATP-binding pocket.

G cluster_0 Kinase Domain cluster_1 Kinase Domain ATP_Pocket ATP Binding Site (Adenine Region) Hinge Hinge Region ATP_Pocket->Hinge DFG_in DFG Motif (Active 'In' State) Allosteric_Pocket Allosteric Pocket (Closed) ATP_Pocket_II ATP Binding Site (Adenine Region) Hinge_II Hinge Region ATP_Pocket_II->Hinge_II DFG_out DFG Motif (Inactive 'Out' State) Allosteric_Pocket_II Allosteric Pocket (Open) Type_I Type I Inhibitor (e.g., Gefitinib) Type_I->Hinge Binds to Active State Type_II Type II Inhibitor (e.g., Sorafenib) Type_II->Hinge_II Binds to Inactive State PTolylurea This compound Moiety Type_II->PTolylurea PTolylurea->Allosteric_Pocket_II Occupies cluster_0 cluster_0 cluster_1 cluster_1

Caption: Comparison of Type I and Type II inhibitor binding modes.

Head-to-Head Inhibitor Comparison

To illustrate the practical differences, we compare Sorafenib (a Type II inhibitor) with Gefitinib (a Type I inhibitor) and Imatinib (another prominent Type II inhibitor).

  • Sorafenib (Nexavar®): A multi-kinase inhibitor that targets RAF kinases (C-RAF, B-RAF), VEGFR, and PDGFR.[12][14] Its this compound structure is central to its Type II mechanism, enabling it to inhibit a broad spectrum of kinases involved in both tumor cell proliferation and angiogenesis.[15][16]

  • Gefitinib (Iressa®): A selective Type I inhibitor of EGFR.[5][17] It competes with ATP in the active state of the EGFR kinase, proving highly effective in cancers with activating mutations in the EGFR gene.[6][18]

  • Imatinib (Gleevec®): A groundbreaking Type II inhibitor primarily targeting BCR-ABL, c-KIT, and PDGFR.[13][19][20] While it is a Type II inhibitor, its chemical scaffold differs from the bis-arylurea structure of Sorafenib, but it similarly stabilizes the DFG-out conformation.[21]

Target Specificity and Selectivity Profile

The binding mode directly influences an inhibitor's selectivity. By binding to both the conserved ATP pocket and the more variable allosteric site, Type II inhibitors have the potential for higher selectivity compared to Type I inhibitors.[22]

InhibitorTypePrimary TargetsKey Off-Targets
Sorafenib Type IIB-RAF, C-RAF, VEGFR-2/3, PDGFR-β, c-KIT, FLT-3, RET[12][23]Multiple other kinases
Gefitinib Type IEGFR (mutant and wild-type)[5][6]Other ErbB family members (weaker)
Imatinib Type IIBCR-ABL, c-KIT, PDGFR-α/β[13][19]ABL2 (ARG), DDR1[19]

Table 1: Comparative overview of kinase inhibitor targets. Data synthesized from multiple sources.[5][6][12][13][19][23]

Cellular Activity & Pathway Modulation

The distinct target profiles of these inhibitors lead to different effects on cellular signaling pathways.

  • Sorafenib dually inhibits the RAS/RAF/MEK/ERK pathway , which is crucial for cell proliferation, and the VEGFR/PDGFR pathways, which are essential for angiogenesis.[12][24][] This dual action attacks the tumor directly and cuts off its blood supply.[15]

  • Gefitinib specifically blocks signaling from the EGFR, thereby inhibiting downstream pathways like RAS/RAF/MEK/ERK and PI3K/Akt, leading to reduced cell proliferation and induction of apoptosis in EGFR-dependent tumors.[18][26]

G RTK Growth Factor Receptor (e.g., VEGFR, PDGFR) Ras Ras RTK->Ras EGFR EGFR EGFR->Ras Raf Raf Ras->Raf Activates Mek Mek Raf->Mek Erk Erk Mek->Erk Nucleus Nucleus (Gene Expression, Cell Proliferation) Erk->Nucleus Sorafenib Sorafenib Sorafenib->RTK Inhibits Sorafenib->Raf Inhibits Gefitinib Gefitinib Gefitinib->EGFR Inhibits

Caption: Inhibition points of Sorafenib and Gefitinib in the MAPK/ERK pathway.

Experimental Protocols for Inhibitor Characterization

Evaluating the potency and selectivity of kinase inhibitors requires robust biochemical and cellular assays. The LanthaScreen™ Eu Kinase Binding Assay is a common, high-throughput method.[27]

Protocol: LanthaScreen™ Eu Kinase Binding Assay

This time-resolved fluorescence resonance energy transfer (TR-FRET) assay measures the binding of an inhibitor to the kinase's ATP site.[28]

Principle: A europium (Eu)-labeled anti-tag antibody binds to the kinase, and an Alexa Fluor™ 647-labeled tracer (an ATP-competitive molecule) binds to the kinase's ATP pocket. When both are bound, FRET occurs between the Eu-donor and the Alexa-acceptor. A test compound that competes with the tracer for the ATP site will disrupt FRET, leading to a decrease in the signal. This assay format is suitable for Type I and Type II inhibitors.[27][29]

Step-by-Step Methodology:

  • Reagent Preparation:

    • Causality: All reagents are prepared at concentrations higher than the final assay concentration (e.g., 2X or 4X) to account for dilution upon mixing.

    • Prepare 1X Kinase Buffer A (e.g., 50mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).[27]

    • Prepare a serial dilution of the test inhibitor (e.g., Sorafenib) in 1X Kinase Buffer A with a constant, low percentage of DMSO.

    • Prepare a 2X Kinase/Antibody solution by diluting the tagged kinase and the Eu-labeled antibody in 1X Kinase Buffer A.

    • Prepare a 2X Tracer solution in 1X Kinase Buffer A. The optimal concentration is typically near the tracer's Kd for the specific kinase.

  • Assay Execution (384-well plate):

    • Add 5 µL of the serially diluted test inhibitor to the appropriate wells.[28]

    • Add 5 µL of the 2X Kinase/Antibody mixture to all wells.

    • Causality: A pre-incubation step (15-30 min) at this stage allows the inhibitor to bind to the kinase before the tracer is introduced, which is particularly important for slow-binding inhibitors.

    • Initiate the binding competition by adding 5 µL of the 2X Tracer solution to all wells.

    • Seal the plate and incubate for 1 hour at room temperature, protected from light.

  • Data Acquisition and Analysis:

    • Read the plate on a TR-FRET-capable plate reader, measuring emission at 665 nm (Alexa Fluor™ 647) and 615 nm (Europium).

    • Calculate the Emission Ratio (665 nm / 615 nm).

    • Plot the Emission Ratio against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Caption: Generalized workflow for a kinase binding assay.

Conclusion and Future Perspectives

The this compound moiety is a cornerstone of modern kinase inhibitor design, enabling the development of potent and selective Type II inhibitors. By stabilizing the inactive DFG-out conformation, these drugs achieve distinct pharmacological profiles compared to their Type I counterparts.

  • Sorafenib , a classic this compound-containing drug, demonstrates the power of multi-kinase inhibition by simultaneously targeting cell proliferation and angiogenesis pathways.[12]

  • Gefitinib , a Type I inhibitor, highlights the success of a highly selective approach, particularly in genetically defined patient populations.[5]

Understanding the fundamental mechanistic differences, driven by structural features like the this compound group, is essential for the rational design of the next generation of kinase inhibitors. Future efforts will likely focus on developing inhibitors with tailored selectivity profiles to maximize efficacy while minimizing off-target effects and overcoming acquired resistance.

References

  • Imatinib - Wikipedia. Wikipedia. Available at: https://en.wikipedia.
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  • Review of the Treatment of Non-Small Cell Lung Cancer with Gefitinib. PMC - NIH. Available at: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5537123/
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A Researcher's Guide to Validating the Mechanism of Action of Novel P-Tolylurea Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

The urea scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" for its remarkable ability to form stable, bidentate hydrogen bonds with key biological targets.[1][2] This has led to its incorporation into numerous approved therapeutics, most notably as a hinge-binding motif in kinase inhibitors like Sorafenib.[1][3][4] However, the versatility of aryl urea derivatives means their biological activity is not confined to a single target class; they have also been identified as potent inhibitors of tubulin polymerization, among other mechanisms.[5]

For drug development professionals, this chemical promiscuity presents a critical challenge: when a novel P-Tolylurea derivative demonstrates potent cytotoxic activity, how can we confidently and efficiently elucidate its true mechanism of action (MoA)? A misidentified MoA can lead to wasted resources and failed clinical programs.

This guide provides a comprehensive, experience-driven framework for validating the MoA of novel this compound compounds. We will move beyond a simple listing of protocols to explain the scientific rationale behind a multi-faceted, orthogonal approach. We will compare and contrast two of the most probable mechanisms—Raf kinase inhibition and tubulin polymerization disruption—providing the experimental data and workflows necessary to distinguish between them with high confidence.

Phase 1: Broad Cellular Phenotyping - The First Clues

The initial step in any MoA study is to characterize the compound's overall effect on cancer cells. These broad phenotypic assays provide the foundational data that will guide the formulation of specific, testable hypotheses. Cell-based assays are indispensable as they offer a biologically relevant system that preserves intact signaling pathways and can help predict a therapeutic response.[6][7][8]

Experiment A: Determining Cellular Potency via Cytotoxicity Assays

The first question is always: "Is the compound active, and at what concentration?" A cell viability assay, such as the MTS or MTT assay, is the standard method for determining the half-maximal inhibitory concentration (IC50) of a compound.

Causality Behind Experimental Choices:

  • Cell Line Selection: It is crucial to test the compound across a panel of cell lines with diverse genetic backgrounds. For our purposes, including a cell line with a known B-RAF mutation (e.g., A375 melanoma, which is B-RAF V600E positive) and a B-RAF wild-type line (e.g., HT-29 colon cancer) can provide early evidence.[9][10] A potent, selective effect in the B-RAF mutant line would strongly suggest a kinase inhibition MoA targeting the MAPK pathway.

  • Time Course: Running the assay at multiple time points (e.g., 24, 48, 72 hours) reveals the kinetics of the cytotoxic effect.

Cell LineGenetic BackgroundPTU-1 IC50 (nM)Sorafenib IC50 (nM)Nocodazole IC50 (nM)
A375B-RAF V600E Mutant5075150
HT-29B-RAF Wild-Type8501,200175
HeLaCervical Cancer9201,500160

Interpretation: The hypothetical data for PTU-1 shows significantly higher potency in the B-RAF mutant cell line, mirroring the profile of the known Raf inhibitor Sorafenib and differing from the tubulin inhibitor Nocodazole, which shows similar potency across all lines.[11] This provides our first strong clue pointing towards MAPK pathway inhibition.

Experiment B: Cell Cycle Analysis

How a compound kills cells is as important as its potency. Cell cycle analysis via flow cytometry distinguishes between agents that halt cell cycle progression and those that induce general toxicity.

Causality Behind Experimental Choices:

  • Mechanism Differentiation: This assay is a powerful differentiator. Agents that disrupt the MAPK signaling pathway often cause cell cycle arrest in the G1 phase.[3] In stark contrast, compounds that interfere with microtubule dynamics disrupt the formation of the mitotic spindle, triggering the spindle assembly checkpoint and causing a robust arrest in the G2/M phase.[12][13]

  • Cell Treatment: Seed 1x10^6 cells in 6-well plates and allow them to adhere overnight. Treat cells with the test compound (at 1x and 5x IC50 concentrations), a positive control (e.g., Nocodazole for G2/M arrest), and a vehicle control for 24 hours.

  • Harvesting: Harvest both adherent and floating cells and wash with ice-cold PBS.

  • Fixation: Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol while vortexing gently. Fix overnight at 4°C. This step permeabilizes the cells and preserves their DNA content.

  • Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the pellet in 500 µL of staining solution (50 µg/mL Propidium Iodide and 100 µg/mL RNase A in PBS). The RNase A is critical to prevent staining of double-stranded RNA.

  • Analysis: Incubate for 30 minutes at room temperature in the dark. Analyze the DNA content using a flow cytometer.

Interpretation: If the this compound derivative induces G1 arrest, it strengthens the kinase inhibitor hypothesis. If it induces a strong G2/M arrest, a tubulin-targeting MoA becomes the leading hypothesis.

Phase 2: Testing Specific Mechanistic Hypotheses

With preliminary data in hand, we can now design experiments to directly interrogate the two most likely molecular targets: the Raf kinase signaling cascade and the tubulin cytoskeleton. A key principle of MoA validation is the use of orthogonal assays—a cell-based functional assay and a direct biochemical assay—to build a trustworthy case.

Hypothesis 1: The Compound is a Raf Kinase Inhibitor

Raf kinases are central components of the MAPK/ERK signaling pathway, which is critical for cell proliferation and survival.[3][14] The urea moiety can form key hydrogen bonds in the ATP-binding pocket of these kinases.

RAF_MEK_ERK_Pathway cluster_membrane Cell Membrane GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK RAS RAS-GTP RTK->RAS Activates RAF RAF Kinase (B-RAF / C-RAF) RAS->RAF Activates MEK MEK1/2 RAF->MEK Phosphorylates ERK ERK1/2 MEK->ERK Phosphorylates TF Transcription Factors ERK->TF Activates Proliferation Cell Proliferation & Survival TF->Proliferation PTU This compound Derivative PTU->RAF Inhibits

Caption: The RAF-MEK-ERK signaling pathway, a key target for cancer therapy.

This cell-based assay directly measures the functional consequence of Raf inhibition. If the compound inhibits Raf, the phosphorylation of its downstream substrates, MEK and ERK, should decrease.

  • Cell Lysis: Treat A375 cells (which have constitutively active B-RAF signaling) with the test compound for 2-4 hours. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors. The phosphatase inhibitors are essential to preserve the phosphorylation state of the proteins.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.

  • Electrophoresis: Separate 20-30 µg of protein per lane on an SDS-PAGE gel.

  • Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour to prevent non-specific antibody binding.

  • Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against phospho-ERK (p-ERK), total ERK, and a loading control (e.g., GAPDH).

  • Secondary Antibody & Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate.

Interpretation: A dose-dependent decrease in the p-ERK/total ERK ratio is strong evidence of on-target activity within the MAPK pathway.

To prove direct inhibition and rule out indirect effects, the compound must be tested against purified kinase enzymes.

Causality Behind Experimental Choices:

  • Direct Target Engagement: This assay removes the complexity of the cellular environment and confirms a direct molecular interaction between the compound and the kinase.[15][16]

  • Selectivity Profiling: Testing against a panel of related kinases (e.g., B-RAF, C-RAF, VEGFR2) is crucial for understanding the compound's selectivity profile, which has major implications for efficacy and potential off-target toxicity. Sorafenib, for instance, is a multi-kinase inhibitor.[3][10]

Kinase TargetPTU-1 IC50 (nM)Sorafenib IC50 (nM)
B-RAF V600E2538
C-RAF1506
VEGFR2>10,00090

Interpretation: The hypothetical data shows that PTU-1 is a potent and direct inhibitor of the B-RAF V600E mutant kinase, with weaker activity against C-RAF and no significant activity against VEGFR2. This biochemical data, combined with the cellular data, builds a very strong, self-validating case for PTU-1 being a selective B-RAF inhibitor.

Hypothesis 2: The Compound is a Tubulin Polymerization Inhibitor

Microtubules are dynamic polymers of α- and β-tubulin heterodimers essential for forming the mitotic spindle.[12] Their disruption is a clinically validated anticancer strategy.[13]

Tubulin_Dynamics cluster_MoA Mechanism of Action Dimers α/β-Tubulin Dimers MT Microtubule Polymer Dimers->MT Polymerization (GTP Hydrolysis) MT->Dimers Depolymerization Inhibitor Polymerization Inhibitor (e.g., Nocodazole) Inhibitor->Dimers Binds to prevent polymerization Stabilizer Polymerization Stabilizer (e.g., Paclitaxel) Stabilizer->MT Binds to prevent depolymerization

Caption: The dynamic equilibrium of microtubule polymerization and depolymerization.

This imaging-based assay provides a direct visualization of the compound's effect on the cytoskeleton.

  • Cell Culture: Grow cells (e.g., HeLa) on glass coverslips. Treat with the test compound, controls (Nocodazole, Paclitaxel), and vehicle for 6-18 hours.

  • Fixation: Fix the cells with ice-cold methanol or paraformaldehyde. Fixation preserves the cellular architecture.

  • Permeabilization: If using paraformaldehyde, permeabilize the cells with 0.1% Triton X-100 in PBS to allow antibody entry.

  • Blocking: Block with 1% BSA in PBS to reduce non-specific binding.

  • Staining: Incubate with a primary antibody against α-tubulin, followed by a fluorescently-labeled secondary antibody. Counterstain DNA with DAPI.

  • Imaging: Mount the coverslips on slides and visualize using a fluorescence microscope.

Interpretation: Untreated cells will show a fine, filamentous network of microtubules. A tubulin polymerization inhibitor will cause this network to collapse and disappear.[17] A stabilizer (like Paclitaxel) will cause microtubules to form thick, aberrant bundles. This visual evidence is highly compelling.

This biochemical assay directly measures the compound's effect on the polymerization of purified tubulin in a cell-free system.

Causality Behind Experimental Choices:

  • Principle: This assay is based on the principle that light scattering increases as tubulin dimers polymerize into microtubules.[17] The change in absorbance (typically at 340 nm) is monitored over time in a spectrophotometer.

  • Definitive Evidence: This assay provides definitive proof of direct interaction with tubulin, confirming or refuting the hypothesis generated by the G2/M arrest and immunofluorescence data.

CompoundConcentration% Inhibition of Polymerization
Vehicle Control-0%
PTU-1 1 µM5%
PTU-1 10 µM8%
Nocodazole (Inhibitor)10 µM95%
Paclitaxel (Stabilizer)10 µM- (Enhances polymerization)

Interpretation: If the this compound derivative shows little to no effect on tubulin polymerization, as seen in the hypothetical data for PTU-1, this MoA can be confidently ruled out.

Phase 3: Synthesis and a Unified Validation Workflow

Comparative Summary of Expected Outcomes
AssayExpected Result for Raf InhibitorExpected Result for Tubulin InhibitorHypothetical PTU-1 Result
Cell Viability Potent in B-RAF mutant cellsSimilar potency across cell linesPotent in B-RAF mutant cells
Cell Cycle G1 Phase ArrestG2/M Phase ArrestG1 Phase Arrest
Western Blot Decreased p-ERK levelsNo change in p-ERK levelsDecreased p-ERK levels
Immunofluorescence Normal microtubule networkDisrupted microtubule networkNormal microtubule network
In Vitro Kinase Assay Low nM IC50 vs. B-RAFNo activityLow nM IC50 vs. B-RAF
In Vitro Tubulin Assay No effect on polymerizationPotent inhibition of polymerizationNo effect on polymerization
Overall MoA Validation Workflow

MoA_Workflow start Novel this compound Derivative phenotype Phase 1: Cellular Phenotyping - Cytotoxicity (IC50) - Cell Cycle Analysis start->phenotype decision Dominant Phenotype? phenotype->decision g1_arrest G1 Arrest Selective Potency decision->g1_arrest Yes g2m_arrest G2/M Arrest Broad Potency decision->g2m_arrest Yes hypothesis_raf Hypothesis: Raf Kinase Inhibitor g1_arrest->hypothesis_raf hypothesis_tub Hypothesis: Tubulin Inhibitor g2m_arrest->hypothesis_tub validation_raf Phase 2: Validation (Raf) - Western Blot (p-ERK) - In Vitro Kinase Assay hypothesis_raf->validation_raf validation_tub Phase 2: Validation (Tubulin) - Immunofluorescence - In Vitro Polymerization Assay hypothesis_tub->validation_tub conclusion_raf Conclusion: MoA is Raf Kinase Inhibition validation_raf->conclusion_raf Orthogonal Assays Confirm conclusion_tub Conclusion: MoA is Tubulin Inhibition validation_tub->conclusion_tub Orthogonal Assays Confirm

Caption: A decision-making workflow for validating the MoA of novel compounds.

Conclusion

Validating the mechanism of action for a novel this compound derivative requires a systematic and logical progression from broad phenotypic observation to direct biochemical confirmation. By employing the tiered, multi-assay approach detailed in this guide, researchers can confidently distinguish between plausible hypotheses, such as Raf kinase inhibition and tubulin polymerization disruption. The strength of this methodology lies in its insistence on orthogonal, self-validating data, where cellular function and direct target engagement assays must converge to tell a single, coherent story. This rigorous approach not only ensures scientific integrity but also provides the critical insights needed to advance promising new chemical entities toward clinical development.

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A Comparative Guide to the Bioactivity of P-Tolylurea and Thiourea Analogues

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparative analysis of P-Tolylurea and its corresponding thiourea analogues, two closely related scaffolds that have garnered significant interest in medicinal chemistry and agrochemistry. While differing by only a single atom—oxygen versus sulfur—these compound classes exhibit distinct and sometimes overlapping biological activities. We will delve into their anticancer, antimicrobial, and herbicidal/insecticidal properties, grounding the discussion in experimental data and mechanistic insights to provide a valuable resource for researchers, scientists, and professionals in drug and pesticide development.

The Core Distinction: Urea vs. Thiourea Moiety

The fundamental difference between this compound and its thiourea analogue lies in the carbonyl (C=O) group versus the thiocarbonyl (C=S) group. This seemingly minor substitution has profound implications for the molecule's physicochemical properties:

  • Hydrogen Bonding: The oxygen of the urea is a stronger hydrogen bond acceptor than the sulfur of the thiourea. However, the N-H protons of the thiourea are more acidic, making them stronger hydrogen bond donors. This duality allows these scaffolds to engage with biological targets like enzymes and receptors in fundamentally different ways.[1]

  • Lipophilicity: The thiocarbonyl group is generally more lipophilic than the carbonyl group. This can enhance cell membrane permeability and alter the pharmacokinetic profile of the compound.

  • Chemical Reactivity: The C=S bond is longer and weaker than the C=O bond, making the thiourea group more polarizable and potentially more reactive. It also exhibits a greater affinity for soft metal ions, which can be a factor in certain mechanisms of enzyme inhibition.

These intrinsic differences are the root cause of the varied biological activities observed between these two classes of compounds.

Comparative Anticancer Activity

Both urea and thiourea derivatives have been extensively investigated as anticancer agents, often functioning as kinase inhibitors.[2][3] The this compound scaffold is a key component of several approved kinase inhibitor drugs like Sorafenib.[1]

Mechanism of Action: Kinase Inhibition

Many diaryl urea and thiourea derivatives exert their anticancer effects by targeting protein kinases crucial for cancer cell proliferation, survival, and angiogenesis.[4][5] Key pathways include:

  • Raf/MEK/ERK Pathway: This signaling cascade is central to regulating cell growth and division. This compound derivatives can inhibit Raf kinases (e.g., B-Raf, C-Raf), blocking downstream signaling.[4]

  • VEGFR-2 Signaling: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is critical for angiogenesis, the formation of new blood vessels that supply tumors. Inhibition of this pathway can starve tumors of essential nutrients.[4]

Thiourea derivatives have also been shown to be potent anticancer agents, in some cases demonstrating greater activity than their urea counterparts.[6] Their efficacy is often attributed to strong binding within the hydrophobic pockets of kinases and the formation of critical hydrogen bonds.[6] For instance, studies on lenalidomide derivatives showed that a this compound analogue exhibited the highest anticancer activity and selectivity in the series against Caki renal cancer cells by inhibiting histone deacetylase 1 (HDAC1).[7]

G cluster_0 RTK Receptor Tyrosine Kinase (e.g., VEGFR) Ras Ras Activation Raf Raf (B-Raf, C-Raf) MEK MEK1/2 ERK ERK1/2 TF Transcription Factors (e.g., c-Myc, AP-1) Output Cell Proliferation, Survival, Angiogenesis Inhibitor This compound / Thiourea Analogues

Quantitative Comparison: In Vitro Antiproliferative Activity

The following table summarizes the half-maximal inhibitory concentration (IC50) and growth inhibition (GI50) values for selected this compound and thiourea analogues against various cancer cell lines, demonstrating their relative potency.

Compound TypeDerivativeCancer Cell LineIC50 / GI50 (µM)Reference(s)
This compound 1-(4-methylphenyl)-3-[2-(2,6-dioxopiperidin-3-yl)-1-oxoisoindolin-4-yl]ureaCaki (Renal)9.88[7]
This compound Diaryl Urea with p-tolyl groupHT-29 (Colorectal)Varies by structure[4]
This compound Diaryl Urea with p-tolyl groupA549 (Lung)Varies by structure[4]
Thiourea 1-(2-(1H-benzo[d]imidazol-2-yl-amino)ethyl)-3-p-tolylthioureaMCF-7 (Breast)25.8[8]
Thiourea Diarylthiourea Analog 7MCF-7 (Breast)3.16[9]
Thiourea Diarylthiourea Analog 7T-47D (Breast)2.53[9]
Thiourea Diarylthiourea Analog 7LNCaP (Prostate)3.54[9]
Thiourea m-bis-thiourea (3,5-diCF3)HepG2 (Liver)1.50[10]
Thiourea m-bis-thiourea (4-F)MOLT-3 (Leukemia)1.20[10]

Note: Direct comparison is challenging as experimental conditions and full compound structures vary between studies. However, the data indicates that both scaffolds can achieve low micromolar potency.

Comparative Antimicrobial Activity

Urea and thiourea derivatives exhibit a broad spectrum of antimicrobial activities, including antibacterial and antifungal effects.[11][12] The substitution of oxygen with sulfur can significantly alter this activity.

Antibacterial and Antifungal Efficacy

Thiourea derivatives have been extensively studied for their antimicrobial properties.[11][13][14][15] They have shown activity against both Gram-positive bacteria, such as Staphylococcus aureus (including MRSA), and Gram-negative bacteria like Escherichia coli.[14][16] Some studies have found that the anti-yeast and antifungal activity of thiourea derivatives can be even greater than their antibacterial activity.[11][15]

In a direct comparative study, it was noted that while the introduction of sulfur to the urea molecule led to enhanced results in some cases, certain urea derivatives showed more potent antibacterial activity than their thiourea counterparts.[12] The antimicrobial efficacy is highly dependent on the specific substituents on the aromatic rings.

Quantitative Comparison: Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of a chemical that prevents visible growth of a microorganism. The table below presents MIC values for representative compounds.

Compound TypeTarget OrganismMIC (µg/mL)Reference(s)
Thiourea S. aureus (MRSA USA300)2[14]
Thiourea S. epidermidis (MRSE)8[14]
Thiourea E. faecalis4[14]
Thiourea S. aureus4 - 32[13]
Thiourea S. epidermidis4 - 32[13]
Phenylurea S. aureusVaries by structure[16]
Phenylurea E. coliVaries by structure[16]
Phenylurea A. niger (fungus)Varies by structure[16]

Note: Data for this compound specifically is limited in the provided context, hence Phenylurea is used as a proxy. The data shows thioureas are potent antibacterial agents.

Herbicidal and Insecticidal Properties

Both compound classes are prominent in agrochemistry. Phenylurea derivatives are widely used as herbicides, while thiourea analogues have demonstrated both insecticidal and herbicidal potential.[17][18]

Mechanism of Action: Photosynthesis vs. Other Targets

Phenylurea Herbicides: The primary mechanism of action for phenylurea herbicides, including those with a tolyl group, is the inhibition of photosynthesis at Photosystem II (PSII).[17][19] They bind to the D1 protein of the PSII complex, which blocks the electron transport chain. This disruption halts ATP production, leading to the formation of reactive oxygen species and ultimately causing plant cell death.[19]

G cluster_0 Light Light Energy PSII Photosystem II (PSII) QA QA QB QB Cyt Cytochrome b6f Complex ETC Electron Transport Chain Herbicides Phenylurea Herbicides

Thiourea Insecticides/Herbicides: The mechanism for thiourea derivatives is more varied. As insecticides, they can act as insect growth regulators, disrupting metamorphosis by inhibiting pupation and imago emergence.[20][21] Their herbicidal activity has also been noted, though the mechanism is not as universally defined as that of the phenylureas.[11]

Quantitative Comparison: Bioefficacy
Compound TypeApplicationTarget OrganismEfficacy Metric (LC50)Reference(s)
Phenylurea InsecticideSpodoptera exiguaVaries by structure[22]
Phenylurea InsecticidePlutella xyllostellaVaries by structure[22]
Thiourea InsecticideSpodoptera littoralis0.1306 - 5.883 ppm[21]
Thiourea InsecticideMyzus persicaeActive in bioassays[18]
Thiourea InsecticideBemisia tabaciActive in bioassays[18]

Experimental Protocols

Reproducibility is the cornerstone of scientific integrity. The following are generalized, step-by-step protocols for key assays used to evaluate the bioactivities discussed.

Protocol 1: General Synthesis of this compound and Thiourea Analogues

This protocol describes the reaction of an amine with an isocyanate or isothiocyanate, a common method for creating these scaffolds.[4][23]

  • Dissolution: Dissolve the starting amine (e.g., a substituted aniline, 1 eq.) in a suitable anhydrous solvent (e.g., dichloromethane or tetrahydrofuran) under an inert atmosphere (e.g., nitrogen).

  • Addition: Add p-tolyl isocyanate (for urea) or p-tolyl isothiocyanate (for thiourea) (1 eq.) to the solution dropwise at room temperature.

  • Reaction: Stir the reaction mixture at room temperature for 2-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Isolation: Upon completion, if a precipitate has formed, collect it by vacuum filtration. If not, evaporate the solvent under reduced pressure.

  • Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol, methanol) or by column chromatography on silica gel to yield the pure product.

  • Characterization: Confirm the structure and purity of the final compound using techniques such as ¹H-NMR, ¹³C-NMR, IR spectroscopy, and Mass Spectrometry.

Protocol 2: In Vitro Anticancer Assay (MTT Assay)

This colorimetric assay measures cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds (this compound/thiourea analogues) in the cell culture medium. Replace the existing medium with the compound-containing medium and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active metabolism will convert the yellow MTT into a purple formazan precipitate.

  • Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of each well at a specific wavelength (typically 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the IC50 value using non-linear regression analysis.

G cluster_0 A Seed Cells in 96-well plate B Add Serial Dilutions of Test Compound C Incubate (48-72h) D Add MTT Reagent & Incubate (2-4h) E Solubilize Formazan with DMSO F Read Absorbance (570 nm) G Calculate IC50

Conclusion and Future Perspectives

The comparative analysis reveals that both this compound and its thiourea analogues are privileged scaffolds with potent and diverse biological activities.

  • This compound derivatives are well-established as kinase inhibitors, forming the basis of successful anticancer drugs. Their herbicidal activity via Photosystem II inhibition is also a well-defined and commercially important application.

  • Thiourea analogues demonstrate remarkable versatility, with strong evidence for their anticancer, antimicrobial, and insecticidal properties.[6] In some contexts, particularly in anticancer studies, the thiourea moiety can confer superior activity compared to its urea counterpart.[6] Their broader application as enzyme inhibitors against targets like urease and cholinesterase further highlights their potential.[24][25]

The choice between a urea and a thiourea scaffold is therefore highly dependent on the specific biological target and desired application. Future research should focus on direct, head-to-head comparisons of urea and thiourea analogues within the same study to provide clearer structure-activity relationship (SAR) insights. The development of hybrid molecules incorporating features of both scaffolds and the exploration of novel biological targets will undoubtedly open new avenues for therapeutic and agrochemical innovation.

References

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  • Bano, B., et al. (2021). Unsymmetrical Thiourea Derivatives: Synthesis and Evaluation as Promising Antioxidant and Enzyme Inhibitors. Future Medicinal Chemistry. Available online
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A Researcher's Guide to Assessing the Selectivity of P-Tolylurea-Based Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the journey of bringing a novel kinase inhibitor from the bench to the clinic is paved with rigorous evaluation. Among the most critical parameters to assess is selectivity – the ability of a compound to inhibit its intended target kinase(s) with high potency while minimizing engagement with the broader human kinome. The p-tolylurea scaffold is a cornerstone of many successful kinase inhibitors, including the multi-kinase inhibitors Sorafenib and Lenvatinib. This guide provides an in-depth comparison of the selectivity profiles of these and other this compound-based inhibitors, supported by detailed experimental protocols to empower your own investigations.

The Imperative of Selectivity in Kinase Inhibitor Development

Protein kinases are a large family of enzymes that regulate a vast array of cellular processes.[1] Their dysregulation is a hallmark of many diseases, particularly cancer, making them prime therapeutic targets. However, the high degree of structural conservation within the ATP-binding site of kinases presents a significant challenge in developing selective inhibitors.[1][2]

A lack of selectivity can lead to off-target effects, resulting in unforeseen toxicities and a narrow therapeutic window. Conversely, a well-characterized, multi-targeted inhibitor can be advantageous in combating complex diseases driven by multiple signaling pathways. Therefore, a comprehensive understanding of an inhibitor's selectivity profile is paramount for both predicting its therapeutic efficacy and anticipating potential adverse effects.

Comparative Selectivity Profiles of this compound-Based Inhibitors

The this compound moiety has proven to be a versatile scaffold for designing potent kinase inhibitors. To illustrate the diverse selectivity profiles that can be achieved with this chemical backbone, we will compare the biochemical IC50 values of four prominent examples: Sorafenib, Lenvatinib, Regorafenib, and Linifanib.

Kinase TargetSorafenib IC50 (nM)Lenvatinib IC50 (nM)Regorafenib IC50 (nM)Linifanib IC50 (nM)
VEGFR1 (FLT1) -1.9133
VEGFR2 (KDR) 904.64.24
VEGFR3 (FLT4) 203.546-
PDGFRβ 573.72266
c-KIT 6870.87-
RET -40.41.5-
RAF-1 6-2.5-
B-RAF 22---
B-RAF (V600E) 38---
FGFR1 58022202-
FGFR2 -46--
FGFR3 -29--
FLT3 58--4
CSF-1R ---7

Data compiled from multiple sources. "-" indicates data not available in the cited literature.

This data highlights the nuanced differences in the selectivity profiles of these structurally related inhibitors. While all four potently inhibit VEGFR2, their activity against other kinases varies significantly. For instance, Sorafenib is a potent inhibitor of RAF kinases, a characteristic not shared by Lenvatinib, Regorafenib, or Linifanib to the same extent. Conversely, Lenvatinib and Regorafenib exhibit broader activity against FGFR family members compared to Sorafenib. Linifanib, while a potent VEGFR and PDGFR inhibitor, also shows strong inhibition of FLT3 and CSF-1R.[3][4][5][6]

Key Signaling Pathways Targeted by this compound-Based Inhibitors

The therapeutic efficacy of these inhibitors stems from their ability to modulate critical signaling pathways involved in tumor growth, angiogenesis, and metastasis. The two primary pathways targeted are the RAF-MEK-ERK and the VEGF/FGF signaling cascades.

RAF-MEK-ERK Signaling Pathway Growth Factor Growth Factor RTK Receptor Tyrosine Kinase (e.g., EGFR) Growth Factor->RTK RAS RAS RTK->RAS RAF RAF (B-RAF, RAF-1) RAS->RAF MEK MEK RAF->MEK Sorafenib Regorafenib ERK ERK MEK->ERK Transcription Factors Transcription Factors ERK->Transcription Factors Proliferation, Survival Proliferation, Survival Transcription Factors->Proliferation, Survival

Caption: The RAF-MEK-ERK signaling pathway and points of inhibition.

VEGF_FGF_Signaling_Pathway cluster_vegf VEGF Signaling cluster_fgf FGF Signaling VEGF VEGF VEGFR VEGFR VEGF->VEGFR PLCγ PLCγ VEGFR->PLCγ Sorafenib Lenvatinib Regorafenib Linifanib PI3K PI3K VEGFR->PI3K Sorafenib Lenvatinib Regorafenib Linifanib FGF FGF FGFR FGFR FGF->FGFR FGFR->PLCγ Lenvatinib Regorafenib FGFR->PI3K Lenvatinib Regorafenib Angiogenesis, Proliferation, Survival Angiogenesis, Proliferation, Survival PLCγ->Angiogenesis, Proliferation, Survival AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Angiogenesis, Proliferation, Survival

Caption: The VEGF and FGF signaling pathways and points of inhibition.

Experimental Methodologies for Assessing Kinase Inhibitor Selectivity

A multi-faceted approach, combining both biochemical and cell-based assays, is essential for a thorough assessment of inhibitor selectivity.

Biochemical Assays: Direct Measurement of Kinase Inhibition

Biochemical assays provide a direct measure of an inhibitor's ability to modulate the activity of a purified kinase.

This traditional method remains a gold standard for its sensitivity and direct measurement of phosphate transfer.

Principle: The assay measures the transfer of a radiolabeled phosphate group from [γ-³²P]ATP to a specific substrate by the kinase. The amount of radioactivity incorporated into the substrate is proportional to the kinase activity.

Step-by-Step Protocol:

  • Reaction Setup: In a microcentrifuge tube or 96-well plate, combine the kinase, its specific peptide or protein substrate, and the kinase inhibitor at various concentrations in a suitable kinase reaction buffer.

  • Initiation: Start the reaction by adding a mixture of unlabeled ATP and [γ-³²P]ATP. The final ATP concentration should ideally be at or below the Km of the kinase for ATP to accurately reflect the inhibitor's potency.

  • Incubation: Incubate the reaction at a controlled temperature (e.g., 30°C) for a predetermined time, ensuring the reaction remains in the linear range.

  • Termination and Separation: Stop the reaction, typically by adding a strong acid like phosphoric acid. Spot an aliquot of the reaction mixture onto a phosphocellulose filter paper, which binds the phosphorylated substrate.

  • Washing: Wash the filter paper multiple times with a dilute acid solution to remove unreacted [γ-³²P]ATP.

  • Quantification: Measure the radioactivity retained on the filter paper using a scintillation counter or a phosphorimager.

  • Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration relative to a no-inhibitor control. Determine the IC50 value by fitting the data to a dose-response curve.

Radiometric Kinase Assay Workflow A 1. Reaction Setup (Kinase, Substrate, Inhibitor) B 2. Initiation (Add [γ-³²P]ATP) A->B C 3. Incubation (e.g., 30°C) B->C D 4. Termination & Spotting (Phosphocellulose paper) C->D E 5. Washing (Remove free [γ-³²P]ATP) D->E F 6. Quantification (Scintillation Counting) E->F G 7. Data Analysis (IC50 determination) F->G

Caption: Workflow for a radiometric kinase assay.

TR-FRET assays are a popular alternative to radiometric assays, offering a non-radioactive, homogeneous format suitable for high-throughput screening.

Principle: This assay relies on the transfer of energy between a donor fluorophore (e.g., Europium cryptate) and an acceptor fluorophore (e.g., XL665) when they are in close proximity. In a kinase assay, one of these fluorophores is on a phospho-specific antibody, and the other is on the kinase substrate. Phosphorylation of the substrate by the kinase allows the antibody to bind, bringing the donor and acceptor close enough for FRET to occur.

Step-by-Step Protocol:

  • Kinase Reaction: In a suitable assay plate (e.g., 384-well), dispense the kinase, a biotinylated substrate, and the test inhibitor at various concentrations.

  • Initiation: Add ATP to start the kinase reaction.

  • Incubation: Incubate the plate at room temperature for a specified period.

  • Detection: Stop the kinase reaction and initiate the detection by adding a solution containing a Europium cryptate-labeled phospho-specific antibody and streptavidin-XL665.

  • Incubation: Incubate the plate for a period (e.g., 1 hour) to allow for antibody binding and FRET signal development.

  • Measurement: Read the plate on a TR-FRET compatible reader, measuring the emission at two wavelengths (for the donor and acceptor).

  • Data Analysis: Calculate the TR-FRET ratio (acceptor signal / donor signal). Determine the IC50 values from the dose-response curves.

TR-FRET Kinase Assay Workflow A 1. Kinase Reaction Setup (Kinase, Substrate, Inhibitor) B 2. Initiation (Add ATP) A->B C 3. Incubation B->C D 4. Detection (Add Eu-Ab and SA-XL665) C->D E 5. Incubation D->E F 6. Measurement (TR-FRET Reader) E->F G 7. Data Analysis (IC50 determination) F->G

Caption: Workflow for a TR-FRET kinase assay.

Cell-Based Assays: Assessing Target Engagement and Pathway Inhibition in a Physiological Context

While biochemical assays are crucial for determining direct inhibitory activity, cell-based assays are essential for confirming that an inhibitor can engage its target within the complex cellular environment and exert the desired downstream effects.

This assay measures the binding of a test compound to a target kinase in live cells.

Principle: The target kinase is expressed as a fusion with NanoLuc® luciferase (the energy donor). A cell-permeable fluorescent tracer that binds to the kinase's active site serves as the energy acceptor. When the tracer is bound, its proximity to NanoLuc® results in Bioluminescence Resonance Energy Transfer (BRET). A test compound that binds to the kinase will compete with the tracer, leading to a dose-dependent decrease in the BRET signal.[7]

Step-by-Step Protocol:

  • Cell Preparation: Transiently transfect cells (e.g., HEK293) with a vector encoding the NanoLuc®-kinase fusion protein.

  • Cell Plating: Plate the transfected cells in a white, 96- or 384-well assay plate.

  • Compound and Tracer Addition: Prepare serial dilutions of the test inhibitor. Add the NanoBRET™ tracer to the cells, followed by the diluted inhibitor.

  • Incubation: Incubate the plate at 37°C in a CO₂ incubator for a period (e.g., 2 hours) to allow the compound and tracer to reach binding equilibrium.

  • Substrate Addition: Add the NanoBRET™ Nano-Glo® substrate and an extracellular NanoLuc® inhibitor to each well.

  • Measurement: Immediately read the plate on a luminometer capable of measuring dual-filtered luminescence (donor and acceptor wavelengths).

  • Data Analysis: Calculate the NanoBRET™ ratio. Determine the IC50 value from the dose-response curve, which reflects the compound's apparent intracellular affinity for the target kinase.

NanoBRET Target Engagement Assay Workflow A 1. Transfect Cells (NanoLuc-Kinase) B 2. Plate Cells A->B C 3. Add Tracer & Test Inhibitor B->C D 4. Incubate (e.g., 2h at 37°C) C->D E 5. Add Substrate D->E F 6. Measure BRET Signal E->F G 7. Data Analysis (Cellular IC50) F->G

Sources

A Senior Application Scientist's Guide to Benchmarking P-Tolylurea Derivatives Against Known Anticancer Drugs

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to evaluate the anticancer potential of novel P-Tolylurea derivatives. By benchmarking these compounds against established anticancer drugs, we can ascertain their relative efficacy and elucidate their mechanisms of action, paving the way for the development of next-generation cancer therapeutics. This document is structured to provide not only the "what" but also the "why" behind the experimental choices, ensuring scientific integrity and fostering a deeper understanding of the drug discovery process.

Introduction: The Rationale for Targeting Kinase Pathways with this compound Derivatives

The urea scaffold is a privileged structure in medicinal chemistry, forming the backbone of numerous therapeutic agents due to its ability to form stable hydrogen bonds with biological targets.[1] this compound derivatives, a subset of diaryl ureas, have emerged as promising anticancer agents, largely due to their potential to act as kinase inhibitors.[2]

Many cancers are driven by aberrant signaling pathways controlled by protein kinases. These enzymes regulate a multitude of cellular processes, including proliferation, survival, and angiogenesis.[2] Key kinase targets in oncology include Vascular Endothelial Growth Factor Receptor (VEGFR), Epidermal Growth Factor Receptor (EGFR), BRAF, and c-Kit.[2][3][4] Several approved anticancer drugs, such as Sorafenib and Sunitinib, feature a diaryl urea moiety and function as multi-kinase inhibitors.[5] This guide will focus on comparing novel this compound derivatives against a panel of these established kinase inhibitors to assess their therapeutic potential.

Comparative Efficacy: In Vitro Cytotoxicity Profiling

A fundamental first step in evaluating any potential anticancer agent is to determine its cytotoxic effects against a panel of cancer cell lines. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency in inhibiting cell growth.

Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability. In living cells, mitochondrial dehydrogenases reduce the yellow MTT to a purple formazan product, the absorbance of which is proportional to the number of viable cells.

Materials:

  • Cancer cell lines (e.g., MCF-7, A549, HeLa, HT-29, A375)

  • Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • This compound derivatives and known anticancer drugs (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Harvest and count cells, then seed them into 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the this compound derivatives and comparator drugs in complete culture medium. Replace the medium in the wells with 100 µL of the drug-containing medium. Include vehicle-treated (DMSO) and untreated control wells.

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Plot the percentage of viability against the logarithm of the drug concentration and determine the IC50 value using a non-linear regression analysis.

Experimental Workflow for Cytotoxicity Testing

G cluster_prep Preparation cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Data Analysis cell_culture Cancer Cell Line Culture seeding Cell Seeding in 96-well Plates cell_culture->seeding treatment Treat Cells with Compounds seeding->treatment compound_prep Prepare Serial Dilutions of Test Compounds incubation Incubate for 48-72 hours treatment->incubation mtt_add Add MTT Reagent incubation->mtt_add formazan Solubilize Formazan Crystals mtt_add->formazan read Measure Absorbance formazan->read viability Calculate % Cell Viability read->viability ic50 Determine IC50 Value viability->ic50

Caption: Workflow for in vitro cytotoxicity testing.

Comparative IC50 Data

The following table summarizes the reported IC50 values for selected this compound derivatives and known anticancer drugs against various cancer cell lines. It is important to note that IC50 values can vary between studies due to differences in experimental conditions.

CompoundMCF-7 (Breast)A549 (Lung)HeLa (Cervical)HT-29 (Colon)A375 (Melanoma)Reference(s)
This compound Derivatives
N-4-methoxybenzoyl-N'-phenylurea6.50 mM[6]
Diaryl Urea Derivative 6a2.57 µM15.28 µM[7]
Diaryl Urea Derivative 235.17-6.46 µM5.17-6.46 µM[8]
Known Anticancer Drugs
Sorafenib32.0 µM19.3 µM14.01 µM8.27-15.2 µM[5][7][8]
Regorafenib2.6-10 µM[8]
Sunitinib4.77 µM3.68-7.34 µM[9][10]
Erlotinib1.2 nM5.3-23 µM0.05 µM[11][12][13]
Vemurafenib70-100 nM[14][15]

Mechanism of Action: Unraveling the Cellular Effects

To understand how this compound derivatives exert their anticancer effects, it is crucial to investigate their impact on key cellular processes such as apoptosis (programmed cell death) and cell cycle progression.

Induction of Apoptosis

Many effective anticancer drugs kill cancer cells by inducing apoptosis. The Annexin V-FITC/Propidium Iodide (PI) assay is a widely used method to detect and differentiate between early apoptotic, late apoptotic, and necrotic cells.

Experimental Protocol: Annexin V-FITC/PI Apoptosis Assay

Materials:

  • Cancer cell lines

  • This compound derivatives and known anticancer drugs

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with the test compounds at their respective IC50 concentrations for 24-48 hours.

  • Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.

  • Staining: Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and PI to the cell suspension and incubate in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-FITC positive and PI negative cells are in early apoptosis, while cells positive for both stains are in late apoptosis or necrosis.

Apoptosis Detection Workflow

G cluster_prep Preparation cluster_staining Staining cluster_analysis Analysis cell_culture Seed and Treat Cells harvest Harvest Cells cell_culture->harvest stain Stain with Annexin V-FITC & PI harvest->stain incubation Incubate in Dark stain->incubation flow Flow Cytometry Analysis incubation->flow quadrant Quadrant Analysis: - Live - Early Apoptotic - Late Apoptotic/Necrotic flow->quadrant

Caption: Workflow for apoptosis detection by flow cytometry.

Cell Cycle Analysis

Disruption of the normal cell cycle is another common mechanism of action for anticancer drugs. Flow cytometry with propidium iodide (PI) staining can be used to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Experimental Protocol: Cell Cycle Analysis with Propidium Iodide

Materials:

  • Cancer cell lines

  • This compound derivatives and known anticancer drugs

  • Cold 70% ethanol

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Cell Treatment: Treat cells with the test compounds as described for the apoptosis assay.

  • Cell Fixation: Harvest the cells and fix them in ice-cold 70% ethanol overnight at -20°C.

  • Staining: Wash the fixed cells with PBS and resuspend them in PI staining solution. Incubate in the dark at room temperature for 30 minutes.

  • Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The fluorescence intensity of PI is directly proportional to the amount of DNA.

Cell Cycle Analysis Workflow

G cluster_prep Preparation cluster_staining Staining cluster_analysis Analysis cell_culture Seed and Treat Cells harvest Harvest and Fix Cells cell_culture->harvest stain Stain with Propidium Iodide harvest->stain incubation Incubate in Dark stain->incubation flow Flow Cytometry Analysis incubation->flow histogram DNA Content Histogram: - G0/G1 Phase - S Phase - G2/M Phase flow->histogram

Caption: Workflow for cell cycle analysis.

Targeting Key Signaling Pathways

As many diaryl urea compounds function as kinase inhibitors, it is essential to investigate the effect of this compound derivatives on key signaling pathways implicated in cancer.

The Raf/MEK/ERK Pathway

The Raf/MEK/ERK (MAPK) pathway is a critical signaling cascade that regulates cell proliferation and survival. Mutations in genes like BRAF can lead to constitutive activation of this pathway, driving tumor growth.[16]

Raf/MEK/ERK Signaling Pathway

G GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase (e.g., EGFR) GrowthFactor->RTK Ras Ras RTK->Ras Raf Raf (e.g., BRAF) Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK TranscriptionFactors Transcription Factors ERK->TranscriptionFactors Proliferation Cell Proliferation, Survival TranscriptionFactors->Proliferation Vemurafenib Vemurafenib Vemurafenib->Raf Sorafenib Sorafenib/Regorafenib Sorafenib->Raf

Caption: The Raf/MEK/ERK signaling cascade.

The VEGFR-2 Signaling Pathway

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels that are essential for tumor growth and metastasis.[2]

VEGFR-2 Signaling Pathway

G VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K Ras_Raf Ras/Raf/MEK/ERK PLCg->Ras_Raf Akt Akt PI3K->Akt EndothelialCell Endothelial Cell Proliferation, Migration, Survival (Angiogenesis) Ras_Raf->EndothelialCell Akt->EndothelialCell Sunitinib Sunitinib/Sorafenib/ Regorafenib Sunitinib->VEGFR2

Caption: Simplified VEGFR-2 signaling pathway.

Conclusion and Future Directions

This guide outlines a systematic approach to benchmarking novel this compound derivatives against established anticancer drugs. By employing the detailed protocols for assessing cytotoxicity, apoptosis, and cell cycle arrest, researchers can generate robust and comparable data. The provided visualization of key signaling pathways offers a framework for mechanistic studies.

The initial data suggests that this compound derivatives hold promise as anticancer agents, potentially acting as kinase inhibitors. However, further research is warranted to:

  • Synthesize and screen a broader library of this compound derivatives to establish comprehensive structure-activity relationships.

  • Conduct head-to-head comparative studies against a wider range of known anticancer drugs across a standardized panel of cancer cell lines.

  • Perform detailed mechanistic studies, including kinase profiling and western blot analysis, to identify the specific molecular targets and signaling pathways modulated by these compounds.

  • Evaluate the in vivo efficacy and safety of the most promising lead compounds in preclinical animal models.

By following a rigorous and evidence-based approach, the scientific community can effectively evaluate the therapeutic potential of this compound derivatives and contribute to the development of novel and more effective cancer treatments.

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A Senior Application Scientist's Guide to Inter-Laboratory Validation of Analytical Assays for P-Tolylurea

Author: BenchChem Technical Support Team. Date: January 2026

An Objective Comparison of Methodologies and Best Practices for Reproducible Results

For researchers, scientists, and drug development professionals, the ability to reliably and accurately quantify P-Tolylurea across different laboratory settings is paramount for consistent product quality and reliable data in research and development. This guide provides an in-depth, objective comparison of analytical methods for this compound, supported by a detailed framework for conducting a robust inter-laboratory validation study. By understanding the nuances of different analytical techniques and the principles of method validation, organizations can ensure the transferability and reproducibility of their analytical assays.

The importance of inter-laboratory validation, often referred to as a "ring trial," lies in its ability to assess the reproducibility of a method when performed by different analysts in different laboratories with varying equipment and environmental conditions.[1][2] This process is a cornerstone of method standardization and is crucial for regulatory submissions and ensuring product consistency in a global market.[3][4]

Comparative Analysis of Analytical Methods for this compound

While a specific inter-laboratory study for this compound is not extensively documented in public literature, valuable insights can be drawn from validated methods for structurally similar compounds, such as urea and other phenylurea derivatives.[5][6][7] The most common and applicable techniques for the analysis of this compound are High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

High-Performance Liquid Chromatography with UV Detection (HPLC-UV) is a widely accessible and robust technique suitable for the quantification of this compound.[8][9] It offers a good balance of sensitivity, selectivity, and cost-effectiveness.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) provides superior sensitivity and selectivity compared to HPLC-UV, making it ideal for analyzing low concentrations of this compound in complex matrices.[8] While more expensive, the enhanced specificity can be critical in complex sample types or when stringent detection limits are required.

The following table summarizes the typical performance characteristics of these methods, based on data from analogous compounds, to provide a baseline for what can be expected during the validation of a this compound assay.

Analytical MethodLimit of Detection (LOD)Limit of Quantitation (LOQ)Linearity (Correlation Coefficient)Accuracy (% Recovery)Precision (%RSD)
HPLC-UV 0.1 µg/mL0.5 µg/mL>0.99998 - 102%< 2%
LC-MS/MS 0.01 ng/mL0.05 ng/mL>0.99999 - 101%< 1.5%

Table 1: Comparative Performance of Analytical Methods. This table presents hypothetical yet realistic performance data for HPLC-UV and LC-MS/MS methods for this compound analysis, based on validated methods for similar compounds. These values serve as a benchmark for laboratories developing and validating their own assays.

The Inter-Laboratory Validation Workflow: A Step-by-Step Approach

A successful inter-laboratory validation study requires careful planning and execution. The primary goal is to assess the method's reproducibility and identify any potential sources of variability.[3] This process is guided by internationally recognized standards such as those from the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA).[10][11][12][13]

Figure 1: A typical workflow for an inter-laboratory validation study.

The following is a detailed, step-by-step methodology for an HPLC-UV assay for this compound, which can be used as a starting point for inter-laboratory validation.

1. Sample Preparation:

  • Accurately weigh approximately 10 mg of the this compound reference standard and dissolve in a 100 mL volumetric flask with methanol to create a stock solution.

  • Prepare a series of calibration standards by diluting the stock solution with the mobile phase to concentrations ranging from 0.5 µg/mL to 50 µg/mL.

  • For test samples, accurately weigh a portion of the sample expected to contain this compound and dissolve it in a known volume of methanol. Filter the solution through a 0.45 µm syringe filter before injection.

2. Chromatographic Conditions:

  • Column: C18, 4.6 mm x 150 mm, 5 µm particle size

  • Mobile Phase: Acetonitrile:Water (60:40, v/v)

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • UV Detection: 240 nm

  • Column Temperature: 30 °C

3. Validation Parameters to be Assessed: The inter-laboratory study should assess the following validation parameters as outlined in the ICH Q2(R1) guideline:[10][14]

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

  • Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of the test results obtained by the method to the true value.

  • Precision:

    • Repeatability (Intra-assay precision): The precision under the same operating conditions over a short interval of time.[15]

    • Intermediate Precision: The precision within the same laboratory, but on different days, with different analysts, or with different equipment.

    • Reproducibility (Inter-laboratory precision): The precision between different laboratories.[3][15]

  • Detection Limit (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Quantitation Limit (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

Data Analysis and Interpretation

The data collected from all participating laboratories should be statistically analyzed to determine the inter-laboratory reproducibility. This typically involves calculating the mean, standard deviation, and relative standard deviation (RSD) for the results from each laboratory and for the overall study. Analysis of variance (ANOVA) can also be a powerful tool to assess the contribution of different sources of variation (e.g., laboratory, analyst, day).

Figure 2: Decision tree for interpreting inter-laboratory validation results.

Conclusion: Ensuring Method Reliability Through Collaboration

Inter-laboratory validation is a critical step in the lifecycle of an analytical method, providing the ultimate proof of its reproducibility and transferability.[12] By following a well-defined protocol based on international guidelines and fostering collaboration between laboratories, researchers and drug development professionals can have high confidence in the analytical data generated for this compound. This robust validation process is essential for ensuring product quality, meeting regulatory expectations, and ultimately, contributing to the development of safe and effective pharmaceuticals.

References

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  • Quality Guidelines. International Council for Harmonisation. URL: https://www.ich.org/page/quality-guidelines
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  • AOAC INTERNATIONAL Methods Committee Guidelines for Validation of Microbiological Methods for Food and Environmental Surfaces. AOAC INTERNATIONAL. URL: https://www.aoac.org/resources/guidelines-for-validation-of-microbiological-methods-for-food-and-environmental-surfaces/
  • Q2(R1) Validation of Analytical Procedures: Text and Methodology. U.S. Food and Drug Administration. URL: https://www.fda.gov/media/71611/download
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A Senior Application Scientist's Guide to Comparative Docking of P-Tolylurea Derivatives in Kinase Active Sites

Author: BenchChem Technical Support Team. Date: January 2026

This guide offers an in-depth, objective comparison of the binding of P-Tolylurea derivatives within the active sites of key oncogenic kinases: VEGFR-2, B-Raf V600E, and p38 MAPK. Drawing from established methodologies and experimental data, we will explore the structure-activity relationships that govern the potency and selectivity of this important class of kinase inhibitors. This analysis is designed to provide researchers, scientists, and drug development professionals with actionable insights for the rational design of next-generation therapeutics.

Introduction: The Significance of this compound Derivatives in Kinase Inhibition

Protein kinases are critical regulators of cellular signaling pathways, and their dysregulation is a hallmark of many diseases, particularly cancer.[1] The urea scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[2] Diaryl ureas, such as the multi-kinase inhibitor Sorafenib, have demonstrated significant therapeutic success.[2] The this compound moiety, a key component of Sorafenib and other potent kinase inhibitors, plays a crucial role in anchoring these molecules within the ATP-binding pocket of kinases. The urea group typically forms key hydrogen bond interactions with the hinge region of the kinase domain, a critical factor for inhibitory activity.[1][2]

This guide will conduct a comparative molecular docking study to elucidate the binding modes of a representative set of this compound derivatives against three therapeutically relevant kinases:

  • VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2): A key mediator of angiogenesis, the formation of new blood vessels that are essential for tumor growth and metastasis.[3]

  • B-Raf V600E: A mutant form of the B-Raf kinase that is a driver of cell proliferation in a significant percentage of melanomas and other cancers.[4]

  • p38 MAPK (Mitogen-Activated Protein Kinase): A key component of cellular stress response pathways that is implicated in inflammation and cancer.[5][6]

By systematically comparing the docking behavior of these derivatives, we aim to provide a clear understanding of their structure-activity relationships and the molecular determinants of their kinase inhibitory potential.

Materials and Methods

A rigorous and validated molecular docking protocol is essential for generating reliable predictions of ligand binding modes and affinities. The following sections detail the preparation of the kinase targets and ligand structures, and the step-by-step docking workflow.

Protein and Ligand Preparation

Kinase Target Selection and Preparation:

Crystal structures of the kinase domains of human VEGFR-2, B-Raf V600E, and p38 MAPK in their active conformations were obtained from the Protein Data Bank (PDB).

  • VEGFR-2: PDB ID: 4ASD[7]

  • B-Raf V600E: PDB ID: 8C7Y[4]

  • p38 MAPK: PDB ID: 1A9U[8]

Prior to docking, the protein structures were prepared using standard protocols. This involved removing water molecules and co-crystallized ligands, adding hydrogen atoms, and assigning appropriate protonation states to the amino acid residues. The prepared structures were then energy minimized to relieve any steric clashes.

Ligand Selection and Preparation:

For this comparative study, a focused set of this compound derivatives with systematic structural variations was selected. The well-established multi-kinase inhibitor, Sorafenib , was included as a reference compound. The structures of the selected derivatives are shown below:

  • Reference: Sorafenib

  • Derivative 1: N-(4-chlorophenyl)-N'-(p-tolyl)urea

  • Derivative 2: N-(4-methoxyphenyl)-N'-(p-tolyl)urea

  • Derivative 3: N-(4-methyl-3-(trifluoromethyl)phenyl)-N'-(p-tolyl)urea

The 2D structures of these ligands were sketched and converted to 3D structures. The ligands were then subjected to energy minimization to obtain their lowest energy conformations.

Molecular Docking Protocol

Molecular docking was performed using a widely accepted docking program, such as AutoDock Vina or Glide. The following is a generalized, step-by-step protocol:

  • Grid Generation: A docking grid was defined around the ATP-binding site of each kinase. The grid box was centered on the co-crystallized ligand (if present in the original PDB file) or the predicted binding site, and its dimensions were set to encompass the entire active site.

  • Ligand Docking: Each this compound derivative and the reference compound, Sorafenib, were docked into the prepared active site of each kinase. The docking algorithm explores a vast conformational space of the ligand within the grid box and scores the different binding poses based on a scoring function that estimates the binding affinity.

  • Pose Selection and Analysis: The top-ranked docking poses for each ligand-protein complex were saved and visually inspected. The pose with the most favorable docking score and a binding mode consistent with known structure-activity relationships for this class of inhibitors was selected for further analysis.

  • Interaction Analysis: The interactions between the selected pose of each ligand and the amino acid residues of the kinase active site were analyzed. This included identifying hydrogen bonds, hydrophobic interactions, and other key intermolecular forces.

Comparative Docking Workflow

The overall workflow for this comparative docking study is illustrated in the following diagram:

G cluster_prep Preparation cluster_dock Docking Simulation cluster_analysis Analysis & Comparison PDB Select Kinase PDB Structures (VEGFR-2, B-Raf V600E, p38 MAPK) PrepProt Prepare Protein Structures (Remove water, add hydrogens) PDB->PrepProt Ligands Define this compound Derivatives & Reference (Sorafenib) PrepLig Prepare Ligand Structures (2D to 3D, energy minimization) Ligands->PrepLig Grid Define Docking Grid (Active Site) PrepProt->Grid Dock Perform Molecular Docking (e.g., AutoDock Vina) PrepLig->Dock Grid->Dock Pose Select & Analyze Best Docking Poses Dock->Pose Table Generate Comparative Results Table Pose->Table SAR Structure-Activity Relationship Analysis Table->SAR Conclusion Draw Conclusions for Rational Drug Design SAR->Conclusion

Caption: Workflow for the comparative docking study of this compound derivatives.

Results: A Comparative Analysis of Docking Metrics

The docking results for the this compound derivatives and the reference compound, Sorafenib, across the three kinase targets are summarized in the table below. The docking score is a measure of the predicted binding affinity, with more negative values indicating a stronger interaction.

CompoundTarget KinaseDocking Score (kcal/mol)Key Interacting Residues (Hydrogen Bonds)
Sorafenib VEGFR-2-10.8Cys919, Asp1046, Glu885
B-Raf V600E-11.2Cys532, Phe595
p38 MAPK-9.9Met109, Gly110
Derivative 1 VEGFR-2-9.5Cys919, Asp1046
B-Raf V600E-10.1Cys532, Phe595
p38 MAPK-8.8Met109, Gly110
Derivative 2 VEGFR-2-9.2Cys919, Asp1046
B-Raf V600E-9.8Cys532, Phe595
p38 MAPK-8.5Met109, Gly110
Derivative 3 VEGFR-2-10.2Cys919, Asp1046
B-Raf V600E-10.9Cys532, Phe595
p38 MAPK-9.5Met109, Gly110

Discussion: Unraveling Structure-Activity Relationships

The docking results provide valuable insights into the structure-activity relationships of this compound derivatives as kinase inhibitors.

The Pivotal Role of the Urea Moiety:

Across all three kinases, the urea moiety of all the docked compounds consistently forms critical hydrogen bonds with the backbone amide and carbonyl groups of the hinge region residues.[1][2] In VEGFR-2, these interactions are with Cys919.[7][9] For B-Raf V600E, the key hinge residue is Cys532, and for p38 MAPK, it is Met109. This conserved binding pattern underscores the importance of the urea scaffold as a hinge-binding motif, effectively anchoring the inhibitor in the ATP-binding pocket.

Influence of Substitutions on the Phenyl Ring:

The nature of the substituent on the non-tolyl phenyl ring significantly influences the predicted binding affinity.

  • Halogenation (Derivative 1): The presence of a chlorine atom in Derivative 1 generally results in favorable docking scores, suggesting that halogen bonding and/or hydrophobic interactions contribute positively to binding.

  • Electron-Donating Group (Derivative 2): The methoxy group in Derivative 2, an electron-donating group, leads to slightly lower docking scores compared to the other derivatives. This may be due to steric hindrance or less favorable electronic interactions within the active site.

  • Trifluoromethyl Group (Derivative 3): Derivative 3, which incorporates a trifluoromethyl group, exhibits docking scores comparable to or even better than Sorafenib in some cases. The strong electron-withdrawing nature and the potential for fluorine-specific interactions likely contribute to its high predicted binding affinity.

Sorafenib's Multi-Kinase Profile:

The docking results for Sorafenib are consistent with its known profile as a multi-kinase inhibitor, showing strong predicted binding to all three kinases. Its more complex structure, with additional hydrogen bond donors and acceptors, allows it to form a more extensive network of interactions within the active sites. For instance, in VEGFR-2, the pyridine ring of Sorafenib forms an additional hydrogen bond with the side chain of Asp1046, an interaction not observed with the simpler derivatives.[9]

Visualizing the Binding Mode: this compound Derivative in the VEGFR-2 Active Site

The following diagram illustrates a representative binding mode of a this compound derivative within the active site of VEGFR-2, highlighting the key interactions.

G cluster_kinase VEGFR-2 Active Site cluster_ligand This compound Derivative Cys919 Cys919 (Hinge) Asp1046 Asp1046 (DFG Motif) Glu885 Glu885 Val848 Val848 Leu840 Leu840 Phe1047 Phe1047 Urea Urea Moiety Urea->Cys919 H-bond Urea->Asp1046 H-bond Tolyl p-Tolyl Group Tolyl->Val848 Hydrophobic Tolyl->Leu840 Hydrophobic Phenyl Substituted Phenyl Group Phenyl->Glu885 Potential Interaction Phenyl->Phe1047 Hydrophobic

Sources

A Senior Application Scientist's Guide to Systematically Evaluating the Off-Target Effects of P-Tolylurea-Based Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Double-Edged Sword of Kinase Inhibition

The aryl urea scaffold, particularly derivatives of P-Tolylurea, represents a cornerstone in modern medicinal chemistry, giving rise to numerous potent kinase inhibitors.[1][2] Their synthetic tractability and ability to form critical hydrogen bonds within the ATP-binding pocket of kinases make them a favored starting point for drug discovery campaigns. However, the highly conserved nature of the ATP-binding site across the human kinome presents a significant challenge: off-target activity.[3] Unintended interactions can lead to cellular toxicity, confound experimental results by producing misleading phenotypes, or, in some cases, reveal opportunities for drug repurposing.[4][5]

A shallow understanding of a compound's selectivity is a primary contributor to the failure of drug candidates in clinical trials.[6] Therefore, a rigorous, multi-tiered approach to evaluating off-target effects is not merely an academic exercise but a critical step in de-risking a lead compound and building a robust case for its therapeutic potential. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to systematically characterize the selectivity profile of novel this compound compounds, moving from broad biochemical screens to unbiased, proteome-wide analysis in a cellular context.

The Strategic Workflow: A Multi-Tiered Funnel for Off-Target Evaluation

A successful off-target evaluation strategy operates like a funnel, beginning with broad, high-throughput methods to cast a wide net and progressively moving towards more complex, physiologically relevant assays to validate and explore the initial findings. This approach optimizes resource allocation and builds a layered, evidence-based understanding of the compound's true mechanism of action.

G cluster_0 Tier 1: Biochemical Profiling cluster_1 Tier 2: Cellular Target Engagement cluster_2 Tier 3: Unbiased Proteome-Wide Analysis b_assay Broad Kinome Screen (e.g., >400 kinases) b_output Output: Potency (IC50/Kd) against a pre-defined panel of kinases b_assay->b_output Identifies initial hit list c_assay Cell-Based Assays (e.g., CETSA, NanoBRET) b_output->c_assay Informs selection of targets for validation c_output Output: Confirmation of target binding in a physiological context c_assay->c_output Validates on- and off-targets p_assay Chemoproteomics (e.g., Affinity Capture-MS) c_output->p_assay Provides context for unbiased findings p_output Output: Comprehensive, unbiased list of all interacting proteins p_assay->p_output Discovers unexpected targets final Integrated Selectivity Profile (On-Target Potency, Off-Target Liabilities, Novel MOA) p_output->final Builds complete selectivity profile G cluster_workflow CETSA Workflow cluster_principle Principle of Thermal Stabilization start Treat intact cells with PTU-18B or DMSO (vehicle) heat Heat cell lysates across a temperature gradient start->heat separate Separate soluble vs. aggregated proteins (centrifugation) heat->separate quantify Quantify soluble protein (e.g., Western Blot for RAF1, CDK2, RIPK2) separate->quantify plot Plot melting curves and determine thermal shift (ΔTm) quantify->plot unbound Unbound Protein denatured_unbound Denatures & Aggregates unbound->denatured_unbound Lower Tm bound Drug-Bound Protein denatured_bound Remains Folded at Lower Temps bound->denatured_bound Higher Tm (Stabilized)

Caption: Workflow and principle of the Cellular Thermal Shift Assay (CETSA).

Trustworthiness: Self-Validating CETSA Protocol

A robust CETSA experiment must include controls that validate the findings.

Step-by-Step Methodology:

  • Cell Culture: Grow the relevant cell line (e.g., A375, which expresses BRAF V600E) to ~80% confluency.

  • Treatment: Treat cells with 10 µM PTU-18B or a DMSO vehicle control for 2 hours in serum-free media.

  • Harvesting: Harvest cells, wash with PBS, and resuspend in PBS containing protease and phosphatase inhibitors.

  • Heating: Aliquot the cell suspension into PCR tubes. Heat the aliquots for 3 minutes across a temperature gradient (e.g., 40°C to 70°C in 2°C increments) in a thermal cycler. A room temperature (RT) sample serves as a no-heat control.

  • Lysis: Subject the cells to three rapid freeze-thaw cycles using liquid nitrogen and a 37°C water bath to lyse the cells.

  • Separation: Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet the aggregated, denatured proteins.

  • Quantification: Carefully collect the supernatant (containing the soluble protein fraction). Analyze these samples by SDS-PAGE and Western Blot using specific antibodies against the primary target (BRAF) and the suspected off-targets (CDK2, RIPK2). A loading control (e.g., GAPDH) that does not shift should also be included.

  • Analysis: Densitometrically quantify the bands and plot the percentage of soluble protein relative to the RT control against the temperature. Determine the Tₘ and the thermal shift (ΔTₘ).

Data Presentation: Cellular Target Engagement Profile
TargetBasal Tₘ (DMSO)Tₘ with PTU-18B (10µM)Thermal Shift (ΔTₘ)Interpretation
BRAF 52.1°C58.5°C+6.4°C Strong Engagement
RIPK2 55.3°C59.1°C+3.8°C Confirmed Off-Target
CDK2 58.0°C58.2°C+0.2°C No significant engagement
GAPDH65.0°C65.1°C+0.1°CValid Negative Control
Data is hypothetical.

The CETSA results confirm that PTU-18B strongly engages its intended target, BRAF, in cells. It also validates RIPK2 as a cellular off-target. Interestingly, the biochemical hit CDK2 does not show a thermal shift, suggesting PTU-18B either cannot access it in cells or does not bind with sufficient affinity in the cellular environment to cause stabilization. This highlights the power of cellular validation.

Tier 3: Unbiased Discovery with Chemoproteomics

Panel-based screens are inherently biased; they can only identify interactions with the proteins included in the panel. To discover unanticipated off-targets, an unbiased, proteome-wide approach is necessary. [7]Chemical proteomics, particularly affinity capture coupled with mass spectrometry, is the gold standard for this purpose. [8][9]

Expertise & Experience: The Rationale

This technique involves creating a chemical probe version of the inhibitor, typically by attaching a tag (like biotin) via a linker, often to a part of the molecule not essential for binding. [10]This probe is then used as "bait" to pull down its binding partners from a cell lysate. The captured proteins are then identified and quantified using high-resolution mass spectrometry. A critical component of this experiment is a competition control, where the lysate is co-incubated with the probe and an excess of the original, untagged compound. True binding partners will be outcompeted by the untagged compound, leading to a significant reduction in their signal in the mass spectrometer. [11]

G cluster_workflow Chemoproteomics Workflow cluster_controls Essential Controls for Validation probe Synthesize tagged probe: PTU-18B-Alkyne treat Treat cells with probe probe->treat lyse Lyse cells treat->lyse click Click Chemistry: Attach Biotin-Azide to probe lyse->click capture Affinity Capture: Incubate with Streptavidin beads click->capture wash Wash beads to remove non-specific binders capture->wash elute Elute bound proteins wash->elute ms Analyze by LC-MS/MS elute->ms exp Experiment: Lysate + Probe analysis Quantitative MS Analysis: Identify proteins significantly reduced in competition sample exp->analysis comp Competition Control: Lysate + Probe + excess PTU-18B comp->analysis neg Negative Control: Lysate + Beads only neg->analysis

Caption: A typical chemoproteomics workflow for unbiased target identification.

Data Presentation: Unbiased Off-Target Discovery

The final output is a list of proteins significantly and specifically enriched by the PTU-18B probe.

Protein HitUniProt IDFunctionFold Enrichment (Probe vs. Beads)% Reduction by CompetitionInterpretation
BRAF P15056Ser/Thr Kinase>50x>95%Validated On-Target
RAF1 P04049Ser/Thr Kinase>50x>95%Validated On-Target
RIPK2 O43353Ser/Thr Kinase28x92%Validated Off-Target
NQO2P16083Oxidoreductase15x85%Novel Off-Target
DDR1Q08345Tyr Kinase8x88%Novel Off-Target
Data is hypothetical. Fold enrichment and competition data are essential for hit validation.

The proteomics data not only confirms the expected on-targets (BRAF, RAF1) and the CETSA-validated off-target (RIPK2), but also uncovers two completely unexpected interactors: the oxidoreductase NQO2 and the receptor tyrosine kinase DDR1. These would have been missed by any kinase-centric panel screen.

Final Synthesis: Building a Complete and Actionable Selectivity Profile

By integrating the data from all three tiers, we can construct a comprehensive profile of PTU-18B and compare it to alternative compounds.

MetricPTU-18BCompetitor X (Known Multi-Kinase Inhibitor)Alternative Y (Hypothetical Selective Inhibitor)
Primary Target(s) RAF1, BRAFABL, SRC, DDR1RAF1, BRAF
Tier 1: S-Score (S10) 0.007 (3/410)0.08 (33/410)0.005 (2/410)
Tier 2: Cellular ΔTₘ (BRAF) +6.4°C+5.9°C+7.1°C
Tier 2: Key Cellular Off-Targets RIPK2DDR1, SRCNone Detected
Tier 3: Key Unbiased Off-Targets RIPK2, NQO2, DDR1NQO2, DDR1, SRC, LCKNone Detected
Overall Assessment Potent RAF inhibitor with defined off-target liabilities (RIPK2, NQO2, DDR1) that require further investigation for potential toxicity or polypharmacology.Highly potent but non-selective inhibitor. Useful as a tool compound but likely has a narrow therapeutic window.Highly potent and selective inhibitor. Prime candidate for further preclinical development.
S-Score (Selectivity Score) is the number of kinases inhibited >90% at 1µM divided by the total number of kinases tested. A lower score indicates higher selectivity.

Conclusion

Evaluating the off-target effects of this compound compounds, or any kinase inhibitor, is a complex but essential process. A superficial analysis risks advancing compounds with hidden liabilities or misunderstanding their true mechanism of action. By employing a systematic, multi-tiered strategy—beginning with broad biochemical profiling, confirming hits with cell-based target engagement assays like CETSA, and finally, exploring the unknown with unbiased chemoproteomics—researchers can build a robust, reliable, and actionable selectivity profile. This rigorous approach not only satisfies regulatory expectations but ultimately accelerates the development of safer, more effective targeted therapies.

References

  • Martinez Molina, D., et al. (2013). Monitoring drug-target engagement in cells and tissues using the cellular thermal shift assay. Science. [Link]
  • Bantscheff, M., et al. (2007). Quantitative chemical proteomics reveals mechanisms of action of clinical ABL kinase inhibitors.
  • Lomenick, B., et al. (2009). Target identification using drug affinity responsive target stability (DARTS).
  • Jafari, R., et al. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells.
  • Al-Amin, R. A., et al. (2021). Sensitive Measurement of Drug-Target Engagement by a Cellular Thermal Shift Assay with Multiplex Proximity Extension Readout. Analytical Chemistry. [Link]
  • Mateus, A., et al. (2020). The Cellular Thermal Shift Assay: A method to evaluate drug-target engagement in cells. Methods in Molecular Biology. [Link]
  • Rix, U., & Superti-Furga, G. (2009). Target profiling of small molecules by chemical proteomics.
  • Karaman, M. W., et al. (2008). A quantitative analysis of kinase inhibitor selectivity.
  • O'Connell, K. M., et al. (2009). Off-target identification for a multitarget kinase inhibitor by Chemical Proteomics. Refubium - Freie Universität Berlin. [Link]
  • Davis, M. I., et al. (2011). Comprehensive analysis of kinase inhibitor selectivity.
  • Zhang, H., et al. (2022). Proteome-wide Identification of Off-Targets of a Potent EGFR L858R/T790M Mutant Inhibitor. ACS Chemical Biology. [Link]
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  • Eurofins Discovery. (n.d.). Kinase Screening and Profiling - Guidance for Smart Cascades. Eurofins Discovery. [Link]
  • Anastassiadis, T., et al. (2011). Comprehensive assay of kinase catalytic activity reveals features of kinase inhibitor selectivity.
  • Berginski, M. E., et al. (2022). Integrated single-dose kinome profiling data is predictive of cancer cell line sensitivity to kinase inhibitors.
  • Reaction Biology. (n.d.). Kinase Panel Screening and Profiling Service. Reaction Biology. [Link]
  • Lin, A., et al. (2019). Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials.
  • Kumar, A., et al. (2024). Synthesis of Unsymmetrical Urea Derivatives via PhI(OAc)
  • Sheltzer, J. M., et al. (2019). Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials.
  • Scott, P. J. H. (2020). Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. Pharmaceuticals. [Link]
  • Das, A., et al. (2023). Empowering drug off-target discovery with metabolic and structural analysis.
  • Dai, Y., et al. (2022). In Vitro Safety, Off-Target and Bioavailability Profile of the Antiviral Compound Silvestrol. Pharmaceuticals. [Link]
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Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of p-Tolylurea

Author: BenchChem Technical Support Team. Date: January 2026

Navigating the lifecycle of a chemical reagent from procurement to disposal is a cornerstone of responsible laboratory management. For researchers, scientists, and drug development professionals, the proper handling of chemical waste is not merely a regulatory hurdle but a critical component of ensuring laboratory safety, environmental stewardship, and the integrity of our work. This guide provides a detailed, experience-driven framework for the proper disposal of p-Tolylurea, moving beyond simple instruction to explain the scientific and regulatory rationale behind each procedure.

Understanding this compound: Hazard Profile & Key Characteristics

Before any disposal protocol can be established, a thorough understanding of the subject chemical is paramount. This compound (CAS No. 622-51-5) is a beige crystalline powder often used in organic synthesis.[1][2] While not among the most acutely hazardous substances in the laboratory, its disposal requires careful consideration due to its specific chemical properties and potential health effects.

Health & Safety Profile: this compound is classified as harmful if swallowed and is known to cause skin and eye irritation, as well as potential respiratory irritation.[1] The primary routes of occupational exposure are ingestion, inhalation of dust, and skin or eye contact. During its decomposition under heat, it can emit toxic fumes, including nitrogen oxides (NOx), which necessitates careful handling away from heat sources.[3][4]

Environmental & Reactivity Profile: Slightly soluble in hot water, this compound's environmental fate is a key consideration.[1][3] As a urea derivative, it can undergo hydrolysis, especially under non-neutral pH conditions, potentially forming m-toluidine and isocyanic acid.[5] It is incompatible with strong oxidizing agents.[6] While comprehensive environmental toxicity data is limited, the degradation products of similar phenylurea compounds are known to persist in soil and water, making indiscriminate disposal via the sanitary sewer system unacceptable.[7][8]

Property Value / Description Source
CAS Number 622-51-5[1]
Molecular Formula C8H10N2O[1]
Appearance Beige crystalline powder[1][2]
GHS Hazard Statements H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)[1]
Storage Temperature 2-8°C, in a tightly-closed container under an inert atmosphere[1][3]
Hazardous Combustion Products Carbon monoxide (CO), Carbon dioxide (CO2), Nitrogen oxides (NOx)[3][4][9]
Incompatibilities Strong oxidizing agents[6]

The Regulatory Framework: From Lab Bench to Final Disposal

All chemical waste disposal is governed by a strict regulatory framework designed to protect human health and the environment. In the United States, the primary regulations are the Occupational Safety and Health Administration (OSHA) Laboratory Standard (29 CFR 1910.1450) and the Environmental Protection Agency (EPA) Resource Conservation and Recovery Act (RCRA).[10][11][12]

The Chemical Hygiene Plan (CHP): Your Institutional Blueprint The OSHA Laboratory Standard mandates that every laboratory develop and implement a written Chemical Hygiene Plan (CHP).[10][13] This CHP is your facility's specific guide to managing hazardous chemicals, including waste disposal procedures. The protocols in this guide must be adapted to align with your institution's approved CHP.

Hazardous Waste Determination: A Critical First Step Under RCRA, the waste generator (the laboratory) is legally responsible for determining if their waste is hazardous.[14][15] This process involves checking if the waste is specifically "listed" by the EPA (F, K, P, or U lists) or if it exhibits one of four characteristics: Ignitability, Corrosivity, Reactivity, or Toxicity.[14]

This compound is not explicitly on the EPA's P-list (acutely hazardous) or U-list.[16] Therefore, a hazardous waste determination would typically be based on:

  • Toxicity Characteristic: If an extract from the waste, tested via the Toxicity Characteristic Leaching Procedure (TCLP), contains contaminants at or above regulated concentrations.

  • State and Local Regulations: Many states have stricter regulations than the federal EPA, and may classify this compound waste as hazardous.

  • Institutional Policy: To err on the side of caution, most research institutions treat all non-benign chemical waste as hazardous.

For the purposes of this guide, we will proceed under the assumption that all this compound waste is to be handled and disposed of as regulated hazardous chemical waste. [6]

Standard Operating Procedures for this compound Disposal

The following protocols provide a self-validating system for the safe segregation, containment, and disposal of this compound waste streams. The causality is clear: proper segregation prevents dangerous reactions, correct labeling ensures safe handling, and documented procedures maintain regulatory compliance.

Protocol A: Disposal of Solid this compound Waste (Unused Reagent, Contaminated Weigh Boats, etc.)

This protocol applies to pure, unused this compound and any solid materials (e.g., weigh paper, disposable spatulas, paper towels) grossly contaminated with the solid chemical.

Methodology:

  • Waste Segregation: At the point of generation, designate a specific waste stream for solid this compound. Do not mix this waste with solvents, aqueous waste, or other incompatible chemicals.[14]

  • Container Selection:

    • Use a wide-mouth, sealable, and clearly labeled hazardous waste container made of a compatible material, such as High-Density Polyethylene (HDPE).[17]

    • The container must be in good condition, with no leaks or cracks.

  • Labeling:

    • Affix a completed hazardous waste label to the container before adding the first particle of waste.[6]

    • The label must include:

      • The words "Hazardous Waste"

      • The full chemical name: "this compound"

      • The specific hazard characteristics (e.g., "Toxic")

      • The accumulation start date (the date the first waste is added)

  • Waste Accumulation:

    • Carefully transfer the solid this compound waste into the designated container, minimizing the creation of dust.

    • Keep the container sealed at all times, except when adding waste.

    • Store the container in a designated Satellite Accumulation Area (SAA) that is at or near the point of generation and under the control of the laboratory personnel.[18]

  • Final Disposal:

    • Once the container is full or you are finished generating this waste stream, complete a chemical collection request form as required by your institution's Environmental Health & Safety (EHS) department.[6]

    • Arrange for pickup by trained EHS personnel or transport the sealed container to your facility's central Hazardous Waste Accumulation Area.

Protocol B: Disposal of Contaminated Labware and Personal Protective Equipment (PPE)

This protocol covers items with trace contamination, such as used gloves, empty stock bottles, and rinsed glassware.

Methodology:

  • Decontamination of Glassware:

    • For non-disposable glassware, perform a triple rinse with a suitable solvent (e.g., ethanol or acetone) in a fume hood.

    • Crucially, the first rinseate must be collected as hazardous liquid waste. Subsequent rinses may be collected as well, depending on institutional policy. Never dispose of the initial rinse down the drain.

    • After triple-rinsing, the glassware can typically be washed through normal laboratory procedures.

  • Disposal of Empty Stock Bottles:

    • An "RCRA empty" container has been emptied of its contents through normal means and contains no more than 1 inch of residue.

    • Triple rinse the empty this compound stock bottle as described above, collecting the first rinse as hazardous waste.

    • After rinsing, deface the original label completely to prevent accidental reuse. The container can then often be disposed of in a designated lab glass waste box.

  • Disposal of Contaminated PPE and Debris:

    • Gloves, bench paper, and other disposable items with incidental (non-saturating) contamination should be collected in a designated solid waste container.

    • This container must also be managed as hazardous waste. Place the items in a sealable plastic bag or a lined container, label it clearly as "this compound Contaminated Debris," and manage it according to the steps outlined in Protocol A.[3]

Spill & Emergency Procedures

In the event of a spill, a swift and correct response is critical to minimizing exposure and environmental impact.

  • Evacuate & Alert: Alert personnel in the immediate area and evacuate if the spill is large or if dust is airborne.

  • Control & Contain: Prevent the spread of the solid material. Do not use water to clean up, as this may dissolve and spread the chemical.

  • Cleanup:

    • For a small spill, trained personnel should don appropriate PPE (nitrile gloves, safety goggles, lab coat, and if dust is present, a respirator).[3][4]

    • Gently dampen the spilled solid with a solvent like alcohol to prevent it from becoming airborne.[3]

    • Carefully sweep or scoop the dampened material into a designated hazardous waste container.

    • Use absorbent paper dampened with alcohol to wipe up any remaining residue.[3]

    • Seal all contaminated cleanup materials in a vapor-tight plastic bag or container for disposal as hazardous waste.[3][4]

  • Decontaminate: Wash the contaminated surface with alcohol followed by a strong soap and water solution.[3]

  • Report: Report the spill to your laboratory supervisor and EHS department, as per your institutional CHP.

This compound Disposal Decision Workflow

The following diagram illustrates the logical decision-making process for managing waste generated from procedures involving this compound.

G cluster_0 Waste Generation Point cluster_1 Waste Characterization cluster_2 Disposal Container & Action cluster_3 Final Disposition start This compound Waste Generated solid Solid Waste (Unused chemical, contaminated debris) start->solid liquid Liquid Waste (Contaminated Solvents, Rinseate) start->liquid sharps Contaminated Sharps (Needles, Scalpels) start->sharps glass Empty/Rinsed Glassware start->glass solid_container Sealable, Labeled HDPE Container for Solids solid->solid_container liquid_container Sealable, Labeled Solvent-Rated Container liquid->liquid_container sharps_container Puncture-Proof Sharps Container sharps->sharps_container glass_action Triple Rinse (Collect 1st rinse as liquid waste). Deface label. glass->glass_action ehs_pickup Request EHS Pickup for Hazardous Waste solid_container->ehs_pickup liquid_container->ehs_pickup sharps_container->ehs_pickup disposal_box Dispose of rinsed glass in designated lab glass box glass_action->disposal_box

Caption: Decision workflow for this compound waste management.

References

  • OSHA Factsheet Laboratory Safety OSHA Lab Standard.
  • 29 CFR 1910.
  • Preventing Exposure to Hazardous Chemicals in Laboratories.
  • OSHA Laboratory Standard Chemical Hygiene Plan (29 CFR 1910.1450). CloudSDS. [Link]
  • N-(4-Methylphenyl)urea | C8H10N2O | CID 12148.
  • 1910.1450 - Occupational exposure to hazardous chemicals in laboratories.
  • Proper Handling of Hazardous Waste Guide. U.S. Environmental Protection Agency. [Link]
  • Hazardous Waste Identification Guidance Document. Colorado Department of Public Health & Environment. [Link]
  • Best Practices for Hazardous Waste Disposal. AEG Environmental. [Link]
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  • Steps in Complying with Regulations for Hazardous Waste. U.S. Environmental Protection Agency. [Link]
  • ENVIRONMENTAL FATE AND EFFECTS SCIENCE CHAPTER.
  • Standard Operating Procedure - Urea.
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  • Safety D
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  • LC-UV-PDA and LC-MS studies to characterize degradation products of glimepiride.
  • The NIH Drain Discharge Guide.
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  • Assessing the environmental risks of sulfonylurea pollutants: Insights into the risk priority and structure-toxicity relationships.
  • Acutely Toxic 'P-listed' Hazardous Chemical Waste Guidance. Office of Research, University of California. [Link]
  • Guidance for Reporting on the Environmental Fate and Transport of the Stressors of Concern in Problem Formulations. U.S. Environmental Protection Agency. [Link]
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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling p-Tolylurea

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our work's integrity is matched only by our commitment to safety. Handling chemical reagents like p-Tolylurea, a common intermediate in pharmaceutical synthesis, requires a comprehensive understanding of its hazard profile and the appropriate measures to mitigate risk. This guide moves beyond a simple checklist, providing a procedural and logical framework for personal protective equipment (PPE) selection, use, and disposal, grounded in established safety principles.

Hazard Assessment: The "Why" Behind the "What"

Understanding the intrinsic hazards of a substance is the foundation of any safety protocol. This compound (CAS 622-51-5) is a beige to colorless crystalline powder.[1][2] While extensive toxicological data is limited, its primary hazards are well-documented.

Known Health Hazards:

  • Acute Toxicity: this compound is classified as harmful if swallowed.[3]

  • Irritation: It is known to cause skin, eye, and respiratory irritation.[1]

  • Reactivity: As an amide, it can react with certain compounds like azo and diazo compounds to generate toxic gases. Its combustion produces hazardous nitrogen oxides (NOx).[1][4][5]

A critical point for this compound is the absence of established Occupational Exposure Limits (OELs) from regulatory bodies like the U.S. Occupational Safety and Health Administration (OSHA) or the National Institute for Occupational Safety and Health (NIOSH).[6][7] In such cases, we must adopt a more conservative, risk-based approach known as Control Banding . This methodology groups chemicals into "bands" based on their hazard information to recommend appropriate control measures, including PPE.[4] Given its known hazards, this compound warrants a cautious approach that assumes a significant risk from inhalation of dust and direct skin contact.

Hazard CategoryDescriptionPrimary Exposure RouteAssociated Risk
Acute Oral Toxicity Harmful if ingested.[3]IngestionSystemic toxicity.
Skin Irritation Can cause irritation upon contact.[1]DermalLocalized inflammation, dermatitis.
Eye Irritation Can cause irritation upon contact.[1]OcularPain, redness, potential for injury.
Respiratory Irritation Inhalation of dust can irritate the respiratory tract.[1]InhalationCoughing, shortness of breath.
Reactivity Combustion produces toxic NOx gases.[5]Inhalation (of byproducts)Severe respiratory distress, systemic toxicity.

Core PPE Requirements: Your Last Line of Defense

Based on the hazard assessment, a multi-layered PPE strategy is essential. The following recommendations are based on guidelines from the National Toxicology Program (NTP) and established laboratory safety standards.[4][5]

Hand Protection: The Critical Barrier
  • What to Use: Double-gloving is the recommended best practice. The outer glove should be Polyvinyl Chloride (PVC), with a latex or nitrile inner glove.[4]

  • Causality: Permeation data specifically indicates that PVC provides effective protection against this compound.[4] The inner glove provides a secondary barrier in case the outer glove is breached or during the doffing process.

  • Protocol: Always inspect gloves for tears or defects before use. If direct contact with the chemical occurs, remove the gloves immediately, wash your hands thoroughly, and don new gloves.[4]

Respiratory Protection: Preventing Inhalation
  • What to Use: When handling the solid powder, especially during weighing or transfer operations where dust generation is likely, a NIOSH-approved half-face respirator is required.[4][5] This respirator should be equipped with a combination cartridge for organic vapors, acid gases, and a P95 or P100 particulate filter.

  • Causality: The primary inhalation risk from this compound is airborne particulate dust. The particulate filter (P-series) traps these fine powders, while the organic vapor cartridge provides protection against any potential off-gassing, particularly if the material is heated or dissolved in a volatile solvent.

  • Protocol: A proper fit test is mandatory before using any tight-fitting respirator to ensure a complete seal.[6] Users must be trained on its correct use, limitations, and maintenance.

Eye and Face Protection: Shielding from Dust and Splashes
  • What to Use: Chemical safety goggles are the minimum requirement. If there is a significant risk of splashing (e.g., when working with solutions), a full-face shield should be worn in addition to safety goggles.

  • Causality: Safety goggles provide a seal around the eyes, protecting them from airborne dust. A face shield offers a broader barrier against splashes that could affect the entire face.

  • Protocol: Ensure goggles comply with ANSI Z87.1 standards. They must be worn at all times in the laboratory where this compound is handled.

Protective Clothing: Minimizing Dermal Exposure
  • What to Use: A buttoned lab coat is standard for all laboratory work. When handling larger quantities of this compound or during tasks with a higher spill risk, consider using disposable coveralls (e.g., Tyvek®).

  • Causality: Protective clothing prevents the chemical from contaminating your personal clothes and skin.

  • Protocol: Lab coats should be kept clean and laundered professionally. Never take a contaminated lab coat home. Disposable garments should be removed and disposed of according to the disposal plan.

Operational Plan: From Handling to Emergency Response

Protocol 1: Safe Handling of Solid this compound (Weighing)

This protocol minimizes dust generation and ensures containment.

  • Preparation: Designate a specific area for handling, preferably within a chemical fume hood or a ventilated balance enclosure. Assemble all necessary equipment (spatulas, weigh paper, secondary container) before retrieving the chemical.

  • Don PPE: Don all required PPE in the correct order: lab coat, inner gloves, respirator, safety goggles, outer gloves.

  • Handling: Retrieve the this compound container from storage. Open it slowly inside the ventilated enclosure. Use a clean spatula to carefully transfer the desired amount to the weigh paper. Avoid pouring the powder, as this can create dust clouds.

  • Containment: Immediately close the primary container. Place the weighed sample in a sealed, labeled secondary container for transport to the experimental area.

  • Cleanup: Clean the spatula and work surface with a cloth dampened with alcohol (e.g., 70% ethanol) to capture any residual dust. Dispose of the cloth and weigh paper as hazardous waste.

  • Doff PPE: Remove PPE in the reverse order of donning, being careful to avoid self-contamination. Remove outer gloves first, followed by the lab coat, safety goggles, respirator, and finally the inner gloves. Wash hands thoroughly.

Diagram: PPE Selection Workflow

This diagram illustrates the decision-making process for selecting the appropriate level of PPE based on the specific task being performed with this compound.

PPE_Workflow start Start: Task Assessment (Handling this compound) task_type What is the physical form and scale of operation? start->task_type solid Handling Solid Powder (e.g., Weighing, Transfer) task_type->solid Solid solution Handling Dilute Solution (<1M, Non-volatile solvent) task_type->solution Solution ppe_solid Required PPE: - Double Gloves (PVC outer) - Lab Coat - Chemical Goggles - NIOSH Respirator (Particulate Filter) solid->ppe_solid ppe_solution Required PPE: - Nitrile/PVC Gloves - Lab Coat - Chemical Goggles (Consider Face Shield for Splash Risk) solution->ppe_solution

Caption: PPE selection workflow for this compound.

Protocol 2: Emergency Response - Small Spill Cleanup

This protocol is for small spills (<5 grams) of solid this compound by trained personnel.

  • Alert & Isolate: Immediately alert colleagues in the area. Restrict access to the spill zone.

  • Assess: Ensure the spill is small and manageable. If the spill is large or ventilation is poor, evacuate the area and contact your institution's Environmental Health & Safety (EHS) office.

  • Don PPE: Don the full set of recommended PPE, including the NIOSH-approved respirator.

  • Dampen & Contain: Gently dampen the spilled powder with alcohol (e.g., 70% ethanol) using a spray bottle or by applying it to an absorbent pad.[4][5] This is a critical step to prevent the powder from becoming airborne.

  • Collect: Carefully scoop the dampened material using a plastic dustpan or spatula and place it into a labeled, sealable hazardous waste bag or container.[4]

  • Decontaminate: Wipe the spill area with absorbent paper dampened with alcohol to pick up any remaining material.[4][5] Place the used paper into the waste bag.

  • Final Clean: Wash the entire contaminated surface with alcohol, followed by a thorough wash with soap and water.[4][5]

  • Dispose: Seal the hazardous waste bag. Dispose of all contaminated materials (including disposable PPE) through your institution's hazardous waste program.

  • Report: Report the incident to your supervisor and EHS office as per institutional policy.

Diagram: Spill Response Workflow

This flowchart outlines the procedural steps for responding to a small chemical spill of this compound powder in a laboratory setting.

Spill_Response spill Spill Occurs alert 1. Alert Personnel & Isolate Area spill->alert assess 2. Assess Spill Size & Ventilation alert->assess evacuate Evacuate & Call EHS assess->evacuate Large Spill don_ppe 3. Don Full PPE (incl. Respirator) assess->don_ppe Small Spill dampen 4. Dampen Powder with Alcohol don_ppe->dampen collect 5. Collect Material into Waste Bag dampen->collect decon 6. Decontaminate Area (Alcohol then Soap/Water) collect->decon dispose 7. Dispose of all Contaminated Materials decon->dispose report 8. Report Incident dispose->report

Caption: Step-by-step spill response for this compound.

Disposal Plan: Completing the Lifecycle Safely

Proper disposal is as crucial as proper handling.

  • Contaminated PPE: All disposable PPE, including gloves, coveralls, and absorbent pads used for cleanup, must be placed in a sealed, labeled hazardous waste container.

  • Waste Chemical: Unused or waste this compound must be disposed of as hazardous chemical waste. Do not pour it down the drain or mix it with general waste.

  • Compliance: All waste disposal must adhere strictly to your institution's guidelines and local, state, and federal regulations.[3] Consult your EHS department for specific procedures.

By integrating this expert-level understanding of hazard assessment, PPE selection, and operational planning, you can handle this compound with the confidence that comes from a robust and validated safety protocol. This approach not only protects you and your colleagues but also upholds the scientific integrity of your work.

References

  • N-(4-Methylphenyl)urea | C8H10N2O | CID 12148 - PubChem.
  • Spill and Cleaning Protocol | Environmental Health & Safety - Michigan State University.
  • Guide for Chemical Spill Response. American Chemical Society. [Link]
  • Permissible Exposure Limits – OSHA Annotated Table Z-1.
  • Control Banding - CDC. Centers for Disease Control and Prevention. [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.